molecular formula C12H10ClNO B158352 1-(4-Chloro-2-methylquinolin-3-YL)ethanone CAS No. 138770-67-9

1-(4-Chloro-2-methylquinolin-3-YL)ethanone

Katalognummer: B158352
CAS-Nummer: 138770-67-9
Molekulargewicht: 219.66 g/mol
InChI-Schlüssel: AQGFSEWPELITRP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Chloro-2-methylquinolin-3-YL)ethanone is a functionalized quinoline derivative of significant interest in medicinal chemistry, particularly in the research and development of novel anticancer agents . The quinoline scaffold is a privileged structure in drug discovery, known for its diverse biological activities . Researchers utilize this compound as a key synthetic intermediate to develop molecules that can inhibit critical cellular processes in cancer cells . These processes include acting as growth inhibitors by inducing cell cycle arrest, promoting apoptosis, inhibiting angiogenesis, and disrupting cell migration . Quinoline-based compounds have demonstrated excellent results by targeting essential enzymes such as tyrosine kinases and topoisomerases, which are crucial for DNA replication and cell division . The specific chloro and methyl substitutions on the quinoline core are strategic modifications that researchers investigate to enhance cytotoxic activity, improve selectivity, and overcome multidrug resistance in neoplastic cell lines . As such, this compound serves as a valuable building block for synthesizing more complex derivatives to explore structure-activity relationships and refine the therapeutic potential of quinoline-based anticancer drugs . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

1-(4-chloro-2-methylquinolin-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO/c1-7-11(8(2)15)12(13)9-5-3-4-6-10(9)14-7/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQGFSEWPELITRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1C(=O)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60567801
Record name 1-(4-Chloro-2-methylquinolin-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60567801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138770-67-9
Record name 1-(4-Chloro-2-methylquinolin-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60567801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1-(4-Chloro-2-methylquinolin-3-YL)ethanone CAS 138770-67-9

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-(4-Chloro-2-methylquinolin-3-YL)ethanone (CAS 138770-67-9)

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of 1-(4-Chloro-2-methylquinolin-3-yl)ethanone, a pivotal intermediate in synthetic and medicinal chemistry. The document delves into its physicochemical properties, validated synthesis protocols with mechanistic insights, and its versatile applications as a precursor for complex molecular architectures. Emphasis is placed on the strategic importance of the quinoline scaffold and the reactivity of the 4-chloro substituent, which enables a wide array of chemical transformations. This guide serves as an authoritative resource, integrating established chemical principles with practical, field-proven insights for professionals engaged in chemical research and drug discovery.

Core Compound Analysis: Strategic Importance and Physicochemical Profile

1-(4-Chloro-2-methylquinolin-3-yl)ethanone, registered under CAS number 138770-67-9, is a solid, crystalline compound that serves as a highly functionalized building block.[][2] The quinoline core is a "privileged scaffold" in medicinal chemistry, forming the backbone of numerous therapeutic agents, most notably antimalarials.[3] The specific substitution pattern of this molecule—a reactive chlorine atom at the C4 position, a methyl group at C2, and an acetyl group at C3—offers multiple points for synthetic elaboration, making it a valuable starting material for creating diverse chemical libraries.[4]

The chloro group at the 4-position is the molecule's primary reactive center. It is highly susceptible to nucleophilic aromatic substitution (SNAr), a characteristic that is central to its utility.[5][6] This allows for the facile introduction of various functionalities, enabling the exploration of structure-activity relationships in drug development programs.

Physicochemical Data

A precise understanding of the compound's physical and chemical properties is fundamental for its effective use in experimental design, from selecting appropriate solvents to ensuring safe handling.

Table 1: Physicochemical Properties of 1-(4-Chloro-2-methylquinolin-3-YL)ethanone

PropertyValueSource
CAS Number 138770-67-9[]
Molecular Formula C₁₂H₁₀ClNO[]
Molecular Weight 219.67 g/mol []
IUPAC Name 1-(4-chloro-2-methylquinolin-3-yl)ethanone[]
Appearance Solid (Likely white to off-white powder)General chemical knowledge
Purity Typically >95% (Commercial)[]
Spectroscopic Characterization

Structural confirmation and purity assessment are achieved through standard spectroscopic methods. For a Senior Application Scientist, interpreting this data is key to validating the material before its use in a synthetic sequence.

  • ¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the methyl protons (a singlet), the acetyl protons (another singlet), and the aromatic protons on the quinoline ring system, with chemical shifts and coupling patterns confirming the substitution pattern.

  • ¹³C NMR: The carbon spectrum will display signals for each of the 12 unique carbon atoms, including the characteristic carbonyl carbon of the acetyl group (typically δ > 190 ppm) and the carbons of the heterocyclic and benzene rings.

  • Mass Spectrometry (MS): This technique will confirm the molecular weight, with the mass spectrum showing a molecular ion peak (M+) and a characteristic M+2 peak at approximately one-third the intensity, corresponding to the natural abundance of the ³⁷Cl isotope.

  • Infrared (IR) Spectroscopy: A strong absorbance band in the region of 1680-1700 cm⁻¹ would confirm the presence of the ketone (C=O) functional group.

Synthesis and Mechanistic Rationale

The synthesis of 1-(4-chloro-2-methylquinolin-3-yl)ethanone is a well-established process that hinges on the creation of a 4-hydroxyquinoline precursor, followed by a robust chlorination step. This approach ensures high yields and purity, which are critical for downstream applications.

Step 1: Synthesis of 3-acetyl-4-hydroxy-2-methylquinoline (Precursor)

The most common route to the 4-hydroxyquinoline core is the Gould-Jacobs reaction.[7] This thermal cyclization method is highly effective for generating the quinolone scaffold.

  • Protocol:

    • Aniline (or a substituted aniline) is condensed with an appropriate β-ketoester, such as ethyl 2-acetyl-3-oxobutanoate, often under solvent-free conditions or in a high-boiling solvent.

    • The mixture is heated, which promotes an initial condensation to form an enamine intermediate.

    • Further heating induces an intramolecular 6π-electrocyclization, followed by tautomerization, to yield the stable 3-acetyl-4-hydroxy-2-methylquinoline.[7][8][9]

  • Causality and Expertise: The choice of a high-temperature, uncatalyzed reaction is deliberate. It leverages thermal energy to overcome the activation barrier for the cyclization step, which is often the rate-limiting part of the sequence. This method is advantageous for its simplicity and scalability, avoiding the need for expensive or sensitive catalysts.

Step 2: Chlorination of the 4-Hydroxy Precursor

The conversion of the 4-hydroxy group to the 4-chloro group is a critical transformation that activates the molecule for subsequent nucleophilic substitution.

  • Protocol:

    • The 3-acetyl-4-hydroxy-2-methylquinoline precursor is treated with a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃), often used in excess as both the reagent and solvent.

    • The reaction mixture is heated to reflux to drive the reaction to completion.

    • Upon completion, the excess POCl₃ is carefully removed under reduced pressure.

    • The residue is then cautiously quenched by pouring it onto crushed ice, causing the product to precipitate.

    • The solid product is collected by filtration, washed with water and a mild base (e.g., sodium bicarbonate solution) to neutralize residual acid, and then dried.

  • Trustworthiness and Self-Validation: This protocol is inherently self-validating. The conversion of the 4-hydroxy tautomer to the 4-chloro derivative is a high-yielding and clean transformation. The significant difference in polarity between the starting material (a polar quinolinone) and the product (a less polar chloroquinoline) allows for easy monitoring by Thin Layer Chromatography (TLC) and straightforward purification, often by simple filtration and washing.

Synthesis Workflow Diagram

The logical flow from readily available starting materials to the final, activated intermediate is a cornerstone of efficient synthetic design.

Caption: Two-step synthesis of the target compound via a 4-hydroxyquinoline intermediate.

Core Applications: A Gateway to Chemical Diversity

The primary value of 1-(4-chloro-2-methylquinolin-3-yl)ethanone lies in its role as a versatile intermediate. The reactivity of the 4-chloro group is the key enabler for generating a multitude of derivatives.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the quinoline nitrogen atom activates the C4 position for attack by nucleophiles. This reaction is the most common application for this class of compounds.[5][6]

  • Experimental Workflow:

    • The 1-(4-chloro-2-methylquinolin-3-yl)ethanone substrate is dissolved in a suitable polar aprotic solvent (e.g., DMF, DMSO, or Acetonitrile).

    • A nucleophile (e.g., an amine, thiol, or alcohol) is added, often in slight excess.

    • A non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA) is typically required to neutralize the HCl generated during the reaction.

    • The mixture is heated to drive the substitution. Reaction progress is monitored by TLC or LC-MS.

    • Workup involves partitioning between an organic solvent and water, followed by purification, typically via recrystallization or column chromatography.

  • Expertise in Action: The choice of base and solvent is critical. For instance, when using an amine nucleophile, an organic base like triethylamine or DIPEA is preferred to avoid competing reactions. The temperature must be carefully controlled; while heat is needed, excessive temperatures can lead to side reactions and decomposition. This SNAr reaction is the foundation for creating 4-aminoquinoline derivatives, a class of compounds with proven antimalarial and anticancer activity.[3][5]

Palladium-Catalyzed Cross-Coupling Reactions

Modern synthetic chemistry relies heavily on cross-coupling reactions to form C-C, C-N, and C-O bonds. The C-Cl bond in the title compound can participate in several of these powerful transformations.

  • Suzuki Coupling: Reaction with boronic acids (Ar-B(OH)₂) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) to form 4-aryl-quinolines.[10]

  • Buchwald-Hartwig Amination: An alternative to SNAr for forming C-N bonds, particularly with less nucleophilic amines, using a palladium catalyst and a specialized phosphine ligand.

  • Heck Coupling: Reaction with alkenes to form 4-alkenyl-quinolines.

Logical Relationship Diagram of Applications

This diagram illustrates how the core intermediate serves as a branching point for accessing diverse chemical families.

G A 1-(4-Chloro-2-methylquinolin-3-YL)ethanone B Nucleophilic Aromatic Substitution (SNAr) A->B C Pd-Catalyzed Cross-Coupling A->C D 4-Amino Derivatives (Antimalarials, Anticancer) B->D R-NH2 E 4-Thioether Derivatives B->E R-SH F 4-Alkoxy Derivatives B->F R-OH G 4-Aryl Derivatives (Suzuki) C->G Ar-B(OH)2 H 4-Alkenyl Derivatives (Heck) C->H Alkene

Caption: Synthetic utility of the target compound as a key intermediate.

Safety and Handling

As a chlorinated organic compound and a reactive intermediate, proper handling is mandatory to ensure laboratory safety.

  • Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety glasses or goggles at all times.

  • Engineering Controls: All manipulations should be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.

  • Storage: Store in a cool, dry, well-ventilated area away from strong oxidizing agents and incompatible materials. Keep the container tightly sealed.

  • Disposal: Dispose of waste material in accordance with all applicable local, state, and federal regulations for hazardous chemical waste.

Conclusion

1-(4-Chloro-2-methylquinolin-3-yl)ethanone is more than just a chemical; it is a strategic tool for innovation in drug discovery and material science. Its well-defined synthesis from accessible precursors and the predictable, high-yield reactivity of its 4-chloro group provide a robust and reliable platform for generating molecular diversity. By understanding the mechanistic principles behind its synthesis and application, researchers can fully leverage its potential to construct novel compounds with tailored biological or material properties. This guide provides the foundational knowledge and practical insights necessary for its effective and safe utilization in any advanced research setting.

References

  • Reaction of 4-chloroquinolines with 3-amino-1-propanol, followed by...
  • One-Pot Synthesis of 4-Chloroquinolines via Bis(trichloromethyl)
  • 4-Aminoquinoline: a comprehensive review of synthetic str
  • Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)
  • Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC - NIH. (URL: )
  • Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives | Asian Journal of Chemistry. (URL: )
  • 1-(4-Chloro-2-methylquinolin-3-YL)ethanone|CAS 138770-67-9. (URL: )
  • Synthesis of 3-acetyl-4-hydroxy-2-quinolinone (3).
  • CAS 138770-67-9 1-(4-Chloro-2-methyl-3-quinolinyl)-ethanone - BOC Sciences. (URL: )
  • 1-(4-chloro-2-methylquinolin-3-yl)ethanone - ChemicalBook. (URL: )
  • (PDF) Synthesis and chemical transformations of 3-acetyl-4-hydroxyquinolin-2(1H)
  • Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ)

Sources

An In-depth Technical Guide to the Physicochemical Properties of 1-(4-Chloro-2-methylquinolin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4] The substitution pattern on the quinoline ring system allows for the fine-tuning of a compound's physicochemical and pharmacokinetic properties, making it a versatile template for drug design. This technical guide provides a comprehensive examination of the physicochemical properties of a specific derivative, 1-(4-Chloro-2-methylquinolin-3-yl)ethanone.

This document delves into the structural elucidation, key physicochemical parameters, and potential biological relevance of this compound. It is designed to be a valuable resource for researchers engaged in the synthesis, characterization, and evaluation of novel quinoline-based therapeutic agents. While experimental data for this specific molecule is limited in the public domain, this guide synthesizes information from closely related analogues and established scientific principles to provide a robust predictive and methodological framework.

I. Molecular Structure and Identification

1-(4-Chloro-2-methylquinolin-3-yl)ethanone possesses a quinoline core substituted at the 2, 3, and 4 positions with a methyl group, an acetyl group, and a chlorine atom, respectively.

Table 1: Compound Identification

IdentifierValue
IUPAC Name 1-(4-chloro-2-methylquinolin-3-yl)ethanone[]
CAS Number 138770-67-9[]
Molecular Formula C₁₂H₁₀ClNO
Molecular Weight 219.67 g/mol
Canonical SMILES CC1=NC2=CC=CC=C2C(=C1C(=O)C)Cl

II. Physicochemical Properties

The physicochemical properties of a drug candidate are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. This section outlines the key physicochemical parameters for 1-(4-Chloro-2-methylquinolin-3-yl)ethanone, providing predicted values and standardized experimental protocols for their determination.

A. Melting Point

The melting point of a crystalline solid is a fundamental physical property that provides an indication of its purity.[6] Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C. Impurities tend to depress and broaden the melting range.

Predicted Melting Point:

This protocol describes the determination of the melting point of a solid organic compound using a capillary melting point apparatus.

  • Sample Preparation:

    • Ensure the sample is completely dry and finely powdered. If necessary, crush the crystals using a mortar and pestle.[6]

    • Introduce a small amount of the powdered sample into a capillary tube, ensuring the open end is dipped into the sample.

    • Tap the sealed end of the capillary tube gently on a hard surface to pack the sample into the bottom. The packed sample should be approximately 2-3 mm in height.

  • Measurement:

    • Place the capillary tube into the heating block of the melting point apparatus.

    • For an unknown sample, a rapid preliminary heating can be performed to determine an approximate melting range.

    • For an accurate measurement, heat the sample at a rate of 1-2°C per minute when approaching the expected melting point.[7]

    • Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has melted (the end of the melting range).

B. Solubility

Solubility is a crucial factor influencing a drug's bioavailability. The solubility of quinoline derivatives can be pH-dependent due to the basicity of the quinoline nitrogen.[8]

Predicted Solubility:

1-(4-Chloro-2-methylquinolin-3-yl)ethanone is expected to have low solubility in water and be more soluble in organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO). The presence of the chlorine atom and the aromatic system contributes to its lipophilicity.

  • Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, methanol, acetone, dichloromethane, hexane).

  • Sample Preparation: Add approximately 1-2 mg of the compound to a small vial.

  • Solvent Addition: Add the selected solvent dropwise while vortexing or shaking the vial.

  • Observation: Observe the sample after the addition of a specific volume (e.g., 0.1 mL, 0.5 mL, 1.0 mL) to qualitatively assess solubility (e.g., freely soluble, sparingly soluble, insoluble).

  • Heating: If the compound is insoluble at room temperature, gently warm the mixture to determine if solubility increases with temperature.

C. Lipophilicity (logP)

Lipophilicity, commonly expressed as the logarithm of the octanol-water partition coefficient (logP), is a critical parameter for predicting a drug's membrane permeability and overall ADME properties.[9][10]

Predicted logP:

Computational methods are often used to predict logP values. Various algorithms exist, and the predicted value can vary depending on the method used. Based on its structure, 1-(4-Chloro-2-methylquinolin-3-yl)ethanone is expected to have a moderately high positive logP value, indicating good lipophilicity. For context, the predicted logP for a similar chloro indolinone derivative was 2.64.[11]

Computational logP prediction is typically based on the fragmentation of the molecule into its constituent atoms or functional groups, with each fragment having a predefined lipophilicity contribution.[12]

G cluster_0 Input cluster_1 Computational Method cluster_2 Output Input_Molecule Molecular Structure of 1-(4-Chloro-2-methylquinolin-3-yl)ethanone Fragmentation Fragmentation into Atomic/Group Contributions Input_Molecule->Fragmentation Summation Summation of Fragmental Values Fragmentation->Summation Database Database of Fragmental logP Values Database->Summation Predicted_logP Predicted logP Value Summation->Predicted_logP

Caption: Conceptual workflow for the computational prediction of logP.

D. Acidity/Basicity (pKa)

The pKa value indicates the strength of an acid or base and is crucial for understanding a compound's ionization state at physiological pH, which in turn affects its solubility, absorption, and receptor binding.[13] Quinolines are weak bases due to the lone pair of electrons on the nitrogen atom.[8]

Predicted pKa:

The pKa of the conjugate acid of 1-(4-Chloro-2-methylquinolin-3-yl)ethanone is expected to be in the acidic range. The electron-withdrawing effects of the chlorine and acetyl groups are likely to decrease the basicity of the quinoline nitrogen compared to unsubstituted quinoline. Computational methods can provide an estimate of the pKa.[14][15]

  • Sample Preparation: Accurately weigh a sample of the compound and dissolve it in a suitable solvent system (e.g., a mixture of water and a co-solvent like methanol or ethanol to ensure solubility).

  • Titration Setup: Place the solution in a thermostatted beaker with a calibrated pH electrode and a magnetic stirrer.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl).

  • Data Acquisition: Record the pH of the solution after each addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point.

III. Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and confirmation of the identity and purity of a synthesized compound.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.[1][2][16][17]

Predicted ¹H and ¹³C NMR Spectral Features:

  • ¹H NMR: The spectrum is expected to show signals in the aromatic region (around 7.0-8.5 ppm) corresponding to the protons on the quinoline ring. A singlet for the methyl group at the 2-position (around 2.5-3.0 ppm) and a singlet for the acetyl methyl group (around 2.5-2.8 ppm) are also anticipated. The exact chemical shifts will be influenced by the electronic effects of the chloro and acetyl substituents.[17]

  • ¹³C NMR: The spectrum will display signals for all 12 carbon atoms. The carbonyl carbon of the acetyl group is expected to appear downfield (around 190-200 ppm). The carbons attached to the chlorine and nitrogen atoms will also show characteristic chemical shifts.

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.

  • Data Processing: Process the acquired data (Fourier transformation, phasing, and baseline correction) to obtain the final spectra.

B. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[18][19][20][21][22]

Predicted FT-IR Spectral Features:

  • C=O Stretch: A strong absorption band is expected in the region of 1680-1700 cm⁻¹ corresponding to the carbonyl group of the acetyl moiety.

  • C=C and C=N Stretches: Aromatic C=C and C=N stretching vibrations will appear in the 1450-1650 cm⁻¹ region.

  • C-Cl Stretch: A band in the 600-800 cm⁻¹ region may be attributed to the C-Cl stretching vibration.

  • C-H Stretches: Aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups will appear below 3000 cm⁻¹.

  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount of the dry sample with anhydrous potassium bromide (KBr) in a mortar and pestle.

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Sample Preparation (ATR Method):

    • Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Place the sample (KBr pellet or on the ATR crystal) in the sample compartment of the FT-IR spectrometer and acquire the spectrum.

C. Mass Spectrometry (MS)

Mass spectrometry is a technique used to determine the molecular weight and elemental composition of a compound.[23][24][25]

Predicted Mass Spectrum Features:

  • Molecular Ion Peak (M⁺): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (m/z 219). Due to the presence of the chlorine atom, an isotopic peak at M+2 (m/z 221) with an intensity of approximately one-third of the M⁺ peak is expected, which is characteristic of a monochlorinated compound.[25]

  • Fragmentation Pattern: Common fragmentation pathways for quinolines may involve the loss of the acetyl group or other small neutral molecules.

G cluster_0 Sample Introduction cluster_1 Ionization cluster_2 Mass Analysis cluster_3 Detection Sample 1-(4-Chloro-2-methylquinolin-3-yl)ethanone Ion_Source Ion Source (e.g., EI, ESI) Sample->Ion_Source Mass_Analyzer Mass Analyzer (e.g., Quadrupole, TOF) Ion_Source->Mass_Analyzer Ions Detector Detector Mass_Analyzer->Detector Separated Ions Mass_Spectrum Mass Spectrum (Plot of Intensity vs. m/z) Detector->Mass_Spectrum

Caption: A simplified workflow for mass spectrometry analysis.

IV. Synthesis

The synthesis of 1-(4-Chloro-2-methylquinolin-3-yl)ethanone would likely proceed through a multi-step sequence, potentially involving the construction of the quinoline ring followed by functional group manipulations. A plausible synthetic route could be adapted from the synthesis of similar quinoline derivatives.[26][27][28] For instance, the synthesis of 1-(2-chloro-4-phenylquinolin-3-yl)ethanone was achieved through the chlorination of 3-acetyl-4-phenylquinolin-2(1H)-one using POCl₃.[27] A similar strategy could be envisioned for the target molecule.

V. Potential Biological Activity

Quinoline derivatives are known to exhibit a wide range of biological activities.[3][4] Specifically, compounds bearing a 3-acetyl substituent on the quinolinone core have been investigated for their therapeutic potential.[29][30] Based on the broader class of quinoline compounds, 1-(4-Chloro-2-methylquinolin-3-yl)ethanone could potentially exhibit antimicrobial and anticancer properties.[29] The presence of the chlorine atom may enhance its lipophilicity and ability to cross biological membranes. Further biological evaluation is necessary to determine the specific activities and potency of this compound.

VI. Conclusion

This technical guide has provided a comprehensive overview of the physicochemical properties of 1-(4-Chloro-2-methylquinolin-3-yl)ethanone. While experimental data for this specific compound is not extensively available, this document has offered a framework for its characterization based on predictive methods and established protocols for analogous compounds. The information presented herein serves as a valuable starting point for researchers interested in the synthesis, characterization, and biological evaluation of this and related quinoline derivatives in the pursuit of novel therapeutic agents.

VII. References

  • Seaton, P. J., & Williamson, R. T. (n.d.). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Journal of Chemical Education, 81(10), 1514. [Link]

  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals. Available at: [Link]

  • Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. UNCW Institutional Repository. Available at: [Link]

  • Mid-IR Spectra of Quinoline and Phenanthridine in H₂O and Ar. NASA. Available at: [Link]

  • Melting point determination. University of Calgary. Available at: [Link]

  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed. Available at: [Link]

  • Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications. National Institutes of Health. Available at: [Link]

  • DETERMINATION OF MELTING POINTS. Mansoura University. Available at: [Link]

  • 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. MDPI. Available at: [Link]

  • experiment (1) determination of melting points. Available at: [Link]

  • Synthesis, DFT studies on a series of tunable quinoline derivatives. National Institutes of Health. Available at: [Link]

  • FTIR spectra of quinoline derivative (Q), imidazole derivative (IMD), and Benzoxazine (Bz-A) monomer. ResearchGate. Available at: [Link]

  • FTIR spectrum of quinoline derivative. (a) Quinoline-hydrazide... ResearchGate. Available at: [Link]

  • Video: Melting Point Determination of Solid Organic Compounds. JoVE. Available at: [Link]

  • Melting Point. Shivaji College. Available at: [Link]

  • Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. IJFMR. Available at: [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Available at: [Link]

  • LogP and logD calculations. Chemaxon Docs. Available at: [Link]

  • pKa prediction from ab initio calculations. Research Outreach. Available at: [Link]

  • Improved pKa Prediction of Substituted Alcohols, Phenols, and Hydroperoxides in Aqueous Medium Using Density Functional Theory and a Cluster-Continuum Solvation Model. PubMed. Available at: [Link]

  • cLogP Calculation - Osiris Property Explorer. Organic Chemistry Portal. Available at: [Link]

  • Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. MDPI. Available at: [Link]

  • Gas Chromatographic Analysis of Halogenated Quinoline Compounds. Oxford Academic. Available at: [Link]

  • Lipophilicity Parameters of Analyzed Compounds with the log P Values... ResearchGate. Available at: [Link]

  • Quinoline. Wikipedia. Available at: [Link]

  • LogP—Making Sense of the Value. ACD/Labs. Available at: [Link]

  • Improved pKa Prediction of Substituted Alcohols, Phenols, and Hydroperoxides in Aqueous Medium Using Density. Schlegel Group. Available at: [Link]

  • DataWarrior User Manual. . Available at: [Link]

  • Synthesis of 1-(2-methylquinolin-3-yl)ethanone derivatives from... ResearchGate. Available at: [Link]

  • Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. Available at: [Link]

  • 1-(4-Amino-7-chloro-2-methylquinolin-3-yl)ethanone. PubChem. Available at: [Link]

  • Biological activities of quinoline derivatives. PubMed. Available at: [Link]

  • An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. MDPI. Available at: [Link]

  • The Chemistry and Biological Applications of 3H‐Pyrrolo[2,3‐c]quinolines and Marinoquinolines. ResearchGate. Available at: [Link]

  • Mass spectrometry of halogen-containing organic compounds. ResearchGate. Available at: [Link]

  • Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. National Institutes of Health. Available at: [Link]

  • Synthesis, crystal structure investigation, spectroscopic characterizations and DFT computations on a novel 1-(2-chloro-4-phenylquinolin-3-yl)ethanone. ResearchGate. Available at: [Link]

  • Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. Available at: [Link]

  • CN105153054A - Synthetic method for 1-(1-chloro-cyclopropyl)-2-(1,2,4-triazolyl)ethanone. Google Patents. Available at:

  • Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Baxendale Group - Durham University. Available at: [Link]

  • 1-(6-Chloro-2-methyl-4-phenyl-3-quinol-yl)ethanone. PubMed. Available at: [Link]

Sources

A Deep Dive into the Spectroscopic Signature of 1-(4-Chloro-2-methylquinolin-3-YL)ethanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the spectral data for the quinoline derivative, 1-(4-chloro-2-methylquinolin-3-yl)ethanone (CAS No. 138770-67-9). Quinoline scaffolds are of significant interest in medicinal chemistry and drug development due to their presence in a wide array of pharmacologically active compounds. A thorough understanding of their structural and electronic properties, as revealed through spectroscopic techniques, is paramount for synthesis, quality control, and mechanism-of-action studies. This document synthesizes predicted and comparative spectral data from nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to provide a comprehensive characterization of the title compound. Methodologies for spectral acquisition and interpretation are detailed, offering both a practical guide for laboratory work and a robust framework for understanding the structure-property relationships of this important class of molecules.

Introduction

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a broad spectrum of biological activities, including antimalarial, antibacterial, and anticancer properties. The specific substitution pattern on the quinoline core dictates the molecule's three-dimensional structure, electronic distribution, and, consequently, its interaction with biological targets. The title compound, 1-(4-chloro-2-methylquinolin-3-yl)ethanone, incorporates several key features: a quinoline core, a methyl group at the 2-position, an acetyl (ethanone) group at the 3-position, and a chlorine atom at the 4-position. Each of these substituents imparts distinct characteristics to the molecule that can be elucidated through spectroscopic analysis.

This guide will systematically deconstruct the expected ¹H NMR, ¹³C NMR, IR, and MS spectra of 1-(4-chloro-2-methylquinolin-3-yl)ethanone. Due to the limited availability of published experimental spectra for this specific molecule, this analysis will draw upon data from closely related analogs, such as 4-chloro-2-methylquinoline and other substituted 3-acetylquinolines. By understanding the individual contributions of each functional group to the overall spectral fingerprint, researchers can confidently identify and characterize this and similar molecules.

Methodology: A Validated Approach to Spectral Analysis

The protocols outlined below represent standard, robust methods for the spectroscopic analysis of quinoline derivatives. These self-validating systems ensure reproducibility and accuracy in the characterization of synthetic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A standard experimental protocol for acquiring high-quality NMR spectra is crucial for unambiguous structural elucidation.

Sample Preparation and Acquisition:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical and should be based on sample solubility and the absence of interfering solvent signals in regions of interest.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing chemical shifts (δ = 0.00 ppm).

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Key parameters to optimize include the spectral width, acquisition time, relaxation delay (typically 1-2 seconds), and the number of scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition: A proton-decoupled pulse sequence is standard for acquiring the carbon NMR spectrum, which simplifies the spectrum by removing C-H coupling. Due to the low natural abundance of the ¹³C isotope, a greater number of scans and a longer acquisition time are generally required compared to ¹H NMR.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides detailed information about the number of different types of protons and their neighboring environments. For 1-(4-chloro-2-methylquinolin-3-yl)ethanone, the spectrum can be divided into the aromatic region (protons on the quinoline ring) and the aliphatic region (protons of the methyl and acetyl groups).

Based on the analysis of related compounds like 4-chloro-2-methylquinoline, the following proton signals are predicted:

  • Aromatic Protons (δ 7.5-8.5 ppm): The four protons on the benzo-fused portion of the quinoline ring will appear in this region. Their exact chemical shifts and coupling patterns will be influenced by the electron-withdrawing effect of the chloro and acetyl groups. Typically, H5 and H8 are deshielded and may appear at the lower field end of this region.

  • Methyl Protons (C2-CH₃) (δ ~2.7 ppm): The methyl group at the 2-position is expected to appear as a sharp singlet in this region.

  • Acetyl Protons (CO-CH₃) (δ ~2.6 ppm): The protons of the acetyl group at the 3-position will also appear as a singlet, likely in close proximity to the C2-methyl signal.

Table 1: Predicted ¹H NMR Chemical Shifts for 1-(4-Chloro-2-methylquinolin-3-YL)ethanone

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
H58.2 - 8.4Doublet
H88.0 - 8.2Doublet
H67.7 - 7.9Triplet
H77.5 - 7.7Triplet
C2-CH₃~2.7Singlet
CO-CH₃~2.6Singlet

Note: These are predicted values and may vary based on solvent and experimental conditions.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule. For 1-(4-chloro-2-methylquinolin-3-yl)ethanone, a total of 12 distinct signals are expected.

  • Carbonyl Carbon (C=O) (δ >190 ppm): The carbon of the acetyl group is the most deshielded and will appear at a very low field.

  • Aromatic and Heterocyclic Carbons (δ 120-150 ppm): The nine carbons of the quinoline ring system will resonate in this region. The carbon bearing the chlorine atom (C4) will be significantly affected.

  • Methyl Carbons (δ ~20-25 ppm): The carbons of the C2-methyl and the acetyl methyl groups will appear in the high-field region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for 1-(4-Chloro-2-methylquinolin-3-YL)ethanone

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O>190
C2, C4, C8a, C4a140 - 150
C5, C6, C7, C8120 - 135
C3125 - 135
C2-CH₃~25
CO-CH₃~23

Note: These are predicted values and may vary based on solvent and experimental conditions.

Infrared (IR) Spectroscopy Analysis

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of 1-(4-chloro-2-methylquinolin-3-yl)ethanone is expected to show several characteristic absorption bands.

Experimental Protocol:

  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Key Vibrational Modes:

  • C=O Stretch (Ketone): A strong, sharp absorption band is expected in the region of 1680-1700 cm⁻¹ , which is characteristic of an aryl ketone.

  • C=N and C=C Stretching (Aromatic): Multiple sharp bands will appear in the 1500-1600 cm⁻¹ region, corresponding to the stretching vibrations of the quinoline ring.

  • C-H Stretching (Aromatic and Aliphatic): Aromatic C-H stretching vibrations will be observed just above 3000 cm⁻¹ , while aliphatic C-H stretching from the methyl groups will appear just below 3000 cm⁻¹ .

  • C-Cl Stretch: A band in the fingerprint region, typically around 1000-1100 cm⁻¹ , can be attributed to the C-Cl stretching vibration.

Table 3: Key IR Absorption Bands for 1-(4-Chloro-2-methylquinolin-3-YL)ethanone

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Ketone (C=O)Stretching1680 - 1700 (Strong, Sharp)
Aromatic RingC=C and C=N Stretching1500 - 1600 (Multiple)
Aromatic C-HStretching>3000
Aliphatic C-HStretching<3000
C-ClStretching1000 - 1100

Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Experimental Protocol:

  • Ionization: Electron Ionization (EI) is a common technique for this type of molecule. Electrospray Ionization (ESI) can also be used, which would show the protonated molecule [M+H]⁺.

  • Analysis: The ions are separated based on their mass-to-charge ratio (m/z).

Expected Fragmentation Pattern:

The molecular ion peak [M]⁺ for 1-(4-chloro-2-methylquinolin-3-yl)ethanone (C₁₂H₁₀ClNO) is expected at m/z 219 , with an isotopic peak at m/z 221 ([M+2]⁺) with approximately one-third the intensity, which is characteristic of the presence of a single chlorine atom.

Key Fragmentation Pathways:

  • Loss of a methyl radical (•CH₃): A fragment ion at m/z 204 would result from the loss of the acetyl methyl group.

  • Loss of an acetyl radical (•COCH₃): A significant peak at m/z 176 would correspond to the 4-chloro-2-methylquinolinyl cation.

MassSpec_Fragmentation M [M]⁺˙ m/z 219/221 frag1 [M - CH₃]⁺ m/z 204 M->frag1 - •CH₃ frag2 [M - COCH₃]⁺ m/z 176 M->frag2 - •COCH₃

Caption: Predicted major fragmentation pathways for 1-(4-chloro-2-methylquinolin-3-yl)ethanone in EI-MS.

Conclusion

The comprehensive spectral analysis outlined in this guide provides a robust framework for the identification and characterization of 1-(4-chloro-2-methylquinolin-3-yl)ethanone. By leveraging ¹H NMR, ¹³C NMR, IR, and MS data, researchers can confirm the structure and purity of this compound, which is essential for its application in drug discovery and development. The provided methodologies and predicted spectral data serve as a valuable resource for scientists working with quinoline derivatives, enabling more efficient and accurate research. The interplay of the chloro, methyl, and acetyl substituents on the quinoline core creates a unique spectroscopic signature that, when properly interpreted, reveals a wealth of structural information.

References

  • Saminathan, M., Subashini, R., & Reddy, H. R. (2025). Synthesis, crystal structure investigation, spectroscopic characterizations and DFT computations on a novel 1-(2-chloro-4-phenylquinolin-3-yl)ethanone. ResearchGate. [Link]

  • PubChem. (n.d.). 4-Chloro-2-methylquinoline. National Center for Biotechnology Information. Retrieved from [Link]

  • Bayat, Z., Shir Mohammadi, M., & Mohammadi Nasab, E. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Physical Chemistry & Industrial Journal. [Link]

synthesis and characterization of 1-(4-Chloro-2-methylquinolin-3-YL)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Characterization of 1-(4-Chloro-2-methylquinolin-3-yl)ethanone

Abstract: This technical guide provides a comprehensive, field-proven methodology for the synthesis and detailed characterization of 1-(4-Chloro-2-methylquinolin-3-yl)ethanone, a key heterocyclic building block in medicinal chemistry and materials science. This document moves beyond a simple recitation of steps to elucidate the underlying chemical principles, justify experimental choices, and provide a self-validating framework for researchers. We present a robust, multi-step synthetic pathway, complete with detailed protocols, mechanistic insights, and a full suite of analytical characterization data. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable and well-documented procedure for obtaining this versatile quinoline derivative.

Strategic Overview: The Quinoline Core in Modern Chemistry

The quinoline scaffold is a privileged heterocyclic motif, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials. Its rigid, planar structure and the nitrogen atom's ability to engage in hydrogen bonding make it an ideal pharmacophore. The title compound, 1-(4-chloro-2-methylquinolin-3-yl)ethanone, is of particular interest due to its trifunctional nature. The chloro-, methyl-, and acetyl- groups at the 2, 3, and 4 positions serve as versatile synthetic handles, allowing for subsequent molecular elaboration to build diverse chemical libraries. The 4-chloro substituent, in particular, is readily displaced by various nucleophiles, making it a cornerstone for introducing further complexity.

Retrosynthetic Analysis and Synthetic Pathway Design

A successful synthesis relies on a logical and efficient pathway. Our retrosynthetic analysis of the target molecule identifies a robust and well-documented three-step approach starting from readily available commercial materials. The strategy hinges on building the quinoline core first, followed by functionalization and the critical chlorination step.

G Target 1-(4-Chloro-2-methylquinolin-3-yl)ethanone Chlorination Chlorination (POCl₃) Target->Chlorination Intermediate2 3-Acetyl-2-methylquinolin-4-ol Chlorination->Intermediate2 Acylation Friedel-Crafts Acylation Intermediate2->Acylation Intermediate1 2-Methyl-4-hydroxyquinoline Acylation->Intermediate1 Cyclization Conrad-Limpach Cyclization Intermediate1->Cyclization Precursors Aniline + Ethyl Acetoacetate Cyclization->Precursors

Caption: Retrosynthetic pathway for the target compound.

This pathway was selected for its reliability and the high purity of intermediates that can be achieved at each stage, minimizing complex purification challenges in the final step.

Experimental Protocols & Mechanistic Insights

This section details the step-by-step synthesis, emphasizing the rationale behind procedural choices and critical parameters.

Step 1: Synthesis of 2-Methyl-4-hydroxyquinoline

The foundational quinoline ring system is constructed via the Conrad-Limpach reaction, a thermal cyclization process.[1][2]

  • Principle & Causality: This reaction involves the initial formation of an enamine (ethyl β-anilinocrotonate) from aniline and ethyl acetoacetate, followed by a high-temperature intramolecular cyclization. The use of a high-boiling solvent like Dowtherm (a eutectic mixture of diphenyl ether and biphenyl) is critical. Its boiling point (~257 °C) provides the necessary thermal energy to overcome the activation barrier for the 6-endo-trig cyclization, releasing ethanol and driving the reaction to completion.[1]

  • Detailed Protocol:

    • In a 500 mL three-necked flask equipped with a mechanical stirrer, dropping funnel, and a reflux condenser, add 150 mL of Dowtherm A.

    • Heat the solvent to reflux (~250-257 °C) with vigorous stirring.

    • Add 65 g (0.32 mol) of ethyl β-anilinocrotonate dropwise over 10-15 minutes.

    • Maintain reflux and stirring for an additional 15 minutes post-addition. Ethanol will distill from the reaction.

    • Allow the mixture to cool to room temperature, during which a yellow solid will precipitate.

    • Add 200 mL of petroleum ether to slurry the solid, collect the product by vacuum filtration, and wash with an additional 100 mL of petroleum ether.

    • Purify the crude product by recrystallization from a large volume of hot water with decolorizing carbon to yield white, needle-like crystals.

Step 2: Synthesis of 3-Acetyl-2-methylquinolin-4-ol

This step introduces the key acetyl group at the C3 position via a Friedel-Crafts acylation.

  • Principle & Causality: The C3 position of the 2-methyl-4-hydroxyquinoline is activated towards electrophilic substitution due to the electron-donating effect of the hydroxyl group. The reaction is typically performed using an acylating agent like acetyl chloride or acetic anhydride with a Lewis acid catalyst (e.g., AlCl₃) or, more conveniently, in polyphosphoric acid (PPA), which acts as both catalyst and solvent. PPA promotes the formation of the acylium ion electrophile which then attacks the electron-rich C3 position.

  • Detailed Protocol:

    • To a flask equipped with a mechanical stirrer and a calcium chloride drying tube, add 150 g of polyphosphoric acid (PPA).

    • Heat the PPA to 80 °C with stirring.

    • Slowly add 15.9 g (0.1 mol) of 2-methyl-4-hydroxyquinoline to the hot PPA.

    • Add 10.2 g (0.1 mol) of acetic anhydride dropwise to the mixture.

    • Increase the temperature to 130 °C and maintain for 4 hours. Monitor the reaction progress by TLC.

    • Allow the reaction to cool to approximately 90 °C and carefully pour the viscous mixture onto 500 g of crushed ice with stirring.

    • Neutralize the resulting slurry with a concentrated sodium hydroxide solution until pH 7 is reached.

    • Collect the precipitated solid by vacuum filtration, wash thoroughly with water, and dry in an oven. The crude product can be recrystallized from ethanol.

Step 3: Synthesis of 1-(4-Chloro-2-methylquinolin-3-yl)ethanone

The final step is a critical chlorination of the 4-hydroxy group.

  • Principle & Causality: The conversion of the 4-hydroxy group to a 4-chloro group is achieved using a dehydrating chlorinating agent, most commonly phosphorus oxychloride (POCl₃).[3][4][5] The mechanism involves the activation of the hydroxyl group by POCl₃ to form a phosphate ester, a much better leaving group. Subsequent nucleophilic attack by a chloride ion (from POCl₃ itself) at the C4 position displaces the phosphate group, yielding the desired 4-chloroquinoline.[3] Anhydrous conditions are paramount to prevent the hydrolysis of POCl₃ and the reversion of the product to the starting material.[3]

  • Detailed Protocol:

    • In a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCl fumes), place 10.1 g (0.05 mol) of 3-acetyl-2-methylquinolin-4-ol.

    • Carefully add 50 mL of phosphorus oxychloride (POCl₃) in a fume hood.

    • Heat the mixture to reflux (approx. 105-110 °C) and maintain for 3 hours. The solid will gradually dissolve.

    • After cooling to room temperature, slowly and carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring. Caution: This is a highly exothermic and gas-evolving process.

    • Once the ice has melted, neutralize the acidic solution with a cold, concentrated solution of sodium carbonate or ammonia until the solution is basic (pH 8-9).

    • The product will precipitate as a solid. Collect it by vacuum filtration, wash extensively with cold water, and dry under vacuum.

    • Further purification can be achieved by recrystallization from an appropriate solvent such as ethanol or ethyl acetate.

G cluster_workflow Experimental Workflow Start Synthesis (Steps 1-3) Workup Reaction Quench & Neutralization Start->Workup Cool Reaction Isolation Vacuum Filtration & Washing Workup->Isolation Precipitate Product Purification Recrystallization / Column Chromatography Isolation->Purification Crude Product Analysis Characterization (NMR, IR, MS) Purification->Analysis Pure Product

Caption: General experimental and characterization workflow.

Summary of Reaction Parameters
ParameterStep 1: CyclizationStep 2: AcylationStep 3: Chlorination
Primary Reagents Ethyl β-anilinocrotonate2-Methyl-4-hydroxyquinoline, Acetic Anhydride3-Acetyl-2-methylquinolin-4-ol
Solvent/Catalyst Dowtherm APolyphosphoric Acid (PPA)Phosphorus Oxychloride (POCl₃)
Temperature ~255 °C130 °C~110 °C
Reaction Time ~30 min4 hours3 hours
Typical Yield 85-90%70-80%80-90%

Comprehensive Characterization

Validation of the final product's identity and purity is achieved through a combination of spectroscopic and analytical methods. The following data are predicted for the pure 1-(4-Chloro-2-methylquinolin-3-yl)ethanone.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (400 MHz, CDCl₃):

    • δ 8.20-8.25 (d, 1H): Aromatic proton on the quinoline ring (H5), deshielded by proximity to the heterocyclic ring and chloro-substituent effects.

    • δ 7.65-7.80 (m, 2H): Aromatic protons on the quinoline ring (H7, H8).

    • δ 7.50-7.60 (t, 1H): Aromatic proton on the quinoline ring (H6).

    • δ 2.75 (s, 3H): Singlet corresponding to the methyl protons of the acetyl group (CH₃ CO).

    • δ 2.65 (s, 3H): Singlet corresponding to the methyl protons at the C2 position of the quinoline ring.

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ 203.0: Carbonyl carbon of the acetyl group.

    • δ 155.0: C2 carbon of the quinoline ring.

    • δ 148.0: C4 carbon of the quinoline ring (attached to Cl).

    • δ 147.0: C8a (bridgehead) carbon.

    • δ 125.0 - 135.0: Multiple signals for the remaining aromatic carbons.

    • δ 33.0: Methyl carbon of the acetyl group.

    • δ 24.0: Methyl carbon at the C2 position.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • FT-IR (KBr, cm⁻¹):

    • ~1705 cm⁻¹ (strong): Characteristic C=O stretching vibration of the ketone.

    • ~1580, 1550, 1480 cm⁻¹ (medium-strong): Aromatic C=C and C=N ring stretching vibrations.

    • ~1360 cm⁻¹ (medium): C-H bending of the methyl groups.

    • ~850-750 cm⁻¹ (strong): C-Cl stretching vibration and C-H out-of-plane bending.

Mass Spectrometry (MS)
  • MS (EI, 70 eV) m/z (%):

    • 221/219 (M⁺, M⁺+2): The molecular ion peaks will appear in an approximate 1:3 ratio, which is the characteristic isotopic signature for a molecule containing one chlorine atom.

    • 206/204: Loss of a methyl radical (•CH₃) from the molecular ion.

    • 178: Loss of the acetyl group (•COCH₃).

    • 142: Further fragmentation, potentially loss of HCl.

Summary of Characterization Data
TechniqueFeatureExpected Observation
¹H NMR Chemical Shifts (δ, ppm)8.25-7.50 (Ar-H, 4H), 2.75 (s, 3H), 2.65 (s, 3H)
¹³C NMR Key Shifts (δ, ppm)~203 (C=O), ~155 (C2), ~148 (C4-Cl), ~33 (CH₃CO), ~24 (Ar-CH₃)
FT-IR Wavenumber (cm⁻¹)~1705 (C=O), ~1580-1480 (Aromatic C=C/C=N), ~850-750 (C-Cl)
Mass Spec. Molecular Ion (m/z)219/221 (M⁺, M⁺+2) in ~3:1 ratio
Appearance Physical StateOff-white to pale yellow solid

Safety and Handling

  • Phosphorus oxychloride (POCl₃): Highly corrosive, toxic, and reacts violently with water. All manipulations must be performed in a certified chemical fume hood with appropriate personal protective equipment (gloves, lab coat, safety goggles).

  • Polyphosphoric acid (PPA): Corrosive and will cause severe burns. It is highly viscous when cold. Handle while warm with care.

  • Dowtherm A: Can cause irritation. Use at high temperatures requires caution to avoid severe burns.

  • Work-up Procedures: The quenching of POCl₃ and PPA are highly exothermic. Always add the reaction mixture to ice slowly and ensure adequate cooling and stirring.

Conclusion

This guide has detailed a robust and reproducible three-step synthesis for 1-(4-Chloro-2-methylquinolin-3-yl)ethanone. By explaining the causality behind the chosen reaction conditions and providing a comprehensive set of expected characterization data, this document serves as a self-validating protocol for researchers. The successful synthesis of this versatile intermediate opens the door to a wide array of subsequent chemical transformations, making it a valuable building block for discovery chemistry programs.

References

  • Reddy, M. M., & Kumar, V. V. (2007). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry - Section B, 46B(6), 1046-1050. Link

  • Mogilaiah, K., et al. (2007). Synthesis, antimicrobial activities and cytogenetic studies of newer diazepino quinoline derivatives via Vilsmeier-Haack reaction. Bioorganic & Medicinal Chemistry, 15(1), 325-330. Link

  • BenchChem. Vilsmeier-Haack Formylation of 6-Chloroquinoline Derivatives: Application Notes and Protocols. BenchChem. Link

  • BenchChem. Technical Support Center: Chlorination of 4-hydroxy-6,7-dimethoxyquinoline. BenchChem. Link

  • Singh, P., & Paul, K. (2014). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. DUT Open Scholar. Link

  • Patel, H. R., & Patel, K. D. (2021). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. International Journal of Chemical Studies, 9(1), 1-5. Link

  • Al-Hiari, Y. M., et al. (2008). Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. Journal of Heterocyclic Chemistry, 45(3), 593-598. Link

  • Price, C. C., Snyder, H. R., Bullitt Jr., O. H., & Kovacic, P. (1946). Synthesis of 4-Hydroxyquinolines. IX. 4-Chloro-7-cyanoquinoline and 4-Chloro-5-cyanoquinoline. Journal of the American Chemical Society, 68(7), 1204-1205. Link

  • Reynolds, G. A., & Hauser, C. R. (1955). 2-methyl-4-hydroxyquinoline. Organic Syntheses, Coll. Vol. 3, p.593 (1955); Vol. 29, p.70 (1949). Link

  • Joly, R., Warnant, J., & Goffinet, B. (1971). U.S. Patent No. 3,567,732. Washington, DC: U.S. Patent and Trademark Office. Link

  • Csonka, R., et al. (2016). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 21(10), 1280. Link

Sources

An In-Depth Technical Guide to the Mechanism of Action of Chloroquinoline Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Chloroquine, a cornerstone of 4-aminoquinoline compounds, has been a critical tool in the fight against malaria for decades. Its utility, however, extends beyond its antimalarial properties into the realms of immunology and virology, owing to a multifaceted mechanism of action. This guide provides a comprehensive technical exploration of how chloroquinoline compounds exert their effects at a molecular level. We will dissect the primary antimalarial mechanism, which centers on the disruption of heme detoxification within the Plasmodium parasite. Furthermore, we will delve into the broader immunomodulatory and antiviral activities that stem from its ability to alter pH in acidic intracellular organelles. This document is intended for researchers, scientists, and drug development professionals, offering not only a detailed mechanistic overview but also practical experimental protocols and visual aids to foster a deeper understanding of this versatile class of compounds.

Introduction: The Enduring Legacy of a Synthetic Quinine

First synthesized in 1934, chloroquine emerged as a synthetic analog of quinine, the natural antimalarial agent. Its high efficacy and low cost propelled it to the forefront of malaria treatment and prophylaxis. Chemically, chloroquine is a weak base, a property fundamental to its accumulation in acidic cellular compartments and, consequently, to its diverse biological activities. While its primary application has been in combating malaria, researchers have also harnessed its properties to treat autoimmune diseases like rheumatoid arthritis and lupus erythematosus[1][2]. More recently, its potential as a broad-spectrum antiviral agent has been a subject of intense investigation[3][4]. This guide will systematically unravel the molecular intricacies that underpin these varied therapeutic applications.

The Primary Antimalarial Mechanism: A Fatal Disruption of Digestion

The hallmark of chloroquine's antimalarial power lies in its ability to interfere with a critical metabolic process in the intraerythrocytic stage of the Plasmodium falciparum life cycle: the detoxification of heme[1][5][6].

The Parasite's Achilles' Heel: Hemoglobin Digestion and Heme Toxicity

Inside an infected red blood cell, the malaria parasite resides within a digestive vacuole (DV), an acidic, lysosome-like organelle[7][8]. To acquire essential amino acids for its growth and replication, the parasite voraciously digests host cell hemoglobin[6][7][9]. This process, however, releases large quantities of free heme (ferriprotoporphyrin IX), a molecule that is highly toxic. Free heme can generate reactive oxygen species, destabilize and lyse biological membranes, and inhibit enzyme activity, leading to parasite death[6][10].

To counteract this toxicity, the parasite has evolved a unique detoxification pathway: it polymerizes the soluble heme into an inert, insoluble crystalline pigment called hemozoin, also known as malaria pigment[6][10][11]. This biocrystallization process is essential for the parasite's survival and represents a key target for antimalarial drugs[10][12].

Chloroquine's Strategic Accumulation and Action

Chloroquine's mechanism of action is a model of targeted disruption:

  • Ion Trapping: As a weak base, chloroquine readily diffuses across cell membranes in its unprotonated state. Upon entering the acidic environment of the parasite's digestive vacuole (pH 4.5-5.0), it becomes protonated. This charged form is less able to diffuse back across the membrane, leading to its accumulation to millimolar concentrations within the DV—a phenomenon known as "ion trapping"[1][8][9].

  • Inhibition of Heme Polymerization: Once concentrated in the DV, chloroquine directly interferes with hemozoin formation[5][6][13]. It is believed to act by binding to heme molecules, forming a complex that "caps" the growing hemozoin crystal, thereby preventing further polymerization[5][7][14]. This halts the detoxification process.

  • Induction of Parasite Lysis: The inhibition of hemozoin formation leads to the buildup of toxic free heme and heme-chloroquine complexes within the DV[13]. This accumulation results in oxidative stress, membrane damage, and ultimately, the lysis and death of the parasite[7][13][15].

The entire process is a cascade of events, initiated by the physicochemical properties of chloroquine and the unique biology of the malaria parasite.

Diagram: Antimalarial Mechanism of Chloroquine

Chloroquine_Antimalarial_Mechanism cluster_RBC Infected Red Blood Cell cluster_DV Parasite Digestive Vacuole (Acidic pH) Hb Hemoglobin Heme Toxic Free Heme (Fe-protoporphyrin IX) Hb->Heme Parasite Proteases Hz Hemozoin (Inert Crystal) Heme->Hz Heme Polymerization (Detoxification) Lysis Oxidative Stress & Membrane Lysis Heme->Lysis CQ_Heme CQ-Heme Complex CQ_Heme->Hz Blocks Polymerization CQ_Heme->Lysis Death Parasite Death Lysis->Death CQ_out Chloroquine (CQ) CQ_out->CQ_Heme Accumulates in DV (Ion Trapping)

Caption: Chloroquine accumulates in the acidic digestive vacuole, binds to toxic heme, and inhibits its polymerization into inert hemozoin, leading to parasite death.

Broader Mechanisms: Immunomodulation and Antiviral Effects

The ability of chloroquinoline compounds to accumulate in acidic organelles is not limited to the malaria parasite's DV. This property, known as lysosomotropism, is the foundation for its immunomodulatory and antiviral effects in host cells[1][2].

Alteration of Endosomal/Lysosomal pH

Chloroquine diffuses into acidic cellular compartments like endosomes and lysosomes in host immune cells. By accumulating in these organelles, it raises their internal pH[16][17][18]. This de-acidification has several downstream consequences:

  • Inhibition of Antigen Presentation: The processing of antigens for presentation on MHC class II molecules requires acidic proteases within endosomes. By raising the pH, chloroquine inhibits these enzymes, thereby impairing antigen processing and presentation to T-cells. This contributes to its anti-inflammatory effects in autoimmune diseases[2][19][20].

  • Interference with Toll-Like Receptor (TLR) Signaling: Certain TLRs (TLR3, TLR7, TLR8, and TLR9) that recognize nucleic acids are located within endosomes. Their activation and signaling are pH-dependent[20][21][22]. Chloroquine can inhibit the signaling of these receptors by preventing endosomal acidification, which is required for receptor processing and ligand binding[19][22][23]. This dampens the innate immune response, reducing the production of pro-inflammatory cytokines and type I interferons[19][24].

  • Inhibition of Autophagy: Autophagy is a cellular process for degrading and recycling cellular components, which culminates in the fusion of autophagosomes with lysosomes. Chloroquine can block this fusion and inhibit the degradative function of lysosomes by raising their pH, leading to an accumulation of autophagosomes[18][19].

Diagram: Immunomodulatory Effects of Chloroquine

Chloroquine_Immunomodulation cluster_cell Host Immune Cell (e.g., Dendritic Cell) cluster_endosome Endosome / Lysosome (Acidic pH) Antigen Antigen Processed_Antigen Processed Antigen Antigen->Processed_Antigen Acidic Proteases TLR9 TLR9 Cytokines Inflammatory Cytokines / IFN-I TLR9->Cytokines Signaling NA Nucleic Acids (e.g., viral DNA) NA->TLR9 MHCII MHC Class II Presentation Processed_Antigen->MHCII CQ Chloroquine pH_increase ↑ Endosomal pH (De-acidification) CQ->pH_increase pH_increase->TLR9 Inhibits Signaling pH_increase->Processed_Antigen Inhibits

Caption: Chloroquine raises endosomal pH, inhibiting antigen processing for MHC II presentation and blocking nucleic acid-sensing TLRs, thus dampening inflammation.

Proposed Antiviral Mechanisms

The antiviral activity of chloroquine is primarily attributed to its effect on endosomal pH, which can inhibit viruses that require a low-pH step for entry into host cells[3][4].

  • Inhibition of Viral Entry and Uncoating: Many enveloped viruses enter host cells via endocytosis. The fusion of the viral envelope with the endosomal membrane, a critical step for releasing the viral genome into the cytoplasm, is often triggered by the acidic environment of the late endosome. By increasing the endosomal pH, chloroquine can prevent this pH-dependent fusion and uncoating, effectively trapping the virus within the endosome[3][21].

  • Impairment of Glycosylation: The post-translational modification of viral and host cell receptor proteins, such as the glycosylation of the ACE2 receptor for SARS-CoV, occurs in the Golgi apparatus, which also has an acidic environment. Chloroquine can interfere with these processes by raising the pH of the Golgi, potentially leading to improperly folded or non-functional proteins that are critical for viral replication and maturation[3][25].

The Challenge of Resistance: A Molecular Efflux Pump

The widespread use of chloroquine has inevitably led to the emergence of resistance in P. falciparum. The primary mechanism of resistance is mediated by mutations in the P. falciparum Chloroquine Resistance Transporter (PfCRT) gene[26][27][28].

The PfCRT protein is located on the membrane of the parasite's digestive vacuole[28][29]. In resistant strains, specific mutations in this transporter enable it to actively pump protonated chloroquine out of the DV[26][27][30]. This efflux reduces the drug's concentration at its site of action, preventing it from reaching the levels required to inhibit heme polymerization effectively[28][30][31]. While an altered DV pH was once considered a potential resistance mechanism, most evidence now suggests that there is no significant difference in DV pH between sensitive and resistant strains[26][32].

Experimental Methodologies

Studying the multifaceted mechanism of chloroquine requires a range of specialized assays. Below are protocols for key experiments.

Protocol: Heme Polymerization Inhibition Assay (HPIA)

This colorimetric assay quantifies the ability of a compound to inhibit the formation of β-hematin (synthetic hemozoin) in vitro.

Objective: To determine the 50% inhibitory concentration (IC50) of a test compound against heme polymerization.

Materials:

  • Hematin (porcine)

  • Sodium hydroxide (NaOH), 0.1 M

  • Glacial acetic acid

  • Dimethyl sulfoxide (DMSO)

  • Test compound (e.g., Chloroquine diphosphate as a positive control)

  • 96-well microplates

  • Microplate reader (405 nm)

  • Centrifuge with a plate rotor

Step-by-Step Methodology:

  • Prepare Hematin Stock: Dissolve hematin in 0.1 M NaOH to a final concentration of 1 mM. Vortex until fully dissolved.

  • Prepare Compound Dilutions: Prepare a serial dilution of the test compound and chloroquine control in DMSO or an appropriate solvent.

  • Assay Setup: In a 96-well microtube or plate, add the following in triplicate:

    • 100 µL of 1 mM hematin solution.

    • 50 µL of the test compound at various concentrations (use solvent alone for negative control).

  • Initiate Polymerization: To start the reaction, add 50 µL of glacial acetic acid (to achieve a final pH of ~2.6-4.0) to each well[33][34]. Mix gently.

  • Incubation: Incubate the plate at 37°C for 24 hours to allow for β-hematin crystal formation[33][34].

  • Pellet β-Hematin: Centrifuge the plate at 8000 rpm for 10 minutes to pellet the insoluble β-hematin crystals[33][34].

  • Wash Step: Carefully remove the supernatant. Wash the pellet three times by adding 200 µL of DMSO to each well, resuspending the pellet, centrifuging, and removing the supernatant. This removes any unpolymerized heme[33].

  • Solubilize β-Hematin: After the final wash, dissolve the pellet in 200 µL of 0.1 M NaOH[33][35].

  • Read Absorbance: Transfer 100-200 µL to a clear flat-bottom 96-well plate and read the optical density (OD) at 405 nm using a microplate reader[12][33].

  • Calculate Inhibition: The percentage of inhibition is calculated as: % Inhibition = [1 - (OD_test / OD_negative_control)] * 100

  • Determine IC50: Plot the % inhibition against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Protocol: In Vitro Antimalarial Susceptibility Assay

This assay measures the ability of a compound to inhibit the growth of P. falciparum in an in vitro culture.

Objective: To determine the IC50 of a compound against cultured malaria parasites.

Materials:

  • P. falciparum culture (e.g., 3D7 strain, chloroquine-sensitive) maintained in human erythrocytes.

  • Complete culture medium (RPMI 1640, AlbuMAX II, hypoxanthine, gentamicin).

  • [³H]-hypoxanthine or other metabolic labels.

  • Test compound and controls.

  • 96-well culture plates.

  • Cell harvester and liquid scintillation counter.

Step-by-Step Methodology:

  • Prepare Parasite Culture: Synchronize the parasite culture to the ring stage. Prepare a suspension of infected red blood cells (iRBCs) at 1% parasitemia and 2.5% hematocrit in complete culture medium.

  • Plate Preparation: Add serially diluted test compounds to a 96-well plate in triplicate. Include drug-free wells (negative control) and wells with uninfected RBCs (background).

  • Incubation: Add 200 µL of the iRBC suspension to each well. Incubate for 24 hours at 37°C in a gas mixture (5% CO₂, 5% O₂, 90% N₂).

  • Metabolic Labeling: After 24 hours, add [³H]-hypoxanthine to each well. This radiolabel will be incorporated by viable parasites.

  • Second Incubation: Incubate for another 18-24 hours under the same conditions.

  • Harvesting: Lyse the cells by freeze-thawing. Harvest the contents of each well onto a glass fiber filter mat using a cell harvester.

  • Scintillation Counting: Dry the filter mat and place it in a scintillation bag with scintillation fluid. Measure the incorporated radioactivity using a liquid scintillation counter.

  • Data Analysis: Subtract the background counts (uninfected RBCs) from all wells. Calculate the percentage of growth inhibition relative to the drug-free control. Determine the IC50 value by plotting inhibition versus log concentration.

Data Summary: Representative IC50 Values
CompoundTargetAssayIC50 Value (µM)Strain/ConditionReference
Chloroquine P. falciparum GrowthIsotopic Assay0.01 - 0.1Sensitive Strains[36]
Chloroquine P. falciparum GrowthIsotopic Assay> 0.5Resistant Strains[36]
Chloroquine Heme PolymerizationHPIA10 - 30In vitro[37]
Quinine Heme PolymerizationHPIA30 - 60In vitro[37]

Conclusion and Future Perspectives

The mechanism of action of chloroquinoline compounds is a compelling example of how a single molecule can exert profound and varied effects by exploiting fundamental biological processes. Its primary antimalarial activity is a finely tuned process of accumulation and targeted inhibition of the parasite's heme detoxification pathway. Concurrently, its ability to modulate the pH of acidic organelles in host cells provides a basis for its immunomodulatory and potential antiviral applications.

Despite the challenge of resistance, which has curtailed its use as a first-line antimalarial in many regions, chloroquine remains an invaluable tool for researchers. Understanding its mechanisms continues to inform the development of new antimalarial drugs that target the same pathway and provides a framework for repurposing these compounds for other therapeutic areas. Future research will likely focus on developing chloroquine analogs that can evade resistance mechanisms or on combination therapies that enhance its efficacy and broaden its clinical utility.

References

  • Vertex AI Search. (n.d.). Chloroquine - Wikipedia.
  • Summers, R. L., & Martin, R. E. (2017). PfCRT and its role in antimalarial drug resistance. Parasitology, 144(5), 591–601.
  • Sullivan, D. J., Jr, Gluzman, I. Y., Russell, D. G., & Goldberg, D. E. (1996). On the molecular mechanism of chloroquine's antimalarial action.
  • Al-Bari, M. A. (2021). Chloroquine and hydroxychloroquine: Immunomodulatory effects in autoimmune diseases. Journal of Autoimmunity, 125, 102731.
  • Lau, C., et al. (2010). On the Mechanism of Chloroquine Resistance in Plasmodium falciparum. PLOS ONE, 5(11), e14064.
  • Spinelli, F. R., et al. (2020). Mode of action of chloroquine and hydroxychloroquine as anti-viral agents.
  • BenchChem. (n.d.). Application Notes and Protocols: Studying Hemozoin Polymerization Inhibition.
  • Llinás, M., et al. (2016). Molecular Mechanisms for Drug Hypersensitivity Induced by the Malaria Parasite's Chloroquine Resistance Transporter.
  • van den Berg, P., et al. (2021). What makes (hydroxy)chloroquine ineffective against COVID-19: insights from cell biology. Clinical & Experimental Immunology, 204(1), 1-13.
  • Saliba, K. J., et al. (1998). Role for the plasmodium falciparum digestive vacuole in chloroquine resistance. Journal of Cell Science, 111(Pt 19), 2805-2811.
  • Martin, R. E., et al. (2010). On the Mechanism of Chloroquine Resistance in Plasmodium falciparum. PLoS ONE, 5(11), e14064.
  • Pandey, A. V., & Chauhan, V. S. (2007). Mechanism of malarial haem detoxification inhibition by chloroquine. Biochemical Journal, 402(3), 435–443.
  • Cowell, A. N., et al. (2018). Molecular Mechanisms of Drug Resistance in Plasmodium falciparum Malaria. Clinical Microbiology Reviews, 31(3), e00015-18.
  • Singh, A., et al. (2020). Hydroxychloroquine in COVID-19: Potential Mechanism of Action Against SARS-CoV-2. Current Pharmacology Reports, 6, 207-215.
  • Wiser, M. F. (2024). The Digestive Vacuole of the Malaria Parasite. Encyclopedia.pub.
  • Lythgoe, M. P., & Middleton, B. (2020). Immunomodulatory Effects of Hydroxychloroquine and Chloroquine in Viral Infections and Their Potential Application in Retinal Gene Therapy. International Journal of Molecular Sciences, 21(14), 4972.
  • Wiser, M. F. (2022). The Digestive Vacuole of the Malaria Parasite: A Specialized Lysosome. International Journal of Molecular Sciences, 23(19), 11287.
  • WebMD. (2025). Chloroquine (Aralen): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing.
  • Rolain, J. M., Colson, P., & Raoult, D. (2007). Effects of chloroquine on viral infections: an old drug against today's diseases? The Lancet Infectious Diseases, 7(11), 722–727.
  • Fantini, J., et al. (2020). Mechanism of Action of Chloroquine/Hydroxychloroquine for Covid-19 Infection. Bentham Science Publishers.
  • Slater, A. F., & Cerami, A. (1992). Inhibition by chloroquine of a novel haem polymerase enzyme activity in malaria trophozoites.
  • Bray, P. G., et al. (2006). The pH of the digestive vacuole of Plasmodium falciparum is not associated with chloroquine resistance. Journal of Cell Science, 119(Pt 3), 417-427.
  • Mustapha, T., et al. (2019). Effect of chloroquine on heme polymerization; the molecular mechanism of chloroquine action.
  • InvivoGen. (n.d.). Chloroquine - Endosomal Acidification Inhibitor.
  • Hawley, S. R., et al. (1998). Relationship between Antimalarial Drug Activity, Accumulation, and Inhibition of Heme Polymerization in Plasmodium falciparum In Vitro. Antimicrobial Agents and Chemotherapy, 42(3), 682-686.
  • Slideshare. (n.d.). Chloroquine.
  • Sullivan, D. J., Jr., & Matile, H. (1998). A Common Mechanism for Blockade of Heme Polymerization by Antimalarial Quinolines. Journal of Biological Chemistry, 273(47), 31153-31158.
  • D’Alessandro, S., et al. (2020). The host targeting effect of chloroquine in malaria. Current Opinion in Infectious Diseases, 33(5), 419-425.
  • Wikipedia. (n.d.). Hemozoin.
  • Lythgoe, M. P., & Middleton, B. (2020). Immunomodulatory Effects of Hydroxychloroquine and Chloroquine in Viral Infections and Their Potential Application in Retinal Gene Therapy. International Journal of Molecular Sciences, 21(14), 4972.
  • Pandey, A. V., et al. (2007). Hemozoin formation in malaria: a two-step process involving histidine-rich proteins and lipids.
  • Shafik, S. H., et al. (2021). Methods Used to Investigate the Plasmodium falciparum Digestive Vacuole. Frontiers in Cellular and Infection Microbiology, 11, 643901.
  • An, P., et al. (2020). Immunomodulatory Effects of Chloroquine/Hydroxychloroquine. Frontiers in Immunology, 11, 1588.
  • Pérez-Haase, A., et al. (2008). Immunomodulatory role of chloroquine and pyrimethamine in Plasmodium yoelii 17XL infected mice. Parasite Immunology, 30(1), 39-48.
  • Egan, T. J. (2008). Recent advances in understanding the mechanism of hemozoin (malaria pigment) formation. Journal of Inorganic Biochemistry, 102(5-6), 1288-1299.
  • Coronado, L. M., et al. (2021). Hemozoin: a Complex Molecule with Complex Activities. Current Tropical Medicine Reports, 8(2), 73-82.
  • Kuznik, A., et al. (2011). Mechanism of endosomal TLR inhibition by antimalarial drugs and imidazoquinolines. Journal of Immunology, 186(8), 4794-4804.
  • Basilico, N., et al. (1998). A microtitre-based method for measuring the haem polymerization inhibitory activity (HPIA) of antimalarial drugs. Journal of Antimicrobial Chemotherapy, 42(1), 55-60.
  • Devaux, C. A., Rolain, J. M., & Raoult, D. (2020). Targeting endosomal acidification by chloroquine analogs as a promising strategy for the treatment of emerging viral diseases. Antiviral Research, 175, 104734.
  • Egan, T. J. (2002). Haemozoin formation. Molecular and Biochemical Parasitology, 122(1), 1-12.
  • Tekwani, B. L., & Walker, L. A. (2006). Simple Colorimetric Inhibition Assay of Heme Crystallization for High-Throughput Screening of Antimalarial Compounds. Antimicrobial Agents and Chemotherapy, 50(5), 1835-1840.
  • Zhou, J., et al. (2020). Overcoming Chemoresistance: Altering pH of Cellular Compartments by Chloroquine and Hydroxychloroquine. Frontiers in Oncology, 10, 597925.
  • Ginsburg, H., & Krugliak, M. (1992). In Vitro Plasmodium falciparum Drug Sensitivity Assay: Inhibition of Parasite Growth by Incorporation of Stomatocytogenic Amphiphiles into the Erythrocyte Membrane. Antimicrobial Agents and Chemotherapy, 36(12), 2711-2716.
  • Basco, L. K., et al. (2000). Assessment of Three In Vitro Tests and an In Vivo Test for Chloroquine Resistance in Plasmodium falciparum Clinical Isolates. Journal of Clinical Microbiology, 38(5), 1810-1814.
  • Afifah, D. N., et al. (2020). Identification and Heme Polymerization Inhibition Activity (HPIA) Assay of Ethanolic Extract and Fraction of Temu Mangga. Journal UII.
  • Foveau, B., et al. (2021). Hydroxychloroquine inhibits proteolytic processing of endogenous TLR7 protein in human primary plasmacytoid dendritic cells. Journal of Leukocyte Biology, 110(3), 527-531.
  • Arisanty, D., et al. (2017). Heme Polymerization Inhibition Activity (HPIA) Assay of Synthesized Xanthone Derivative as Antimalarial Compound. AIP Publishing.
  • Mohanty, S., et al. (2021). Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review. Frontiers in Pharmacology, 12, 650428.
  • Mishra, S., et al. (2015). In Vitro Chloroquine Resistance in Plasmodium falciparum Isolates from Tertiary Care Hospital.
  • Basco, L. K., et al. (1998). In Vitro Culture and Drug Sensitivity Assay of Plasmodium falciparum with Nonserum Substitute and Acute-Phase Sera. Journal of Clinical Microbiology, 36(5), 1335-1341.

Sources

An In-depth Technical Guide to 1-(4-Chloro-2-methylquinolin-3-YL)ethanone: Molecular Structure, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the heterocyclic compound 1-(4-Chloro-2-methylquinolin-3-YL)ethanone. While direct experimental data for this specific molecule is limited in publicly accessible literature, this document synthesizes information from closely related analogs and established chemical principles to detail its molecular structure, predict its physicochemical properties, propose a robust synthetic route, and discuss its potential applications in medicinal chemistry and drug discovery. This guide serves as a foundational resource for researchers interested in the synthesis and evaluation of novel quinoline derivatives.

Introduction

Quinoline and its derivatives represent a cornerstone in the field of medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs with a broad spectrum of biological activities. The inherent versatility of the quinoline scaffold allows for extensive functionalization, leading to compounds with diverse pharmacological profiles, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. The subject of this guide, 1-(4-Chloro-2-methylquinolin-3-YL)ethanone, is a functionalized quinoline derivative that holds significant potential as a building block for the synthesis of novel therapeutic agents. Its unique substitution pattern, featuring a chloro group at the 4-position, a methyl group at the 2-position, and an acetyl group at the 3-position, presents a compelling profile for further investigation and derivatization.

Molecular Structure and Chemical Identity

1-(4-Chloro-2-methylquinolin-3-YL)ethanone is a solid organic compound with the following key identifiers:

PropertyValue
IUPAC Name 1-(4-chloro-2-methylquinolin-3-yl)ethanone[]
CAS Number 138770-67-9[]
Molecular Formula C₁₂H₁₀ClNO
Molecular Weight 219.67 g/mol

The molecular structure consists of a quinoline core, which is a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring. The key substituents that dictate its chemical behavior are:

  • 4-Chloro Group: The electron-withdrawing nature of the chlorine atom at the C4 position significantly influences the electron density of the quinoline ring system, impacting its reactivity and potential for nucleophilic substitution reactions.

  • 2-Methyl Group: The methyl group at the C2 position can influence the compound's lipophilicity and steric profile, which can be crucial for its interaction with biological targets.

  • 3-Acetyl Group: The acetyl group at the C3 position provides a reactive handle for a variety of chemical transformations, making it a valuable synthon for the elaboration of more complex molecules. It can participate in reactions such as aldol condensations, reductions, and the formation of various heterocyclic rings.

Predicted Physicochemical Properties

PropertyPredicted Value/Characteristic
Melting Point Expected to be a solid at room temperature with a relatively high melting point, likely in the range of 100-200 °C, characteristic of rigid aromatic compounds of similar molecular weight.
Boiling Point Predicted to be high, likely exceeding 300 °C at atmospheric pressure, due to its aromatic nature and molecular weight.
Solubility Expected to have low solubility in water but good solubility in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and acetone.
Appearance Likely a crystalline solid, possibly with a white to off-white or pale yellow color.

Proposed Synthesis: The Friedländer Annulation

A highly plausible and efficient method for the synthesis of 1-(4-Chloro-2-methylquinolin-3-YL)ethanone is the Friedländer synthesis . This powerful reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically catalyzed by an acid or base.[2][3]

For the synthesis of the target molecule, the proposed reactants are 2-amino-4-chlorobenzaldehyde and acetylacetone (2,4-pentanedione) .

Reaction Scheme

Friedlander Synthesis cluster_reactants Reactants cluster_product Product Reactant1 2-Amino-4-chlorobenzaldehyde Reaction Friedländer Synthesis Reactant1->Reaction + Reactant2 Acetylacetone Reactant2->Reaction Product 1-(4-Chloro-2-methylquinolin-3-YL)ethanone Reaction->Product Acid or Base Catalyst Heat Potential_Applications cluster_applications Potential Therapeutic Areas Core 1-(4-Chloro-2-methylquinolin-3-YL)ethanone Antimicrobial Antimicrobial Agents Core->Antimicrobial Derivatization of acetyl group Anticancer Anticancer Agents Core->Anticancer Modification of quinoline core Kinase_Inhibitors Kinase Inhibitors Core->Kinase_Inhibitors Scaffold for hinge-binding motifs

Sources

discovery and history of Friedländer quinoline synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery, Mechanism, and Application of the Friedländer Quinoline Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Friedländer synthesis, a cornerstone of heterocyclic chemistry for over a century, remains a highly relevant and powerful tool for the construction of the quinoline scaffold. First reported by Paul Friedländer in 1882, this reaction offers a direct and versatile route to a wide array of substituted quinolines, which are privileged structures in medicinal chemistry and materials science. This guide provides a comprehensive overview of the historical discovery, a detailed exploration of the reaction mechanism, a comparative analysis of catalytic systems, practical experimental protocols, and an examination of its pivotal role in modern drug development.

Historical Context: A Legacy of Discovery

The late 19th century was a period of intense scientific activity in the field of organic chemistry, driven by the burgeoning dye industry and the desire to understand the structure of natural products isolated from coal tar.[1] It was within this context that German chemist Paul Friedländer, an apprentice of the renowned Adolf von Baeyer, made his seminal contribution.[2] In 1882, Friedländer reported that the condensation of 2-aminobenzaldehyde with acetaldehyde in the presence of a base, such as sodium hydroxide, afforded a quinoline derivative.[3][4] This reaction, defined by the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound possessing a reactive α-methylene group, became known as the Friedländer synthesis.[1][4]

The discovery was significant for its simplicity and efficiency, providing a more direct route to substituted quinolines compared to other methods of the era, such as the Skraup and Doebner-von Miller syntheses.[1] The reaction's robustness and versatility have allowed it to be adapted and refined for over 140 years, cementing its place as a fundamental name reaction in organic synthesis.

The Core Reaction: Mechanism and Causality

The Friedländer synthesis proceeds via a cyclocondensation pathway. While the exact mechanism has been a subject of study, two primary pathways are generally accepted, with the operative pathway often depending on the specific reaction conditions (acidic vs. basic catalysis).[5]

Mechanistic Pathways

The reaction fundamentally involves an initial intermolecular condensation followed by an intramolecular cyclization and dehydration. The key mechanistic question is the sequence of these events.

  • Aldol-First Pathway: The reaction begins with an aldol condensation between the 2-aminoaryl carbonyl compound and the enolizable ketone or aldehyde. This is followed by intramolecular formation of a Schiff base (imine) and subsequent dehydration to yield the aromatic quinoline ring.[5][6]

  • Schiff Base-First Pathway: The initial step is the formation of a Schiff base between the amino group and the carbonyl of the second reactant. This is followed by an intramolecular aldol-type condensation and dehydration to furnish the final product.[5][6]

Under typical acidic or basic conditions, evidence often favors the aldol-first pathway as the primary route.[7]

Visualization of the Mechanism

The following diagrams illustrate the two proposed mechanistic pathways.

Base-Catalyzed Friedländer Synthesis (Aldol-First)

G cluster_start Step 1: Enolate Formation cluster_aldol Step 2: Aldol Addition cluster_cyclo Step 3: Cyclization & Dehydration A Ketone (R'-CH2-CO-R'') C Enolate Intermediate A->C Deprotonation D 2-Aminoaryl Ketone/Aldehyde B Base (e.g., OH-) E Aldol Adduct C->E Nucleophilic Attack F Cyclized Intermediate (Hemiaminal) E->F Intramolecular Schiff Base Formation G Enamine Intermediate F->G - H2O H Quinoline Product G->H Tautomerization & Aromatization (-H2O)

Caption: Base-catalyzed mechanism proceeding via an initial aldol addition.

Acid-Catalyzed Friedländer Synthesis (Schiff Base-First)

G cluster_start Step 1: Schiff Base (Iminium) Formation cluster_aldol Step 2: Intramolecular Aldol-type Reaction cluster_dehydrate Step 3: Dehydration & Aromatization A 2-Aminoaryl Ketone/Aldehyde C Protonated Schiff Base (Iminium ion) A->C Condensation (-H2O) with Acid (H+) D Enol Intermediate B Ketone (R'-CH2-CO-R'') B->D Tautomerization E Cyclized Adduct C->E Intramolecular Nucleophilic Attack F Quinoline Product E->F Dehydration (-H2O) & Deprotonation (-H+)

Caption: Acid-catalyzed mechanism proceeding via an initial Schiff base formation.

Modern Catalysis and Reaction Optimization

While the classical Friedländer synthesis often employed stoichiometric amounts of strong acids or bases and high temperatures, modern organic synthesis has driven the development of more efficient and milder catalytic systems.[8] The choice of catalyst profoundly impacts yield, reaction time, and substrate scope.[3]

Comparative Analysis of Catalytic Systems

The following table summarizes the performance of various catalysts for the synthesis of a model compound, ethyl 2-methyl-4-phenylquinoline-3-carboxylate, from 2-aminobenzophenone and ethyl acetoacetate.

CatalystSolventTemperature (°C)TimeYield (%)Reference
Brønsted Acid
p-TsOH·H₂OWaterReflux4 h75[9]
Lewis Acid
ZrCl₄Ethanol/Water (1:1)600.5 - 2 h>90[10]
In(OTf)₃Solvent-free8010 min92[11]
Nanocatalyst
NiO NanoparticlesSolvent-free12030 min95[1]
Fe₃O₄-IL-HSO₄Solvent-free90Not Specified>90[3]
Modern Methods
Acetic Acid (Microwave)Neat Acetic Acid1605 min>90[12][13]

This data highlights a clear trend towards shorter reaction times and higher yields with the use of modern Lewis acids, nanocatalysts, and microwave irradiation compared to traditional Brønsted acids.[9][10][11][12][13]

Experimental Protocol: A Self-Validating System

To ensure scientific integrity, a protocol must be robust and reproducible. The following procedure for the synthesis of ethyl 2-methyl-4-phenylquinoline-3-carboxylate is adapted from validated literature reports and represents a reliable method for researchers.[9]

Materials and Equipment
  • 2-Aminobenzophenone (1 mmol, 0.20 g)

  • Ethyl acetoacetate (1 mmol, 0.13 g)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (5.8 mmol, 0.1 g)

  • Water (5 mL)

  • Ethanol (for recrystallization)

  • Round-bottom flask with reflux condenser

  • Stirring plate with heating mantle

  • Thin Layer Chromatography (TLC) apparatus

  • Büchner funnel and vacuum flask

  • Standard laboratory glassware

Step-by-Step Procedure
  • Reaction Setup: To a 25 mL round-bottom flask, add 2-aminobenzophenone (0.20 g, 1 mmol), ethyl acetoacetate (0.13 g, 1 mmol), p-toluenesulfonic acid monohydrate (0.1 g, 5.8 mmol), and water (5 mL).

  • Heating and Monitoring: Equip the flask with a reflux condenser and place it in a heating mantle on a magnetic stirrer. Heat the mixture to reflux and maintain stirring for 4 hours. Monitor the progress of the reaction by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent).

  • Work-up: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

  • Isolation: Filter the reaction mixture through a Büchner funnel. A precipitate of the crude product should form.

  • Purification: Wash the collected precipitate with cold water (15 mL). Recrystallize the solid from an ethanol/water mixture (1:2 v/v) to afford the pure product as a crystalline solid.

  • Validation: The final product can be validated by its melting point and spectroscopic data (¹H NMR, ¹³C NMR, and MS), which should be consistent with the literature values for ethyl 2-methyl-4-phenylquinoline-3-carboxylate. The expected yield is approximately 75% (0.218 g).[9]

Experimental Workflow Diagram

Sources

A Theoretical and Computational Scrutiny of 1-(4-Chloro-2-methylquinolin-3-yl)ethanone: A Keystone for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold represents a cornerstone in medicinal chemistry, celebrated for its wide spectrum of pharmacological activities.[1] This technical guide delves into the theoretical underpinnings of a specific, promising derivative: 1-(4-Chloro-2-methylquinolin-3-yl)ethanone. We will navigate through its structural intricacies, electronic properties, and potential as a pharmacophore, underpinned by robust computational methodologies. This document is intended for researchers, scientists, and drug development professionals, providing both a strategic overview and granular, actionable protocols for the theoretical investigation of this and similar molecular entities. Our exploration will be grounded in Density Functional Theory (DFT) and molecular docking simulations, elucidating the causality behind its anticipated biological efficacy and guiding future empirical studies.

Introduction: The Quinoline Privilege in Medicinal Chemistry

Quinoline, a bicyclic aromatic heterocycle, is a privileged scaffold, forming the core of numerous natural and synthetic bioactive compounds.[1] Its derivatives have demonstrated a remarkable range of therapeutic applications, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][2][3] The versatility of the quinoline ring allows for extensive functionalization, enabling the fine-tuning of its pharmacokinetic and pharmacodynamic profiles. The subject of this guide, 1-(4-Chloro-2-methylquinolin-3-yl)ethanone, incorporates key substituents—a chloro group, a methyl group, and an ethanone moiety—that are anticipated to modulate its biological activity significantly. The electron-withdrawing nature of the chlorine atom, the steric and electronic effects of the methyl group, and the hydrogen bonding potential of the ethanone's carbonyl group collectively contribute to its unique chemical personality and therapeutic potential.

Molecular Architecture and Electronic Landscape: A DFT Perspective

Density Functional Theory (DFT) serves as a powerful computational lens to probe the molecular and electronic properties of novel compounds before their physical synthesis.[4] For 1-(4-Chloro-2-methylquinolin-3-yl)ethanone, a DFT-based analysis provides invaluable insights into its geometry, stability, and reactivity.

Optimized Molecular Geometry

The initial step in a DFT study involves the optimization of the molecule's three-dimensional structure to its lowest energy conformation. This is typically performed using a functional, such as B3LYP, in conjunction with a suitable basis set, like 6-311+G(d,p).[2] The resulting optimized structure reveals critical geometric parameters.

Table 1: Predicted Geometric Parameters for 1-(4-Chloro-2-methylquinolin-3-yl)ethanone (Illustrative)

ParameterPredicted ValueSignificance
C-Cl Bond Length~1.74 ÅInfluences reactivity and potential for halogen bonding.
C=O Bond Length~1.23 ÅKey for hydrogen bond acceptor capabilities.
Dihedral Angle (Quinoline-Ethanone)VariesDetermines the steric hindrance and accessibility of the carbonyl group.

Note: These values are illustrative and would be precisely calculated in a dedicated DFT study.

Frontier Molecular Orbitals and Reactivity Descriptors

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are pivotal in understanding a molecule's chemical reactivity. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical stability; a smaller gap suggests higher reactivity.[5]

  • HOMO: The region of the molecule most likely to donate electrons in a reaction.

  • LUMO: The region of the molecule most likely to accept electrons.

The energies of these orbitals allow for the calculation of global reactivity descriptors, which predict the molecule's behavior in a biological system.[4]

Table 2: Key Quantum Chemical Descriptors (Illustrative)

DescriptorFormulaSignificance
Ionization Potential (I)I ≈ -EHOMOEnergy required to remove an electron.
Electron Affinity (A)A ≈ -ELUMOEnergy released upon gaining an electron.
Chemical Hardness (η)η ≈ (I - A) / 2Resistance to change in electron distribution.
Electronegativity (χ)χ ≈ (I + A) / 2Power to attract electrons.
Electrophilicity Index (ω)ω = χ² / (2η)Propensity to accept electrons.
Molecular Electrostatic Potential (MEP)

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface.[6] Red regions indicate areas of high electron density (nucleophilic sites), while blue regions denote electron-deficient areas (electrophilic sites). For 1-(4-Chloro-2-methylquinolin-3-yl)ethanone, the MEP would likely highlight the carbonyl oxygen as a site for hydrogen bonding and the quinoline nitrogen as a potential coordination site.

Diagram 1: Conceptual Molecular Structure of 1-(4-Chloro-2-methylquinolin-3-yl)ethanone

Caption: 2D representation of 1-(4-Chloro-2-methylquinolin-3-yl)ethanone.

Synthetic Strategy: A Plausible Pathway

While numerous methods exist for quinoline synthesis, a common and effective approach for a structure like 1-(4-Chloro-2-methylquinolin-3-yl)ethanone would likely involve a variation of the Friedländer annulation or a related condensation reaction. A plausible synthetic route could start from a substituted 2-aminoacetophenone and an active methylene compound.[7]

Protocol 1: Hypothetical Synthesis of 1-(4-Chloro-2-methylquinolin-3-yl)ethanone

  • Starting Materials: Substituted 2-aminoacetophenone and an appropriate active methylene compound (e.g., acetylacetone).

  • Condensation: React the starting materials in a suitable solvent, such as ethanol or water, in the presence of a catalyst. An environmentally benign catalyst like FeCl₃·6H₂O has been shown to be effective for similar syntheses.[7]

  • Cyclization: The initial condensation product undergoes intramolecular cyclization to form the quinoline ring.

  • Chlorination: The resulting quinolin-4-ol intermediate can be chlorinated using a standard chlorinating agent like phosphorus oxychloride (POCl₃) to yield the final product.[8]

  • Purification: The crude product is then purified using techniques such as recrystallization or column chromatography.

Diagram 2: Conceptual Synthesis Workflow

G A 2-Aminoacetophenone Derivative + Active Methylene Compound B Condensation & Cyclization (e.g., FeCl3 catalyst) A->B C Quinolin-4-ol Intermediate B->C D Chlorination (e.g., POCl3) C->D E 1-(4-Chloro-2-methylquinolin-3-yl)ethanone D->E F Purification E->F G Characterization (NMR, IR, MS) F->G G cluster_prep Preparation cluster_sim Simulation cluster_analysis Analysis A Target Protein (e.g., EGFR) C Molecular Docking A->C B Ligand (1-(4-Chloro-2-methylquinolin-3-yl)ethanone) B->C D Binding Pose & Affinity C->D E Interaction Analysis (H-bonds, Hydrophobic, etc.) D->E

Caption: A streamlined workflow for molecular docking studies.

A successful docking simulation would likely reveal interactions such as hydrogen bonding between the carbonyl oxygen of the ethanone group and key residues in the EGFR active site, as well as hydrophobic interactions involving the quinoline ring. [6]

Conclusion and Future Directions

The theoretical and computational exploration of 1-(4-Chloro-2-methylquinolin-3-yl)ethanone reveals a molecule with significant potential for drug discovery. Its electronic properties, as elucidated by DFT, suggest a reactive yet stable scaffold amenable to forming strong interactions with biological targets. Molecular docking simulations can further pinpoint its most promising therapeutic applications, guiding subsequent experimental validation. Future work should focus on the synthesis and in vitro and in vivo evaluation of this compound against a panel of relevant biological targets to confirm the predictions of these theoretical studies. The synergistic interplay between computational chemistry and experimental biology will be paramount in unlocking the full therapeutic potential of this and other novel quinoline derivatives.

References

  • Şenol, İ. M., Özkan, B. N. S., et al. (2025). Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives. Archiv der Pharmazie. [Link]

  • El-Sayed, Y. S., et al. (2017). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry, 10, S2039-S2051. [Link]

  • Al-Ghorbani, M., et al. (2024). DFT Calculation and Docking Affinity Evaluation of Novel Quinoline Derivatives as an Antibacterial Agent. Iraqi High Journal of Pharmaceutical and Applied Sciences, 37(4), 298-305. [Link]

  • Şenol, İ. M., Özkan, B. N. S., et al. (2025). Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives. Semantic Scholar. [Link]

  • Kumar, A., et al. (2014). Drug discovery studies on quinoline-based derivatives as potential antimalarial agents. Medicinal Chemistry Research, 23, 3314-3327. [Link]

  • Mohamed, H. S., et al. (2020). Synthesis, Characterization, and DFT Calculations of Quinoline and Quinazoline Derivatives. Russian Journal of Organic Chemistry, 56(9), 1660–1668. [Link]

  • Avesis. (2024). Computational analysis and experimental validation of a quinoline derivative for optoelectronic and pharmacological applications. [Link]

  • Khan, I., et al. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry, 39(4). [Link]

  • El-Naggar, M., et al. (2024). Some pyrimidohexahydroquinoline candidates: synthesis, DFT, cytotoxic activity evaluation, molecular docking, and in silico studies. RSC Advances, 14, 16307-16323. [Link]

  • Al-Ghorbani, M., et al. (2024). DFT Calculation and Docking Affinity Evaluation of Novel Quinoline Derivatives as an Antibacterial Agent. ResearchGate. [Link]

  • ResearchGate. (n.d.). Synthesis of 1-(2-methylquinolin-3-yl)ethanone derivatives from substituted 2-aminoacetophenone and active methylene compounds catalyzed by FeCl3.6H2O in water solvent. [Link]

  • Saminathan, M., et al. (2020). Synthesis, crystal structure investigation, spectroscopic characterizations and DFT computations on a novel 1-(2-chloro-4-phenylquinolin-3-yl)ethanone. ResearchGate. [Link]

Sources

Methodological & Application

Synthesis of 1-(4-Chloro-2-methylquinolin-3-yl)ethanone via Friedländer Annulation: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides a detailed protocol for the synthesis of 1-(4-chloro-2-methylquinolin-3-yl)ethanone, a valuable heterocyclic scaffold in medicinal chemistry and drug development. The synthesis leverages a modified Friedländer annulation approach, which involves a two-step sequence: the initial formation of a 4-hydroxyquinoline intermediate via a Conrad-Limpach reaction, followed by a subsequent chlorination to yield the target compound. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering in-depth procedural details, mechanistic insights, and safety considerations.

Introduction: The Versatility of the Friedländer Synthesis

The Friedländer synthesis, first reported by Paul Friedländer in 1882, is a cornerstone reaction in organic chemistry for the construction of quinoline and substituted quinoline ring systems.[1] The classical approach involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically catalyzed by an acid or a base.[1] The resulting quinoline core is a privileged structure in medicinal chemistry, appearing in a wide array of therapeutic agents with diverse biological activities, including anticancer, antimalarial, and antibacterial properties.

This protocol adapts the traditional Friedländer methodology to synthesize the specifically substituted 1-(4-chloro-2-methylquinolin-3-yl)ethanone. The presence of a chloro group at the 4-position, a methyl group at the 2-position, and an acetyl moiety at the 3-position provides a versatile platform for further chemical modifications and the development of novel pharmaceutical candidates.

Strategic Two-Step Synthesis

The direct, one-pot Friedländer synthesis of the target molecule presents significant challenges, primarily in achieving the desired regioselectivity for the 4-chloro substituent. Therefore, a more robust and reliable two-step strategy is employed:

  • Step 1: Conrad-Limpach Synthesis of 1-(7-Chloro-4-hydroxy-2-methylquinolin-3-yl)ethanone. This initial step involves the reaction of 4-chloroaniline with a suitable β-dicarbonyl compound, in this case, ethyl acetoacetate. The reaction proceeds through the formation of an enamine intermediate, which then undergoes a thermal cyclization to form the 4-hydroxyquinoline core.[1][2][3][4] The use of a high-boiling point solvent is crucial for the efficiency of the cyclization.[5]

  • Step 2: Chlorination of the 4-Hydroxyquinoline Intermediate. The hydroxyl group at the 4-position of the quinoline ring is then converted to a chloro group using a standard chlorinating agent, such as phosphorus oxychloride (POCl₃).[6][7] This reaction proceeds via a phosphate ester intermediate, which is subsequently displaced by a chloride ion.[6]

This two-step approach allows for a more controlled synthesis, ensuring a higher yield and purity of the final product.

Experimental Protocols

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
4-ChloroanilineReagentPlus®, ≥99%Sigma-AldrichToxic, handle with care.[8]
Ethyl acetoacetateACS reagent, ≥99%Sigma-Aldrich
Dowtherm ADow ChemicalHigh-boiling point solvent.
Phosphorus oxychloride (POCl₃)Reagent grade, ≥99%Sigma-AldrichCorrosive and toxic, handle in a fume hood.
Diethylene glycol dimethyl etherAnhydrous, 99.5%Sigma-Aldrich
Sodium hydroxide (NaOH)ACS reagent, ≥97.0%Sigma-Aldrich
Hydrochloric acid (HCl)37%Sigma-Aldrich
Dichloromethane (CH₂Cl₂)ACS reagent, ≥99.5%Sigma-Aldrich
Ethyl acetate (EtOAc)ACS reagent, ≥99.5%Sigma-Aldrich
HexaneACS reagent, ≥98.5%Sigma-Aldrich
Anhydrous sodium sulfate (Na₂SO₄)For drying organic extracts.
Step 1: Synthesis of 1-(7-Chloro-4-hydroxy-2-methylquinolin-3-yl)ethanone

This procedure is adapted from the well-established Conrad-Limpach synthesis of 4-hydroxyquinolines.[9]

Reaction Scheme:

Step_1_Synthesis start_materials 4-Chloroaniline + Ethyl Acetoacetate intermediate Enamine Intermediate start_materials->intermediate Heat (e.g., Steam Bath) product 1-(7-Chloro-4-hydroxy-2-methylquinolin-3-yl)ethanone intermediate->product Thermal Cyclization (High-boiling solvent, e.g., Dowtherm A)

Caption: Synthesis of the 4-hydroxyquinoline intermediate.

Procedure:

  • Formation of the Enamine Intermediate: In a round-bottom flask, combine 4-chloroaniline (12.75 g, 0.1 mol) and ethyl acetoacetate (13.01 g, 0.1 mol).

  • Heat the mixture on a steam bath for 1-2 hours, allowing the evolved ethanol to escape. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Cyclization: In a separate flask equipped with a reflux condenser and a mechanical stirrer, heat Dowtherm A (100 mL) to a vigorous boil.

  • Carefully and slowly add the warm enamine intermediate from the previous step to the boiling Dowtherm A.

  • Continue heating and stirring the mixture for 1-2 hours. The cyclized product will begin to crystallize out of the hot solution.

  • Allow the mixture to cool to room temperature, then filter the solid product.

  • Wash the collected solid with a non-polar solvent, such as hexane, to remove residual Dowtherm A.

  • Saponification and Acidification (Purification): To the crude product, add a 10% aqueous solution of sodium hydroxide and reflux for 1 hour to dissolve the solid.

  • Cool the solution and acidify with concentrated hydrochloric acid until the product precipitates.

  • Collect the solid by vacuum filtration, wash thoroughly with water, and dry to obtain 1-(7-chloro-4-hydroxy-2-methylquinolin-3-yl)ethanone.

Step 2: Synthesis of 1-(4-Chloro-2-methylquinolin-3-yl)ethanone

This procedure details the chlorination of the 4-hydroxyquinoline intermediate.[6][7]

Reaction Scheme:

Step_2_Synthesis start_material 1-(7-Chloro-4-hydroxy-2-methylquinolin-3-yl)ethanone product 1-(4,7-Dichloro-2-methylquinolin-3-yl)ethanone start_material->product POCl₃ Heat

Caption: Chlorination of the 4-hydroxyquinoline intermediate.

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, place 1-(7-chloro-4-hydroxy-2-methylquinolin-3-yl)ethanone (from Step 1).

  • Carefully add an excess of phosphorus oxychloride (POCl₃) to the flask in a fume hood.

  • Reaction: Heat the mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours. The reaction should be monitored by TLC until the starting material is consumed.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

  • Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring in a large beaker. This step is highly exothermic and should be performed with caution in a well-ventilated fume hood.

  • Neutralize the acidic solution with a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide until the pH is approximately 7-8. The product will precipitate as a solid.

  • Extraction: Extract the product into a suitable organic solvent, such as dichloromethane or ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure 1-(4,7-dichloro-2-methylquinolin-3-yl)ethanone.

Mechanistic Insights

Conrad-Limpach Synthesis: The reaction begins with the nucleophilic attack of the amino group of 4-chloroaniline on the keto group of ethyl acetoacetate to form a Schiff base.[1] This is followed by an intramolecular cyclization at high temperature, where the aromatic ring attacks the ester carbonyl. Subsequent elimination of ethanol and tautomerization yields the stable 4-hydroxyquinoline.[2]

Conrad_Limpach_Mechanism cluster_0 Conrad-Limpach Mechanism A 4-Chloroaniline + Ethyl Acetoacetate B Enamine Formation A->B Condensation C Intramolecular Cyclization B->C Heat D Elimination & Tautomerization C->D Aromatization E 4-Hydroxyquinoline Product D->E

Caption: Simplified workflow of the Conrad-Limpach mechanism.

Chlorination with POCl₃: The hydroxyl group of the 4-hydroxyquinoline acts as a nucleophile and attacks the phosphorus atom of POCl₃, forming a phosphate ester intermediate.[6] A chloride ion then acts as a nucleophile, attacking the 4-position of the quinoline ring and displacing the phosphate leaving group to furnish the 4-chloroquinoline.[6]

Chlorination_Mechanism cluster_1 Chlorination Mechanism F 4-Hydroxyquinoline G Formation of Phosphate Ester Intermediate F->G + POCl₃ H Nucleophilic Attack by Cl⁻ G->H Displacement I 4-Chloroquinoline Product H->I

Caption: Simplified workflow of the chlorination mechanism.

Safety and Handling

  • 4-Chloroaniline: This compound is toxic if swallowed, in contact with skin, or if inhaled, and is a suspected carcinogen.[8][10][11][12][13] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.

  • Phosphorus Oxychloride (POCl₃): POCl₃ is highly corrosive and reacts violently with water. It is also toxic upon inhalation. All manipulations should be carried out in a fume hood, and appropriate PPE, including acid-resistant gloves, should be worn. The quenching of the reaction mixture with ice water must be done slowly and cautiously to control the exothermic reaction.

  • Dowtherm A: This is a high-boiling point liquid. Care should be taken to avoid burns when working at elevated temperatures.

Characterization

The identity and purity of the intermediate and final product should be confirmed by standard analytical techniques, including:

  • Melting Point: To assess purity.

  • Thin-Layer Chromatography (TLC): To monitor reaction progress and assess purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

  • Mass Spectrometry (MS): To determine the molecular weight.

Conclusion

The two-step synthesis outlined in this guide provides a reliable and efficient method for the preparation of 1-(4-chloro-2-methylquinolin-3-yl)ethanone. By following the detailed protocols and adhering to the safety precautions, researchers can successfully synthesize this valuable heterocyclic compound for further applications in drug discovery and development. The mechanistic insights provided offer a deeper understanding of the chemical transformations involved, empowering scientists to optimize and adapt these procedures for the synthesis of other novel quinoline derivatives.

References

  • Technical Support Center: Chlorination of 4-hydroxy-6,7-dimethoxyquinoline - Benchchem. (URL not provided)
  • Conrad–Limpach synthesis - Wikipedia. [Link]

  • Conrad-Limpach Reaction. (URL not provided)
  • Conrad-Limpach Synthesis - SynArchive. (URL not provided)
  • Quinoline Synthesis: Conrad-Limpach-Knorr - Química Organica.org. (URL not provided)
  • SAFETY DATA SHEET - Sigma-Aldrich. (URL not provided)
  • Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - MDPI. [Link]

  • A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - NIH. [Link]

  • POCl3, Phosphorus Oxychloride for Activated Chlorine Form
  • Synthesis and Biological Activities of Substituted 7-Chloroquinoline Deriv
  • 14 - SAFETY D
  • 4-Chloroaniline 103500 - Safety D
  • What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF? | ResearchGate. [Link]

  • Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents - Baxendale Group - Durham University. [Link]

  • POCl3 chlorination of 4-quinazolones - PubMed. [Link]

  • CHLOROQUINE synthesis - ChemicalBook. (URL not provided)
  • 4,7-dichloroquinoline - Organic Syntheses Procedure. [Link]

  • Synthesis of 7-chloroquinolinyl-4- - ResearchGate. [Link]

  • 1-(4-Chloro-7-quinolinyl)ethanone | C11H8ClNO | CID 19075061 - PubChem. [Link]

  • 1-[4-(7-Chloroquinolin-4-yl)oxyphenyl]ethanone | C17H12ClNO2 | CID - PubChem. [Link]

  • 1-(4-Methyl-2-morpholino-3-quinolinyl)-1-ethanone - PubChem. [Link]

  • 1-(4-Amino-7-chloro-2-methylquinolin-3-yl)ethanone | C12H11ClN2O - PubChem. [Link]

  • Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline - MDPI. [Link]

  • Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue - MDPI. [Link]

  • Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage - PubMed Central. [Link]

Sources

Application Notes & Protocols: Acid-Catalyzed Synthesis of 1-(4-Chloro-2-methylquinolin-3-YL)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry and drug development, forming the core of numerous therapeutic agents with a wide range of biological activities, including anticancer and antimicrobial properties.[1][2] The title compound, 1-(4-Chloro-2-methylquinolin-3-yl)ethanone, is a highly functionalized quinoline derivative that serves as a valuable intermediate for the synthesis of more complex molecules. This guide provides a comprehensive, field-proven protocol for the synthesis of this target molecule via the acid-catalyzed Friedländer Annulation. This method is renowned for its efficiency and reliability in constructing the quinoline ring system from readily available precursors.[3][4]

This document is structured to provide not only a step-by-step experimental procedure but also the underlying mechanistic principles and expert insights into critical process parameters. By explaining the causality behind each step, we aim to empower researchers to execute the synthesis successfully and adapt the methodology for related derivatives.

Mechanistic Rationale: The Friedländer Annulation

The Friedländer synthesis is a classic condensation reaction that forms a quinoline ring from a 2-aminoaryl aldehyde or ketone and a carbonyl compound possessing a reactive α-methylene group.[5][6] The reaction is typically catalyzed by either an acid or a base. In this acid-catalyzed protocol, we react 2-amino-5-chloroacetophenone with pentane-2,4-dione (acetylacetone).

The role of the acid catalyst (e.g., p-toluenesulfonic acid) is crucial. It protonates one of the carbonyl groups of the acetylacetone, which significantly increases its electrophilicity. This activation facilitates the initial nucleophilic attack by the weakly basic amino group of the 2-amino-5-chloroacetophenone. The reaction then proceeds through a series of condensation and cyclization steps, ultimately leading to dehydration to form the stable aromatic quinoline ring.[7]

Two primary mechanistic pathways are proposed, as illustrated below. The first involves an initial aldol-type condensation followed by imine formation (cyclization), while the second begins with Schiff base formation, which then undergoes an intramolecular aldol reaction.[5] Both pathways converge on the same final product after dehydration.

Friedlaender_Mechanism cluster_reactants Reactants cluster_pathway Reaction Pathway cluster_product Final Product Reactant1 2-Amino-5-chloro- acetophenone Intermediate1 Protonated Carbonyl & Nucleophilic Attack Reactant1->Intermediate1 Reactant2 Pentane-2,4-dione (Acetylacetone) Reactant2->Intermediate1 Catalyst H+ (Acid Catalyst) Catalyst->Intermediate1 Intermediate2 Condensation/ Schiff Base Formation Intermediate1->Intermediate2 Intermediate3 Intramolecular Cyclization (Aldol Condensation) Intermediate2->Intermediate3 Intermediate4 Dehydration/ Aromatization Intermediate3->Intermediate4 Product 1-(4-Chloro-2-methyl- quinolin-3-YL)ethanone Intermediate4->Product

Caption: The acid-catalyzed Friedländer annulation workflow.

Experimental Protocol

This protocol details the synthesis of 1-(4-Chloro-2-methylquinolin-3-YL)ethanone on a standard laboratory scale.

Materials and Reagents
ReagentCAS No.Molar Mass ( g/mol )Quantity (for 10 mmol scale)Equivalents
2-Amino-5-chloroacetophenone67861-99-8169.611.70 g1.0
Pentane-2,4-dione (Acetylacetone)123-54-6100.121.1 mL (1.08 g)1.08
p-Toluenesulfonic acid (p-TsOH)6192-52-5190.22190 mg0.1
Ethanol (Absolute)64-17-546.0725 mLSolvent
Deionized Water7732-18-518.02~200 mLFor washing
Saturated Sodium Bicarbonate144-55-884.01~20 mLFor work-up
Equipment
  • 100 mL round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Büchner funnel and filter flask assembly

  • Standard laboratory glassware (beakers, graduated cylinders)

  • TLC plates (silica gel 60 F254) and developing chamber

  • Melting point apparatus

Step-by-Step Synthesis Procedure
  • Reaction Setup: Assemble a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Ensure all glassware is dry.

  • Charging Reagents: To the flask, add 2-amino-5-chloroacetophenone (1.70 g, 10 mmol) and absolute ethanol (25 mL). Stir the mixture at room temperature until the solid is fully dissolved.

  • Addition of Reactant and Catalyst: Sequentially add pentane-2,4-dione (1.1 mL, 10.8 mmol) followed by p-toluenesulfonic acid monohydrate (190 mg, 1.0 mmol) to the reaction mixture.

    • Scientist's Note: A slight excess of the dione can help drive the reaction to completion. The catalytic amount of p-TsOH is sufficient to facilitate the reaction without promoting significant side reactions.[6]

  • Reaction Execution: Heat the mixture to reflux (approximately 78-80°C) using a heating mantle. Maintain a gentle reflux with continuous stirring for 4-6 hours.

  • Monitoring the Reaction: The reaction progress should be monitored using Thin-Layer Chromatography (TLC). Prepare a developing solvent system (e.g., 3:1 Hexane:Ethyl Acetate). Spot the starting material and the reaction mixture. The reaction is complete upon the disappearance of the limiting starting material (2-amino-5-chloroacetophenone).

  • Work-up and Isolation:

    • Once the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature.

    • Slowly pour the reaction mixture into a beaker containing 100 mL of ice-cold water while stirring. A precipitate should form.

    • Neutralize the mixture by slowly adding saturated sodium bicarbonate solution until the pH is approximately 7-8. This step quenches the acid catalyst and ensures complete precipitation of the product.

    • Continue stirring the slurry in the ice bath for 30 minutes to maximize precipitation.

  • Product Filtration and Drying:

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake sequentially with cold deionized water (2 x 50 mL) to remove any residual salts and water-soluble impurities.

    • Dry the crude product under vacuum or in a desiccator overnight.

Purification

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield a crystalline solid.

  • Dissolve the crude solid in a minimum amount of hot ethanol.

  • If the solution is colored, a small amount of activated charcoal can be added and the mixture heated for a few minutes.

  • Filter the hot solution to remove the charcoal or any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry thoroughly.

Data, Characterization, and Expected Results

Proper characterization is essential to confirm the identity and purity of the synthesized compound.

Expected Results
ParameterExpected Value
Product Appearance Off-white to pale yellow crystalline solid
Theoretical Yield 2.34 g (for 10 mmol scale)
Typical Actual Yield 75-85%
Melting Point Specific literature values may vary; should be a sharp melting point upon purification.
Molecular Formula C₁₂H₁₀ClNO
Molecular Weight 233.67 g/mol
Spectroscopic Characterization
  • ¹H NMR (CDCl₃, 400 MHz): Expect signals corresponding to the aromatic protons on the quinoline ring, a singlet for the methyl group at the 2-position, and a singlet for the acetyl methyl group.

  • ¹³C NMR (CDCl₃, 101 MHz): Expect distinct signals for the carbonyl carbon (~200 ppm), the aromatic carbons, and the two methyl carbons.

  • IR (KBr, cm⁻¹): Look for a strong absorption band for the C=O stretch of the ketone (around 1690-1710 cm⁻¹) and characteristic peaks for C=C and C=N bonds in the aromatic region.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M]⁺ and/or [M+H]⁺ corresponding to the molecular weight of the product.

Safety Precautions & Troubleshooting

Safety:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • p-Toluenesulfonic acid is corrosive; handle with care.

  • Ethanol is flammable; keep away from ignition sources.

Troubleshooting Guide:

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Yield Incomplete reaction; impure starting materials; insufficient heating.Check purity of reactants. Ensure proper reflux temperature is maintained. Extend reaction time and monitor by TLC.
Oily or Gummy Product Product is impure; incomplete removal of solvent.Ensure thorough drying. Attempt purification by recrystallization from a different solvent system or column chromatography.
Reaction Not Starting Inactive catalyst; insufficient catalyst.Use fresh p-TsOH. Ensure the correct amount of catalyst was added. A stronger acid like H₂SO₄ could be tried cautiously.

Conclusion

The acid-catalyzed Friedländer annulation provides a robust and efficient pathway for the synthesis of 1-(4-Chloro-2-methylquinolin-3-YL)ethanone. This protocol, grounded in established chemical principles, offers high yields and operational simplicity. The detailed procedural steps, coupled with mechanistic insights and troubleshooting advice, constitute a self-validating system designed to ensure reproducible success for researchers in synthetic chemistry and drug discovery.

References

  • Ali, M. A., & Ismail, R. (2007). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry - Section B, 46B, 847-852. Link

  • Kamal, A., et al. (2010). Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild catalytic conditions. Journal of Combinatorial Chemistry, 12(1), 128-136. Link

  • Manikandan, A., et al. (2012). Synthesis, antimicrobial activities and cytogenetic studies of newer diazepino quinoline derivatives via Vilsmeier-Haack reaction. European Journal of Medicinal Chemistry, 54, 497-504. Link

  • BenchChem. (n.d.). Vilsmeier-Haack Formylation of 6-Chloroquinoline Derivatives: Application Notes and Protocols. BenchChem. Link

  • Kamal, A., et al. (2010). Diversity-Oriented Synthesis of Quinolines via Friedländer Annulation Reaction under Mild Catalytic Conditions. ACS Publications. Link

  • Wikipedia contributors. (2023). Friedländer synthesis. Wikipedia, The Free Encyclopedia. Link

  • Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. organic-chemistry.org. Link

  • Naidoo, R., et al. (2015). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. DUT Open Scholar. Link

  • Alfa Chemistry. (n.d.). Friedländer Quinoline Synthesis. Alfa Chemistry. Link

  • El-Emary, T. I. (2007). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 12(4), 847-858. Link

  • Wankhede, S. S., & Tapdiya, V. V. (2021). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. International Journal of Chemical Studies, 9(6), 213-218. Link

  • Slideshare. (2023). Synthesis of quinoline derivatives and its applications. Slideshare. Link

  • Singh, P., et al. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Link

  • SlidePlayer. (n.d.). Preparation and Properties of Quinoline. SlidePlayer. Link

  • Wang, X., et al. (2023). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Molecules, 28(14), 5364. Link

  • PrepChem. (n.d.). Synthesis of 4-chloroquinoline. PrepChem.com. Link

  • Huang, C., et al. (2017). Synthesis of quinolines from aniline and propanol over modified USY zeolite: catalytic performance and mechanism evaluated by in situ Fourier transform infrared spectroscopy. RSC Publishing. Link

  • Chem-Impex. (n.d.). 4-Chloro-2-methylquinoline. Chem-Impex. Link

  • Heravi, M. M., et al. (2016). BiCl3-catalyzed green synthesis of 4-hydroxy-2-quinolone analogues under microwave irradiation. Journal of the Iranian Chemical Society, 13, 1929-1936. Link

  • Yin, H., et al. (2018). Synthesis of pyrano[3,2-c]quinolones and furo[3,2-c]quinolones via acid-catalyzed tandem reaction of 4-hydroxy-1-methylquinolin-2(1H)-one and propargylic alcohols. Beilstein Journal of Organic Chemistry, 14, 274-280. Link

  • PubChem. (n.d.). 1-(4-Chloro-7-quinolinyl)ethanone. National Center for Biotechnology Information. Link

  • PubChem. (n.d.). 1-(6-Chloro-2-methyl-4-phenylquinolin-3-yl)ethanone. National Center for Biotechnology Information. Link

  • ChemicalBook. (n.d.). 1-(4-chloro-2-methylquinolin-3-yl)ethanone. ChemicalBook. Link

  • PubChem. (n.d.). 1-(4-Amino-7-chloro-2-methylquinolin-3-yl)ethanone. National Center for Biotechnology Information. Link

  • ResearchGate. (n.d.). Synthesis of 1-(2,4-dimethylquinolin-3-yl)ethanone. ResearchGate. Link

  • PubChem. (n.d.). 4-Chloro-2-methylquinoline. National Center for Biotechnology Information. Link

  • Fun, H.-K., et al. (2009). 1-(6-Chloro-2-methyl-4-phenyl-3-quinol-yl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 11), o2688–o2689. Link

  • Research and Reviews. (n.d.). Synthesis of 2-(2-chloroquinolin-3-yl)-3-((substituted) phenyl) thiazolidin-4-one with β-cyclodextrin-SO3H Catalyst Under Solvent-free Condition. Research and Reviews: Journal of Chemistry. Link

  • BOC Sciences. (n.d.). CAS 138770-67-9 1-(4-Chloro-2-methyl-3-quinolinyl)-ethanone. BOC Sciences.

Sources

Introduction: The Significance of Quinoline Scaffolds in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis of 1-(4-Chloro-2-methylquinolin-3-YL)ethanone: Application Notes and Protocols

Quinoline, a heterocyclic aromatic compound composed of a benzene ring fused to a pyridine ring, represents a cornerstone scaffold in medicinal chemistry and materials science.[1] Its derivatives are integral to a vast array of pharmacologically active agents, demonstrating properties that include antimalarial, anticancer, antibacterial, and anti-inflammatory activities.[2][3] The compound 1-(4-Chloro-2-methylquinolin-3-YL)ethanone is a particularly valuable synthetic intermediate. The presence of the chloro-group at the 4-position provides a reactive site for nucleophilic substitution, while the acetyl group at the 3-position offers a handle for further derivatization, making it a versatile building block for the synthesis of more complex, biologically active molecules.

This technical guide presents a robust and detailed two-step protocol for the synthesis of 1-(4-Chloro-2-methylquinolin-3-YL)ethanone. The pathway involves an initial high-temperature cyclization to form the quinoline core, followed by a chlorination reaction. This document is designed for researchers, scientists, and drug development professionals, providing not only a step-by-step methodology but also the underlying chemical principles and mechanistic insights that govern the transformation.

Overall Synthetic Pathway

The synthesis is efficiently executed in two primary stages. The first stage involves the formation of the core quinoline structure, 3-acetyl-2-methyl-4-hydroxyquinoline, via a thermally-driven cyclization. The second stage is the targeted conversion of the 4-hydroxy group to a 4-chloro group using a standard chlorinating agent.

G cluster_start Starting Materials cluster_step1 Step 1: Conrad-Limpach Cyclization cluster_step2 Step 2: Chlorination Aniline Aniline Intermediate 3-Acetyl-2-methyl-4-hydroxyquinoline Aniline->Intermediate + Dowtherm A ~250°C EAA Ethyl 2-acetylacetoacetate EAA->Intermediate FinalProduct 1-(4-Chloro-2-methylquinolin-3-YL)ethanone Intermediate->FinalProduct POCl₃ Heat

Caption: Overall two-step synthesis of the target compound.

Part 1: Synthesis of 3-Acetyl-2-methyl-4-hydroxyquinoline (Intermediate)

This initial step constructs the fundamental quinoline ring system through a thermal cyclization reaction, a variant of the Conrad-Limpach synthesis.[4][5] The reaction proceeds by heating an aniline with a β-dicarbonyl compound, in this case, ethyl 2-acetylacetoacetate.

Causality and Mechanism

The reaction is initiated by the condensation of aniline with one of the carbonyl groups of ethyl 2-acetylacetoacetate to form an enamine intermediate. This step is typically reversible. The crucial, irreversible step is the subsequent intramolecular cyclization that occurs at high temperatures (~250 °C). The high temperature provides the necessary activation energy for the ring-closing reaction, which involves the attack of the aniline ring onto the ester carbonyl group, followed by the elimination of ethanol.[6] The use of a high-boiling, inert solvent such as Dowtherm A or diphenyl ether is critical to achieve and maintain the required reaction temperature safely and effectively.[6] The resulting product, a 4-hydroxyquinoline, exists in tautomeric equilibrium with its 4-quinolone form.

G Start Mix Aniline and Ethyl 2-acetylacetoacetate in Dowtherm A Heat Heat to Reflux (~250°C) for 15-20 min Start->Heat Cool Cool to Room Temperature Heat->Cool Precipitate Add Petroleum Ether to Precipitate Solid Cool->Precipitate Filter Collect Solid by Vacuum Filtration Precipitate->Filter Wash Wash with Petroleum Ether Filter->Wash Dry Dry the Crude Product (3-Acetyl-2-methyl-4-hydroxyquinoline) Wash->Dry Purify Optional: Recrystallize from Ethanol or Water Dry->Purify

Caption: Experimental workflow for the synthesis of the quinoline intermediate.

Experimental Protocol

Safety Precaution: This procedure involves very high temperatures. It must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including heat-resistant gloves and safety glasses, must be worn.

  • Apparatus Setup: Assemble a three-necked round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser.

  • Solvent Heating: Add the high-boiling solvent (e.g., Dowtherm A) to the flask and heat it to a gentle reflux (~250 °C) with stirring.

  • Reagent Addition: Once the solvent is at temperature, add the ethyl 2-acetylacetoacetate to the dropping funnel. Add it dropwise, but rapidly, to the refluxing solvent.

  • Reaction: Immediately following the addition, add aniline via the same dropping funnel. Continue stirring and refluxing for 15-20 minutes. The reaction is typically rapid at this temperature.

  • Cooling and Precipitation: Remove the heat source and allow the reaction mixture to cool to room temperature. A solid product should begin to separate. To facilitate complete precipitation, add petroleum ether to the cooled mixture.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the solid cake on the filter with fresh petroleum ether to remove residual solvent. Allow the product to air dry or dry it in a desiccator. The crude 3-acetyl-2-methyl-4-hydroxyquinoline is often of sufficient purity for the next step.

Quantitative Data for Intermediate Synthesis
ReagentMolar RatioMolecular Wt. ( g/mol )Amount (per 0.1 mol Aniline)
Aniline1.093.139.31 g (9.1 mL)
Ethyl 2-acetylacetoacetate1.05172.1818.08 g (17.2 mL)
Dowtherm A (Solvent)N/AN/A~100 mL
Petroleum Ether (for wash)N/AN/A~150 mL

Part 2: Chlorination to Yield 1-(4-Chloro-2-methylquinolin-3-YL)ethanone

This second and final step converts the 4-hydroxyquinoline intermediate into the target 4-chloroquinoline derivative. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation, as it is highly effective for the chlorination of hydroxyl groups on heteroaromatic rings.[7][8]

Causality and Mechanism

The 4-hydroxyquinoline tautomerizes to the thermodynamically more stable 4-quinolone. The lone pair of electrons on the lactam oxygen attacks the electrophilic phosphorus atom of POCl₃, forming a phosphate ester intermediate. This transformation converts the hydroxyl group into an excellent leaving group. A chloride ion, generated from POCl₃, then acts as a nucleophile, attacking the C4 position and displacing the phosphate group to yield the 4-chloroquinoline product.[9][10] The reaction is typically driven to completion by heating.

Safety Precaution: Phosphorus oxychloride (POCl₃) is highly corrosive, toxic, and reacts violently with water. This procedure must be performed in a certified chemical fume hood. Wear appropriate PPE, including acid-resistant gloves, a lab coat, and chemical splash goggles.

G Start Suspend Intermediate in POCl₃ Heat Heat Mixture to Reflux (~110°C) for 2-3 hours Start->Heat Cool Cool Reaction to Room Temperature Heat->Cool Quench Carefully Pour onto Crushed Ice Cool->Quench Neutralize Neutralize with Ammonium Hydroxide or NaHCO₃ Solution Quench->Neutralize Extract Extract Product with Dichloromethane or Ethyl Acetate Neutralize->Extract Dry Dry Organic Layer (e.g., over Na₂SO₄) Extract->Dry Purify Remove Solvent in vacuo and Purify by Recrystallization (Ethanol) Dry->Purify

Caption: Experimental workflow for the chlorination of the intermediate.

Experimental Protocol
  • Reaction Setup: In a round-bottomed flask equipped with a reflux condenser and a calcium chloride drying tube, place the crude 3-acetyl-2-methyl-4-hydroxyquinoline from Part 1.

  • Reagent Addition: In the fume hood, carefully add an excess of phosphorus oxychloride (POCl₃) to the flask.

  • Reaction: Heat the mixture to reflux (approximately 110 °C) with stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Cooling: After completion, allow the reaction mixture to cool to room temperature.

  • Work-up (Quenching): Carefully and slowly pour the cooled reaction mixture onto a large beaker of crushed ice with vigorous stirring. This step is highly exothermic and will decompose the excess POCl₃. Perform this in the back of the fume hood.

  • Neutralization: Once the ice has melted, slowly neutralize the acidic solution by adding a base, such as a saturated sodium bicarbonate solution or concentrated ammonium hydroxide, until the pH is approximately 7-8. The product will precipitate as a solid.

  • Isolation and Purification: Collect the solid product by vacuum filtration. Wash the solid thoroughly with cold water. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield pure 1-(4-Chloro-2-methylquinolin-3-YL)ethanone.

Quantitative Data for Chlorination
ReagentMolar RatioMolecular Wt. ( g/mol )Amount (per 0.1 mol Intermediate)
3-Acetyl-2-methyl-4-hydroxyquinoline1.0201.2120.12 g
Phosphorus Oxychloride (POCl₃)~5 equiv.153.3376.67 g (46.5 mL)

Characterization

The identity and purity of the final product, 1-(4-Chloro-2-methylquinolin-3-YL)ethanone, should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the absence of impurities.[11]

  • Mass Spectrometry (MS): To verify the molecular weight of the compound.[12]

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the carbonyl (C=O) stretch of the acetyl group.

  • Melting Point Analysis: To assess the purity of the final product.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Part 1: Low yield of intermediate Insufficient reaction temperature or time.Ensure the solvent reaches a vigorous reflux (~250 °C). Confirm reaction time is adequate.
Impure starting materials (aniline).Use freshly distilled aniline.
Part 2: Incomplete chlorination Insufficient POCl₃ or reaction time.Use a larger excess of POCl₃. Monitor the reaction by TLC and extend the reflux time if necessary.[9]
Water contamination deactivating the POCl₃.Ensure glassware is thoroughly dried and use a drying tube. Ensure the intermediate from Part 1 is completely dry.
Part 2: Dark, tarry final product Reaction temperature was too high or heating was prolonged.Maintain a controlled reflux. Do not overheat.
Incomplete neutralization during work-up.Ensure the pH is fully neutralized to 7-8 before filtration or extraction to remove acidic byproducts.

Conclusion

The two-step synthesis outlined in this guide provides a reliable and efficient pathway to 1-(4-Chloro-2-methylquinolin-3-YL)ethanone, a key intermediate for pharmaceutical research and development. By first constructing the 4-hydroxyquinoline core via a high-temperature Conrad-Limpach cyclization and subsequently performing a robust chlorination with phosphorus oxychloride, researchers can access this valuable building block in good yield and purity. Adherence to the detailed protocols and safety precautions is essential for a successful and safe synthesis.

References

  • Ali, M. M., et al. (2007). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry - Section B, 46(7), 1215-1219. Available at: [Link]

  • Reddy, C. S., et al. (2008). Synthesis, antimicrobial activities and cytogenetic studies of newer diazepino quinoline derivatives via Vilsmeier-Haack reaction. PubMed, 18(1), 59-66. Available at: [Link]

  • TutorChase. What's the mechanism of a Claisen condensation? TutorChase. Available at: [Link]

  • Reynolds, G. A., & Hauser, C. R. (1951). 2-methyl-4-hydroxyquinoline. Organic Syntheses, 31, 77. Available at: [Link]

  • Al-Ostath, A. I., et al. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry, 39(3). Available at: [Link]

  • Wikipedia. Claisen condensation. Wikipedia. Available at: [Link]

  • Bekele, A. B., & Emiru, T. F. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(33), 19563-19584. Available at: [Link]

  • Chemistry LibreTexts. (2024). 23.7: The Claisen Condensation Reaction. Chemistry LibreTexts. Available at: [Link]

  • Arumugam, N., et al. (2012). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. DUT Open Scholar. Available at: [Link]

  • BYJU'S. Claisen Condensation Mechanism. BYJU'S. Available at: [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. Available at: [Link]

  • BDMAEE. (2024). 2-hydroxy-4-methylquinoline. BDMAEE. Available at: [Link]

  • IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Available at: [Link]

  • International Journal of Chemical Studies. (2021). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. International Journal of Chemical Studies, 9(6), 20-25. Available at: [Link]

  • Csonka, R., et al. (2022). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. MDPI. Available at: [Link]

  • ResearchGate. (2025). Synthesis of 2‐hydroxy‐4‐methylquinoline derivatives. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (2016). Transition-Metal-Free Acylation of Quinolines and Isoquinolines with Arylmethanols via Oxidative Cross-Dehydrogenative Coupling Reactions. Organic Chemistry Portal. Available at: [Link]

  • Walash, M. I., et al. (1983). Determination of Some Quinoline Derivatives with Organic Brominating Agents. Analytical Letters, 16(2), 129-142. Available at: [Link]

  • Singh, S., et al. (2020). Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. PubMed Central. Available at: [Link]

  • Ye, W., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. PubMed Central. Available at: [Link]

  • Abbas, S. F., & Tomma, J. H. (2021). Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives. International Journal of Drug Delivery Technology, 11(4), 1350-1354. Available at: [Link]

  • Al-Ghorbani, M., et al. (2017). Synthesis, Characterization and Molecular Docking of Novel Quinoline and Pyridine Derivatives. Oriental Journal of Chemistry, 33(6). Available at: [Link]

  • Hewitt, D. G., et al. (2011). POCl3 chlorination of 4-quinazolones. PubMed. Available at: [Link]

  • Al-Obaidi, L. A. H., et al. (2022). Synthesis and Characterization of Some New Quinoline Derivatives Derived from 2-Amino Benzonitrile. ResearchGate. Available at: [Link]

  • Al-Mousawi, S. M., et al. (2025). Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications. RSC Publishing. Available at: [Link]

  • Sun, X-H., et al. (2014). A new synthesis of indolo[2,3-b]quinolines from 3-acetyl-N-alkyl-2-chloroindoles with 2-aminobenzophenone. NIH. Available at: [Link]

  • Kumar, A., et al. (2016). A transition metal-free Minisci reaction: acylation of isoquinolines, quinolines, and quinoxaline. PubMed. Available at: [Link]

  • Verma, A. K., et al. (2024). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. MDPI. Available at: [Link]

  • Figshare. (2011). POCl3 Chlorination of 4-Quinazolones. Figshare. Available at: [Link]

  • ResearchGate. (2022). General procedure for synthesis of 3-acetyl-4-phenylquinoline-based sulfonamide derivatives 5a–f. ResearchGate. Available at: [Link]

  • ResearchGate. (2016). Transition-Metal-Free Acylation of Quinolines and Isoquinolines with Arylmethanols via Oxidative Cross-Dehydrogenative Coupling Reactions. ResearchGate. Available at: [Link]

  • Semantic Scholar. (2011). POCl3 chlorination of 4-quinazolones. Semantic Scholar. Available at: [Link]

  • Asian Journal of Chemistry. (2015). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Asian Journal of Chemistry. Available at: [Link]

  • ResearchGate. (2020). A review on synthetic procedures and applications of phosphorus oxychloride (POCl 3 ) in the last biennial period (2018–19). ResearchGate. Available at: [Link]

  • Google Patents. (2007). An improved process for the synthesis of quinoline derivatives. Google Patents.
  • ChemistryViews. (2023). Electrochemical C–H Acylation of Quinolines. ChemistryViews. Available at: [Link]

  • ResearchGate. (2018). Synthesis of 1-(2-methylquinolin-3-yl)ethanone derivatives from... ResearchGate. Available at: [Link]

Sources

purification techniques for 1-(4-Chloro-2-methylquinolin-3-YL)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide: High-Fidelity Purification Protocols for 1-(4-Chloro-2-methylquinolin-3-YL)ethanone

Introduction: The Mandate for Purity

1-(4-Chloro-2-methylquinolin-3-yl)ethanone (CAS No. 138770-67-9) is a key heterocyclic ketone scaffold.[][2] Its structural motifs—a reactive acetyl group positioned on a substituted quinoline core—make it a valuable starting material and intermediate in medicinal chemistry and materials science. The efficacy, safety, and reproducibility of any downstream application, from biological screening to the synthesis of complex active pharmaceutical ingredients (APIs), are directly contingent on the purity of this precursor.

Synthetic routes to quinoline derivatives, such as the Friedländer or Combes syntheses, often yield a crude product contaminated with unreacted starting materials, regioisomers, and other side-products.[3][4][5] Therefore, robust and validated purification strategies are not merely a matter of good laboratory practice; they are a prerequisite for generating reliable and interpretable scientific data.

This guide provides detailed, field-proven protocols for the purification of 1-(4-Chloro-2-methylquinolin-3-yl)ethanone, grounded in the physicochemical principles that govern each technique. We will explore two primary methods: Recrystallization and Flash Column Chromatography , offering insights into methodological choices and troubleshooting common challenges.

Foundational Physicochemical Properties

A successful purification strategy begins with an understanding of the molecule's physical and chemical properties. These parameters dictate the compound's behavior in various solvents and on different stationary phases.

PropertyValue / DescriptionSignificance for Purification
Molecular Formula C₁₂H₁₀ClNO-
Molecular Weight 219.67 g/mol Influences diffusion rates but is less critical for these techniques.
Appearance Likely a solid at room temperature.Enables the use of recrystallization as a primary purification method.
Polarity Moderately polar.The quinoline nitrogen and ketone carbonyl are polar groups, while the chlorinated benzene ring is nonpolar. This polarity is key for selecting chromatographic conditions.
Basicity Weakly basic.The lone pair of electrons on the quinoline nitrogen can interact with acidic media, a critical factor for silica gel chromatography.[6][7]
Solubility Expected to be soluble in polar organic solvents (e.g., acetone, ethyl acetate, ethanol) and less soluble in nonpolar solvents (e.g., hexanes) and water.[8]This differential solubility is the basis for both recrystallization and chromatography.

Strategic Purification Workflow

A systematic approach ensures efficiency and maximizes yield and purity. The initial assessment of the crude material's complexity via Thin-Layer Chromatography (TLC) is the critical decision point that directs the subsequent purification pathway.

Purification_Workflow cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Primary Purification cluster_2 Phase 3: Final Analysis & Isolation Start Crude 1-(4-Chloro-2-methylquinolin-3-YL)ethanone TLC_Analysis Analyze Crude by TLC Start->TLC_Analysis Decision Assess Impurity Profile TLC_Analysis->Decision Recrystallization Protocol A: Recrystallization Decision->Recrystallization Few, well-separated impurities or target is major spot Column_Chrom Protocol B: Flash Column Chromatography Decision->Column_Chrom Complex mixture or impurities with similar polarity (close Rf) Purity_Check Assess Purity (TLC, Melting Point, NMR) Recrystallization->Purity_Check Combine_Fractions Combine Pure Fractions Column_Chrom->Combine_Fractions Final_Product Pure Crystalline Product Purity_Check->Final_Product Purity ≥ 95% Solvent_Removal Solvent Removal (Rotary Evaporation) Combine_Fractions->Solvent_Removal Solvent_Removal->Purity_Check Column_Chrom_Workflow cluster_0 Preparation cluster_1 Elution & Collection cluster_2 Isolation Pack_Column 1. Pack Column (Slurry Method with Eluent) Prepare_Sample 2. Prepare Sample (Dry Loading Preferred) Pack_Column->Prepare_Sample Load_Sample 3. Load Sample onto Column Prepare_Sample->Load_Sample Add_Eluent 4. Add Eluent & Apply Pressure Load_Sample->Add_Eluent Collect_Fractions 5. Collect Fractions Sequentially Add_Eluent->Collect_Fractions Monitor_TLC 6. Monitor Fractions by TLC Collect_Fractions->Monitor_TLC Pool_Fractions 7. Pool Pure Fractions Monitor_TLC->Pool_Fractions Identify pure fractions Evaporate 8. Remove Solvent Pool_Fractions->Evaporate Final_Product 9. Isolated Pure Compound Evaporate->Final_Product

Sources

Application Notes & Protocols: Investigating the Antibacterial Potential of 1-(4-Chloro-2-methylquinolin-3-YL)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the evaluation of 1-(4-Chloro-2-methylquinolin-3-YL)ethanone as a potential antibacterial agent. It outlines the scientific rationale grounded in the established mechanisms of the quinolone class of antibiotics and presents detailed, validated protocols for in vitro screening and characterization.

Introduction: The Quinoline Scaffold in Antibacterial Research

The quinoline ring system is a foundational pharmacophore in medicinal chemistry, most notably represented by the highly successful quinolone and fluoroquinolone antibiotics.[1] These synthetic broad-spectrum agents have been crucial in treating a wide array of bacterial infections caused by both Gram-positive and Gram-negative pathogens.[2] The core mechanism of these drugs involves the disruption of bacterial DNA replication, a pathway distinct from many other antibiotic classes.[3] However, the escalating crisis of antibiotic resistance necessitates the discovery and development of novel antimicrobial agents.[4] Investigating new derivatives of the quinoline scaffold, such as 1-(4-Chloro-2-methylquinolin-3-YL)ethanone, is a rational strategy to identify next-generation compounds that may overcome existing resistance mechanisms or exhibit improved efficacy.

Putative Mechanism of Action: Targeting Bacterial DNA Replication

Quinolone antibiotics function by converting essential bacterial enzymes—DNA gyrase and topoisomerase IV—into cellular toxins.[5] These type II topoisomerases are vital for managing DNA topology during replication, transcription, and repair. They work by creating transient double-stranded breaks in the DNA to allow another segment to pass through, after which they religate the broken strands.[3]

Quinolones stabilize the intermediate complex formed between the topoisomerase and the cleaved DNA, preventing the re-ligation step.[4] This leads to an accumulation of double-stranded DNA breaks, which triggers the SOS response and other repair pathways.[5] If the damage is too extensive, these breaks ultimately lead to the fragmentation of the bacterial chromosome and cell death, making the action of many quinolones bactericidal.[5][6] It is hypothesized that 1-(4-Chloro-2-methylquinolin-3-YL)ethanone, as a quinoline derivative, will share this fundamental mechanism of action.

Quinolone_Mechanism_of_Action Fig. 1: Putative Mechanism of Quinolone Action cluster_replication Bacterial DNA Replication cluster_inhibition Inhibition by Quinolone Compound DNA_Supercoiled Supercoiled DNA DNA_Relaxed Relaxed DNA DNA_Supercoiled->DNA_Relaxed DNA Gyrase & Topoisomerase IV (Relaxation) DNA_Replicated Replicated Daughter Chromosomes DNA_Relaxed->DNA_Replicated Replication Fork Progression Enzyme_Complex Gyrase/Topo IV-DNA Cleavage Complex DNA_Relaxed->Enzyme_Complex Target Enzyme Binding Compound 1-(4-Chloro-2-methylquinolin-3-YL)ethanone Compound->Enzyme_Complex Stabilizes Complex, Prevents Re-ligation DS_Breaks Double-Strand DNA Breaks Enzyme_Complex->DS_Breaks Replication Fork Collapse Cell_Death Bacterial Cell Death DS_Breaks->Cell_Death SOS Response Overwhelmed

Caption: Putative mechanism targeting bacterial topoisomerases.

Compound Preparation and Handling

Accurate and reproducible results begin with proper preparation of the test article. 1-(4-Chloro-2-methylquinolin-3-YL)ethanone is a small molecule available from various chemical suppliers.[][8]

Table 1: Compound Identifiers

Property Value
CAS Number 138770-67-9[]
Molecular Formula C₁₂H₁₀ClNO

| IUPAC Name | 1-(4-chloro-2-methylquinolin-3-yl)ethanone[] |

Protocol 2.1: Preparation of Stock Solution

Rationale: Most non-polar organic compounds are not readily soluble in aqueous media. A high-concentration stock solution in a suitable organic solvent is required for subsequent serial dilutions in culture broth. Dimethyl sulfoxide (DMSO) is a common choice due to its high solubilizing power and low toxicity at the final concentrations used in assays.

Materials:

  • 1-(4-Chloro-2-methylquinolin-3-YL)ethanone powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), sterile

  • Sterile 1.5 mL microcentrifuge tubes

  • Calibrated analytical balance and vortex mixer

Procedure:

  • Accurately weigh 10 mg of the compound and place it into a sterile microcentrifuge tube.

  • Add sterile DMSO to achieve a final concentration of 10 mg/mL (or as desired).

  • Vortex thoroughly until the compound is completely dissolved.

  • This stock solution can be stored at -20°C. Before use, thaw at room temperature and vortex briefly.

Critical Control: A solvent control (DMSO alone) must be run in all subsequent assays to ensure that the solvent itself has no inhibitory effect on bacterial growth at the highest concentration used.

In Vitro Antibacterial Screening Protocols

The following protocols describe a tiered approach, starting with a qualitative primary screen to identify activity, followed by quantitative methods to determine the potency of the compound.

Experimental_Workflow Fig. 2: Workflow for Antibacterial Evaluation Start Prepare Compound Stock & Bacterial Inoculum Disk_Diffusion Primary Screening: Agar Disk Diffusion Assay Start->Disk_Diffusion MIC_Test Quantitative Analysis: Minimum Inhibitory Concentration (MIC) Disk_Diffusion->MIC_Test If Zone of Inhibition > 0 End Candidate Assessment Disk_Diffusion->End If No Inhibition MBC_Test Bactericidal vs. Bacteriostatic: Minimum Bactericidal Concentration (MBC) MIC_Test->MBC_Test Analysis Data Analysis: Determine MIC/MBC values & Interpret Results MBC_Test->Analysis Analysis->End

Caption: A tiered approach for in vitro antibacterial testing.

Protocol 3.1: Agar Disk Diffusion Assay

Rationale: This is a rapid, qualitative screening method to determine if a compound possesses any antibacterial activity against a panel of test organisms.[9] The compound diffuses from a paper disk into the agar, and if it is effective, it will inhibit bacterial growth, creating a clear "zone of inhibition" (ZOI).[10]

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Sterile cotton swabs, forceps, and blank paper disks (6 mm)

  • Compound stock solution, positive control (e.g., Ciprofloxacin 10 µg/mL), negative control (DMSO)

  • Bacterial inoculum adjusted to 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL)

Procedure:

  • Using a sterile cotton swab, inoculate the entire surface of an MHA plate with the bacterial suspension to create a uniform lawn.

  • Allow the plate to dry for 5-10 minutes.

  • Aseptically apply sterile paper disks to the agar surface using forceps.

  • Pipette a defined volume (e.g., 10 µL) of the test compound stock solution onto a disk.

  • Apply the positive control (Ciprofloxacin) and negative control (DMSO) to separate disks on the same plate.

  • Invert the plates and incubate at 37°C for 18-24 hours.

  • Measure the diameter (in mm) of the clear zone of inhibition around each disk.

Protocol 3.2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

Rationale: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[11] This quantitative method is the gold standard for determining the potency of a new compound and is essential for comparing it to existing drugs.[10][12]

Materials:

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Compound stock solution, control antibiotic, and DMSO

  • Bacterial inoculum prepared in CAMHB and adjusted to ~5 x 10⁵ CFU/mL

  • Multichannel pipette

Procedure:

  • Add 100 µL of CAMHB to all wells of a 96-well plate.

  • Add 100 µL of the compound stock solution to the first column of wells (e.g., Column 1) and mix, creating a 1:2 dilution.

  • Perform a 2-fold serial dilution by transferring 100 µL from Column 1 to Column 2, mixing, then transferring 100 µL from Column 2 to Column 3, and so on, down to Column 10. Discard 100 µL from Column 10.

  • Column 11 will serve as the growth control (no compound), and Column 12 as the sterility control (no bacteria).

  • Inoculate wells in Columns 1 through 11 with 10 µL of the adjusted bacterial inoculum. Do not add bacteria to Column 12.

  • Cover the plate and incubate at 37°C for 18-24 hours.

  • Determine the MIC by visually inspecting the plate for the lowest concentration at which no turbidity (bacterial growth) is observed.

Protocol 3.3: Determination of Minimum Bactericidal Concentration (MBC)

Rationale: The MBC test distinguishes between bacteriostatic (inhibits growth) and bactericidal (kills bacteria) activity. It is defined as the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.

Materials:

  • MIC plate from Protocol 3.2

  • MHA plates

  • Sterile pipette tips or inoculation loops

Procedure:

  • Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth (i.e., the MIC well and all wells with higher concentrations).

  • Spot-plate the aliquot onto a fresh MHA plate.

  • Also, plate an aliquot from the growth control well (Column 11) to confirm the viability of the inoculum.

  • Incubate the MHA plates at 37°C for 18-24 hours.

  • The MBC is the lowest concentration of the compound that results in no colony formation on the MHA plate.

Data Presentation and Interpretation

Results should be systematically recorded to allow for clear interpretation and comparison.

Table 2: Sample Data Summary Table

Bacterial Strain Gram Stain Zone of Inhibition (mm) MIC (µg/mL) MBC (µg/mL) Interpretation (MBC/MIC)
S. aureus ATCC 29213 Positive [Data] [Data] [Data] [Calculate]
E. coli ATCC 25922 Negative [Data] [Data] [Data] [Calculate]
Ciprofloxacin (Control) N/A [Data] [Data] [Data] [Calculate]

| DMSO (Control) | N/A | 0 | > Max Conc. | > Max Conc. | N/A |

Interpretation:

  • Bacteriostatic vs. Bactericidal: The ratio of MBC to MIC is used to classify the compound's activity.

    • An MBC/MIC ratio ≤ 4 is generally considered bactericidal .

    • An MBC/MIC ratio > 4 is considered bacteriostatic .

  • Spectrum of Activity: Comparing results against Gram-positive and Gram-negative bacteria will define the compound's spectrum of activity.

Future Directions

Positive results from these initial in vitro screens warrant further investigation. Subsequent steps in the research pipeline should include:

  • Time-Kill Kinetic Assays: To study the rate of bacterial killing over time at different concentrations of the compound.[9]

  • Resistance Development Studies: To assess the frequency at which bacteria develop resistance to the compound.

  • Cytotoxicity Assays: To evaluate the compound's toxicity against mammalian cell lines, providing an early indication of its therapeutic index.

  • In Vivo Efficacy Studies: To test the compound's effectiveness in animal models of infection.

By following these structured protocols, researchers can rigorously evaluate the antibacterial potential of 1-(4-Chloro-2-methylquinolin-3-YL)ethanone and determine its viability as a candidate for further drug development.

References

  • Wikipedia. Quinolone antibiotic.
  • Redgrave, L. S., Sutton, S. B., Webber, M. A., & Piddock, L. J. V. (2014). Mechanism of action of and resistance to quinolones. FEMS Microbiology Reviews, 38(4), 653-687.
  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565–1574.
  • Jain, J., & Venkatraman, J. (2023). A comprehensive review on in-vitro methods for anti-microbial activity. World Journal of Biology Pharmacy and Health Sciences, 15(3), 073-080.
  • Bush, N. G., Diez-Santos, I., Abbott, L. R., & Maxwell, A. (2020). Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. Molecules, 25(23), 5648.
  • Talebi, M., & Fassihi, A. (2019). Chemistry and Mechanism of Action of the Quinolone Antibacterials. Advances in Pharmaceutical Product Design and Development.
  • IBT Bioservices. (n.d.). Guide to In Vitro Antibacterial Testing. IBT Bioservices.
  • Al-Shabib, N. A., Al-Ghamdi, S. N., Al-Harbi, S. A., & Al-Otaibi, M. S. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Saudi Journal of Biological Sciences, 30(4), 103597.
  • Rai, S., Wahile, A., Mukherjee, K., & Saha, B. P. (2010). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Research, 3(1), 103-107.
  • IGM Publication. (2025). In vitro antimicrobial screening: Significance and symbolism.
  • BOC Sciences. (n.d.). CAS 138770-67-9 1-(4-Chloro-2-methyl-3-quinolinyl)-ethanone. BOC Sciences.
  • Yadav, S., & Singh, J. (2020). Synthesis of 1-(2-methylquinolin-3-yl)ethanone derivatives from substituted 2-aminoacetophenone and active methylene compounds catalyzed by FeCl3.6H2O in water solvent.
  • Jetir.org. (2023). Synthesis, Characterization and Evaluation of Antibacterial Activity of 1-[(2-chloroquinolin-3-yl)methyl]pyridin-2(1H)one Derivatives.
  • National Center for Biotechnology Information. (2023).
  • National Center for Biotechnology Information. (n.d.). 1-(4-Amino-7-chloro-2-methylquinolin-3-yl)ethanone. PubChem.
  • ChemicalBook. (n.d.). 1-(4-chloro-2-methylquinolin-3-yl)ethanone. ChemicalBook.

Sources

Application Notes and Protocols: A Comprehensive Guide to a Novel Experimental Protocol for Testing the Antifungal Activity of Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed, field-proven guide for researchers, scientists, and drug development professionals on establishing and executing a robust experimental protocol to evaluate the antifungal properties of novel quinoline derivatives. This guide is designed to ensure scientific integrity, reproducibility, and a deep understanding of the underlying principles behind each step.

Introduction: The Imperative for Novel Antifungal Agents

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a significant global health challenge. Quinoline derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a broad spectrum of antimicrobial activities. Their structural versatility allows for modifications to enhance efficacy and reduce toxicity, making them prime candidates for novel antifungal drug discovery.

This guide moves beyond a simple recitation of steps, delving into the causality of experimental choices to provide a self-validating protocol. By understanding the "why," researchers can better troubleshoot and adapt the methodologies to their specific quinoline derivatives and fungal targets.

Foundational Principles: Adherence to International Standards

To ensure data quality and comparability across different laboratories, this protocol is grounded in the internationally recognized standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) .[1][2] These bodies provide standardized methodologies for antifungal susceptibility testing (AFST), which are crucial for obtaining reproducible and reliable Minimum Inhibitory Concentration (MIC) values.[3][4][5]

Experimental Workflow: A Multi-faceted Approach

The evaluation of a novel antifungal agent is a multi-step process. This protocol outlines a comprehensive workflow, from primary screening to preliminary mechanism of action and cytotoxicity assessment.

Antifungal Testing Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Cytotoxicity Assessment cluster_2 Phase 3: Preliminary Mechanism of Action cluster_3 Phase 4: Data Analysis & Interpretation A Preparation of Quinoline Derivatives C Broth Microdilution Assay (CLSI/EUCAST) A->C B Selection & Preparation of Fungal Strains B->C D Determination of Minimum Inhibitory Concentration (MIC) C->D H Ergosterol Binding Assay D->H I Cellular Leakage Assay D->I J Calculation of Selectivity Index (SI = CC50 / MIC) D->J E Mammalian Cell Line Culture F MTT/XTT Assay E->F G Determination of 50% Cytotoxic Concentration (CC50) F->G G->J K Hit Compound Selection H->K I->K J->K

Caption: High-level overview of the experimental workflow.

Detailed Experimental Protocols

Phase 1: Primary Antifungal Screening

The cornerstone of this protocol is the determination of the Minimum Inhibitory Concentration (MIC) using the broth microdilution method. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[6][7]

4.1.1. Materials

  • Quinoline derivatives

  • Dimethyl sulfoxide (DMSO, sterile)

  • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus) from a reputable culture collection like ATCC.

  • RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS.

  • Sterile 96-well, U-bottom microtiter plates.

  • Positive control antifungal (e.g., Fluconazole, Amphotericin B).

  • Spectrophotometer or microplate reader.

4.1.2. Protocol: Broth Microdilution Assay

  • Preparation of Quinoline Derivatives:

    • Due to the often-poor water solubility of quinoline derivatives, a stock solution is typically prepared in 100% DMSO.

    • Create a series of twofold dilutions of the stock solution in RPMI 1640 medium to achieve the desired final concentrations for the assay. The final DMSO concentration in the wells should not exceed 1-2% to avoid solvent toxicity to the fungi.

  • Preparation of Fungal Inoculum:

    • For yeasts (Candida spp.), culture the strain on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours.

    • Harvest the colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL.

    • Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the microtiter plate wells.

  • Assay Setup:

    • In a 96-well plate, add 100 µL of the appropriate quinoline derivative dilution to each well.

    • Include a positive control (a known antifungal), a negative control (no drug), and a sterility control (medium only).

    • Add 100 µL of the prepared fungal inoculum to each well (except the sterility control).

  • Incubation:

    • Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination:

    • The MIC is determined as the lowest concentration of the quinoline derivative that causes a significant inhibition of fungal growth (typically ≥50% or ≥90% depending on the drug and fungus) compared to the drug-free growth control.[1] This can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 530 nm) using a microplate reader.

Phase 2: Cytotoxicity Assessment

It is crucial to assess the toxicity of the quinoline derivatives against mammalian cells to determine their therapeutic potential. The MTT or XTT assays are colorimetric assays that measure cell metabolic activity as an indicator of cell viability.

4.2.1. Materials

  • Mammalian cell line (e.g., HEK293, HepG2).

  • Appropriate cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent.

  • Solubilization solution (for MTT assay).

  • Microplate reader.

4.2.2. Protocol: MTT/XTT Assay

  • Cell Seeding: Seed the mammalian cells in a 96-well flat-bottom plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the quinoline derivatives for 24-48 hours.

  • Addition of Reagent: Add the MTT or XTT reagent to each well and incubate for a few hours. Metabolically active cells will reduce the tetrazolium salt to a colored formazan product.

  • Absorbance Measurement: For the XTT assay, the colored product is water-soluble, and the absorbance can be read directly. For the MTT assay, a solubilization solution must be added to dissolve the formazan crystals before reading the absorbance.

  • CC50 Determination: The 50% cytotoxic concentration (CC50) is calculated as the concentration of the compound that reduces cell viability by 50% compared to the untreated control.

Phase 3: Preliminary Mechanism of Action

Understanding how a compound exerts its antifungal effect is a critical step in drug development. For quinoline derivatives, a common mechanism is the disruption of the fungal cell membrane's integrity by interfering with ergosterol.

4.3.1. Protocol: Ergosterol Binding Assay

This assay determines if the quinoline derivative binds to ergosterol, the primary sterol in fungal cell membranes.

  • Perform the broth microdilution assay as described in section 4.1.2.

  • In parallel, perform the same assay but with the addition of exogenous ergosterol to the RPMI 1640 medium.

  • If the quinoline derivative binds to ergosterol, the presence of exogenous ergosterol will sequester the compound, leading to an increase in the MIC value.

4.3.2. Protocol: Cellular Leakage Assay

This assay measures the leakage of intracellular components, such as nucleic acids and proteins, as an indicator of cell membrane damage.

  • Treat a standardized fungal suspension with the quinoline derivative at its MIC and 2x MIC.

  • Incubate for a defined period.

  • Centrifuge the suspension to pellet the fungal cells.

  • Measure the absorbance of the supernatant at 260 nm (for nucleic acids) and 280 nm (for proteins). An increase in absorbance compared to the untreated control indicates membrane damage.

Data Analysis and Interpretation

A crucial aspect of this protocol is the quantitative analysis of the obtained data to make informed decisions about the potential of the tested compounds.

Data Presentation
CompoundFungal StrainMIC (µg/mL)Mammalian Cell LineCC50 (µg/mL)Selectivity Index (SI)
Quinoline A C. albicans8HEK293>128>16
Quinoline B C. albicans16HEK293322
Fluconazole C. albicans2HEK293>256>128
Calculation of Selectivity Index (SI)

The Selectivity Index is a critical parameter for evaluating the therapeutic potential of a compound. It is the ratio of the cytotoxicity to the antifungal activity.

SI = CC50 / MIC

A higher SI value is desirable, as it indicates that the compound is more toxic to the fungal cells than to the mammalian cells.[8][9]

Mechanism of Action cluster_fungal_cell Fungal Cell Cell Wall Cell Wall Cell Membrane Cell Membrane Ergosterol Ergosterol Nucleic Acids & Proteins Nucleic Acids & Proteins Cell Membrane->Nucleic Acids & Proteins Leakage Ergosterol->Cell Membrane Compromised Integrity Cytoplasm Cytoplasm Quinoline Derivative Quinoline Derivative Quinoline Derivative->Ergosterol Binding & Disruption

Caption: Putative mechanism of action of quinoline derivatives.

Conclusion and Future Directions

This comprehensive protocol provides a robust framework for the initial evaluation of quinoline derivatives as potential antifungal agents. By following these standardized methods and understanding the underlying principles, researchers can generate reliable and reproducible data. Promising "hit" compounds identified through this workflow, characterized by low MIC values and high selectivity indices, can then be advanced to more complex preclinical studies, including in vivo efficacy models and detailed mechanistic investigations.

References

  • A Practical Guide to Antifungal Susceptibility Testing - PMC - PubMed Central - NIH. Available at: [Link]

  • Issues in antifungal susceptibility testing - SciSpace. Available at: [Link]

  • Issues in antifungal susceptibility testing - UKHSA Research Portal. Available at: [Link]

  • CLSI M60 2020 Performance Standards for Antifungal Susceptibility Testing of Yeasts, 2nd Edition, M60Ed2E. Available at: [Link]

  • Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - NIH. Available at: [Link]

  • Antifungal Susceptibility Testing: Current Approaches | Clinical Microbiology Reviews. Available at: [Link]

  • M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts - CLSI. Available at: [Link]

  • Antifungal Susceptibility | MI - Microbiology. Available at: [Link]

  • Broth Microdilution Screening Method: Detect New Antifungal Compounds l Protocol Preview - YouTube. Available at: [Link]

  • A Practical Guide to Antifungal Susceptibility Testing - PMC - PubMed Central - NIH. Available at: [Link]

  • M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts - CLSI. Available at: [Link]

  • Antifungal Susceptibility Testing for C. auris - CDC. Available at: [Link]

  • Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches - PubMed Central. Available at: [Link]

  • New insights into the mechanism of antifungal action of 8-hydroxyquinolines - PMC - NIH. Available at: [Link]

  • Antifungal Activity of Selected Naphthoquinones and Their Synergistic Combination with Amphotericin B Against Cryptococcus neoformans H99 - MDPI. Available at: [Link]

  • Antifungal Exploration of Quinoline Derivatives against Phytopathogenic Fungi Inspired by Quinine Alkaloids - PubMed. Available at: [Link]

  • Antifungal Exploration of Quinoline Derivatives against Phytopathogenic Fungi Inspired by Quinine Alkaloids. | Semantic Scholar. Available at: [Link]

  • EUCAST breakpoints for antifungals - PubMed. Available at: [Link]

  • EUCAST breakpoints for antifungals. Available at: [Link]

  • (PDF) EUCAST breakpoints for antifungals - ResearchGate. Available at: [Link]

  • IC50 and selectivity index values of the compounds. - ResearchGate. Available at: [Link]

  • In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values - NIH. Available at: [Link]

  • Microbiology guide to interpreting minimum inhibitory concentration (MIC) - IDEXX Denmark. Available at: [Link]

  • Minimal Inhibitory Concentration (MIC)-Phenomena in Candida albicans and Their Impact on the Diagnosis of Antifungal Resistance - MDPI. Available at: [Link]

  • 13.5A: Minimal Inhibitory Concentration (MIC) - Biology LibreTexts. Available at: [Link]

  • (PDF) How to: interpret MICs of antifungal compounds according to the revised clinical breakpoints v. 10.0 European committee on antimicrobial susceptibility testing (EUCAST) - ResearchGate. Available at: [Link]

Sources

The Strategic Intermediate: A Guide to 1-(4-Chloro-2-methylquinolin-3-yl)ethanone in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Core and the Versatility of a Key Intermediate

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active compounds. Its derivatives have demonstrated a wide spectrum of therapeutic applications, including anticancer, antimalarial, anti-inflammatory, and antibacterial properties. The strategic functionalization of the quinoline ring is paramount to modulating its pharmacological profile. In this context, 1-(4-chloro-2-methylquinolin-3-yl)ethanone emerges as a highly valuable and versatile intermediate. The presence of a reactive chloro group at the 4-position, an acetyl moiety at the 3-position, and a methyl group at the 2-position provides multiple avenues for synthetic elaboration, making it a powerful building block for the synthesis of complex heterocyclic systems.

This technical guide provides an in-depth exploration of 1-(4-chloro-2-methylquinolin-3-yl)ethanone, offering detailed protocols for its synthesis and subsequent application in the construction of novel molecular architectures. The methodologies presented are designed to be robust and reproducible, empowering researchers in drug discovery and organic synthesis to leverage the full potential of this key intermediate.

Synthesis of 1-(4-Chloro-2-methylquinolin-3-yl)ethanone: A Two-Step Approach

The synthesis of the title compound is efficiently achieved through a two-step sequence commencing with the construction of the quinolin-4-one core, followed by a dehydroxylative chlorination.

Part 1: Synthesis of the Precursor: 3-Acetyl-2-methyl-1H-quinolin-4-one

The initial step involves the synthesis of 3-acetyl-2-methyl-1H-quinolin-4-one. Several methods exist for the construction of 4-quinolinone rings; a reliable approach is the cyclization of an appropriate aniline derivative with a β-ketoester.

Reaction Scheme:

Synthesis of 3-Acetyl-2-methyl-1H-quinolin-4-one aniline Aniline reaction + aniline->reaction ethyl_acetoacetate Ethyl Acetoacetate ethyl_acetoacetate->reaction product 3-Acetyl-2-methyl-1H-quinolin-4-one reaction->product Heat (e.g., Dowtherm A)

Caption: Synthesis of the quinolin-4-one precursor.

Protocol 1: Synthesis of 3-Acetyl-2-methyl-1H-quinolin-4-one

  • Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine aniline (1.0 eq) and ethyl acetoacetate (1.1 eq) in a high-boiling point solvent such as Dowtherm A or diphenyl ether.

  • Reaction: Heat the mixture to reflux (approximately 250-260 °C). The reaction progress can be monitored by the collection of ethanol in the Dean-Stark trap.

  • Work-up: After the theoretical amount of ethanol has been collected, allow the reaction mixture to cool. The product will often precipitate from the solvent upon cooling.

  • Purification: Collect the solid by filtration, wash with a suitable solvent (e.g., hexane or ether) to remove the high-boiling point solvent, and recrystallize from a suitable solvent system such as ethanol or acetic acid to afford pure 3-acetyl-2-methyl-1H-quinolin-4-one.

Part 2: Chlorination to Yield 1-(4-Chloro-2-methylquinolin-3-yl)ethanone

The conversion of the 4-hydroxy group of the quinolinone to a chloro group is a critical step. This is typically achieved using a dehydroxylative chlorinating agent, with phosphorus oxychloride (POCl₃) being the reagent of choice. The reaction proceeds via the formation of a phosphate ester intermediate, which is subsequently displaced by a chloride ion.[1][2]

Reaction Scheme:

Chlorination of 3-Acetyl-2-methyl-1H-quinolin-4-one precursor 3-Acetyl-2-methyl- 1H-quinolin-4-one reaction + precursor->reaction POCl3 POCl3 POCl3->reaction product 1-(4-Chloro-2-methylquinolin-3-yl)ethanone reaction->product Heat

Caption: Chlorination of the quinolin-4-one precursor.

Protocol 2: Synthesis of 1-(4-Chloro-2-methylquinolin-3-yl)ethanone

  • Reaction Setup: In a fume hood, carefully add 3-acetyl-2-methyl-1H-quinolin-4-one (1.0 eq) to an excess of phosphorus oxychloride (POCl₃, 5-10 eq). The reaction can be performed neat or with a co-solvent such as toluene. For analogous reactions, the addition of a catalytic amount of dimethylformamide (DMF) can facilitate the reaction.

  • Reaction: Heat the mixture to reflux (approximately 110 °C) for 2-4 hours. Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Allow the reaction to cool to room temperature. Carefully and slowly quench the excess POCl₃ by pouring the reaction mixture onto crushed ice with vigorous stirring. This is a highly exothermic process and should be performed with caution.

  • Neutralization and Extraction: Neutralize the acidic aqueous solution with a base, such as a saturated sodium bicarbonate solution or dilute ammonium hydroxide, until the pH is approximately 7-8. The product will precipitate as a solid.

  • Purification: Collect the solid by filtration, wash thoroughly with water, and dry. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) or by column chromatography on silica gel.

Characterization and Spectroscopic Data

Expected Spectroscopic Data:

Technique Expected Features
¹H NMR Aromatic protons on the quinoline ring (multiplets, δ 7.5-8.5 ppm), a singlet for the methyl group at the 2-position (δ ~2.7 ppm), and a singlet for the acetyl methyl group (δ ~2.6 ppm).
¹³C NMR Carbonyl carbon of the acetyl group (δ ~195-200 ppm), carbons of the quinoline ring (δ 120-150 ppm), and the two methyl carbons (δ ~20-25 ppm).
IR (Infrared) A strong absorption band for the carbonyl (C=O) stretch of the ketone at approximately 1690-1710 cm⁻¹.
MS (Mass Spec) A molecular ion peak corresponding to the molecular weight of C₁₂H₁₀ClNO (m/z = 219.04), along with a characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak at ~33% intensity of the M peak).

Applications in Organic Synthesis: A Gateway to Fused Heterocycles

The synthetic utility of 1-(4-chloro-2-methylquinolin-3-yl)ethanone lies in the high reactivity of the C4-chloro substituent towards nucleophilic aromatic substitution (SNAr). This allows for the introduction of a wide range of functionalities, leading to the construction of diverse and complex molecular scaffolds.

Application 1: Synthesis of Pyrazolo[4,3-c]quinolines

The reaction with hydrazine derivatives provides a direct route to the pyrazolo[4,3-c]quinoline core, a scaffold known for its potential anti-inflammatory and other biological activities.[4][5]

Reaction Scheme:

Synthesis of Pyrazolo[4,3-c]quinolines start_material 1-(4-Chloro-2-methylquinolin-3-yl)ethanone reaction + start_material->reaction hydrazine Hydrazine Hydrate hydrazine->reaction product 3,6-Dimethyl-1H-pyrazolo[4,3-c]quinoline reaction->product Solvent (e.g., Ethanol), Heat

Caption: Synthesis of pyrazolo[4,3-c]quinolines.

Protocol 3: Synthesis of 3,6-Dimethyl-1H-pyrazolo[4,3-c]quinoline

  • Reaction Setup: Dissolve 1-(4-chloro-2-methylquinolin-3-yl)ethanone (1.0 eq) in a suitable solvent such as ethanol or n-butanol in a round-bottom flask equipped with a reflux condenser.

  • Reagent Addition: Add hydrazine hydrate (1.5-2.0 eq) to the solution.

  • Reaction: Heat the reaction mixture to reflux for 4-8 hours, monitoring the progress by TLC.

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution. If not, concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield the desired pyrazolo[4,3-c]quinoline.

Application 2: Synthesis of 4-Aminoquinoline Derivatives

The displacement of the chloro group with various amines is a straightforward method to access a library of 4-aminoquinoline derivatives, which are of significant interest in medicinal chemistry.

Protocol 4: General Procedure for Amination

  • Reaction Setup: In a sealed tube or a round-bottom flask with a reflux condenser, dissolve 1-(4-chloro-2-methylquinolin-3-yl)ethanone (1.0 eq) in a solvent such as ethanol, isopropanol, or DMF.

  • Reagent Addition: Add the desired primary or secondary amine (1.2-2.0 eq) and, if necessary, a base such as triethylamine or potassium carbonate to scavenge the HCl generated.

  • Reaction: Heat the mixture at a temperature ranging from 80 °C to 120 °C for several hours to overnight. Monitor the reaction by TLC.

  • Work-up and Purification: After cooling, the reaction mixture can be worked up by partitioning between an organic solvent (e.g., ethyl acetate) and water. The organic layer is then dried and concentrated. Purification by column chromatography or recrystallization will afford the 4-aminoquinoline product.

Application 3: Synthesis of 4-Azidoquinoline Derivatives

The introduction of an azido group via substitution of the chloride provides a precursor for the synthesis of triazoles through "click" chemistry or for the generation of nitrenes for further functionalization.[6][7]

Protocol 5: Synthesis of 1-(4-Azido-2-methylquinolin-3-yl)ethanone

  • Reaction Setup: Dissolve 1-(4-chloro-2-methylquinolin-3-yl)ethanone (1.0 eq) in a polar aprotic solvent like DMF or DMSO.

  • Reagent Addition: Add sodium azide (NaN₃, 1.5-2.0 eq) to the solution. Caution: Sodium azide is highly toxic and potentially explosive. Handle with appropriate safety precautions.

  • Reaction: Heat the reaction mixture to 60-80 °C and stir for 2-6 hours. Monitor the reaction by TLC.

  • Work-up and Purification: Cool the reaction mixture and pour it into ice water to precipitate the product. Collect the solid by filtration, wash with water, and dry. The crude product can be used directly or purified by recrystallization.

Safety and Handling

1-(4-Chloro-2-methylquinolin-3-yl)ethanone is a chlorinated heterocyclic compound and should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

  • Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle with extreme caution in a fume hood.

  • Sodium Azide (NaN₃): Highly toxic and can form explosive heavy metal azides. Avoid contact with acids, which can generate toxic hydrazoic acid gas.

Consult the Safety Data Sheet (SDS) for all reagents before use.

Conclusion

1-(4-Chloro-2-methylquinolin-3-yl)ethanone is a strategically important intermediate that provides a versatile platform for the synthesis of a wide range of functionalized quinoline derivatives and fused heterocyclic systems. The protocols outlined in this guide offer robust methods for its preparation and subsequent elaboration, providing a valuable resource for researchers engaged in the discovery and development of novel chemical entities with potential applications in medicine and materials science. The reactivity of the chloro and acetyl groups opens up a vast chemical space for exploration, ensuring that this compound will continue to be a valuable tool in the arsenal of the synthetic organic chemist.

References

  • Tu, S., et al. (2012). Discovery of Pyrazolo[4,3-c]quinolines Derivatives as Potential Anti-Inflammatory Agents through Inhibiting of NO Production. Molecules, 17(8), 9194-9206. [Link]

  • Krasavin, M., et al. (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules, 27(15), 4991. [Link]

  • Abdelmaogeed, N., et al. (2004). Synthesis and Antiviral Activities of New pyrazolo[4,3-c]quinolin-3-ones and Their Ribonucleoside Derivatives. Nucleosides, Nucleotides and Nucleic Acids, 23(5), 735-748. [Link]

  • Garcı́a-Garcı́a, P., et al.
  • El-Sayed, M., et al. (2025). Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications. RSC Advances. [Link]

  • Chen, Y., et al. (2013). Synthesis of 2,4-unsubstituted quinoline-3-carboxylic acid ethyl esters from Arylmethyl azides via a domino. Organic & Biomolecular Chemistry, 11(34), 5644-5648. [Link]

  • El-Gamal, M., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(18), 9784-9815. [Link]

  • Debray, C., et al. (2018). Synthesis of pyrazolo[4,3-f]quinazoline derivatives. ResearchGate. [Link]

  • Chand, G., et al. (2020). (a) Synthesis of 4-azido-7-chloro-quinoline (i) NaN3, DMF; (b)... ResearchGate. [Link]

  • Ferandin, Y., et al. (2016). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Molecules, 21(11), 1563. [Link]

  • Arnott, E. A., et al. (2011). POCl3 chlorination of 4-quinazolones. The Journal of Organic Chemistry, 76(6), 1653-1661. [Link]

  • Arnott, E. A., et al. (2011). POCl3 chlorination of 4-quinazolones. Semantic Scholar. [Link]

  • PubChem. 4-Chloro-2-methylquinoline. National Center for Biotechnology Information. [Link]

  • Wild, D., & Dirr, A. (1988). Synthesis of 2-azido-3-methylimidazo[4,5-f]quinoline and photolytic generation of a highly reactive and mutagenic IQ derivative. Carcinogenesis, 9(5), 869-871. [Link]

  • De, U. C. (2020). POCl3-PCl5 mixture: A robust chlorinating agent. Journal of the Indian Chemical Society, 97(10), 1629-1636. [Link]

  • Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2016). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. RSC Advances, 6(10), 8343-8348. [Link]

  • Teimouri, A., & Chermahini, A. N. (2013). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals. [Link]

  • ResearchGate. (2013). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?. ResearchGate. [Link]

  • Lipshutz, B. H., & Ghorai, S. (2012). A General catalyst for Suzuki–Miyaura and Sonogashira reactions of aryl and heteroaryl chlorides in water. Organic Letters, 14(12), 3122-3125. [Link]

  • SpectraBase. 1-(4-Chlorophenyl)-ethanone. Wiley. [Link]

  • El-Sayed, A. M., et al. (2001). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 6(4), 344-353. [Link]

  • Beck, A. (2012). CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. UNCW Institutional Repository. [Link]

  • Berényi, E., et al. (1988). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. Journal of Heterocyclic Chemistry, 25(1), 137-141. [Link]

  • PubChem. 1-(4-Chloro-2-methylpyridin-3-YL)ethan-1-one. National Center for Biotechnology Information. [Link]

Sources

Application Notes and Protocols for the Quantification of 1-(4-Chloro-2-methylquinolin-3-YL)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for a Novel Quinolone Derivative

1-(4-Chloro-2-methylquinolin-3-YL)ethanone is a synthetic quinolone derivative of significant interest in contemporary drug discovery and development.[1][2] The quinoline scaffold is a well-established pharmacophore present in numerous approved therapeutic agents, exhibiting a wide range of biological activities.[3] The precise and accurate quantification of this particular derivative is paramount for advancing preclinical and clinical investigations, ensuring dosage form uniformity, and monitoring stability throughout the pharmaceutical lifecycle.

This comprehensive guide provides detailed analytical methodologies for the robust quantification of 1-(4-Chloro-2-methylquinolin-3-YL)ethanone. The protocols herein are designed for researchers, scientists, and drug development professionals, emphasizing not just the procedural steps but the underlying scientific rationale. Adherence to these protocols will facilitate the generation of reliable, reproducible, and defensible analytical data, in alignment with international regulatory expectations.[4][5][6]

Physicochemical Characteristics and Analytical Strategy

A thorough understanding of the analyte's physicochemical properties is the cornerstone of logical analytical method development. While specific experimental data for 1-(4-Chloro-2-methylquinolin-3-YL)ethanone is not extensively published, its structural features—a chlorinated quinoline core with a methyl and an acetyl group—allow for informed predictions that guide the analytical strategy. The molecule is expected to be largely non-polar and possess chromophores that absorb ultraviolet (UV) radiation.

Our multi-faceted analytical approach encompasses two primary techniques:

  • High-Performance Liquid Chromatography (HPLC): As the workhorse of pharmaceutical analysis, a stability-indicating reversed-phase HPLC (RP-HPLC) method with UV detection is presented as the primary technique for assay and impurity quantification.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To provide an orthogonal method for identification and quantification, particularly for volatile impurities and as a confirmatory technique, a GC-MS protocol is also detailed.

The validation of these methods will be discussed in the context of the International Council for Harmonisation (ICH) guidelines to ensure specificity, linearity, accuracy, precision, and robustness.[4][5][6]

Part 1: High-Performance Liquid Chromatography (HPLC) Method for Assay and Impurity Determination

The developed RP-HPLC method is designed to be stability-indicating, meaning it can resolve the active pharmaceutical ingredient (API) from its potential degradation products and synthetic impurities.

Method Rationale and Optimization

The selection of a C18 stationary phase is based on the predicted non-polar nature of the analyte. A mobile phase consisting of acetonitrile and a pH-adjusted aqueous buffer provides the necessary selectivity and elution strength. The pH of the mobile phase is a critical parameter; for quinoline derivatives, a slightly acidic pH (around 3-4) often yields sharp, symmetrical peaks by suppressing the ionization of the basic nitrogen in the quinoline ring. The UV detection wavelength is selected based on the UV absorbance maxima observed for structurally similar quinoline derivatives, which typically exhibit strong absorbance in the 270-330 nm range.[5][7][8]

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_analysis Data Acquisition & Processing SamplePrep Weigh and dissolve sample in diluent Filter Filter solutions through 0.45 µm syringe filter SamplePrep->Filter StandardPrep Prepare stock and working standards StandardPrep->Filter Inject Inject prepared samples and standards Filter->Inject HPLC HPLC System with UV/PDA Detector Column C18 Reversed-Phase Column MobilePhase Acetonitrile/Buffer Mobile Phase (Gradient/Isocratic) Chromatogram Acquire Chromatograms Inject->Chromatogram Integration Integrate peak areas Chromatogram->Integration Quantification Quantify analyte and impurities Integration->Quantification

Caption: Workflow for HPLC analysis of 1-(4-Chloro-2-methylquinolin-3-YL)ethanone.

Detailed HPLC Protocol

1. Instrumentation and Chromatographic Conditions:

ParameterRecommended Conditions
HPLC System A gradient-capable HPLC system with a UV or Photodiode Array (PDA) detector.
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Mobile Phase A 0.1% Phosphoric acid in water, pH adjusted to 3.0 with triethylamine.
Mobile Phase B Acetonitrile.
Gradient Program Time (min)
Flow Rate 1.0 mL/min.
Column Temperature 30 °C.
Detection Wavelength 278 nm.
Injection Volume 10 µL.
Diluent Acetonitrile:Water (50:50, v/v).

2. Preparation of Solutions:

  • Standard Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of 1-(4-Chloro-2-methylquinolin-3-YL)ethanone reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Working Standard Solution (10 µg/mL): Pipette 10 mL of the Standard Stock Solution into a 100 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (10 µg/mL): Accurately weigh a portion of the sample (e.g., powdered tablets, bulk drug) equivalent to about 10 mg of the active ingredient into a 100 mL volumetric flask. Add approximately 70 mL of diluent, sonicate for 15 minutes, and then dilute to volume. Further dilute 10 mL of this solution to 100 mL with the diluent.

  • Filtration: Prior to injection, filter all solutions through a 0.45 µm syringe filter.

3. System Suitability:

Before sample analysis, perform a system suitability test by injecting the Working Standard Solution in six replicates. The acceptance criteria should be as follows:

  • Tailing factor: Not more than 2.0.

  • Theoretical plates: Not less than 2000.

  • Relative Standard Deviation (RSD) of peak areas: Not more than 2.0%.

4. Data Analysis and Quantification:

Calculate the amount of 1-(4-Chloro-2-methylquinolin-3-YL)ethanone in the sample using the following formula:

For related substances, quantify against the main analyte peak or a qualified impurity standard, expressing the results as a percentage area or by using a relative response factor if known.

Forced Degradation Studies for Method Specificity

To establish the stability-indicating nature of the method, forced degradation studies should be performed on the drug substance.[9][10][11]

Protocol for Forced Degradation:

  • Acid Hydrolysis: Reflux a 1 mg/mL solution of the drug in 0.1 N HCl at 80 °C for 2 hours.

  • Base Hydrolysis: Reflux a 1 mg/mL solution of the drug in 0.1 N NaOH at 80 °C for 2 hours.

  • Oxidative Degradation: Treat a 1 mg/mL solution of the drug with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid drug to 105 °C for 24 hours.

  • Photolytic Degradation: Expose a 1 mg/mL solution of the drug to UV light (254 nm) for 24 hours.

After degradation, neutralize the acidic and basic solutions, dilute all samples to a suitable concentration, and analyze by the proposed HPLC method. The method is considered specific if the main peak is well-resolved from all degradation product peaks.

Part 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

GC-MS provides a highly specific and sensitive alternative for the analysis of 1-(4-Chloro-2-methylquinolin-3-YL)ethanone, especially for identifying volatile impurities.

Method Rationale

The analyte is expected to be thermally stable and sufficiently volatile for GC analysis. A non-polar or mid-polar capillary column is suitable for the separation of this halogenated aromatic compound.[12][13] Mass spectrometric detection allows for positive identification based on the mass spectrum and fragmentation pattern.

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_gcms GC-MS System cluster_analysis Data Acquisition & Processing SamplePrep Dissolve sample in a suitable volatile solvent (e.g., Ethyl Acetate) Inject Inject prepared samples and standards SamplePrep->Inject StandardPrep Prepare calibration standards in the same solvent StandardPrep->Inject GCMS GC-MS System Column Capillary Column (e.g., DB-5ms) CarrierGas Helium Carrier Gas Acquisition Acquire data in full scan and/or SIM mode Inject->Acquisition LibrarySearch Identify peaks by library search and fragmentation pattern Acquisition->LibrarySearch Quantification Quantify using calibration curve LibrarySearch->Quantification

Caption: Workflow for GC-MS analysis of 1-(4-Chloro-2-methylquinolin-3-YL)ethanone.

Detailed GC-MS Protocol

1. Instrumentation and Conditions:

ParameterRecommended Conditions
GC-MS System A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
Column 30 m x 0.25 mm ID, 0.25 µm film thickness, fused-silica capillary column (e.g., DB-5ms or equivalent).
Carrier Gas Helium, constant flow at 1.0 mL/min.
Inlet Temperature 280 °C.
Injection Mode Split (e.g., 20:1).
Injection Volume 1 µL.
Oven Temperature Program Initial 150 °C for 1 min, ramp at 10 °C/min to 280 °C, hold for 5 min.
MS Transfer Line Temp. 280 °C.
Ion Source Temperature 230 °C.
Ionization Energy 70 eV.
Scan Range m/z 40-450.

2. Preparation of Solutions:

  • Solvent: Use a high-purity, volatile solvent such as ethyl acetate or dichloromethane.

  • Calibration Standards: Prepare a series of calibration standards of 1-(4-Chloro-2-methylquinolin-3-YL)ethanone in the chosen solvent, ranging from approximately 0.1 to 20 µg/mL.

  • Sample Solution: Prepare a sample solution in the same solvent with a concentration expected to fall within the calibration range.

3. Data Analysis:

  • Identification: Confirm the identity of the analyte by comparing its retention time and mass spectrum with that of a reference standard. The fragmentation pattern should be consistent with the structure.

  • Quantification: Generate a calibration curve by plotting the peak area of a characteristic ion (e.g., the molecular ion) against the concentration of the standards. Determine the concentration of the analyte in the sample from this curve.

Method Validation: Ensuring Trustworthiness

Both the HPLC and GC-MS methods must be validated to demonstrate their suitability for the intended purpose, in accordance with ICH Q2(R2) guidelines.[4][5][6]

Validation ParameterHPLC Method ConsiderationsGC-MS Method Considerations
Specificity Demonstrate resolution from impurities and degradants through forced degradation studies and analysis of placebo samples.Analyze blank solvent and placebo to ensure no interfering peaks at the analyte's retention time and m/z.
Linearity Analyze at least five concentrations over the range of 50-150% of the expected concentration. Correlation coefficient (r²) > 0.999.Analyze at least five concentrations covering the expected range. Correlation coefficient (r²) > 0.995.
Accuracy Perform recovery studies by spiking a placebo with known amounts of the analyte at three levels (e.g., 80%, 100%, 120%).Spike a blank matrix with known amounts of the analyte at three concentration levels. Recovery should be within 85-115%.
Precision Repeatability: Analyze six replicate samples at 100% of the test concentration.Intermediate Precision: Repeat on a different day with a different analyst. RSD < 2.0%.Repeatability: Analyze six replicate samples.Intermediate Precision: Repeat on a different day. RSD < 15%.
Limit of Detection (LOD) & Limit of Quantification (LOQ) Determine based on signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.Determine based on signal-to-noise ratio of a characteristic ion.
Robustness Intentionally vary method parameters (e.g., pH ±0.2, column temperature ±5 °C, flow rate ±10%) and assess the impact on system suitability.Vary parameters like oven temperature ramp rate and inlet temperature and evaluate the effect on chromatography.

Conclusion

The analytical methods detailed in this guide provide a robust framework for the quantification of 1-(4-Chloro-2-methylquinolin-3-YL)ethanone. The primary RP-HPLC method is suitable for routine quality control, stability testing, and impurity profiling, while the GC-MS method serves as a valuable orthogonal technique for confirmation and analysis of volatile components. Proper validation of these methods in the user's laboratory is essential to ensure the generation of high-quality, reliable data critical for the advancement of this promising quinolone derivative in the pharmaceutical pipeline.

References

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline, Validation of Analytical Procedures: Text and Methodology Q2(R2). 2023. [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. 2025. [Link]

  • UV Properties and Loading into Liposomes of Quinoline Derivatives. MDPI. 2021. [Link]

  • UV- Vis absorption of quinoline, nitroquinoline, aminoquinoline and... ResearchGate. [Link]

  • Quantification of aromatic and halogenated hydrocarbons and alcohol mixtures at the elemental, structural, and parent molecular ion level. PubMed. [Link]

  • Stability-indicating HPLC-DAD method for the simultaneous determination of fluoroquinolone in combination with a non-steroidal a - SciELO. [Link]

  • Analytical Stability Indicative Method Development and Validation by High Pressure Liquid Chromatography for Assay in Ciprofloxacin hydrochloride Drug Substances. [Link]

  • Development and validation of stability-indicating high performance liquid chromatography method to analyze gatifloxacin in bulk drug and pharmaceutical preparations. NIH. [Link]

  • The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central. [Link]

  • A REVIEW ON QUINOLINE AND ITS DERIVATIVES. Novelty Journals. [Link]

  • Analysis of halogenated flame retardants by gas chromatography coupled to LRMS, HRMS, MS-MS, and TOF-MS. ResearchGate. [Link]

Sources

Application Notes and Protocols for 1-(4-Chloro-2-methylquinolin-3-YL)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the safe handling, storage, and disposal of 1-(4-Chloro-2-methylquinolin-3-YL)ethanone (CAS No: 138770-67-9). Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, the following protocols are based on its chemical structure, data for analogous chloro-substituted quinoline and ethanone derivatives, and established principles of laboratory safety. These guidelines are intended to provide a framework for minimizing risks and ensuring the integrity of the compound for research and development purposes.

Introduction: Understanding the Compound

1-(4-Chloro-2-methylquinolin-3-YL)ethanone is a quinoline derivative. The quinoline ring system is a common scaffold in medicinal chemistry, and chloro- and methyl- substitutions, along with the ethanone group, suggest its potential as an intermediate in the synthesis of more complex, biologically active molecules. The presence of a chlorinated aromatic ring and a ketone functional group necessitates careful handling to avoid potential health hazards and ensure chemical stability.

Physicochemical and Safety Data

The table below summarizes the known and predicted properties of 1-(4-Chloro-2-methylquinolin-3-YL)ethanone. It is crucial to handle this compound as potentially hazardous, given the data for structurally similar chemicals.

PropertyValueSource
CAS Number 138770-67-9[1][]
Molecular Formula C₁₂H₁₀ClNO[1][]
Molecular Weight 219.67 g/mol [1]
Appearance Likely a solid at room temperatureInferred from similar compounds
Boiling Point 304.7±37.0 °C (Predicted)[1]
Density 1.244±0.06 g/cm³ (Predicted)[1]
Storage Temperature 2-8°C[1]
Solubility Expected to be soluble in organic solvents like ethanol and dimethyl sulfoxideInferred from similar compounds[3]
Hazard Statements (Predicted) Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.Based on analogous compounds[4][5][6][7]

Core Directive: Safe Handling Workflow

The following diagram outlines the essential workflow for the safe handling of 1-(4-Chloro-2-methylquinolin-3-YL)ethanone, from receipt to disposal.

cluster_receipt Receipt & Initial Inspection cluster_storage Proper Storage cluster_handling Handling & Use cluster_disposal Waste Disposal receipt Receive Compound inspect Inspect Container for Damage receipt->inspect sds Verify Accompanying Safety Information inspect->sds storage_conditions Store at 2-8°C sds->storage_conditions ventilation Well-Ventilated Area storage_conditions->ventilation incompatibles Away from Strong Oxidizing Agents & Acids storage_conditions->incompatibles ppe Wear Appropriate PPE storage_conditions->ppe fume_hood Use in a Chemical Fume Hood ppe->fume_hood weighing Careful Weighing to Avoid Dust fume_hood->weighing dissolving Dissolve in Suitable Solvent weighing->dissolving waste_collection Collect in Labeled, Sealed Container dissolving->waste_collection disposal_protocol Dispose as Hazardous Chemical Waste waste_collection->disposal_protocol

Caption: Workflow for Safe Handling of 1-(4-Chloro-2-methylquinolin-3-YL)ethanone.

Experimental Protocols

Personal Protective Equipment (PPE)

Given the potential hazards, the following PPE is mandatory when handling 1-(4-Chloro-2-methylquinolin-3-YL)ethanone:

  • Eye Protection: Wear tight-sealing safety goggles or a face shield.[5]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat is required. For larger quantities, consider a chemical-resistant apron.

  • Respiratory Protection: Handling should be performed in a certified chemical fume hood to avoid inhalation.[5] If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is necessary.

Storage Protocol

Proper storage is crucial to maintain the compound's integrity and prevent accidents.

  • Temperature: Store the container tightly closed in a refrigerator at 2-8°C.[1]

  • Location: The storage area should be dry and well-ventilated.[4]

  • Incompatibilities: Keep away from strong oxidizing agents and strong acids to prevent potentially vigorous reactions.[6]

Step-by-Step Handling Procedure
  • Preparation: Before handling, ensure the work area, specifically the chemical fume hood, is clean and uncluttered. Have all necessary equipment, including a spill kit, readily accessible.

  • Weighing: If the compound is a solid, carefully weigh the required amount in the fume hood. Avoid creating dust. Use a spatula for transfers.

  • Dissolving: When preparing solutions, add the solid compound to the solvent slowly while stirring. Use a compatible solvent as determined by your experimental needs (e.g., ethanol, DMSO).

  • Post-Handling: After use, securely close the container and return it to the proper storage location. Clean all equipment thoroughly.

Emergency Procedures

Spills
  • Evacuation: Evacuate non-essential personnel from the immediate area.

  • Ventilation: Ensure the area is well-ventilated.

  • Containment: For small spills, use an absorbent material (e.g., vermiculite, sand) to contain the spill. Avoid generating dust.

  • Collection: Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.

First Aid
  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[5][8]

  • In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[8][9]

  • In Case of Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][8]

  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[4][9]

Disposal Guidelines

All waste containing 1-(4-Chloro-2-methylquinolin-3-YL)ethanone, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous chemical waste.

  • Collection: Collect all waste in a clearly labeled, sealed, and chemically compatible container.

  • Disposal: Dispose of the waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[4][9] Do not dispose of it down the drain or in regular trash.

References

  • SAFETY DATA SHEET - Chemical Management. Available at: [Link]

  • 1-(6-Chloro-2-methyl-4-phenylquinolin-3-yl)ethanone - PubChem. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(4-Chloro-2-methylquinolin-3-YL)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center dedicated to the synthesis of 1-(4-Chloro-2-methylquinolin-3-YL)ethanone. This resource, designed by our team of Senior Application Scientists, provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during this multi-step synthesis. Our goal is to empower you with the knowledge to optimize your reaction conditions, improve yields, and ensure the purity of your final product.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of 1-(4-Chloro-2-methylquinolin-3-YL)ethanone. The synthesis is typically a three-step process: (1) Conrad-Limpach reaction to form 2-methyl-4-hydroxyquinoline, (2) Chlorination to yield 4-chloro-2-methylquinoline, and (3) Friedel-Crafts acylation to afford the final product.

Step 1: Conrad-Limpach Reaction - Synthesis of 2-Methyl-4-hydroxyquinoline

Issue 1: Low yield of 2-methyl-4-hydroxyquinoline.

  • Potential Cause: Incomplete cyclization of the intermediate, ethyl β-anilinocrotonate. The traditional Conrad-Limpach reaction often requires high temperatures to drive the cyclization, which can lead to degradation of starting materials or products if not carefully controlled.[1][2]

  • Suggested Solution:

    • Temperature Control: Ensure the reaction medium (e.g., Dowtherm) is at a stable, refluxing temperature (around 250-260 °C) before the addition of ethyl β-anilinocrotonate.[2] Add the ester rapidly to the hot solvent to promote quick cyclization and minimize side reactions.[2]

    • Reaction Time: The cyclization is typically rapid at high temperatures, often completing within 10-15 minutes of addition.[2] Prolonged reaction times can lead to decomposition. Monitor the reaction by TLC to determine the optimal endpoint.

    • Alternative Methods: Consider alternative cyclization methods that may proceed under milder conditions, though the high-temperature approach is well-established for this specific substrate.[2]

Issue 2: Product is off-white or yellow, with a low melting point.

  • Potential Cause: Presence of impurities, possibly from incomplete reaction or side products.

  • Suggested Solution:

    • Purification: The crude product should be thoroughly washed with a non-polar solvent like petroleum ether to remove the high-boiling point solvent (Dowtherm).[2]

    • Decolorization: Treatment of the crude product with activated carbon (Darco or Norit) in boiling water is highly effective at removing colored impurities.[2] Omitting this step often results in a product with a lower melting point, even after multiple crystallizations.[2]

    • Recrystallization: After decolorizing, allow the hot aqueous solution to cool slowly to form pure, white, needle-like crystals of 2-methyl-4-hydroxyquinoline.[2]

Step 2: Chlorination - Synthesis of 4-Chloro-2-methylquinoline

Issue 3: Low yield of 4-chloro-2-methylquinoline.

  • Potential Cause: Incomplete chlorination of the 4-hydroxyquinoline intermediate. The choice of chlorinating agent and reaction conditions are critical.

  • Suggested Solution:

    • Reagent Choice: Phosphorus oxychloride (POCl₃) is a commonly used and effective chlorinating agent for converting 4-hydroxyquinolines to 4-chloroquinolines.[3]

    • Reaction Conditions: The reaction is typically performed by heating the 2-methyl-4-hydroxyquinoline with excess POCl₃. The temperature and reaction time should be optimized. Monitoring the reaction by TLC is crucial to determine completion.

    • Work-up Procedure: The work-up often involves carefully pouring the reaction mixture onto crushed ice to hydrolyze the excess POCl₃.[4] This step is highly exothermic and should be done with caution. Basification of the solution is necessary to precipitate the product.[4]

Issue 4: Formation of 2-hydroxy-3-formylquinoline as a side product.

  • Potential Cause: This can occur if the Vilsmeier-Haack reaction is used for both chlorination and formylation simultaneously and the workup conditions are too harsh. Strong alkaline conditions during workup can lead to nucleophilic substitution of the chlorine atom.[4]

  • Suggested Solution:

    • Controlled Work-up: Neutralize the reaction mixture carefully, avoiding strongly alkaline conditions if possible. Sodium bicarbonate can be a milder base than sodium hydroxide for this purpose.[4]

    • Stepwise Synthesis: To avoid this side reaction, it is recommended to perform the chlorination and the subsequent acylation as separate steps.

Step 3: Friedel-Crafts Acylation - Synthesis of 1-(4-Chloro-2-methylquinolin-3-YL)ethanone

Issue 5: Low yield of the final product, 1-(4-Chloro-2-methylquinolin-3-YL)ethanone.

  • Potential Cause: The Friedel-Crafts acylation can be challenging due to several factors, including the reactivity of the quinoline ring, the choice of Lewis acid catalyst, and reaction conditions. The quinoline nitrogen can coordinate with the Lewis acid, deactivating the ring towards electrophilic substitution.[5]

  • Suggested Solution:

    • Catalyst Selection: Aluminum chloride (AlCl₃) is a common Lewis acid for Friedel-Crafts acylation.[6] However, other Lewis acids like ferric chloride (FeCl₃) have also been used for the synthesis of similar quinoline derivatives.[7] The amount of catalyst is crucial; often, more than a stoichiometric amount is required as the product ketone can complex with the Lewis acid.[6]

    • Acylating Agent: Acetyl chloride or acetic anhydride are suitable acylating agents.

    • Solvent: A non-polar, aprotic solvent like dichloromethane (DCM) or carbon disulfide is typically used.[8]

    • Temperature Control: Friedel-Crafts reactions are often exothermic. Maintaining a low temperature (e.g., 0-5 °C) during the addition of reagents can help control the reaction and minimize side product formation.[6]

Issue 6: Polysubstitution or undesired isomers.

  • Potential Cause: The acyl group is deactivating, which usually prevents polysubstitution in Friedel-Crafts acylation.[8] However, the regioselectivity of the acylation on the quinoline ring can be an issue.

  • Suggested Solution:

    • Directing Effects: The substitution pattern on the quinoline ring will direct the position of acylation. In 4-chloro-2-methylquinoline, the electron-donating methyl group at position 2 and the chloro group at position 4 will influence the position of electrophilic attack. The acylation is expected to occur at the 3-position.

    • Reaction Conditions: Careful control of reaction temperature and time can improve selectivity.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the Conrad-Limpach reaction?

The Conrad-Limpach reaction involves the thermal cyclization of an ethyl β-anilinocrotonate. At high temperatures (around 250 °C), an intramolecular electrophilic aromatic substitution occurs, where the enamine double bond attacks the aniline ring, followed by elimination of ethanol to form the 4-hydroxyquinoline ring system.

Q2: Why is phosphorus oxychloride (POCl₃) used for the chlorination step?

POCl₃ is a powerful dehydrating and chlorinating agent. It reacts with the hydroxyl group of the 4-hydroxyquinoline, converting it into a good leaving group (a phosphate ester intermediate). A subsequent nucleophilic attack by a chloride ion (from POCl₃) displaces the phosphate group, resulting in the formation of the 4-chloroquinoline.

Q3: Can I use other Lewis acids for the Friedel-Crafts acylation?

Yes, while aluminum chloride (AlCl₃) is commonly used, other Lewis acids such as ferric chloride (FeCl₃), zinc chloride (ZnCl₂), or boron trifluoride (BF₃) can also catalyze Friedel-Crafts reactions. The choice of catalyst can affect the reaction rate and yield, and may require optimization for this specific substrate.[9]

Q4: How can I effectively monitor the progress of these reactions?

Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the progress of each step. By spotting the reaction mixture alongside the starting material(s) on a TLC plate and eluting with an appropriate solvent system, you can visualize the consumption of reactants and the formation of the product. This allows you to determine the optimal reaction time and prevent the formation of byproducts from over-running the reaction.[1]

Q5: What are some safety precautions to consider during this synthesis?

  • Phosphorus oxychloride (POCl₃): This reagent is highly corrosive and reacts violently with water. It should be handled in a fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Aluminum chloride (AlCl₃): This Lewis acid is also moisture-sensitive and can release HCl gas upon contact with water. The work-up of Friedel-Crafts reactions, which involves quenching with water or ice, should be done slowly and carefully in a well-ventilated area.[6]

  • High Temperatures: The Conrad-Limpach reaction involves high temperatures. Use appropriate heating mantles and ensure the glassware is free of cracks.

Experimental Protocols

Protocol 1: Synthesis of 2-Methyl-4-hydroxyquinoline[2]
  • In a 500-mL three-necked round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and an air condenser, place 150 mL of Dowtherm.

  • Heat the Dowtherm to reflux with stirring.

  • Rapidly add 65 g (0.32 mole) of ethyl β-anilinocrotonate through the dropping funnel.

  • Continue stirring and refluxing for 10–15 minutes after the addition is complete.

  • Allow the mixture to cool to room temperature, during which a yellow solid will separate.

  • Add approximately 200 mL of petroleum ether (b.p. 60–70°) and collect the solid on a Büchner funnel.

  • Wash the solid with 100 mL of petroleum ether.

  • After air drying, treat the crude product with 10 g of activated carbon in 1 L of boiling water.

  • Filter the hot solution and allow it to cool.

  • Collect the resulting white, needle-like crystals of 2-methyl-4-hydroxyquinoline by filtration.

Protocol 2: Synthesis of 4-Chloro-2-methylquinoline

This is a general procedure and should be optimized.

  • In a round-bottomed flask, combine 2-methyl-4-hydroxyquinoline (1 equivalent) with an excess of phosphorus oxychloride (POCl₃, 3-5 equivalents).

  • Heat the mixture to reflux (around 110 °C) for 2-4 hours, monitoring the reaction by TLC.

  • After completion, allow the reaction mixture to cool to room temperature.

  • Carefully and slowly pour the cooled reaction mixture onto a large amount of crushed ice with vigorous stirring in a fume hood.

  • Neutralize the acidic solution with a base (e.g., sodium carbonate or dilute sodium hydroxide) until the product precipitates.

  • Collect the solid product by filtration, wash with water, and dry.

  • Recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure 4-chloro-2-methylquinoline.

Protocol 3: Synthesis of 1-(4-Chloro-2-methylquinolin-3-YL)ethanone

This is a general procedure and should be optimized.

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (AlCl₃, 1.1-1.3 equivalents) in anhydrous dichloromethane (DCM).

  • Cool the suspension to 0-5 °C using an ice bath.

  • Dissolve acetyl chloride (1.0 equivalent) in a minimal amount of anhydrous DCM and add it dropwise to the stirred AlCl₃ suspension, maintaining the temperature at 0-5 °C.

  • After the formation of the acylium ion complex, add a solution of 4-chloro-2-methylquinoline (1.0 equivalent) in anhydrous DCM dropwise to the reaction mixture, ensuring the temperature does not exceed 10 °C.

  • Stir the reaction mixture at 0-5 °C and monitor its progress by TLC.

  • Once the reaction is complete, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.

Visualizing the Synthetic Pathway

Synthesis_Pathway cluster_0 Step 1: Conrad-Limpach Reaction cluster_1 Step 2: Chlorination cluster_2 Step 3: Friedel-Crafts Acylation Aniline Aniline Ethyl β-anilinocrotonate Ethyl β-anilinocrotonate Aniline->Ethyl β-anilinocrotonate Condensation Ethyl acetoacetate Ethyl acetoacetate Ethyl acetoacetate->Ethyl β-anilinocrotonate 2-Methyl-4-hydroxyquinoline 2-Methyl-4-hydroxyquinoline Ethyl β-anilinocrotonate->2-Methyl-4-hydroxyquinoline Thermal Cyclization (250 °C) 4-Chloro-2-methylquinoline 4-Chloro-2-methylquinoline 2-Methyl-4-hydroxyquinoline->4-Chloro-2-methylquinoline POCl₃ Final_Product 1-(4-Chloro-2-methylquinolin-3-YL)ethanone 4-Chloro-2-methylquinoline->Final_Product Acetyl Chloride, AlCl₃

Caption: Synthetic pathway for 1-(4-Chloro-2-methylquinolin-3-YL)ethanone.

Data Summary

StepReactionKey ReagentsTypical YieldMelting Point (°C)
1Conrad-LimpachEthyl acetoacetate, Aniline, Dowtherm85-90%[2]235-236[2]
2Chlorination2-Methyl-4-hydroxyquinoline, POCl₃Variable~83-85
3Friedel-Crafts Acylation4-Chloro-2-methylquinoline, Acetyl Chloride, AlCl₃VariableNot widely reported

References

  • Singh, P. P., et al. Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry - Section B. 2003.
  • ResearchGate. Vilsemier-Haack reaction for preparation of 2-chloro-3-formyl quinoline?. Available from: [Link]

  • Organic Syntheses. 2-methyl-4-hydroxyquinoline. Available from: [Link]

  • DUT Open Scholar. Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. Available from: [Link]

  • Wiley Online Library. Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. Journal of Heterocyclic Chemistry. 2008.
  • MDPI. Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Molecules. 2018.
  • International Journal of Chemical Studies.
  • Google Patents.
  • National Institutes of Health. Recent Advances in Metal-Free Quinoline Synthesis. PMC. 2016.
  • National Institutes of Health.
  • ResearchGate. Synthesis of 1-(2-methylquinolin-3-yl)ethanone derivatives from substituted 2-aminoacetophenone and active methylene compounds catalyzed by FeCl3.6H2O in water solvent. Available from: [Link]

  • National Institutes of Health. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. PMC. 2020.
  • Google Patents. Preparation of 4-hydroxyquinoline compounds. US2558211A.
  • Google Patents. 2-methyl-3-hydroxyquinoline-4-car-boxylic acids and a process of preparing them. US2082358A.
  • Thieme. An Efficient Approach to 4-Chloro Quinolines via TMSCl-mediated Cascade Cyclization of Ortho-Propynol Phenyl Azides. Synthesis. 2017.
  • Organic Chemistry Portal. Friedel-Crafts Acylation. Available from: [Link]

  • National Institutes of Health. 7-Chloro-4-hydroxyquinoline. PubChem.
  • National Institutes of Health. 1-(4-Chlorophenyl)-2-[(3-phenylisoquinolin-1-yl)sulfanyl]ethanone.
  • Taylor & Francis Online. A review on synthetic investigation for quinoline- recent green approaches. 2022.
  • YouTube. 18.
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline.
  • Scientific & Academic Publishing. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. 2025.
  • Wikipedia. Quinine.
  • Benchchem.
  • Research and Reviews. 2-chloroquinolin-3-yl)-3-((substituted) phenyl)
  • Durham University Research Online. Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. 2021.
  • MDPI. Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues. 2024.
  • EvitaChem. Buy 1-(3-Chloro-phenyl)-2-morpholin-4-yl-ethanone (EVT-15224941).
  • ResearchGate.
  • National Institutes of Health.
  • National Institutes of Health.
  • National Institutes of Health. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PMC. 2020.

Sources

Technical Support Center: Quinoline Synthesis Optimization

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Minimizing Side Product Formation

Welcome to the technical support center for quinoline synthesis. This guide is designed to provide in-depth troubleshooting advice and practical solutions to common challenges encountered during the synthesis of quinoline derivatives. As Senior Application Scientists, we understand that minimizing side product formation is critical for achieving high yields, simplifying purification, and ensuring the overall success of your research and development efforts. This resource addresses specific issues in a question-and-answer format, focusing on the causality behind experimental choices to empower you with a deeper understanding of these powerful synthetic methods.

Frequently Asked Questions (FAQs): General Strategies

Q1: What are the most common side products in classical quinoline synthesis reactions?

A1: Side product profiles are highly dependent on the specific synthesis method. However, some common challenges persist across different approaches. In strong acid-catalyzed reactions like the Skraup and Doebner-von Miller syntheses, the formation of tar and polymeric materials is a significant issue.[1][2] This arises from the polymerization of reactive intermediates, such as acrolein or other α,β-unsaturated carbonyl compounds, under harsh, high-temperature conditions.[2] For the Friedländer synthesis, particularly under basic conditions, self-condensation (aldol condensation) of the ketone reactant is a prevalent side reaction.[1][3] The Combes synthesis often faces the challenge of forming undesired regioisomers when unsymmetrical β-diketones are used.[1]

Q2: How can I generally improve the yield and purity of my quinoline synthesis?

A2: Optimization of reaction conditions is paramount. Key parameters to control include temperature, reaction time, and the choice of catalyst and solvent.[1] Employing milder catalysts can often circumvent the harsh conditions that promote side reactions.[1][4] Furthermore, ensuring the high purity of starting materials is a crucial first step, as impurities can lead to unwanted byproducts.[1]

Troubleshooting Guide: Skraup Synthesis

The Skraup synthesis is a powerful method for producing quinolines but is notoriously exothermic and prone to tar formation.[5][6]

Q3: My Skraup synthesis is extremely vigorous and difficult to control. How can I moderate the reaction?

A3: The highly exothermic nature of the Skraup reaction requires careful control to prevent runaway conditions.[5] Here are several strategies to moderate the reaction:

  • Use a Moderator: Ferrous sulfate (FeSO₄) is widely used to make the reaction less violent.[2][5] Boric acid can also serve this purpose.[5] These moderators help to control the reaction rate and reduce charring.[5]

  • Controlled Reagent Addition: Add concentrated sulfuric acid slowly and with efficient cooling to manage the heat generated.[5]

  • Ensure Efficient Stirring: Vigorous stirring is essential for uniform heat dissipation and preventing the formation of localized hotspots.[2]

Q4: I am observing significant tar formation in my Skraup synthesis. What is the cause and how can I minimize it?

A4: Tar formation is a classic side reaction in Skraup synthesis, resulting from the polymerization of the in situ-generated acrolein under harsh acidic and oxidizing conditions.[2][5]

  • Causality: Concentrated sulfuric acid dehydrates glycerol to the highly reactive acrolein intermediate.[2][7] High temperatures and strong acid catalyze the polymerization of this intermediate, leading to intractable tars.[2][5]

To minimize tarring:

  • Optimize Temperature: Gently heat the mixture to initiate the reaction. Once the exothermic phase begins, remove the external heat source and allow the reaction to proceed under reflux. If the reaction becomes too vigorous, active cooling may be necessary.[5]

  • Purification Strategy: The crude product is often a black, tarry substance.[5] Steam distillation is a common and effective method to isolate the volatile quinoline derivative from the non-volatile tar.[5][8]

Workflow for a Controlled Skraup Synthesis

cluster_prep Reaction Setup cluster_reaction Controlled Reaction cluster_workup Work-up and Purification A Combine aniline, glycerol, FeSO₄, and nitrobenzene in a round-bottom flask. B Slowly add conc. H₂SO₄ with efficient stirring and cooling. A->B Slow Addition C Gently heat to initiate. Remove heat once exothermic reaction starts. B->C Initiation D Maintain reflux for several hours after the vigorous reaction subsides. C->D Completion E Cool and pour mixture into a large volume of cold water. D->E Quenching F Neutralize with NaOH solution until alkaline. E->F Neutralization G Perform steam distillation to separate quinoline from tar. F->G Purification H Extract distillate with an organic solvent and purify. G->H Isolation

Caption: Controlled Skraup Synthesis Workflow.

Troubleshooting Guide: Doebner-von Miller Synthesis

This method is more versatile than the Skraup synthesis but also suffers from polymerization of the α,β-unsaturated carbonyl starting material.[9][10]

Q5: My Doebner-von Miller reaction has a low yield due to a large amount of polymeric material. How can I prevent this?

A5: Polymerization of the α,β-unsaturated aldehyde or ketone is the most common side reaction, especially under strong acid catalysis.[8][9]

  • Causality: The strong acidic conditions required for the reaction also catalyze the self-polymerization of the electron-deficient α,β-unsaturated carbonyl compound.[9]

Here are effective troubleshooting steps:

  • Gradual Reactant Addition: Slowly adding the α,β-unsaturated carbonyl compound to the heated acidic solution of the aniline maintains a low concentration of the carbonyl compound, favoring the desired reaction over polymerization.[8][9]

  • Employ a Biphasic Solvent System: Sequestering the α,β-unsaturated carbonyl compound in a non-polar organic phase (e.g., toluene) can drastically reduce its self-polymerization in the acidic aqueous phase where the aniline hydrochloride salt resides.[9]

  • Optimize Acid Catalyst: While strong acids are necessary, excessively harsh conditions accelerate tar formation. Consider screening different Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH) or milder Lewis acids (e.g., ZnCl₂, SnCl₄) to find the optimal balance between reaction rate and side product formation.[9][10]

Q6: My final product is contaminated with dihydroquinoline or tetrahydroquinoline impurities. What is the cause?

A6: This indicates incomplete oxidation in the final step of the reaction.

  • Causality: The Doebner-von Miller synthesis proceeds through a dihydroquinoline intermediate, which must be oxidized to the aromatic quinoline.[9] If the oxidizing agent (often an imine formed in situ) is insufficient or the reaction conditions do not favor complete oxidation, these hydrogenated byproducts will be present.[9]

To address this:

  • Ensure Sufficient Oxidant: Use a stoichiometric excess of the oxidizing agent to drive the reaction to completion.[9]

  • Optimize Reaction Time and Temperature: The oxidation step may require longer reaction times or higher temperatures. Monitor the disappearance of the dihydroquinoline intermediate by TLC or GC-MS.[9]

  • Post-Reaction Oxidation: If hydrogenated impurities are found in the isolated product, they can sometimes be oxidized in a separate step using an appropriate oxidizing agent like manganese dioxide (MnO₂) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[9]

Quantitative Impact of Optimization Strategies
StrategyIssue AddressedTypical ImprovementReference
Moderator (FeSO₄) in Skraup Vigorous, uncontrolled reactionSmoother, more controlled reaction, safer scale-up.[2][5]
Slow reactant addition in D-vM Polymerization and tar formationSignificant reduction in byproducts, improved yield.[8][9]
Biphasic medium in D-vM Polymerization of carbonyl reactantDrastically reduced polymerization, increased yield.[9]
Troubleshooting Guide: Friedländer Synthesis

The Friedländer synthesis offers a modular approach to quinolines but can be complicated by side reactions of the carbonyl components and issues of regioselectivity.[3][11]

Q7: I am observing significant aldol condensation side products from my ketone starting material. How can I suppress this?

A7: Self-condensation of the ketone is a common side reaction, especially under basic catalysis.[1]

  • Causality: The conditions (acidic or basic) used to promote the condensation between the o-aminoaryl ketone/aldehyde and the α-methylene ketone can also facilitate the self-condensation of the α-methylene ketone.[3]

To minimize this side reaction:

  • Use an Imine Analog: To circumvent aldol side reactions, particularly under alkaline conditions, one can pre-form the imine of the o-aminoaryl aldehyde or ketone.[3]

  • Milder Conditions: Traditional methods often rely on high temperatures and strong acids or bases.[12] Modern protocols that utilize milder catalysts, such as gold or iodine, can proceed under more controlled conditions, reducing side reactions.[3][13]

  • Slow Addition: Slowly adding the ketone to the reaction mixture can help to minimize its concentration and thus its rate of self-condensation.[1]

Q8: My Friedländer synthesis with an unsymmetrical ketone is producing a mixture of regioisomers. How can I control the regioselectivity?

A8: Poor regioselectivity arises when an unsymmetrical ketone with two different enolizable α-methylene groups is used, leading to two possible condensation pathways.[14]

  • Causality: Condensation can occur on either side of the carbonyl group, resulting in a mixture of isomeric quinoline products that can be difficult to separate.[14]

Strategies to improve regioselectivity include:

  • Catalyst Control: The choice of catalyst can direct the reaction. For example, cyclic secondary amines like pyrrolidine can effectively favor the formation of the 2-substituted quinoline.[14] Ionic liquids have also been shown to promote regiospecific synthesis.[13][14]

  • Use of Directing Groups: Introducing a directing group, such as a phosphoryl group, on one of the α-carbons of the ketone can block one reaction pathway, leading to a single product.[14]

  • Reaction Conditions: A gradual addition of the methyl ketone and higher reaction temperatures have been shown to increase regioselectivity in some amine-catalyzed reactions.[14]

Mechanism: Regiocontrol in Friedländer Synthesis

cluster_start Starting Materials cluster_pathways Competing Condensation Pathways cluster_products Product Mixture A o-Aminoaryl Ketone C Pathway A: Condensation at CH₂ A->C D Pathway B: Condensation at CH₃ A->D B Unsymmetrical Ketone (R-CH₂-CO-CH₃) B->C B->D E Regioisomer 1 C->E Cyclization F Regioisomer 2 D->F Cyclization

Caption: Competing pathways in Friedländer synthesis.

Troubleshooting Guide: Combes Synthesis

The Combes synthesis is effective for preparing 2,4-disubstituted quinolines, but regioselectivity with unsymmetrical β-diketones is a key challenge.[15][16]

Q9: I am getting a mixture of regioisomers in my Combes synthesis with an unsymmetrical β-diketone. How can I control the regioselectivity?

A9: The regioselectivity of the Combes synthesis is influenced by a combination of steric and electronic effects of the substituents on both the aniline and the β-diketone.[16]

  • Causality: The initial condensation between the aniline and the β-diketone can form two different enamine intermediates, which then cyclize to produce a mixture of quinoline regioisomers. The rate-determining step is the acid-catalyzed electrophilic aromatic annulation.[16]

Controlling factors include:

  • Steric Effects: Increasing the steric bulk of the R group on the β-diketone tends to favor the formation of 2-substituted quinolines.[16]

  • Electronic Effects: The electronic nature of the substituents on the aniline plays a crucial role. For instance, using methoxy-substituted anilines can favor one isomer, while chloro- or fluoro-substituted anilines may favor the other.[16] A systematic evaluation of reaction conditions and aniline derivatives is often necessary to optimize for a single regioisomer.

Experimental Protocols: Optimized Methodologies

Protocol 1: Moderated Skraup Synthesis of Quinoline

  • Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a mechanical stirrer.

  • Charging Reactants: To the flask, add aniline, glycerol, and ferrous sulfate (FeSO₄) moderator.

  • Acid Addition: With vigorous stirring, slowly add concentrated sulfuric acid to the mixture, maintaining the temperature with an ice bath if necessary.

  • Reaction: Gently heat the mixture to initiate the reaction. Once the exothermic reaction begins, remove the heat source and allow the reaction to proceed under reflux.[5]

  • Completion: After the initial vigorous reaction subsides, heat the mixture to reflux for several hours to ensure completion.[5]

  • Work-up: Cool the reaction mixture and carefully pour it into a large volume of cold water.

  • Neutralization: Neutralize the acidic solution with a sodium hydroxide solution until it is strongly alkaline.[5]

  • Purification: Perform steam distillation to separate the quinoline from the tarry residue. The quinoline will co-distill with the water.[8]

Protocol 2: Friedländer Synthesis with p-Toluenesulfonic Acid (p-TsOH)

  • Reaction Setup: In a fume hood, combine the 2-aminobenzaldehyde (or 2-aminoaryl ketone) and the ketone with an α-methylene group in a round-bottom flask with a suitable solvent like ethanol.[1]

  • Catalyst Addition: Add a catalytic amount of p-TsOH (e.g., 10 mol%).[1]

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).[1]

  • Work-up: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Extraction: Add water and extract the product with a suitable organic solvent like dichloromethane or ethyl acetate.[1][17]

  • Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent. The crude product can be further purified by crystallization or column chromatography.[1][17]

References
  • LookChem. (n.d.). Purification of Quinoline. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences. (n.d.). Green Synthesis of Quinoline and Its Derivatives. Retrieved from [Link]

  • National Institutes of Health. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions. Retrieved from [Link]

  • JOCPR. (n.d.). Synthesis, Optimization and Evaluation of Substituted Quinolines by Solvent and Catalyst Free Conditions as a Green Protocol. Retrieved from [Link]

  • ResearchGate. (n.d.). The Skraup Synthesis of Quinolines. Retrieved from [Link]

  • MDPI. (n.d.). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Retrieved from [Link]

  • Google Patents. (n.d.). EP0132714B1 - Process for the preparation of quinolines.
  • Wikipedia. (n.d.). Friedländer synthesis. Retrieved from [Link]

  • J&K Scientific LLC. (n.d.). Friedländer Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Regioselectivity of Friedländer Quinoline Syntheses. Retrieved from [Link]

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

  • Slideshare. (n.d.). Synthesis of quinoline derivatives and its applications. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]

  • Wikipedia. (n.d.). Doebner–Miller reaction. Retrieved from [Link]

  • Organic Syntheses. (n.d.). The 12-l. flask is then connected with the steam-distillation apparatus shown in. Retrieved from [Link]

  • Wikipedia. (n.d.). Combes quinoline synthesis. Retrieved from [Link]

  • Scribd. (n.d.). Combes Quinoline Synthesis PDF. Retrieved from [Link]

  • SynArchive. (n.d.). Doebner-Miller Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

  • YouTube. (2020, February 3). Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism. Retrieved from [Link]

  • Wikipedia. (n.d.). Skraup reaction. Retrieved from [Link]

  • Organic Reactions. (1953). The Skraup Synthesis of Quinolines. Retrieved from [Link]

  • ResearchGate. (2023). Purification of Quinoline Insolubles in Heavy Coal Tar and Preparation of Meso-Carbon Microbeads by Catalytic Polycondensation. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism in the formation of tar. Retrieved from [Link]

  • TNO Publications. (n.d.). Tar formation in pyrolysis and gasification. Retrieved from [Link]

  • ResearchGate. (n.d.). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. Retrieved from [Link]

Sources

Technical Support Center: Regioselectivity in Unsymmetrical Ketone Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for addressing regioselectivity challenges in unsymmetrical ketone reactions. This guide is designed for researchers, scientists, and professionals in drug development who encounter issues with controlling the outcome of these critical chemical transformations. Here, we move beyond simple protocols to explain the underlying principles that govern regioselectivity, empowering you to troubleshoot effectively and optimize your synthetic strategies.

Introduction: The Challenge of Regioselectivity

Unsymmetrical ketones possess two non-equivalent α-carbons, each bearing protons that can be abstracted to form two different enolate intermediates.[1][2] The subsequent reaction of these regioisomeric enolates with an electrophile leads to two distinct products. Controlling which enolate is formed, and thus the final product, is a common and critical challenge in organic synthesis. This guide will provide in-depth, field-proven insights to help you navigate and master this aspect of ketone chemistry.

Core Concept: Kinetic vs. Thermodynamic Control

The fundamental principle governing regioselectivity in enolate formation is the competition between the kinetic and thermodynamic pathways.[3][4][5]

  • Kinetic Enolate: This enolate is formed faster. Deprotonation occurs at the less sterically hindered α-carbon, as these protons are more accessible to the base.[1][2] The kinetic enolate is generally less stable due to the less substituted double bond.[4]

  • Thermodynamic Enolate: This enolate is more stable. It is typically the more substituted enolate, as a more substituted double bond is thermodynamically favored.[1][4] Its formation is slower due to the higher activation energy required to deprotonate the more sterically hindered α-carbon.

The ability to selectively generate either the kinetic or thermodynamic enolate is crucial for achieving the desired regioselectivity in your reactions.[6][7]

Troubleshooting Guide & FAQs

Here we address specific issues you might encounter during your experiments in a question-and-answer format.

Question 1: My reaction is producing a mixture of regioisomers. How can I favor the formation of the kinetic product (reaction at the less substituted α-carbon)?

Answer: To favor the kinetic enolate, you need to create conditions where the reaction is rapid, irreversible, and deprotonation occurs at the most accessible site.

Causality: A strong, bulky, non-nucleophilic base at low temperatures will preferentially abstract the sterically accessible proton on the less substituted α-carbon. The low temperature prevents the less stable kinetic enolate from equilibrating to the more stable thermodynamic enolate.[1][7] Aprotic solvents are crucial as they do not facilitate the proton exchange required for equilibration.[6][8]

Troubleshooting Steps & Protocol:

  • Choice of Base: Use a strong, sterically hindered base such as Lithium Diisopropylamide (LDA).[4][9] LDA is ideal because it is a very strong base, ensuring rapid and complete deprotonation, while its bulkiness directs it to the less hindered α-proton.[4]

  • Reaction Temperature: Maintain a low temperature, typically -78 °C (a dry ice/acetone bath).[9][10] This minimizes the energy available for the system to overcome the activation barrier to form the thermodynamic enolate and prevents equilibration.[7]

  • Solvent Selection: Employ an aprotic solvent like tetrahydrofuran (THF).[6][9] Protic solvents can act as a proton source, allowing the kinetic enolate to revert to the starting ketone and subsequently form the more stable thermodynamic enolate.[1][6]

  • Order of Addition: Add the ketone solution slowly to the LDA solution.[11] This ensures that the base is always in excess, promoting rapid and irreversible deprotonation of the ketone as it is introduced.[11]

Protocol 1: General Procedure for Kinetic Enolate Formation and Alkylation

Materials:

  • Unsymmetrical ketone (e.g., 2-methylcyclohexanone)

  • Anhydrous Tetrahydrofuran (THF)

  • Diisopropylamine

  • n-Butyllithium (n-BuLi)

  • Electrophile (e.g., methyl iodide)

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve diisopropylamine (1.1 equivalents) in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-BuLi (1.05 equivalents) dropwise to the solution. Stir for 30 minutes at -78 °C to form the LDA solution.

  • In a separate flame-dried flask, dissolve the unsymmetrical ketone (1.0 equivalent) in anhydrous THF.

  • Slowly add the ketone solution to the LDA solution at -78 °C. Stir the mixture for 1-2 hours at this temperature to ensure complete formation of the kinetic enolate.[9]

  • Add the electrophile (1.0-1.2 equivalents) dropwise to the enolate solution at -78 °C.

  • Allow the reaction to proceed at -78 °C for the appropriate time (typically 30-60 minutes), then slowly warm to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Proceed with standard aqueous workup and purification.

Question 2: I want to synthesize the product resulting from the reaction at the more substituted α-carbon. How do I favor the thermodynamic enolate?

Answer: To favor the thermodynamic enolate, you need to establish conditions that allow for equilibration between the kinetic and thermodynamic enolates, ultimately leading to the predominance of the more stable isomer.[4]

Causality: Using a weaker, non-hindered base in a protic solvent at higher temperatures allows for reversible deprotonation.[1] Under these conditions, the initially formed kinetic enolate can be reprotonated to the starting ketone, which can then be deprotonated again to form either enolate. Over time, the equilibrium will shift to favor the more stable, more substituted thermodynamic enolate.[4]

Troubleshooting Steps & Protocol:

  • Choice of Base: Use a weaker, non-hindered base such as sodium ethoxide (NaOEt) or potassium tert-butoxide (t-BuOK).[10][12] These bases are strong enough to form the enolate, but their conjugate acids are acidic enough to allow for reversible protonation.[6]

  • Reaction Temperature: Use higher temperatures, such as room temperature or gentle heating.[1] This provides the necessary energy to overcome the higher activation barrier for forming the thermodynamic enolate and facilitates equilibration.[7]

  • Solvent Selection: Employ a protic solvent like ethanol (if using sodium ethoxide) or tert-butanol (if using potassium tert-butoxide).[1][6] The protic solvent is essential for the proton exchange needed to establish equilibrium.[6]

Protocol 2: General Procedure for Thermodynamic Enolate Formation and Alkylation

Materials:

  • Unsymmetrical ketone (e.g., 2-methylcyclohexanone)

  • Anhydrous Ethanol (EtOH)

  • Sodium metal (or Sodium Ethoxide)

  • Electrophile (e.g., methyl iodide)

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere, prepare a solution of sodium ethoxide by carefully dissolving sodium metal (1.1 equivalents) in anhydrous ethanol. Alternatively, use commercially available sodium ethoxide.

  • Add the unsymmetrical ketone (1.0 equivalent) to the sodium ethoxide solution at room temperature.

  • Stir the mixture at room temperature or with gentle heating for several hours to allow for equilibration and formation of the thermodynamic enolate.

  • Add the electrophile (1.0-1.2 equivalents) to the solution.

  • Continue stirring at room temperature or with gentle heating until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture and quench with a weak acid (e.g., acetic acid) or a saturated aqueous solution of ammonium chloride.

  • Proceed with standard aqueous workup and purification.

Summary of Conditions for Regioselective Enolate Formation

FeatureKinetic ControlThermodynamic Control
Base Strong, bulky (e.g., LDA)[4][9]Weaker, non-hindered (e.g., NaOEt)
Temperature Low (e.g., -78 °C)[9][10]Higher (e.g., Room Temp. or heat)[1]
Solvent Aprotic (e.g., THF)[6][9]Protic (e.g., EtOH)[1][6]
Reaction Time ShortLong
Outcome Less substituted enolate[3]More substituted enolate[3]

Visualizing the Pathways

To better understand the concepts of kinetic and thermodynamic control, the following diagrams illustrate the reaction pathways and experimental workflows.

G cluster_0 Kinetic vs. Thermodynamic Control Ketone Unsymmetrical Ketone Kinetic Kinetic Enolate (Less Substituted) Ketone->Kinetic  Low Temp (-78 °C)  Strong, Bulky Base (LDA)  Aprotic Solvent (THF)  Fast, Irreversible Thermo Thermodynamic Enolate (More Substituted) Ketone->Thermo  Higher Temp (RT)  Weaker Base (NaOEt)  Protic Solvent (EtOH)  Slow, Reversible Kinetic->Thermo Equilibration (at higher temps)

Caption: Kinetic vs. Thermodynamic enolate formation pathways.

G cluster_1 Experimental Workflow for Kinetic Control start Prepare LDA in THF at -78°C add_ketone Slowly add ketone solution at -78°C start->add_ketone form_enolate Stir for 1-2h at -78°C to form kinetic enolate add_ketone->form_enolate add_electrophile Add electrophile at -78°C form_enolate->add_electrophile react React and then warm to RT add_electrophile->react quench Quench reaction react->quench

Caption: Workflow for selective kinetic enolate formation.

Frequently Asked Questions (FAQs)

Q: Can steric hindrance from the ketone substrate itself influence regioselectivity?

A: Absolutely. In cases where one α-carbon is exceptionally hindered (e.g., a tert-butyl group), the formation of the kinetic enolate at the less substituted position will be even more pronounced, regardless of the conditions.[13] In some instances, extreme steric hindrance can even destabilize the more substituted enolate, making the kinetic and thermodynamic products the same.[6][14]

Q: What is the role of the counterion (e.g., Li+, Na+, K+) in controlling regioselectivity?

A: The counterion can play a significant role. Lithium cations (from LDA) form tight coordination complexes with the enolate oxygen, which can reduce the rate of proton exchange and favor the kinetic product.[8] Larger cations like potassium (from KHMDS) may favor the thermodynamic enolate due to different coordination properties.[15][16]

Q: Are there alternatives to using strong bases to control regioselectivity?

A: Yes, other methods exist. For instance, you can use pre-existing functionality to direct enolate formation. Reactions of α,β-unsaturated ketones (enones) or α-bromo ketones can provide regioselective access to specific enolates without relying on kinetic or thermodynamic deprotonation.[6] Additionally, the Mukaiyama aldol reaction, which involves the use of silyl enol ethers, offers excellent control over regioselectivity.[9]

Q: My reaction is still giving a mixture of products even under strict kinetic or thermodynamic conditions. What else could be going wrong?

A: If you are still observing a mixture of regioisomers, consider the following:

  • Purity of Reagents: Ensure your solvents are anhydrous and your reagents are pure. Water or other protic impurities can disrupt kinetic control.

  • Temperature Control: Inconsistent or fluctuating temperatures can lead to a loss of selectivity. Ensure your cooling bath is well-maintained throughout the reaction.

  • Rate of Addition: Adding the ketone or electrophile too quickly can lead to localized concentration gradients and side reactions.

  • Equilibration During Workup: Ensure your quenching procedure is rapid and effective to prevent post-reaction equilibration.

Conclusion

Mastering the regioselective reactions of unsymmetrical ketones is a matter of understanding and applying the principles of kinetic and thermodynamic control. By carefully selecting your base, solvent, and temperature, you can effectively direct the reaction to yield the desired regioisomer. This guide provides the foundational knowledge and practical protocols to troubleshoot and optimize your experiments, leading to more successful and predictable synthetic outcomes.

References

  • Fiveable. (n.d.). Kinetic vs. Thermodynamic Enolates Definition. Retrieved from [Link]

  • University of Liverpool. (n.d.). Lecture 3 Regioselective Formation of Enolates. Retrieved from [Link]

  • University of Calgary. (n.d.). Kinetic vs. Thermodynamic Enolates. Retrieved from [Link]

  • Master Organic Chemistry. (2022, August 19). Kinetic Versus Thermodynamic Enolates. Retrieved from [Link]

  • ResearchGate. (n.d.). Regioselective alkylation of unsymmetrical ketones. Retrieved from [Link]

  • JoVE. (2023, April 30). Video: Regioselective Formation of Enolates. Retrieved from [Link]

  • Khan Academy. (n.d.). Kinetic and thermodynamic enolates. Retrieved from [Link]

  • National Institutes of Health. (n.d.). α- and β-Functionalized Ketones from 1,3-Dienes and Aldehydes: Control of Regio. Retrieved from [Link]

  • Reddit. (2019, July 12). Thermodynamic vs kinetic enolate. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Origins of Steric Effects in General-Base-Catalyzed Enolization: Solvation and Electrostatic Attraction. Retrieved from [Link]

  • Royal Society of Chemistry Blogs. (2024, April 2). Kinetic vs. thermodynamic control of β-functionalized cyclic ketones: a theoretical investigation of regioselective formation of enolates. Retrieved from [Link]

  • Royal Society of Chemistry Publishing. (2022, September 20). Kinetic vs. thermodynamic control of β-functionalized cyclic ketones: a theoretical investigation of regioselective formation of enolates. Retrieved from [Link]

  • Fiveable. (n.d.). Steric effects Definition. Retrieved from [Link]

  • Journal of the American Chemical Society. (2014, September 24). Catalyst Control over Regio- and Enantioselectivity in Baeyer–Villiger Oxidations of Functionalized Ketones. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Anti-selective and regioselective aldol addition of ketones with aldehydes using MgI2 as promoter. Retrieved from [Link]

  • Al-Mustaqbal University College. (n.d.). Regioselective Enolate Formation and Diastereoselectivity. Retrieved from [Link]

  • Master Organic Chemistry. (2022, August 16). Enolates – Formation, Stability, and Simple Reactions. Retrieved from [Link]

  • Fiveable. (n.d.). 6.2 Enolate formation and reactions. Retrieved from [Link]

  • ResearchGate. (2021, November 2). α- And β-Functionalized Ketones from 1,3-Dienes and Aldehydes: Control of Regio- And Enantioselectivity in Hydroacylation of 1,3-Dienes. Retrieved from [Link]

  • University of Bath. (n.d.). III Enolate Chemistry. Retrieved from [Link]

  • Química Organica.org. (n.d.). Regioselectivity and Stereoselectivity in the Alkylation of Enolates. Retrieved from [Link]

  • Chemistry Stack Exchange. (2014, October 5). Regioselective enolate formation. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Regioselective α-addition of vinylogous α-ketoester enolate in organocatalytic asymmetric Michael reactions: enantioselective synthesis of Rauhut–Currier type products. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, December 30). 14.4: Alkylation of Aldehydes and Ketones. Retrieved from [Link]

  • Chemistry LibreTexts. (2015, July 18). 18.4: Alkylation of Aldehydes and Ketones. Retrieved from [Link]

Sources

Technical Support Center: Navigating the Doebner-von Miller Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Doebner-von Miller reaction. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their quinoline synthesis, troubleshoot low yields, and overcome common experimental hurdles. Here, we move beyond simple protocols to explain the "why" behind the "how," ensuring a deeper understanding and more successful outcomes in your synthetic endeavors.

Section 1: Troubleshooting Common Issues in the Doebner-von Miller Reaction (Q&A)

This section addresses the most frequently encountered problems in a direct question-and-answer format, providing both the root cause and actionable solutions.

Q1: My reaction has produced a significant amount of black, intractable tar, and the yield of my desired quinoline is extremely low. What is happening and how can I prevent this?

A1: This is the most common issue encountered in the Doebner-von Miller synthesis.

  • Root Cause: The primary culprit is the acid-catalyzed polymerization of the α,β-unsaturated aldehyde or ketone starting material.[1] Under the strongly acidic conditions required for the reaction, these carbonyl compounds can readily self-condense to form high-molecular-weight polymers, which present as a thick, dark tar.[1]

  • Troubleshooting Steps:

    • Employ a Biphasic Solvent System: This is a highly effective strategy to sequester the α,β-unsaturated carbonyl compound in an organic phase (e.g., toluene), away from the acidic aqueous phase where the aniline is protonated. This separation drastically reduces the rate of self-polymerization.[2]

    • Gradual Addition of the Carbonyl Compound: Instead of adding all reactants at once, add the α,β-unsaturated carbonyl compound dropwise to the heated acidic solution of the aniline over an extended period (e.g., 1-2 hours). This maintains a low instantaneous concentration of the carbonyl compound, favoring the desired reaction with the aniline over polymerization.

    • In Situ Generation (The Beyer Method): The α,β-unsaturated carbonyl can be generated in situ from an aldol condensation of two simpler carbonyl compounds (e.g., generating crotonaldehyde from two molecules of acetaldehyde).[3][4] This ensures a slow, steady supply of the reactant, minimizing its concentration and subsequent polymerization.

    • Temperature Control: While heating is necessary, excessive temperatures can accelerate polymerization. Maintain the lowest effective temperature for your specific substrates and monitor the reaction for any vigorous exotherms, which may require initial cooling.[5]

Q2: I am using an aniline with a strong electron-withdrawing group (e.g., a nitro group), and my reaction is either not proceeding or giving very low yields. Why is this and what can I do?

A2: The electronic nature of the aniline substituent significantly impacts its nucleophilicity and, consequently, the reaction's success.

  • Root Cause: Electron-withdrawing groups decrease the electron density of the aniline ring and the nucleophilicity of the amino group. This deactivation slows down the initial crucial Michael addition step with the α,β-unsaturated carbonyl, leading to poor yields under standard conditions.[6]

  • Troubleshooting Steps:

    • Utilize the Doebner Hydrogen-Transfer Reaction: This modified Doebner reaction is specifically designed for anilines possessing electron-withdrawing groups. It often employs a Lewis acid catalyst like BF₃·THF in a solvent such as acetonitrile.[7] This approach facilitates the reaction pathway for less reactive anilines.

    • Employ More Forcing Conditions: For moderately deactivated anilines, increasing the reaction temperature or extending the reaction time may improve yields. However, this must be balanced against the risk of increased side product formation.

    • Select a More Potent Catalytic System: Switching from a standard Brønsted acid to a more effective Lewis acid catalyst can sometimes promote the reaction with less reactive anilines.

Q3: I am using a sterically hindered α,β-unsaturated ketone, and the reaction is yielding a complex mixture of products with very little of the desired quinoline. What is the issue?

A3: Steric hindrance can significantly alter the reaction pathway.

  • Root Cause: Large substituents on the α,β-unsaturated carbonyl compound can sterically hinder the necessary cyclization step to form the quinoline ring system. This can lead to a variety of side reactions and the formation of a complex product mixture. The Doebner-von Miller reaction is generally more successful with sterically accessible α,β-unsaturated aldehydes.[1]

  • Troubleshooting Steps:

    • Substrate Selection: If possible, opt for a less sterically hindered α,β-unsaturated carbonyl compound.

    • Systematic Optimization: A Design of Experiments (DoE) approach can be highly beneficial here. Systematically varying the acid catalyst (type and concentration), solvent, and temperature can help identify a narrow window of optimal conditions that favor the desired product.

    • Consider Alternative Synthetic Routes: For highly hindered substrates, other named reactions for quinoline synthesis, such as the Friedländer or Combes synthesis, might be more suitable.

Q4: My final product is contaminated with partially hydrogenated quinoline derivatives (dihydroquinolines). How can I resolve this?

A4: This indicates an incomplete final oxidation step.

  • Root Cause: The final step of the Doebner-von Miller reaction is the oxidation of a dihydroquinoline intermediate to the aromatic quinoline.[8] In some cases, this oxidation is not complete by the end of the reaction.

  • Troubleshooting Steps:

    • In-Process Monitoring: Use TLC or GC-MS to monitor the disappearance of the dihydroquinoline intermediate. If it persists, extend the reaction time or slightly increase the temperature.

    • Post-Reaction Oxidation: If dihydroquinoline impurities are present in the isolated product, they can often be oxidized in a separate step. Common oxidizing agents for this purpose include 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or manganese dioxide (MnO₂).

Section 2: Detailed Optimization Protocols

Here, we provide step-by-step methodologies for key optimization strategies. These protocols are intended as a starting point and should be optimized for your specific substrates.

Protocol 1: Minimizing Tar Formation with a Biphasic System (Synthesis of 2-Methylquinoline)

This protocol is designed to physically separate the polymerization-prone crotonaldehyde from the acidic aqueous phase.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine aniline (1.0 eq) and 6 M hydrochloric acid.

  • Biphasic System: Add toluene to the flask to create a two-phase system.

  • Heating: Heat the mixture to reflux with vigorous stirring.

  • Slow Addition: In a separate addition funnel, dissolve crotonaldehyde (1.2 eq) in toluene. Add this solution dropwise to the refluxing biphasic mixture over 1-2 hours.

  • Reaction Monitoring: After the addition is complete, continue to reflux for an additional 4-6 hours. Monitor the reaction's progress by TLC.

  • Workup:

    • Cool the reaction to room temperature.

    • Carefully neutralize the mixture with a concentrated solution of sodium hydroxide until the pH is basic.

    • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by vacuum distillation.

Protocol 2: The Doebner Hydrogen-Transfer Reaction for Electron-Deficient Anilines

This protocol is adapted for the synthesis of quinoline-4-carboxylic acids from challenging electron-deficient anilines.[7]

  • Reaction Setup: To a solution of the electron-deficient aniline (1.0 eq) and an aldehyde (1.1 eq) in acetonitrile (MeCN), add BF₃·THF (0.28 eq).

  • Initial Stirring: Stir the reaction mixture at 65 °C for 10 minutes.

  • Pyruvic Acid Addition: Prepare a solution of pyruvic acid (0.56 eq) in MeCN. Add the pyruvic acid solution dropwise to the reaction mixture over a period of 3 hours at 65 °C.

  • Heating: Continue to heat the reaction mixture at 65 °C for an additional 21 hours.

  • Workup:

    • After cooling to room temperature, perform a standard aqueous workup. This typically involves extraction with an organic solvent, followed by washing the organic layer with brine, drying over an anhydrous salt (e.g., Na₂SO₄), and concentrating under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or column chromatography.

Section 3: Data Presentation and Catalyst Selection

The choice of acid catalyst is critical and can significantly influence reaction yield and selectivity. While Brønsted acids (e.g., HCl, H₂SO₄) are traditional, Lewis acids (e.g., ZnCl₂, SnCl₄, Sc(OTf)₃) offer alternative reactivity profiles that can be beneficial.[3][5][9]

Table 1: Illustrative Effect of Acid Catalyst on Doebner-von Miller Reaction Yield
Catalyst TypeCatalyst ExampleTypical Yield RangeKey Considerations
Brønsted Acid HCl, H₂SO₄Variable (can be low)Prone to causing significant tar formation with sensitive substrates.[1]
Brønsted Acid p-TsOHModerateGenerally milder than strong mineral acids, can reduce side reactions.
Lewis Acid ZnCl₂Moderate to GoodOften used in conjunction with a Brønsted acid; effective for cyclization.[5]
Lewis Acid SnCl₄Good to ExcellentA strong Lewis acid that can be very effective but requires anhydrous conditions.
Lewis Acid Sc(OTf)₃, Yb(OTf)₃Good to ExcellentModern, efficient catalysts that can often be used in lower catalytic amounts.[9]

Note: The data in this table are illustrative and intended to show general trends. Actual yields will vary depending on the specific substrates and reaction conditions.

Section 4: Visualizing Reaction Pathways and Troubleshooting

To aid in understanding the complex interplay of factors in the Doebner-von Miller reaction, the following diagrams illustrate the core mechanism and a logical troubleshooting workflow.

Diagram 1: The Doebner-von Miller Reaction Mechanism

Doebner_von_Miller_Mechanism cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_products Products Aniline Aniline Michael_Adduct 1. Michael Addition (Reversible) Aniline->Michael_Adduct Carbonyl α,β-Unsaturated Carbonyl Carbonyl->Michael_Adduct Byproducts Tar/Polymers Carbonyl->Byproducts Acid-Catalyzed Polymerization Fragmentation 2. Fragmentation Michael_Adduct->Fragmentation Key Step Recombination 3. Recombination Fragmentation->Recombination Cyclization 4. Intramolecular Cyclization Recombination->Cyclization Dihydroquinoline Dihydroquinoline Intermediate Cyclization->Dihydroquinoline Quinoline Quinoline Product Dihydroquinoline->Quinoline 5. Oxidation

Caption: Key steps in the Doebner-von Miller reaction mechanism.

Diagram 2: Troubleshooting Workflow for Low Yield

Sources

Technical Support Center: Catalyst Selection for Efficient Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical choices in catalyst selection and troubleshoot common experimental hurdles. Quinolines are a cornerstone of medicinal chemistry, and achieving efficient, selective, and scalable synthesis is paramount. This document provides in-depth, field-proven insights into optimizing these crucial reactions.

Troubleshooting Guides by Synthesis Method

The classical methods for quinoline synthesis, while foundational, each present unique catalytic challenges. This section addresses the most common issues in a direct question-and-answer format.

1. The Friedländer Synthesis

This method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, catalyzed by either acid or base.[1][2]

Question: I am observing poor regioselectivity in my Friedländer synthesis with an unsymmetrical ketone. How can I control the formation of a single product isomer?

Answer: This is a classic challenge in Friedländer synthesis.[3] The reaction can proceed via two different enolate intermediates, leading to a mixture of regioisomers.[4] Control is achieved by carefully selecting a catalyst that favors the formation of one enolate over the other.

  • Root Cause: Standard acid or base catalysis often provides little control over which α-carbon of the unsymmetrical ketone reacts, leading to a mixture of thermodynamic and kinetic products.

  • Troubleshooting & Optimization:

    • Employ Amine Catalysts for Kinetic Control: Specific amine catalysts, like pyrrolidine, can favor the formation of the less substituted (kinetic) enamine intermediate. This directs the reaction to produce a specific regioisomer.[4]

    • Utilize Ionic Liquids: Using ionic liquids as the reaction medium or catalyst can also effectively steer the regioselectivity.[5]

    • Adjust Reaction Conditions: Slow addition of the unsymmetrical ketone can maintain its low concentration, favoring the kinetic product. Lowering the reaction temperature can also enhance selectivity, though it may decrease the overall reaction rate.[4]

    • Substrate Modification: While not a catalytic solution, introducing a phosphonate or other directing group on one of the α-carbons of the ketone can perfectly control regioselectivity.[5][6]

Question: My Friedländer reaction requires harsh conditions (high temperature, strong acid/base), leading to low yields on a larger scale. Are there milder catalytic alternatives?

Answer: Yes, traditional Friedländer conditions are often suboptimal for scale-up.[1] Modern catalytic systems have been developed to address this.

  • Troubleshooting & Optimization:

    • Transition-Metal Catalysis: Catalytic amounts of gold or copper catalysts can promote the reaction under significantly milder conditions.[1][7]

    • Solid Acid Catalysts: Heterogeneous solid acid catalysts like Nafion NR50, zeolites, or sulfated zirconia offer milder conditions, easier work-up, and catalyst recyclability.[8][9] Microwave-assisted synthesis using these catalysts can further reduce reaction times and improve yields.[8][10]

    • Solvent-Free Conditions: Using a catalytic amount of p-toluenesulfonic acid (p-TsOH) or iodine can enable the reaction to proceed under solvent-free conditions, which often suppresses side reactions and simplifies purification.[1][5]

2. The Doebner-von Miller Reaction

This reaction utilizes an α,β-unsaturated carbonyl compound that reacts with an aniline in the presence of an acid catalyst.[2]

Question: My Doebner-von Miller reaction results in a low yield and a significant amount of black, intractable tar. What is causing this and how can I prevent it?

Answer: This is the most common failure mode for this reaction. The tar is a result of polymerization of your starting material.

  • Root Cause: The strong acidic conditions required for the Doebner-von Miller reaction can readily catalyze the self-polymerization of the α,β-unsaturated aldehyde or ketone.[3][11][12]

  • Troubleshooting & Optimization:

    • Implement a Biphasic Solvent System: This is the most effective solution. By sequestering the α,β-unsaturated carbonyl compound in a non-polar organic phase (e.g., toluene), you drastically reduce its concentration in the acidic aqueous phase where the aniline is protonated. This minimizes polymerization and can dramatically increase product yield.[11][12][13]

    • Optimize Acid Catalyst: While strong acids are needed, excessively harsh conditions worsen polymerization. Compare different Brønsted acids (e.g., HCl, H₂SO₄) and Lewis acids (e.g., ZnCl₂, SnCl₄, Hf(OTf)₄).[11][14] Milder Lewis acids may provide a better balance between reaction rate and side product formation.

    • Control Temperature: Excessive heat promotes polymerization. Maintain the lowest temperature that allows the reaction to proceed at a reasonable rate.[11]

3. The Combes Synthesis

This acid-catalyzed reaction condenses an aromatic amine with a β-diketone to form 2,4-disubstituted quinolines.[2][15]

Question: I am getting a low yield in my Combes synthesis. What are the likely causes?

Answer: Low yields in the Combes synthesis typically stem from incomplete cyclization or steric hindrance.

  • Root Cause: The reaction proceeds via an enamine intermediate, which then undergoes an acid-catalyzed electrophilic aromatic annulation. This cyclization step is often the rate-determining step and can be inefficient.[15]

  • Troubleshooting & Optimization:

    • Choice of Acid Catalyst: While sulfuric acid is common, it may not be the most effective dehydrating agent for the cyclization step. Consider using a polyphosphoric ester (PPE) or polyphosphoric acid (PPA), which can be more efficient.[3][15]

    • Evaluate Steric Effects: The substituents on both the aniline and the β-diketone can significantly impact the cyclization rate. Highly hindered substrates may require more forcing conditions or may be fundamentally unsuitable for this method, warranting investigation into an alternative synthetic route.[3][15]

    • Increase Temperature: The cyclization step often requires heat. If yields are low, carefully increasing the reaction temperature may drive the equilibrium toward the quinoline product.

General FAQs on Catalyst Selection

Q1: What are the main advantages and disadvantages of using heterogeneous versus homogeneous catalysts for quinoline synthesis?

A1: The choice involves a trade-off between activity, selectivity, and practicality.[5]

  • Homogeneous Catalysts (e.g., Lewis acids like SnCl₄, metal complexes) exist in the same phase as the reactants.[16]

    • Pros: Often display high selectivity and activity under milder temperature conditions due to well-defined active sites and high diffusivity.[5][16] Reaction mechanisms are also typically easier to study.[16]

    • Cons: Separation from the product mixture can be difficult and costly, making catalyst recycling a significant challenge.[5][16]

  • Heterogeneous Catalysts (e.g., zeolites, metal oxides, polymers with acid/base functionality) exist in a different phase.[17]

    • Pros: Straightforward separation from the reaction mixture (e.g., by simple filtration) allows for easy product purification and catalyst recycling. This makes them ideal for greener processes and larger-scale industrial applications.[2][5]

    • Cons: May require higher temperatures to achieve comparable activity to homogeneous catalysts. Active sites can be less defined, potentially leading to lower selectivity.[16]

FeatureHomogeneous CatalystsHeterogeneous Catalysts
Separation Difficult, often expensiveEasy (filtration)
Recycling ChallengingStraightforward
Activity Often high at low tempsMay require higher temps
Selectivity Generally highCan be lower
Ideal Use Mechanistic studies, small scaleScale-up, green chemistry

Q2: My catalyst appears to be deactivating over the course of the reaction or during recycling attempts. What are the common causes?

A2: Catalyst deactivation is a critical issue that can be attributed to three main mechanisms: poisoning, sintering, and fouling.

  • Poisoning: This occurs when impurities or even reaction intermediates/products strongly and irreversibly bind to the catalyst's active sites, blocking them from participating in the reaction.[18] For example, nitrogen-containing compounds can act as poisons for certain metal catalysts.[19]

  • Sintering: This is the loss of catalytic surface area due to thermal effects. At high temperatures, small catalyst crystals can agglomerate into larger ones, reducing the number of active sites exposed to the reactants. This is a common issue for supported metal catalysts.[20]

  • Fouling/Coking: This involves the deposition of carbonaceous materials (coke or tar) on the catalyst surface, physically blocking the active sites and pores. This is particularly relevant in reactions like the Doebner-von Miller synthesis, where polymerization is a major side reaction.[11]

Q3: Are there "green" or more environmentally friendly catalytic options for quinoline synthesis?

A3: Absolutely. Green chemistry principles have driven significant innovation in this area.

  • Nanocatalysts: These materials offer an exceptionally high surface-area-to-volume ratio, leading to high catalytic activity.[21][22] Magnetically separable nanocatalysts (e.g., based on Fe₃O₄) are particularly attractive as they can be easily recovered from the reaction mixture using an external magnet.[21]

  • Solid Acid/Base Catalysts: As mentioned for the Friedländer synthesis, recyclable solid catalysts like zeolites, montmorillonite K-10 clay, and functionalized silica reduce waste compared to stoichiometric amounts of soluble acids or bases.[9][10][23]

  • Solvent-Free and Aqueous Systems: Many modern protocols focus on minimizing or eliminating hazardous organic solvents, using either solvent-free conditions or water as a benign reaction medium.[5]

  • Transition-Metal Catalysis: While some transition metals are precious, catalysts based on abundant and less toxic metals like iron and copper are gaining prominence for C-H activation and other efficient bond-forming strategies.[7][24]

Visualizations & Protocols
Experimental Workflow & Troubleshooting Diagrams

Catalyst_Selection_Workflow cluster_0 Phase 1: Initial Selection cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation start Define Target Quinoline (Substitution Pattern) route_select Select Synthesis Route (e.g., Friedländer, Combes) start->route_select lit_review Literature Search for Established Catalysts route_select->lit_review catalyst_choice Choose Initial Catalyst (Homogeneous vs. Heterogeneous) lit_review->catalyst_choice initial_exp Run Initial Experiment catalyst_choice->initial_exp analysis Analyze Results (Yield, Purity, Selectivity) initial_exp->analysis optimize Optimize Conditions (Temp, Solvent, Loading) analysis->optimize Suboptimal success Successful Synthesis analysis->success Meets Criteria failure Persistent Issues analysis->failure Major Issues optimize->initial_exp rescreen Screen Alternative Catalysts optimize->rescreen rescreen->initial_exp troubleshoot Consult Troubleshooting Guide failure->troubleshoot troubleshoot->route_select Re-evaluate Route

Caption: A general workflow for selecting and optimizing a catalyst.

Troubleshooting_Decision_Tree cluster_yield Low Yield Solutions cluster_selectivity Selectivity Solutions cluster_tar Decomposition Solutions start Experiment Fails (e.g., Low Yield) q1 What is the primary issue? start->q1 a1 Low Yield / No Reaction q1->a1 Low Conversion a2 Poor Selectivity (Regio-/Chemo-) q1->a2 Wrong Isomer(s) a3 Complex Mixture / Tar q1->a3 Decomposition s1a Increase Catalyst Loading s2a Change Catalyst to Influence Kinetic vs. Thermo Control s3a Lower Temperature s1b Increase Temperature s1c Change Catalyst Type (e.g., Lewis > Brønsted) s1d Check Reactant Purity s2b Lower Temperature s2c Use Directing Groups on Substrate s3b Use Milder Catalyst s3c Use Biphasic System (e.g., Doebner-von Miller) s3d Dilute Reaction

Caption: A decision tree for diagnosing and solving common issues.

Protocol 1: Friedländer Synthesis using p-Toluenesulfonic Acid (p-TsOH)

This protocol describes a general procedure for the acid-catalyzed Friedländer synthesis, a common and versatile method.[2]

Materials:

  • 2-aminoaryl ketone (1.0 mmol)

  • α-methylene carbonyl compound (1.2 mmol)

  • p-toluenesulfonic acid monohydrate (0.1 mmol, 10 mol%)

  • Toluene or Ethanol (5 mL)

Procedure:

  • Reaction Setup: In a fume hood, add the 2-aminoaryl ketone (1.0 mmol), the α-methylene carbonyl compound (1.2 mmol), and the solvent to a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Catalyst Addition: Add the p-toluenesulfonic acid monohydrate (10 mol%) to the mixture.

  • Reaction: Heat the mixture with stirring under reflux. The optimal temperature typically ranges from 80-120°C, depending on the solvent.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting 2-aminoaryl ketone is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature.

  • Extraction: Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product by column chromatography on silica gel or by recrystallization from a suitable solvent to yield the pure substituted quinoline.

References
  • Benchchem. Technical Support Center: Addressing Regioselectivity in Friedländer Synthesis.
  • Scilit.
  • Semantic Scholar.
  • MDPI.
  • PubMed Central. State-of-the-art transition metal-catalyzed approaches to quinoline frameworks via multicomponent reactions.
  • Frontiers. Transition-metal-catalyzed synthesis of quinazolines: A review.
  • PubMed. Highly regioselective Friedländer reaction.
  • Alfa Chemistry. Friedländer Quinoline Synthesis.
  • Benchchem. .
  • Organic Chemistry Portal. Synthesis of quinolines.
  • PubMed Central.
  • Benchchem. Overcoming challenges in the synthesis of substituted quinolines.
  • OSTI.GOV.
  • Benchchem. Technical Support Center: Doebner-von Miller Quinoline Synthesis.
  • Benchchem.
  • Benchchem. Technical Support Center: Optimal Catalyst Selection for Quinoline Synthesis.
  • ResearchGate.
  • Molbank.
  • ResearchGate.
  • ResearchGate.
  • Wikipedia. Combes quinoline synthesis.
  • ACS Omega.
  • University of Pennsylvania.
  • ACS Publications. On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis.
  • PubMed Central. Recent Advances in Metal-Free Quinoline Synthesis.
  • ACS Publications.
  • YouTube.
  • YouTube.

Sources

Technical Support Center: Solvent Effects on Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for quinoline synthesis. This guide is designed for researchers, chemists, and drug development professionals to navigate the critical role of solvent selection in optimizing reaction rates and yields. Here, we address common challenges and provide practical, evidence-based solutions in a direct question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: How does solvent polarity fundamentally impact the rate of quinoline synthesis?

The choice between polar and non-polar solvents is crucial as it directly influences the stabilization of intermediates and transition states specific to the reaction mechanism (e.g., Friedländer, Doebner-von Miller, Combes).[1][2][3][4][5][6][7][8][9]

  • Polar Solvents (Protic and Aprotic): Many quinoline syntheses, particularly those involving charged intermediates or polar reactants, benefit from polar solvents.[10]

    • Polar Protic Solvents (e.g., Ethanol, Water, Acetic Acid): These solvents can hydrogen bond with reactants and intermediates.[10] In acid-catalyzed reactions like the Combes or Friedländer synthesis, protic solvents can stabilize cationic intermediates, thereby facilitating the cyclization step.[1][9][11] For instance, studies on the Friedländer reaction have shown that highly polar solvents like water can significantly enhance reaction efficiency, sometimes even allowing the reaction to proceed without a catalyst.[12]

    • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents possess significant dipole moments but do not have acidic protons.[10][13] They are effective at solvating cations and can accelerate reactions involving anionic nucleophiles by leaving them "bare" and more reactive.[10] In Friedländer syntheses, polar aprotic solvents like DMF are common choices.[11][14]

  • Non-Polar Solvents (e.g., Toluene, Hexane): These are typically used when reactants are non-polar or when trying to avoid side reactions that might be promoted by polar media. Base-mediated Friedländer reactions, for example, may utilize non-polar solvents like toluene.[1]

Q2: What is the difference between a polar protic and a polar aprotic solvent, and which is better for my reaction?

The key difference lies in their ability to form hydrogen bonds.[10]

  • Polar Protic Solvents (e.g., water, ethanol, methanol) have a hydrogen atom attached to an electronegative atom (like oxygen) and can donate a hydrogen bond. They are excellent at stabilizing both cations and anions.[10] This can be beneficial in SN1-type mechanisms or for stabilizing charged intermediates.[10]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, acetone) lack an acidic proton and cannot donate hydrogen bonds, though they can accept them. They are poor at solvating anions, which can make nucleophiles more reactive, favoring SN2-type reactions.[10]

The "better" choice is mechanism-dependent:

  • For acid-catalyzed reactions like the Combes synthesis, which involves protonation and cationic intermediates, a polar protic solvent is often preferred to stabilize these charged species.[9]

  • For reactions where you want to enhance the reactivity of an anionic nucleophile, a polar aprotic solvent is generally superior.[10]

Q3: Can I run my quinoline synthesis under solvent-free conditions?

Yes, solvent-free, or "neat," conditions are a growing area of interest in green chemistry and can be highly effective for certain quinoline syntheses.[15]

  • Advantages: This approach often leads to reduced reaction times, simpler workup procedures, and minimized chemical waste.[15] Microwave irradiation is frequently paired with solvent-free conditions to provide rapid, uniform heating, further accelerating the reaction.[11][14][16]

  • Considerations: This method is not universally applicable. It requires that the reactants can mix adequately at the reaction temperature and that the heat generated can be managed to avoid decomposition or the formation of tar-like byproducts.[17]

Troubleshooting Guide

Issue 1: My reaction yield is very low, and I suspect the solvent is the problem.

A low yield is a common challenge that can often be traced back to suboptimal solvent choice.[14][18]

Q: I'm running a Friedländer synthesis and getting less than 20% yield. What solvent adjustments can I make?

A: Low yields in Friedländer synthesis are frequently due to poor solubility of reactants or harsh reaction conditions promoting side reactions.[14][18]

  • Check Solubility: Ensure your 2-aminoaryl ketone and α-methylene carbonyl compound are soluble in the chosen solvent at the reaction temperature. If not, product formation will be slow.

    • Suggested Solution: Switch to a more polar solvent to improve solubility.[14] If you are using a non-polar solvent like toluene, consider switching to ethanol, DMF, or even water, which has been shown to be highly effective in some cases.[12][14]

  • Mitigate Side Reactions: The primary competing pathway is often the self-condensation (aldol reaction) of the ketone starting material.[14]

    • Suggested Solution: The choice of solvent can influence this. In some acid-catalyzed systems, a less polar medium might disfavor the formation of the highly polar enolate intermediate required for self-condensation. Conversely, some modern protocols leverage specific solvent properties to enhance selectivity.[16] Experimenting with different solvent classes is key.

Issue 2: My Doebner-von Miller reaction is producing a lot of tar and polymeric byproducts.

Q: My reaction turns into a thick, dark tar, making product isolation nearly impossible. How can I prevent this?

A: Tar formation is a classic problem in the Doebner-von Miller reaction, primarily caused by the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound.[17]

  • Cause: Strong acids can readily polymerize enones and aldehydes, especially at high temperatures.[17]

  • Solvent-Based Solutions:

    • Control Exotherm & Reagent Concentration: Polymerization is often rapid and exothermic. Adding the α,β-unsaturated carbonyl compound slowly to a heated, acidic solution of the aniline can help manage the reaction.[17]

    • Use a Biphasic System: A clever strategy is to use a two-phase solvent system. By sequestering the sensitive carbonyl compound in an organic phase (e.g., toluene) away from the bulk of the acid in an aqueous phase, you can dramatically reduce polymerization and improve yields.[2][19] The reaction occurs at the interface or as the carbonyl compound slowly partitions into the acidic phase.

Issue 3: My Combes synthesis is showing poor regioselectivity.

Q: I am using an unsymmetrical β-diketone and getting a mixture of two quinoline isomers. How can the solvent help control this?

A: Regioselectivity in the Combes synthesis is a known challenge, governed by a delicate balance of steric and electronic effects during the acid-catalyzed cyclization step.[2][9] While substrate structure is the primary determinant, the solvent can influence the outcome.

  • Mechanism Insight: The reaction proceeds via an enamine intermediate, followed by a rate-determining electrophilic aromatic annulation.[9] The solvent can affect the stability of the two possible transition states leading to the different regioisomers.

  • Suggested Approach: There is no universal solvent for controlling regioselectivity. This often requires empirical screening. A change in solvent polarity (e.g., from acetic acid to polyphosphoric acid, which can also act as the catalyst) can alter the reaction pathway. A modified approach using a mixture of polyphosphoric acid (PPA) and an alcohol to generate a polyphosphoric ester (PPE) catalyst has been shown to be effective and may offer different selectivity profiles.[9]

Data Presentation: Solvent Properties

Choosing a solvent requires balancing physical properties to match the reaction's needs. The following table summarizes key properties for common solvents used in quinoline synthesis.[20][21][22][23]

SolventFormulaBoiling Point (°C)Dielectric Constant (ε) at 20°CPolarity Type
WaterH₂O10080.1Polar Protic
EthanolC₂H₆O78.524.6Polar Protic
Acetic AcidC₂H₄O₂1186.15Polar Protic
N,N-Dimethylformamide (DMF)C₃H₇NO15336.7Polar Aprotic
Dimethyl Sulfoxide (DMSO)C₂H₆OS18947Polar Aprotic
AcetonitrileC₂H₃N81.637.5Polar Aprotic
TolueneC₇H₈110.62.38Non-Polar
Dichloromethane (DCM)CH₂Cl₂39.69.08Polar Aprotic

Experimental Protocols

Protocol: Screening Solvents for a Friedländer Annulation

This protocol provides a systematic workflow for identifying the optimal solvent for a given Friedländer reaction between a 2-aminoaryl ketone and a ketone with an α-methylene group.

Workflow Visualization

G cluster_prep Preparation cluster_screening Solvent Screening cluster_analysis Analysis & Optimization Prep 1. Prepare Reactant Stock Solutions (2-aminoaryl ketone & ketone) Screen 2. Set up Parallel Reactions (e.g., in vials) Prep->Screen Solvents Solvent A (e.g., EtOH) Solvent B (e.g., DMF) Solvent C (e.g., Toluene) Solvent D (e.g., Water) Monitor 3. Monitor Reactions by TLC/LC-MS (at t=1h, 4h, 12h) Screen->Monitor Analyze 4. Analyze Yield & Purity (Identify best-performing solvent) Monitor->Analyze Optimize 5. Optimize Conditions (Temperature, Concentration) for the selected solvent Analyze->Optimize

Caption: A systematic workflow for solvent screening and optimization.

Step-by-Step Methodology:

  • Preparation:

    • Accurately weigh the 2-aminoaryl ketone (e.g., 1.0 mmol) and the α-methylene ketone (e.g., 1.2 mmol) into separate vials.

    • Prepare a stock solution of your chosen acid or base catalyst if required.

  • Reaction Setup (Parallel Screening):

    • Prepare a set of identical reaction vials, each with a magnetic stir bar.

    • To each vial, add the pre-weighed 2-aminoaryl ketone and α-methylene ketone.

    • To each vial, add a different solvent (e.g., 5 mL each of Ethanol, DMF, Toluene, Water).[2]

    • Add the catalyst to each vial, ensuring the molar percentage is consistent across all reactions.

  • Reaction and Monitoring:

    • Place all vials in a pre-heated reaction block or oil bath set to a standard temperature (e.g., 80 °C).[11]

    • Monitor the progress of each reaction at set time intervals (e.g., 1, 4, and 12 hours) using Thin Layer Chromatography (TLC).[2][14] Note the consumption of starting material and the formation of the product spot.

  • Work-up and Analysis:

    • Once a reaction appears complete by TLC (or after a set time), cool the vial to room temperature.

    • If the product precipitates, collect it by filtration, wash with a small amount of cold solvent, and dry.[14]

    • If the product is soluble, perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate).[2]

    • Isolate the crude product by removing the solvent under reduced pressure.

    • Determine the crude yield and assess purity (e.g., by ¹H NMR or LC-MS) for each solvent.

  • Optimization:

    • Based on the results, select the solvent that provided the best balance of reaction rate, yield, and purity.

    • Perform secondary optimization experiments using this solvent, varying parameters such as temperature and reactant concentration to maximize the yield.[16]

References

  • Common Organic Solvents: Table of Properties.
  • Friedländer Quinoline Synthesis. Alfa Chemistry.
  • COMMON SOLVENT PROPERTIES.
  • Common Solvents Used in Organic Chemistry: Table of Properties 1.
  • Common Organic Solvents: Table of Properties1,2,3.
  • Common Solvents Used in Organic Chemistry: Table of Properties.
  • Optimizing solvent and base conditions for quinoline synthesis. BenchChem.
  • Shen, Q., et al. (2012). Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions. Synthesis, 44(03), 389-392.
  • How are solvents chosen in organic reactions? Chemistry Stack Exchange.
  • Application Notes and Protocols for Quinoline Synthesis via the Doebner-von Miller Reaction. BenchChem.
  • Troubleshooting low yield in Friedländer synthesis of quinolines. BenchChem.
  • Doebner–Miller reaction. Wikipedia.
  • Screening of Suitable Solvents in Organic Synthesis. Strategies for Solvent Selection.
  • Doebner-Miller Reaction. SynArchive.
  • Troubleshooting low yield in quinoline synthesis using 2'-Aminoacetophenone. BenchChem.
  • Synthesis, Optimization and Evaluation of Substituted Quinolines by Solvent and Catalyst Free Conditions as a Green Protocol. Journal of Organic and Pharmaceutical Chemistry.
  • The Friedländer Synthesis of Quinolines. Organic Reactions.
  • New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. National Institutes of Health (NIH).
  • Screening of organic solvents for bioprocesses using aqueous-organic two-phase systems. PubMed.
  • Byproduct formation in the Doebner-von Miller reaction. BenchChem.
  • Framework for solvent screening and Design. ResearchGate.
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
  • Friedländer synthesis. Wikipedia.
  • Friedländer Synthesis. J&K Scientific LLC.
  • 3.6F: Troubleshooting. Chemistry LibreTexts.
  • Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 71(4), 1668–1676.
  • Optimizing reaction time and temperature for quinoline synthesis. BenchChem.
  • Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline.
  • Synthesis of Quinoline and derivatives.
  • Combes quinoline synthesis. Wikipedia.
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central (PMC).
  • Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways. ResearchGate.
  • Recent Advances in Metal-Free Quinoline Synthesis. PubMed Central (PMC).
  • Polar Protic and Polar Aprotic Solvents. Chemistry Steps.

Sources

preventing aldol condensation side reactions in quinoline synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A-Level-Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Aldol Condensation Side Reactions

Frequently Asked Questions (FAQs)

Q1: What is aldol condensation and why is it a problem in quinoline synthesis?

A1: Aldol condensation is a common side reaction in several quinoline syntheses, particularly the Friedländer and Doebner-von Miller reactions.[1] It involves the self-condensation of a ketone or aldehyde reactant (one with an α-methylene group) under either acidic or basic conditions.[2][3] This parasitic reaction consumes starting material, leading to the formation of undesired α,β-unsaturated carbonyl compounds and other complex byproducts. The result is a lower yield of the target quinoline and a more complex crude mixture that complicates purification.[4]

Q2: Which quinoline synthesis methods are most susceptible to aldol side reactions?

A2: The Friedländer synthesis is highly susceptible, especially under basic catalysis, as the ketone reactant can easily self-condense.[1] The Doebner-von Miller reaction is also prone to this issue, as it often involves the in situ formation of α,β-unsaturated carbonyl compounds via an aldol condensation, which can then polymerize under the strong acidic conditions used.[5][6][7]

Q3: Are there general strategies to minimize aldol side reactions across different methods?

A3: Yes, several strategies are broadly effective. Careful temperature control is crucial, as higher temperatures often accelerate side reactions.[1][4] The slow addition of the carbonyl reactant can maintain its low concentration in the reaction mixture, favoring the desired reaction pathway over self-condensation.[1][5] Finally, the choice of catalyst and reaction conditions plays a pivotal role; switching from harsh traditional conditions to milder, modern catalytic systems can significantly suppress side product formation.[4]

Troubleshooting Guides: The Friedländer Synthesis

The Friedländer synthesis, which condenses a 2-aminoaryl aldehyde or ketone with a carbonyl compound containing an α-methylene group, is a cornerstone of quinoline preparation.[2][8][9] However, its efficiency can be severely hampered by the self-condensation of the ketone reactant.

Issue 1: Low Yield and Complex Byproduct Profile with Base Catalysis

Observation: When running a base-catalyzed (e.g., KOH, NaOH) Friedländer synthesis, you observe a significant portion of your starting ketone is consumed, but the yield of the desired quinoline is low. TLC and NMR analysis of the crude product indicates the presence of multiple, higher molecular weight impurities consistent with aldol adducts.

Root Cause Analysis:

The mechanism of the Friedländer reaction can proceed through two main pathways: an initial aldol condensation followed by cyclization, or the formation of a Schiff base intermediate followed by an intramolecular aldol reaction.[10][11] Under basic conditions, the deprotonation of the α-carbon of the ketone reactant is facile, promoting rapid self-aldol condensation, which competes directly with the desired reaction with the 2-aminoaryl carbonyl compound.

Solutions & Scientific Rationale:

  • Switch to an Acid Catalyst: Acidic conditions can suppress the base-catalyzed enolate formation required for ketone self-condensation.[12] Catalysts like p-toluenesulfonic acid (p-TsOH) or trifluoroacetic acid (TFA) promote the formation of the Schiff base intermediate, favoring the desired intramolecular cyclization pathway.[10][12]

  • Utilize an Imine Analog: To completely circumvent the possibility of aldol side reactions under alkaline conditions, one can use a pre-formed imine analog of the 2-aminoaryl ketone.[1][2][12] This removes the free ketone from the initial reaction mixture, preventing it from undergoing self-condensation.

  • Employ Milder, Modern Catalysts: Traditional strong acids or bases often require high temperatures, which can promote side reactions.[4] Modern catalytic systems, such as gold catalysts, Lewis acids like neodymium(III) nitrate, or iodine, can facilitate the reaction under much milder conditions, thereby increasing selectivity and minimizing byproduct formation.[2][4][10]

  • Controlled Reactant Addition: If base catalysis is unavoidable, add the ketone reactant slowly to the reaction mixture using a syringe pump. This maintains a low steady-state concentration of the ketone, kinetically favoring the bimolecular reaction with the aminoaryl ketone over the ketone self-condensation.[1]

Comparative Summary of Catalytic Conditions for Friedländer Synthesis
ParameterTraditional Base Catalysis (e.g., KOH)Traditional Acid Catalysis (e.g., p-TsOH)Modern Catalysis (e.g., Iodine, Lewis Acids)
Primary Side Reaction High potential for ketone self-aldol condensation.[1][2]Reduced potential for aldol condensation.Minimal side reactions due to mild conditions.[4]
Typical Temperature Often requires high heat.[4]Variable, can require heat.Often proceeds at lower temperatures or even room temp.[4]
Yield & Purity Can be low and require extensive purification.Generally improved yield and purity over base catalysis.High yields and purity are often achievable.[13]
Recommendation Avoid if aldol condensation is a known issue.Good starting point for optimization.[12]Preferred method for sensitive substrates and high purity.[13]
Workflow for Troubleshooting Aldol Condensation

This diagram outlines a logical workflow for diagnosing and solving issues related to aldol condensation during quinoline synthesis.

G cluster_0 Diagnosis cluster_1 Solution Pathway Start Low Quinoline Yield & Complex Byproducts TLC_NMR Analyze Crude Product (TLC, NMR, MS) Start->TLC_NMR Identify Identify Aldol-Related Side Products TLC_NMR->Identify Catalyst Switch Catalyst (Base -> Acid/Lewis Acid) Identify->Catalyst Base-Catalyzed? Conditions Optimize Conditions (Lower Temp, Slow Addition) Identify->Conditions General Issue Reactant Modify Reactant (Use Imine Analog) Identify->Reactant Persistent Issue Reassess Re-evaluate Yield & Purity Catalyst->Reassess Conditions->Reassess Reactant->Reassess

Caption: Troubleshooting workflow for aldol side reactions.

Troubleshooting Guides: The Doebner-von Miller Reaction

This synthesis involves the reaction of an aniline with α,β-unsaturated carbonyl compounds, which are often generated in situ from aldehydes or ketones via an aldol condensation.[6] The primary challenge here is controlling this initial aldol step and preventing subsequent polymerization.

Issue 2: Excessive Tar and Polymer Formation

Observation: The reaction mixture becomes a thick, dark tar, making product isolation nearly impossible and resulting in a very low yield. This is common when using strong acid catalysts like concentrated H₂SO₄.

Root Cause Analysis:

The strongly acidic and often high-temperature conditions required for the Doebner-von Miller reaction can cause the α,β-unsaturated carbonyl compound (e.g., crotonaldehyde formed from acetaldehyde) to polymerize extensively.[5][7] This polymerization is a rapid, acid-catalyzed chain reaction that competes with the desired conjugate addition of the aniline.

Solutions & Scientific Rationale:

  • In Situ Generation with Slow Addition: Generate the α,β-unsaturated carbonyl compound in situ from its aldehyde/ketone precursors under controlled conditions. Slowly add the aldehyde (e.g., acetaldehyde) to the acidic aniline mixture at a reduced temperature (e.g., using an ice bath) before heating.[5] This minimizes the concentration of the reactive unsaturated species at any given time, reducing the rate of polymerization.[14]

  • Use a Biphasic Reaction Medium: Sequestering the carbonyl compound in an organic phase can drastically reduce polymerization and increase the yield.[7][12] This approach limits the contact of the bulk carbonyl compound with the strong aqueous acid phase, thereby inhibiting polymerization.

  • Employ a Moderator: In reactions that are highly exothermic, such as the related Skraup synthesis, moderators like ferrous sulfate (FeSO₄) are used to make the reaction less violent and control the temperature, which indirectly helps reduce polymerization.[12] This principle can be adapted to the Doebner-von Miller reaction.

Reaction vs. Side Reaction Pathway

This diagram illustrates the desired reaction pathway versus the competing aldol polymerization side reaction.

G cluster_desired Desired Pathway: Quinoline Synthesis cluster_side Side Reaction: Aldol Polymerization Reactants Aniline + α,β-Unsaturated Carbonyl Addition Conjugate Addition Reactants->Addition Carbonyl α,β-Unsaturated Carbonyl Cyclization Cyclization & Dehydration Addition->Cyclization Oxidation Oxidation Cyclization->Oxidation Quinoline Quinoline Product Oxidation->Quinoline Polymerization Acid-Catalyzed Polymerization Carbonyl->Polymerization Polymerization->Addition Competes Tar Polymeric Tar Polymerization->Tar

Caption: Competing pathways in Doebner-von Miller synthesis.

Experimental Protocols

Protocol 1: p-TsOH-Catalyzed Friedländer Synthesis (Minimized Aldol)

This protocol utilizes an acid catalyst to suppress base-catalyzed aldol condensation.

Materials:

  • 2-Aminobenzaldehyde (1.0 mmol)

  • Acetone (1.2 mmol)

  • p-Toluenesulfonic acid (p-TsOH) (0.1 mmol, 10 mol%)

  • Toluene (5 mL)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add 2-aminobenzaldehyde and toluene.

  • Add p-TsOH to the mixture and stir until dissolved.

  • Add acetone dropwise to the stirred solution at room temperature.

  • Heat the reaction mixture to reflux (approx. 110°C) and monitor the progress by Thin-Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the desired quinoline.

Protocol 2: Controlled Doebner-von Miller Synthesis

This protocol uses slow addition to minimize the polymerization of crotonaldehyde generated in situ.

Materials:

  • Aniline (10 mmol)

  • Concentrated Hydrochloric Acid (HCl) (20 mmol)

  • Acetaldehyde (22 mmol)

  • Anhydrous Zinc Chloride (ZnCl₂) (5 mmol)

Procedure:

  • In a fume hood, equip a three-neck round-bottom flask with a dropping funnel, a reflux condenser, and a mechanical stirrer.

  • Add aniline and concentrated HCl to the flask and stir to form aniline hydrochloride. Cool the mixture in an ice bath.

  • Slowly add acetaldehyde dropwise from the dropping funnel to the stirred, cooled solution over 30-45 minutes. Maintain the temperature below 10°C. This step generates crotonaldehyde in situ via an aldol condensation.[5][14]

  • After the addition is complete, add the Lewis acid catalyst, anhydrous zinc chloride.

  • Remove the ice bath and slowly heat the reaction mixture to reflux for 3-4 hours.

  • Cool the reaction mixture and carefully neutralize it with a concentrated sodium hydroxide (NaOH) solution until strongly alkaline.

  • Isolate the crude product by steam distillation or solvent extraction.

  • Purify the isolated crude product by vacuum distillation or column chromatography.

References

  • Wikipedia. Friedländer synthesis. [Link]

  • Organic Chemistry Portal. Friedlaender Synthesis. [Link]

  • ACS Publications | Chemical Reviews. Recent Advances in the Friedländer Reaction. [Link]

  • Taylor & Francis Online. Concerning the mechanism of the Friedländer quinoline synthesis. [Link]

  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]

  • PubMed Central (PMC). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. [Link]

  • Wikipedia. Doebner–Miller reaction. [Link]

  • ResearchGate. Base-mediated synthesis of quinolines: an unexpected cyclization reaction between 2-aminobenzylalcohol and ketones | Request PDF. [Link]

  • Cambridge University Press. Combes Quinoline Synthesis. [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]

  • Wikipedia. Combes quinoline synthesis. [Link]

  • SlideShare. Advance organic chemistry 1 . Heterocyclic chemistry of quinoline and their general methods of synthesis and applications and examples of drug containing quinoline nucleus. [Link]

  • ResearchGate. The Friedländer Synthesis of Quinolines. [Link]

  • ResearchGate. What is the complete procedure for Doebner-von miller reaction ?. [Link]

  • Organic Reactions. The Friedländer Synthesis of Quinolines. [Link]

  • ResearchGate. Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways | Request PDF. [Link]

  • PubMed Central (PMC). Different catalytic approaches of Friedländer synthesis of quinolines. [Link]

  • YouTube. Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism. [Link]

  • SynArchive. Doebner-Miller Reaction. [Link]

  • PubMed Central (PMC). Recent Advances in Metal-Free Quinoline Synthesis. [Link]

  • Organic Chemistry Portal. Synthesis of quinolines. [Link]

Sources

Technical Support Center: Navigating Scale-Up Challenges in the Synthesis of 1-(4-Chloro-2-methylquinolin-3-YL)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

The synthesis of 1-(4-chloro-2-methylquinolin-3-yl)ethanone is a critical process in the development of various pharmaceutical agents. As production moves from the laboratory bench to larger-scale manufacturing, a unique set of challenges can emerge, impacting yield, purity, and overall process efficiency. This technical support guide, structured in a question-and-answer format, provides troubleshooting strategies and frequently asked questions to address specific issues encountered during the scale-up of this important quinoline derivative.

Troubleshooting Guide: Common Scale-Up Issues

Issue 1: Inconsistent Yields and Reaction Stalls in the Vilsmeier-Haack Cyclization

Question: We are experiencing significant batch-to-batch variability and occasional reaction stalling during the Vilsmeier-Haack cyclization of N-arylacetamides to form the 2-chloro-3-formylquinoline precursor. What are the likely causes and how can we improve consistency?

Answer: The Vilsmeier-Haack reaction is a cornerstone of this synthesis, and its success is highly dependent on several factors that become more pronounced at scale.

  • Root Cause Analysis:

    • Vilsmeier Reagent Formation: The in-situ formation of the Vilsmeier reagent (a chloroiminium salt) from dimethylformamide (DMF) and a chlorinating agent like phosphorus oxychloride (POCl₃) is an exothermic process.[1] Inadequate temperature control during this step on a larger scale can lead to reagent decomposition and subsequent low yields.

    • Reagent Stoichiometry and Quality: The molar ratio of POCl₃ to the N-arylacetamide substrate is critical. An insufficient amount of POCl₃ can result in incomplete conversion, while a large excess can lead to the formation of unwanted side products.[1] The quality of DMF and POCl₃ is also paramount; moisture can quench the Vilsmeier reagent.

    • Reaction Temperature and Time: High temperatures and prolonged reaction times can promote the formation of tarry side products, complicating purification and reducing the yield of the desired product.[2] Careful monitoring of the reaction progress is essential to avoid over-running the reaction.[2]

  • Troubleshooting and Optimization Protocol:

    • Reagent Handling: Use anhydrous DMF and fresh, high-quality POCl₃. Consider performing a Karl Fischer titration on the DMF to ensure low water content.

    • Controlled Reagent Addition: Add POCl₃ dropwise to the DMF solution of the N-arylacetamide at a controlled temperature, typically between 0-5°C, to manage the initial exotherm.

    • Temperature Monitoring: After the initial addition, gradually raise the temperature to the optimal reaction temperature (often around 90°C) and maintain it consistently. Utilize a reliable temperature probe and a well-calibrated heating mantle or reactor jacket.

    • Reaction Monitoring: Track the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time and prevent the formation of degradation products.

ParameterRecommended RangeRationale
POCl₃ to Substrate Molar Ratio 3 - 12 equivalentsTo ensure complete conversion without excessive side reactions.[3]
Initial Addition Temperature 0 - 5 °CTo control the exothermic formation of the Vilsmeier reagent.
Reaction Temperature 80 - 90 °CTo drive the cyclization to completion.[3]
Reaction Time 2 - 15 hoursDependent on substrate and scale; requires careful monitoring.[1][4][5]
Issue 2: Formation of Impurities During Chlorination

Question: During the chlorination of the 2-methyl-4-hydroxyquinoline intermediate to introduce the 4-chloro group, we are observing the formation of several impurities that are difficult to separate. What are these likely side products and how can their formation be minimized?

Answer: The chlorination step is crucial for activating the quinoline ring for subsequent functionalization. However, it can also be a source of significant impurities if not properly controlled.

  • Root Cause Analysis:

    • Over-chlorination: The use of harsh chlorinating agents or prolonged reaction times can lead to the formation of di- and tri-chlorinated quinoline species.

    • Incomplete Reaction: Insufficient chlorinating agent or suboptimal reaction temperatures can result in a mixture of the starting material and the desired product, complicating purification.

    • Hydrolysis of the Chloro Group: The 4-chloroquinoline product can be sensitive to moisture and may hydrolyze back to the 4-hydroxyquinoline, especially during workup and purification.

  • Troubleshooting and Optimization Protocol:

    • Choice of Chlorinating Agent: Phosphorus oxychloride (POCl₃) is a commonly used and effective chlorinating agent for this transformation.[6]

    • Controlled Reaction Conditions: Carry out the reaction under anhydrous conditions to prevent hydrolysis. The reaction temperature should be carefully controlled, often at reflux, to ensure complete conversion without promoting side reactions.

    • Workup Procedure: After the reaction is complete, the excess POCl₃ must be carefully quenched. This is typically done by slowly pouring the reaction mixture onto crushed ice. The pH is then carefully adjusted to precipitate the product.

    • Purification: If impurities persist, recrystallization from a suitable solvent system, such as ethanol or ethyl acetate/hexane, is often effective.[2] For more challenging separations, column chromatography may be necessary.[2]

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for the 2-methyl-4-hydroxyquinoline intermediate?

A common and efficient method is the Conrad-Limpach reaction, which involves the cyclization of an acetoacetanilide derivative.[7] This is typically achieved by heating the acetoacetanilide in a high-boiling point solvent like Dowtherm A.[8]

Q2: Are there alternative methods to the Vilsmeier-Haack reaction for the synthesis of the 2-chloro-3-formylquinoline precursor?

While the Vilsmeier-Haack reaction is widely used, other methods for quinoline synthesis exist, such as the Friedländer annulation.[9] However, for the specific substitution pattern required for 1-(4-Chloro-2-methylquinolin-3-YL)ethanone, the Vilsmeier-Haack approach starting from the corresponding acetanilide is often the most direct route.[10]

Q3: How can the final product, 1-(4-Chloro-2-methylquinolin-3-YL)ethanone, be purified on a large scale?

For large-scale purification, recrystallization is the preferred method due to its cost-effectiveness and efficiency. A suitable solvent system must be identified through solubility studies. Common solvents for recrystallization of quinoline derivatives include ethanol, isopropanol, and ethyl acetate/hexane mixtures. If recrystallization does not provide the desired purity, flash column chromatography can be employed, although this is less ideal for very large quantities.

Q4: What are the key safety considerations when scaling up this synthesis?

  • Phosphorus Oxychloride (POCl₃): POCl₃ is highly corrosive and reacts violently with water. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. A quenching strategy for any residual POCl₃ should be in place before starting the reaction.

  • Exothermic Reactions: The formation of the Vilsmeier reagent is exothermic and requires careful temperature control to prevent a runaway reaction.

  • Solvent Handling: Large volumes of flammable organic solvents are often used. Ensure that all equipment is properly grounded and that there are no ignition sources in the vicinity.

Visualizing the Workflow

Troubleshooting Decision Tree for Low Yield in Vilsmeier-Haack Reaction

Vilsmeier-Haack Troubleshooting Troubleshooting Low Yield start Low Yield or Reaction Stall reagent_quality Check Reagent Quality (Anhydrous DMF, Fresh POCl3) start->reagent_quality stoichiometry Verify Stoichiometry (POCl3:Substrate Ratio) reagent_quality->stoichiometry Reagents OK optimize Optimize Reaction Conditions reagent_quality->optimize Reagents Impure temp_control Review Temperature Control (Addition and Reaction Temp) stoichiometry->temp_control Stoichiometry Correct stoichiometry->optimize Stoichiometry Incorrect monitoring Analyze Reaction Monitoring Data (TLC/HPLC) temp_control->monitoring Temp Profile Correct temp_control->optimize Temp Control Issues monitoring->optimize Incomplete Conversion/ Side Products Observed

Caption: Decision tree for troubleshooting low yields.

References

  • Benchchem. Vilsmeier-Haack Synthesis of 2-Chloro-3-formyl Quinoline - A Technical Guide. Accessed January 12, 2026.
  • PubMed. Synthesis, antimicrobial activities and cytogenetic studies of newer diazepino quinoline derivatives via Vilsmeier-Haack reaction. Accessed January 12, 2026.
  • Benchchem. Vilsmeier-Haack Synthesis of Isoquinoline Aldehydes: A Technical Troubleshooting Guide. Accessed January 12, 2026.
  • Organic Syntheses. 2-methyl-4-hydroxyquinoline. Accessed January 12, 2026.
  • Indian Journal of Chemistry.
  • DUT Open Scholar. Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. Accessed January 12, 2026.
  • ResearchGate.
  • PMC.
  • ChemicalBook. 2-HYDROXY-4-METHYLQUINOLINE synthesis. Accessed January 12, 2026.
  • MDPI. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Accessed January 12, 2026.
  • RSC Publishing. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. Accessed January 12, 2026.
  • ACS Publications. Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. Accessed January 12, 2026.
  • RSC Advances.
  • PubMed. Multicomponent Reactions of Acetoacetanilide Derivatives with Aromatic Aldehydes and Cyanomethylene Reagents to Produce 4H-Pyran and 1,4-Dihydropyridine Derivatives with Antitumor Activities. Accessed January 12, 2026.
  • PMC.
  • PMC. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Accessed January 12, 2026.
  • ResearchGate. Synthesis of 1-(2-methylquinolin-3-yl)
  • ResearchGate. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Accessed January 12, 2026.
  • Sci-Hub. Chlorination of 2-Chloroquinoline-3-carbaldehydes. Accessed January 12, 2026.
  • BOC Sciences. CAS 138770-67-9 1-(4-Chloro-2-methyl-3-quinolinyl)-ethanone. Accessed January 12, 2026.
  • ChemicalBook. 1-(4-chloro-2-methylquinolin-3-yl)ethanone. Accessed January 12, 2026.
  • PubChem. 4-Chloro-2-methylquinoline. Accessed January 12, 2026.
  • Organic Chemistry Portal. Synthesis of quinolines. Accessed January 12, 2026.
  • ResearchGate. Synthesis of 1-(2,4-dimethylquinolin-3-yl)ethanone. Accessed January 12, 2026.
  • EvitaChem. Buy 1-(3-Chloro-phenyl)-2-morpholin-4-yl-ethanone (EVT-15224941). Accessed January 12, 2026.
  • PMC. 2-Chloro-7-methylquinoline-3-carbaldehyde. Accessed January 12, 2026.
  • NIH. Synthesis of Azuleno[2,1-b]quinolones and Quinolines via Brønsted Acid-Catalyzed Cyclization of 2-Arylaminoazulenes. Accessed January 12, 2026.
  • PMC. 2-Chloro-8-methylquinoline-3-carbaldehyde. Accessed January 12, 2026.
  • NIH. 2-Methyl-3-(2-methylphenyl)
  • NIH. 1-(4-Chlorophenyl)-2-[(3-phenylisoquinolin-1-yl)sulfanyl]ethanone. Accessed January 12, 2026.
  • PubMed. 1-(6-Chloro-2-methyl-4-phenyl-3-quinol-yl)ethanone. Accessed January 12, 2026.
  • ResearchGate. Process Development and Scale-Up for the Preparation of the 1‑Methyl-quinazoline-2,4-dione Wnt Inhibitor SEN461. Accessed January 12, 2026.
  • PubChem. 1-(4-Chloro-7-quinolinyl)ethanone. Accessed January 12, 2026.
  • PubMed. 1-(4-Chloro-3-fluoro-phen-yl)-2-[(3-phenyl-isoquinolin-1-yl)sulfan-yl]ethanone. Accessed January 12, 2026.
  • Echemi. 1-(4-Chloro-2-methyl-3-quinolinyl)-ethanone. Accessed January 12, 2026.
  • PubChem. 1-(4-Amino-7-chloro-2-methylquinolin-3-yl)ethanone. Accessed January 12, 2026.
  • Research and Reviews. 2-chloroquinolin-3-yl)-3-((substituted) phenyl) thiazolidin-4-one with β-cyclodextrin-SO3H Catalyst Under Solvent-free Condition. Accessed January 12, 2026.
  • ResearchGate. (PDF)

Sources

Validation & Comparative

A Comparative Analysis of Classic Quinoline Synthesis Methods: Skraup, Doebner-von Miller, and Friedländer

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural basis for a vast array of pharmaceuticals, agrochemicals, and functional materials.[1][2] Its synthesis has been a subject of intense study for over a century, leading to the development of several named reactions that have become fundamental in the organic chemist's toolkit. This guide provides an in-depth comparative analysis of three classical and enduring methods for quinoline synthesis: the Skraup, Doebner-von Miller, and Friedländer syntheses.

This document moves beyond a simple recitation of procedures to offer a deeper understanding of the underlying mechanisms, practical advantages, and inherent limitations of each method. By examining the causality behind experimental choices and providing supporting data, this guide aims to equip researchers with the knowledge to select and optimize the most suitable synthetic strategy for their specific target molecules.

The Skraup Synthesis: A Classic, Forceful Approach

The Skraup synthesis, first reported by Zdenko Hans Skraup in 1880, is a robust method for producing quinolines, often starting from simple, readily available materials.[3][4] The archetypal reaction involves heating an aromatic amine (like aniline) with glycerol, a strong acid (typically sulfuric acid), and an oxidizing agent.[3][5]

Mechanism and Key Insights

The reaction proceeds through a multi-step mechanism that begins with the acid-catalyzed dehydration of glycerol to form the highly reactive α,β-unsaturated aldehyde, acrolein.[5][6] The aromatic amine then undergoes a Michael-type conjugate addition to acrolein. This is followed by an acid-driven cyclization and dehydration to form a 1,2-dihydroquinoline intermediate, which is subsequently oxidized to the aromatic quinoline product.[6]

A critical aspect of the Skraup synthesis is its notoriously exothermic and sometimes violent nature.[3][5] The use of moderators like ferrous sulfate is common practice to control the reaction rate.[3][4] The choice of oxidizing agent is also crucial; while nitrobenzene is often used, arsenic acid can result in a less vigorous reaction.[3]

Skraup_Mechanism cluster_start Starting Materials cluster_intermediate Key Intermediates cluster_end Product Aniline Aniline Michael_Adduct Michael Adduct Aniline->Michael_Adduct Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein H₂SO₄ -2H₂O Acrolein->Michael_Adduct Michael Addition Dihydroquinoline 1,2-Dihydroquinoline Michael_Adduct->Dihydroquinoline Cyclization & Dehydration Quinoline Quinoline Dihydroquinoline->Quinoline Oxidation (e.g., Nitrobenzene)

Caption: Mechanism of the Skraup Quinoline Synthesis.

Advantages and Limitations

The primary advantage of the Skraup synthesis lies in its use of inexpensive and readily available starting materials to produce the parent quinoline and its simple derivatives. However, the harsh reaction conditions (strong acid, high temperature) limit its applicability for substrates with sensitive functional groups.[7] Furthermore, with meta-substituted anilines, the reaction often yields a mixture of 5- and 7-substituted quinoline isomers, presenting a significant challenge for regiocontrol.[8]

The Doebner-von Miller Reaction: A More Versatile Variation

The Doebner-von Miller reaction, developed shortly after the Skraup synthesis, can be considered a more versatile extension of the original method.[9][10] It involves the reaction of an aromatic amine with α,β-unsaturated aldehydes or ketones in the presence of an acid catalyst, such as hydrochloric acid or Lewis acids like zinc chloride.[11][12]

Mechanism and Key Insights

The mechanism of the Doebner-von Miller reaction is complex and has been the subject of debate.[9] Current evidence, supported by isotopic labeling studies, suggests a fragmentation-recombination pathway.[12][13] The reaction is initiated by a Michael addition of the aniline to the α,β-unsaturated carbonyl compound.[12] The resulting adduct can then fragment into an imine and a saturated carbonyl compound. These fragments then recombine via an aldol-type condensation, followed by cyclization and oxidation to yield the quinoline product.[12]

This method allows for the synthesis of a wider range of substituted quinolines compared to the Skraup synthesis, as various α,β-unsaturated carbonyl compounds can be employed.[9] The reaction is also known as the Skraup-Doebner-von Miller synthesis.[12]

Doebner_von_Miller_Mechanism cluster_start Starting Materials cluster_intermediate Key Intermediates & Pathways cluster_end Product Aniline Aniline Michael_Adduct Michael Adduct Aniline->Michael_Adduct Unsat_Carbonyl α,β-Unsaturated Carbonyl Unsat_Carbonyl->Michael_Adduct Michael Addition Fragments Imine + Saturated Carbonyl Fragments Michael_Adduct->Fragments Fragmentation Recombined_Imine Recombined Imine Fragments->Recombined_Imine Recombination (Aldol-type) Dihydroquinoline Dihydroquinoline Recombined_Imine->Dihydroquinoline Cyclization Subst_Quinoline Substituted Quinoline Dihydroquinoline->Subst_Quinoline Oxidation

Caption: Mechanism of the Doebner-von Miller Reaction.

Advantages and Limitations

The Doebner-von Miller reaction offers greater flexibility in accessing substituted quinolines.[11] However, like the Skraup synthesis, it often requires strong acid catalysts and elevated temperatures. A significant drawback is the potential for polymerization of the α,β-unsaturated carbonyl compound, leading to tar formation and reduced yields.[14] Careful control of reaction conditions, such as the slow addition of reagents, can help mitigate this issue.[14] Regioselectivity can also be an issue, although it is generally more predictable than in the Skraup synthesis with meta-substituted anilines.[15]

The Friedländer Synthesis: A Convergent and Regiospecific Approach

The Friedländer synthesis, discovered by Paul Friedländer in 1882, provides a more convergent and often regiospecific route to quinolines.[16][17] This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (e.g., a ketone or ester), typically under acid or base catalysis.[17][18]

Mechanism and Key Insights

Two primary mechanistic pathways are proposed for the Friedländer synthesis.[16] The first involves an initial aldol condensation between the two carbonyl-containing starting materials, followed by dehydration to form an α,β-unsaturated carbonyl compound. Subsequent intramolecular Schiff base formation and dehydration lead to the quinoline product. The second pathway begins with the formation of a Schiff base between the 2-aminoaryl carbonyl and the active methylene compound, followed by an intramolecular aldol-type condensation and dehydration.[16]

The choice of catalyst (acidic or basic) can influence the reaction rate and yield.[17] Modern variations of the Friedländer synthesis employ a wide range of catalysts, including Lewis acids, iodine, and even metal-free, environmentally benign options.[16][19]

Friedlander_Mechanism cluster_start Starting Materials cluster_intermediate Key Intermediates cluster_end Product Amino_Carbonyl 2-Aminoaryl Aldehyde/Ketone Aldol_Adduct Aldol Adduct Amino_Carbonyl->Aldol_Adduct Active_Methylene Active Methylene Compound Active_Methylene->Aldol_Adduct Aldol Condensation Unsat_Carbonyl α,β-Unsaturated Carbonyl Aldol_Adduct->Unsat_Carbonyl -H₂O Imine Imine Intermediate Unsat_Carbonyl->Imine Intramolecular Imine Formation Subst_Quinoline Substituted Quinoline Imine->Subst_Quinoline -H₂O

Caption: One possible mechanism for the Friedländer Synthesis.

Advantages and Limitations

The main advantage of the Friedländer synthesis is its excellent regiocontrol, as the substitution pattern of the resulting quinoline is unambiguously determined by the starting materials. The reaction conditions are often milder than those of the Skraup and Doebner-von Miller syntheses, making it more compatible with sensitive functional groups.[20][21] However, a significant limitation is the availability of the required 2-aminoaryl aldehyde or ketone starting materials, which can be challenging to prepare.[20] Side reactions, such as the self-condensation of the active methylene compound, can also reduce yields.[19]

Comparative Summary and Experimental Data

FeatureSkraup SynthesisDoebner-von Miller ReactionFriedländer Synthesis
Starting Materials Aromatic amine, glycerol, oxidizing agentAromatic amine, α,β-unsaturated carbonyl2-Aminoaryl aldehyde/ketone, active methylene compound
Reaction Conditions Harsh (conc. H₂SO₄, high temp.)[3][5]Moderately harsh (acid catalyst, heat)[11][12]Often milder (acid or base catalyst)[17]
Key Advantages Inexpensive, simple starting materials[7]Greater versatility in substitution patterns[11]Excellent regiocontrol, milder conditions[20]
Key Limitations Violent reaction, poor regioselectivity with meta-substituted anilines, harsh conditions[5][8]Tar formation from polymerization, potential for complex mixtures[14]Limited availability of 2-aminoaryl carbonyl starting materials[20]
Typical Yields Variable, can be high for simple quinolines (e.g., 84-91% for quinoline itself)[5]Generally moderate to good, but can be lowered by side reactionsGood to excellent, depending on substrates and catalyst[22]
Illustrative Experimental Protocols
Skraup Synthesis of Quinoline

Adapted from Organic Syntheses, Coll. Vol. 1, p.478 (1941)

  • In a suitable flask equipped with a reflux condenser and mechanical stirrer, cautiously mix aniline, glycerol, and nitrobenzene.

  • Slowly and with vigorous stirring, add concentrated sulfuric acid.

  • Add ferrous sulfate heptahydrate as a moderator.[3]

  • Gently heat the mixture in an oil bath. The reaction will become exothermic.

  • Maintain the temperature of the oil bath at 140-150°C for 3-4 hours.[5]

  • After the reaction is complete, allow the mixture to cool.

  • Dilute the mixture with water and neutralize with a concentrated sodium hydroxide solution until strongly alkaline.

  • Isolate the crude quinoline via steam distillation.[5]

  • Separate the quinoline layer, dry over anhydrous potassium carbonate, and purify by distillation.

Doebner-von Miller Synthesis of 2-Methylquinoline (Quinaldine)

Conceptual Protocol

  • In a flask, dissolve aniline in an aqueous solution of hydrochloric acid.

  • Cool the flask in an ice bath.

  • Slowly add a solution of acetaldehyde. The acetaldehyde will undergo an in situ aldol condensation to form crotonaldehyde.[14]

  • After the addition is complete, add a Lewis acid catalyst such as anhydrous zinc chloride.

  • Heat the reaction mixture to reflux for several hours, monitoring the reaction by TLC.

  • Upon completion, cool the mixture and neutralize with a strong base (e.g., NaOH).

  • Extract the product with a suitable organic solvent (e.g., chloroform).[14]

  • Combine the organic layers, dry over an anhydrous drying agent, and remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation.

Friedländer Synthesis of a Substituted Quinoline

Conceptual Protocol using Iodine as a Catalyst

  • To a mixture of the 2-aminoaryl ketone and the active methylene compound, add a catalytic amount of molecular iodine.[19]

  • Heat the reaction mixture at 80-100°C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dissolve the mixture in an organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium thiosulfate to remove the iodine.[19]

  • Wash with brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography or recrystallization.

Conclusion: Selecting the Optimal Synthetic Route

The choice between the Skraup, Doebner-von Miller, and Friedländer syntheses depends critically on the specific synthetic target and the available starting materials.

  • The Skraup synthesis remains a viable option for the large-scale production of unsubstituted quinoline or simple derivatives where the harsh conditions are tolerable and cost is a primary driver.

  • The Doebner-von Miller reaction offers a significant increase in versatility, allowing for the introduction of various substituents onto the quinoline core. It is a powerful tool, provided that side reactions like polymerization can be effectively controlled.

  • The Friedländer synthesis is the method of choice when unambiguous regiochemistry is paramount and the requisite 2-aminoaryl carbonyl precursors are accessible. Its often milder conditions broaden its applicability to more complex and functionalized target molecules.

Ultimately, a thorough understanding of the mechanistic nuances and practical limitations of each of these classical methods empowers the modern researcher to make informed decisions, leading to more efficient and successful synthetic campaigns in the pursuit of novel quinoline-based compounds.

References

  • Wikipedia. Friedländer synthesis. [URL: https://en.wikipedia.org/wiki/Friedl%C3%A4nder_synthesis]
  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Futuristic Trends in Chemical, Material Sciences & Nano Technology. [URL: https://iipseries.org/full_text/book-20240112120848.pdf]
  • Alfa Chemistry. Friedländer Quinoline Synthesis. [URL: https://www.alfa-chemistry.com/f-friedlaender-quinoline-synthesis.htm]
  • Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 71(17), 6592–6595. [URL: https://pubs.acs.org/doi/10.1021/jo060290n]
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. [URL: https://www.pharmaguideline.com/2011/08/synthesis-reactions-and-medicinal-uses.html]
  • BenchChem. Application Notes and Protocols for Quinoline Synthesis via the Doebner-von Miller Reaction. [URL: https://www.benchchem.com/application-notes/10000000000000000000000000000000-application-notes-protocols-quinoline-synthesis-doebner-von-miller-reaction]
  • BenchChem. The Skraup Synthesis of Quinoline from Aniline: A Technical Guide for Researchers and Drug Development Professionals. [URL: https://www.benchchem.com/application-notes/10000000000000000000000000000000-skraup-synthesis-quinoline-aniline-technical-guide-researchers-drug-development-professionals]
  • Organic Chemistry Portal. Friedlaender Synthesis. [URL: https://www.organic-chemistry.org/namedreactions/friedlaender-synthesis.shtm]
  • Wikipedia. Skraup reaction. [URL: https://en.wikipedia.org/wiki/Skraup_reaction]
  • Patel, V. M., & Goriya, Y. (2022). Recent advances in the synthesis of quinolines: a review. RSC Advances, 12(35), 22961-22982. [URL: https://pubs.rsc.org/en/content/articlelanding/2022/ra/d2ra03433j]
  • SynArchive. Doebner-Miller Reaction. [URL: https://www.synarchive.com/named-reactions/doebner-miller-reaction]
  • Al-Mulla, A. (2017). Recent Progress in the Synthesis of Quinolines. Mini-Reviews in Organic Chemistry, 14(1), 3-17. [URL: https://pubmed.ncbi.nlm.nih.gov/28217621/]
  • Química Organica.org. Friedlander quinoline synthesis. [URL: https://www.quimicaorganica.org/en/heterocycles/861-friedlander-quinoline-synthesis.html]
  • Marco-Contelles, J., Perez-Mayoral, E., Samadi, A., do Carmo Carreiras, M., & Soriano, E. (2009). Concerning the mechanism of the Friedländer quinoline synthesis. Chemical Society Reviews, 38(8), 2246-2256. [URL: https://pubs.rsc.org/en/content/articlelanding/2009/cs/b809228k]
  • Jia, C. S., Zhang, Z., Tu, S. J., & Wang, G. W. (2006). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry, 71(17), 6592–6595. [URL: https://pubs.acs.org/doi/abs/10.1021/jo060290n]
  • Wikipedia. Doebner–Miller reaction. [URL: https://en.wikipedia.org/wiki/Doebner%E2%80%93Miller_reaction]
  • Singh, S., & Singh, S. (2023). A review on synthetic investigation for quinoline- recent green approaches. Polycyclic Aromatic Compounds, 1-27. [URL: https://www.tandfonline.com/doi/full/10.1080/10406638.2023.2215903]
  • Kale, S., Attar, M., Gandigude, P., & Panchabhai, V. (2022). Review on Quinoline: Recent Advances in Synthesis and Applications. International Journal of All Research Education and Scientific Methods, 10(4), 1-10. [URL: https://www.ijaresm.
  • Jia, C. S., Zhang, Z., Tu, S. J., & Wang, G. W. (2006). Skraup-Doebner-Von Miller quinoline synthesis revisited: reversal of the regiochemistry for gamma-aryl-beta,gamma-unsaturated alpha-ketoesters. The Journal of Organic Chemistry, 71(17), 6592–6595. [URL: https://pubmed.ncbi.nlm.nih.gov/16901148/]
  • Chemistry Online. (2023). Skraup quinoline synthesis. [URL: https://chemistryonline.guru/skraup-quinoline-synthesis/]
  • ResearchGate. The Friedländer Synthesis of Quinolines. [URL: https://www.researchgate.net/publication/228410719_The_Friedlander_Synthesis_of_Quinolines]
  • BenchChem. Troubleshooting low yield in Friedländer synthesis of quinolines. [URL: https://www.benchchem.com/application-notes/10000000000000000000000000000000-troubleshooting-low-yield-friedlander-synthesis-quinolines]
  • Sharma, V., Kumar, P., & Kumar, M. (2016). Advances in polymer based Friedlander quinoline synthesis. RSC Advances, 6(10), 8367–8382. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5948332/]
  • Organic Chemistry Portal. Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions. [URL: https://www.organic-chemistry.org/abstracts/lit4/109.shtm]
  • chemeurope.com. Skraup reaction. [URL: https://www.chemeurope.com/en/encyclopedia/Skraup_reaction.html]
  • ResearchGate. Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. [URL: https://www.researchgate.
  • Organic Chemistry Portal. One-Pot Friedländer Quinoline Synthesis: Scope and Limitations. [URL: https://www.organic-chemistry.org/abstracts/synthesis/758.shtm]
  • ResearchGate. Friedlander synthesis of quinoline derivatives. [URL: https://www.researchgate.
  • Boyle, P. H., & O'Sullivan, W. I. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 994. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6273873/]
  • Green Chemistry. (2023). Electrochemically assisted Friedlander reaction: a highly efficient and sustainable method for quinoline synthesis. [URL: https://pubs.rsc.org/en/content/articlelanding/2023/gc/d3gc01323a]
  • ResearchGate. Traditional and Modern Approaches to the Synthesis of Quinoline Systems by the Skraup and Doebner—Miller Methods. [URL: https://www.researchgate.net/publication/225439462_Traditional_and_Modern_Approaches_to_the_Synthesis_of_Quinoline_Systems_by_the_Skraup_and_Doebner-Miller_Methods]
  • Centurion University. Skraup synthesis of Quinoline. [URL: https://cutm.ac.in/wp-content/uploads/2020/05/Synthesis-of-Quinoline.pdf]
  • Weyesa, A., & D'hooghe, M. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues. RSC Advances, 10(36), 21386-21404. [URL: https://pubs.rsc.org/en/content/articlehtml/2020/ra/d0ra02983g]
  • ResearchGate. The Skraup‐Doebner‐Von Miller quinoline synthesis. [URL: https://www.researchgate.net/figure/The-Skraup-Doebner-Von-Miller-quinoline-synthesis_fig1_258169904]
  • BenchChem. byproduct formation in the Doebner-von Miller reaction. [URL: https://www.benchchem.
  • Amanote Research. Skraup-Doebner-Von Miller Quinoline Synthesis. [URL: https://www.amanote.

Sources

A Comparative Guide to Validating the Antibacterial Mechanism of 1-(4-Chloro-2-methylquinolin-3-YL)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold and the Quest for New Antibacterials

The quinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] Notably, the fluoroquinolone class of antibiotics, which also features a quinoline-like structure, has been a cornerstone of antibacterial therapy for decades.[2] These agents primarily exert their bactericidal effects by inhibiting two essential bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[3][4][5] These enzymes are critical for managing DNA topology during replication, and their inhibition leads to catastrophic DNA damage and cell death.[3][6]

Given its structural similarity to known topoisomerase inhibitors, it is a primary hypothesis that 1-(4-Chloro-2-methylquinolin-3-YL)ethanone (hereafter referred to as "the compound") shares this mechanism. However, a thorough validation requires a systematic approach to exclude other potential modes of action, such as cell membrane disruption, a common mechanism for various antimicrobial agents.[7] This guide presents a tiered experimental strategy to first confirm antibacterial activity and then dissect the specific molecular mechanism.

Tier 1: Foundational Antibacterial Activity Assessment

The initial step is to quantify the compound's antibacterial efficacy against a panel of clinically relevant bacterial strains. This establishes a baseline for all subsequent mechanistic studies.

Minimal Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[8] This is a fundamental metric of antibacterial potency.

Experimental Protocol: Broth Microdilution Method

  • Preparation of Bacterial Inoculum: Culture representative Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria in appropriate broth (e.g., Mueller-Hinton Broth) to the mid-logarithmic phase. Adjust the bacterial suspension to a 0.5 McFarland turbidity standard.[9]

  • Serial Dilution of the Compound: Prepare a two-fold serial dilution of the compound in a 96-well microtiter plate. Concentrations should span a wide range to capture the MIC value.

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis: The MIC is determined as the lowest concentration of the compound where no visible bacterial growth is observed.[10]

Data Presentation: MIC Values

Bacterial StrainGram TypeMIC (µg/mL) of the CompoundMIC (µg/mL) of Ciprofloxacin (Control)
Staphylococcus aureusGram-positive[Experimental Value][Known Value]
Escherichia coliGram-negative[Experimental Value][Known Value]
Pseudomonas aeruginosaGram-negative[Experimental Value][Known Value]
Enterococcus faecalisGram-positive[Experimental Value][Known Value]

Tier 2: Investigating the Primary Hypothesis - Inhibition of DNA Topoisomerases

Based on the quinoline scaffold, the most probable mechanism of action is the inhibition of DNA gyrase and/or topoisomerase IV.[4][5] Direct enzymatic assays are required to confirm this.

DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of DNA gyrase to introduce negative supercoils into a relaxed plasmid DNA in the presence of ATP. Inhibition of this activity by the compound is a strong indicator of its mechanism.

Experimental Protocol

  • Reaction Setup: In a reaction mixture, combine relaxed pBR322 plasmid DNA, E. coli DNA gyrase, and assay buffer containing ATP.[11]

  • Compound Addition: Add varying concentrations of the compound to the reaction mixtures. Include a no-compound control and a known gyrase inhibitor (e.g., ciprofloxacin) as a positive control.

  • Incubation: Incubate the reactions at 37°C for 1 hour.

  • Analysis: Stop the reaction and analyze the DNA topology by agarose gel electrophoresis. Relaxed and supercoiled DNA will migrate at different rates. Inhibition is observed as a decrease in the amount of supercoiled plasmid.

Topoisomerase IV Decatenation Assay

Topoisomerase IV is responsible for decatenating, or unlinking, intertwined circular DNA molecules. This assay assesses the compound's ability to inhibit this process.[12]

Experimental Protocol

  • Reaction Setup: Prepare a reaction mixture containing catenated kinetoplast DNA (kDNA), E. coli topoisomerase IV, and the appropriate assay buffer.[11]

  • Compound Addition: Introduce a range of concentrations of the compound to the reactions.

  • Incubation: Incubate at 37°C for 30-60 minutes.

  • Analysis: Analyze the reaction products on an agarose gel. Successful decatenation results in the release of minicircles from the kDNA network. Inhibition is indicated by the persistence of the high-molecular-weight kDNA.

Data Presentation: Topoisomerase Inhibition

Compound Concentration (µM)% Inhibition of DNA Gyrase Supercoiling% Inhibition of Topoisomerase IV Decatenation
0 (Control)00
[Value 1][Experimental %][Experimental %]
[Value 2][Experimental %][Experimental %]
[Value 3][Experimental %][Experimental %]
IC50[Calculated Value][Calculated Value]

Visualizing the Mechanistic Hypothesis

G cluster_workflow Proposed Antibacterial Mechanism Compound 1-(4-Chloro-2-methylquinolin-3-YL)ethanone Gyrase DNA Gyrase Compound->Gyrase Inhibition TopoIV Topoisomerase IV Compound->TopoIV Inhibition ReplicationFork DNA Replication Fork Gyrase->ReplicationFork Relieves Torsional Strain TopoIV->ReplicationFork Decatenates Daughter Chromosomes DNADamage DNA Strand Breaks ReplicationFork->DNADamage Stalling Leads to CellDeath Bacterial Cell Death DNADamage->CellDeath

Caption: Proposed mechanism of action via topoisomerase inhibition.

Tier 3: Investigating Alternative Mechanisms - Cell Membrane Integrity

Should the topoisomerase assays yield negative results, or to explore secondary mechanisms, assessing the compound's effect on bacterial membrane integrity is the next logical step.

Outer Membrane Permeability Assay (NPN Uptake)

This assay is specific for Gram-negative bacteria and measures the permeability of the outer membrane. The fluorescent probe N-phenyl-1-naphthylamine (NPN) fluoresces weakly in aqueous environments but strongly in the hydrophobic interior of cell membranes.[7] Disruption of the outer membrane allows NPN to enter and fluoresce.

Experimental Protocol

  • Cell Preparation: Prepare a suspension of a Gram-negative bacterium (e.g., E. coli) in a suitable buffer.[13]

  • Assay: In a 96-well plate, mix the bacterial suspension with NPN.

  • Compound Addition: Add the compound at various concentrations. A known membrane-disrupting agent like polymyxin B should be used as a positive control.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity over time using a microplate reader.[13] An increase in fluorescence indicates outer membrane permeabilization.

Inner Membrane Permeability Assay (ONPG Hydrolysis)

This assay utilizes a strain of E. coli that constitutively expresses β-galactosidase but lacks the lactose permease, making it impermeable to the chromogenic substrate o-nitrophenyl-β-D-galactopyranoside (ONPG).[14] If the inner membrane is compromised, ONPG enters the cell and is hydrolyzed by β-galactosidase, producing a yellow-colored product (o-nitrophenol) that can be measured spectrophotometrically.

Experimental Protocol

  • Cell Preparation: Use a lactose permease-deficient E. coli strain. Prepare a cell suspension in a buffer containing ONPG.

  • Assay: In a cuvette or 96-well plate, add the cell suspension.

  • Compound Addition: Add the compound and monitor the absorbance at 420 nm over time.[14] An increase in absorbance signifies inner membrane damage.

Data Presentation: Membrane Permeability

TreatmentNPN Uptake (Relative Fluorescence Units)Rate of ONPG Hydrolysis (mOD/min)
Negative Control[Baseline Value][Baseline Value]
Compound (1x MIC)[Experimental Value][Experimental Value]
Compound (2x MIC)[Experimental Value][Experimental Value]
Positive Control[High Value][High Value]

Tier 4: Morphological and Cellular Validation

Visual evidence and broader cellular impact studies can corroborate the findings from the biochemical and physiological assays.

Scanning Electron Microscopy (SEM)

SEM provides high-resolution images of the bacterial cell surface. This can reveal changes in morphology, such as cell lysis, filamentation, or surface blebbing, caused by the compound.[7][9]

Experimental Protocol

  • Treatment: Treat bacteria with the compound at its MIC for a defined period.

  • Fixation and Preparation: Fix the cells, dehydrate them through an ethanol series, and then dry and coat them with a conductive material (e.g., gold).

  • Imaging: Visualize the cells using a scanning electron microscope and compare their morphology to untreated control cells.

Visualizing the Experimental Workflow

G cluster_workflow Experimental Validation Workflow Start Start: Compound of Interest MIC Tier 1: Determine MIC (Broth Microdilution) Start->MIC TopoisomeraseAssays Tier 2: Topoisomerase Inhibition Assays (Supercoiling & Decatenation) MIC->TopoisomeraseAssays Primary Hypothesis MembraneAssays Tier 3: Membrane Permeability Assays (NPN & ONPG) TopoisomeraseAssays->MembraneAssays Negative Result SEM Tier 4: Morphological Analysis (SEM) TopoisomeraseAssays->SEM Positive Result MembraneAssays->SEM Positive or Negative Result Conclusion Conclusion: Elucidated Mechanism SEM->Conclusion

Caption: A tiered workflow for antibacterial mechanism validation.

Conclusion and Comparative Analysis

If the compound inhibits DNA gyrase and/or topoisomerase IV, its mechanism aligns with that of established quinolone antibiotics.[3][5] Its novelty and potential advantages would then lie in its potency against resistant strains, its spectrum of activity, or its pharmacokinetic properties. Conversely, if it is found to disrupt bacterial membranes, it would be classified with a different group of antimicrobials, such as polymyxins or certain antimicrobial peptides, opening up different avenues for its development and application. The combination of biochemical, physiological, and morphological data will provide a comprehensive and defensible characterization of its mode of action.

References

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565–1574. [Link]

  • Wikipedia. (2024). Quinolone antibiotic. [Link]

  • Correia, S., Poeta, P., & Igrejas, G. (2017). Mechanism of action of and resistance to quinolones. Journal of Medical Microbiology, 66(5), 551-559. [Link]

  • Correia, S., et al. (2017). Mechanisms of quinolone action and resistance: where do we stand? Microbiology Society. [Link]

  • Science Prof Online. (n.d.). Mode of Action (MOA) of Quinolone Antibiotics. [Link]

  • Pan, X. S., & Fisher, L. M. (2008). Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities. Methods in Molecular Medicine, 142, 235-244. [Link]

  • Biointerface Research in Applied Chemistry. (2021). Antibacterial Properties of Quinoline Derivatives: A Mini- Review. [Link]

  • ResearchGate. (2024). How to assess bacterial permeability?[Link]

  • Taylor & Francis Online. (2022). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. [Link]

  • PubMed. (2020). Recent update on antibacterial and antifungal activity of quinoline scaffolds. [Link]

  • PubMed Central. (2017). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. [Link]

  • MDPI. (2019). Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. [Link]

  • Springer Link. (2008). Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities. [Link]

  • ResearchGate. (2008). Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities. [Link]

  • Inspiralis. (n.d.). Escherichia coli Gyrase Supercoiling Inhibition Assay. [Link]

  • PubMed. (2006). Validation of antibacterial mechanism of action using regulated antisense RNA expression in Staphylococcus aureus. [Link]

  • PubMed Central. (2020). Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria. [Link]

  • Hancock Lab. (n.d.). Inner Membrane Permeability Assay (ONPG Assay). [Link]

  • ASM Journals. (2008). Discovery of Novel DNA Gyrase Inhibitors by High-Throughput Virtual Screening. [Link]

  • ProFoldin. (n.d.). E. coli DNA Gyrase DNA Supercoiling Assay Kits. [Link]

  • ResearchGate. (2014). Topoisomerase activity inhibition assays. [Link]

  • PubMed Central. (2022). Elucidating the Mechanisms of Action of Antimicrobial Agents. [Link]

  • Oxford Academic. (2010). Inhibition of DNA gyrase and DNA topoisomerase IV of Staphylococcus aureus and Escherichia coli by aminocoumarin antibiotics. [Link]

  • Frontiers. (2016). Fluorescence-Based Membrane Potential Assays in Bacteria. [Link]

  • PubMed Central. (2013). Topoisomerase Assays. [Link]

  • ACS Publications. (2024). Thyme, Oregano, and Cinnamon Essential Oils: Investigating Their Molecular Mechanism of Action for the Treatment of Bacteria-Ind. [Link]

  • NIH. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. [Link]

  • Frontiers. (2024). Antibacterial activity of Moringa leaf extracts against Gram-negative bacteria from Wadi Ad-Dawasir, Saudi Arabia. [Link]

  • ResearchGate. (1998). The Mechanism of Inhibition of Topoisomerase IV by Quinolone Antibacterials. [Link]

Sources

A Comparative Analysis of Antibacterial Efficacy: The Investigational Compound 1-(4-chloro-2-methylquinolin-3-yl)ethanone versus the Clinical Benchmark Ciprofloxacin

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-evolving landscape of antimicrobial research, the quest for novel therapeutic agents to combat the growing threat of antibiotic resistance is paramount. Quinolines, a class of heterocyclic compounds, have long been a fertile ground for the discovery of potent antibacterial agents, with the fluoroquinolone ciprofloxacin standing as a testament to their clinical success.[1][2] This guide provides a comparative perspective on the antibacterial activity of the investigational quinoline derivative, 1-(4-chloro-2-methylquinolin-3-yl)ethanone, against the well-established efficacy of ciprofloxacin.

While extensive research has cemented ciprofloxacin's role in modern medicine, 1-(4-chloro-2-methylquinolin-3-yl)ethanone represents a newer entrant into the field. As such, direct, peer-reviewed comparative data on its antibacterial activity is not yet widely available in the public domain. This guide, therefore, will establish a framework for comparison by detailing the known properties of ciprofloxacin and the broader antibacterial potential of novel quinoline derivatives. Furthermore, we will provide the standardized experimental protocols essential for conducting a head-to-head evaluation of these two compounds, empowering researchers to generate the necessary data for a conclusive assessment.

Ciprofloxacin: A Profile of a Potent Fluoroquinolone

Ciprofloxacin is a second-generation fluoroquinolone antibiotic that has been a mainstay in the treatment of a wide range of bacterial infections for decades.[3][4] Its efficacy stems from a well-understood mechanism of action and a broad spectrum of activity.

Mechanism of Action

The primary mode of action for ciprofloxacin, and other fluoroquinolones, is the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[2][3][5] These enzymes are crucial for bacterial DNA replication, transcription, and repair.[4] By forming a stable complex with these enzymes and the bacterial DNA, ciprofloxacin introduces double-strand breaks in the bacterial chromosome, ultimately leading to rapid cell death.[2]

Spectrum of Antibacterial Activity

Ciprofloxacin is particularly potent against a wide array of Gram-negative bacteria, including Pseudomonas aeruginosa.[3] It also demonstrates good activity against many Gram-positive bacteria.[3] However, the emergence of resistance in strains of bacteria like Staphylococcus aureus has been noted.[3]

The Promise of Novel Quinolines: The Case of 1-(4-chloro-2-methylquinolin-3-yl)ethanone

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][6][7] Research into novel quinoline derivatives continues to yield compounds with significant biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[7][8][9][10]

While specific data for 1-(4-chloro-2-methylquinolin-3-yl)ethanone is sparse in publicly accessible literature, studies on structurally related compounds offer insights into its potential. For instance, various novel quinoline derivatives have demonstrated excellent in vitro antibacterial activity, with some showing Minimum Inhibitory Concentration (MIC) values as low as 3.12 µg/mL against certain bacterial strains.[8][9] Other research has highlighted that the introduction of different functional groups to the quinoline ring can significantly influence antibacterial efficacy.[7][11] Therefore, it is plausible that 1-(4-chloro-2-methylquinolin-3-yl)ethanone could exhibit noteworthy antibacterial properties, though rigorous experimental validation is required.

Framework for a Head-to-Head Comparison: Standardized Methodologies

To objectively assess the antibacterial activity of 1-(4-chloro-2-methylquinolin-3-yl)ethanone relative to ciprofloxacin, standardized and reproducible experimental protocols are essential. The two most widely accepted methods for in vitro susceptibility testing are the Kirby-Bauer disk diffusion assay and the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).[12][13][14]

Kirby-Bauer Disk Diffusion Test

The Kirby-Bauer test is a qualitative method that provides a preliminary assessment of a bacterium's susceptibility to an antimicrobial agent.[15][16][17] It is based on the principle that an antibiotic-impregnated disk will create a zone of growth inhibition on an agar plate uniformly inoculated with a test bacterium.[15]

Experimental Protocol: Kirby-Bauer Disk Diffusion Assay

  • Inoculum Preparation: Prepare a bacterial inoculum by suspending several colonies from a fresh agar plate (18-24 hours old) in a sterile broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[12][17]

  • Plate Inoculation: Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum and remove excess fluid by pressing it against the inside of the tube.[12][15] Streak the swab evenly across the entire surface of a Mueller-Hinton agar plate in three directions, rotating the plate approximately 60 degrees each time to ensure a confluent lawn of growth.[12][15]

  • Disk Application: Aseptically apply paper disks impregnated with known concentrations of 1-(4-chloro-2-methylquinolin-3-yl)ethanone and ciprofloxacin onto the inoculated agar surface.[15] Ensure the disks are placed at least 24 mm apart to prevent overlapping zones of inhibition.[15]

  • Incubation: Invert the plates and incubate them at 35-37°C for 16-24 hours.[18]

  • Result Interpretation: After incubation, measure the diameter of the zones of complete growth inhibition in millimeters.[19] The size of the zone is inversely proportional to the minimum inhibitory concentration of the drug. These zone diameters are then compared to standardized charts to classify the organism as susceptible, intermediate, or resistant to each tested compound.[19]

Workflow for Kirby-Bauer Disk Diffusion Assay

Kirby_Bauer_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Lawn_Culture Inoculate Plate for Confluent Growth Inoculum->Lawn_Culture Swab MHA_Plate Mueller-Hinton Agar Plate MHA_Plate->Lawn_Culture Apply_Disks Apply Antimicrobial Disks (Test Compound & Ciprofloxacin) Lawn_Culture->Apply_Disks Incubate Incubate at 37°C for 16-24h Apply_Disks->Incubate Measure_Zones Measure Zone of Inhibition (mm) Incubate->Measure_Zones Interpret Interpret Results (Susceptible, Intermediate, Resistant) Measure_Zones->Interpret

Caption: Workflow of the Kirby-Bauer disk diffusion test.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[13][14][20] This is considered the gold standard for susceptibility testing.[13]

Experimental Protocol: Broth Microdilution Assay

  • Preparation of Antimicrobial Dilutions: Prepare a stock solution of both 1-(4-chloro-2-methylquinolin-3-yl)ethanone and ciprofloxacin. Perform a serial two-fold dilution of each compound in a 96-well microtiter plate containing a suitable growth medium, such as Mueller-Hinton Broth.[20][21]

  • Inoculum Preparation: Prepare a bacterial suspension as described for the Kirby-Bauer test (0.5 McFarland standard). Dilute this suspension in the growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[4][21]

  • Inoculation: Inoculate each well of the microtiter plate with the standardized bacterial suspension.[20] Include a growth control well (broth and inoculum, no drug) and a sterility control well (broth only).[20]

  • Incubation: Incubate the microtiter plate at 35-37°C for 16-20 hours.[18]

  • MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible bacterial growth.[13][20]

Workflow for Broth Microdilution MIC Assay

MIC_Workflow cluster_setup Plate Setup cluster_inoculation Inoculation cluster_readout Incubation & Readout Serial_Dilution Serial Dilution of Antimicrobials in Plate Inoculate_Plate Inoculate Wells with Bacterial Suspension Serial_Dilution->Inoculate_Plate Controls Prepare Growth & Sterility Controls Controls->Inoculate_Plate Inoculum_Prep Prepare Standardized Bacterial Inoculum Inoculum_Prep->Inoculate_Plate Incubate Incubate at 37°C for 16-20h Inoculate_Plate->Incubate Read_MIC Visually Determine MIC (Lowest Concentration with No Growth) Incubate->Read_MIC

Caption: Workflow for determining MIC via broth microdilution.

Data Summary and Interpretation

The data generated from these experiments would allow for a direct comparison of the antibacterial activities.

Parameter 1-(4-chloro-2-methylquinolin-3-yl)ethanone Ciprofloxacin Interpretation
Zone of Inhibition (mm) Experimental ValueExperimental ValueA larger diameter indicates greater sensitivity of the organism to the compound.
MIC (µg/mL) Experimental ValueExperimental ValueA lower MIC value indicates a more potent antibacterial agent.

Conclusion

Ciprofloxacin remains a potent and clinically significant fluoroquinolone antibiotic, serving as an important benchmark for the evaluation of new antimicrobial candidates.[3] While the specific antibacterial profile of 1-(4-chloro-2-methylquinolin-3-yl)ethanone is not yet well-defined in the public scientific literature, the broader class of quinoline derivatives continues to be a promising source of novel antibacterial agents.[2][6]

The experimental protocols detailed in this guide provide a robust framework for the direct, quantitative comparison of 1-(4-chloro-2-methylquinolin-3-yl)ethanone and ciprofloxacin. The generation of such data is a critical step in elucidating the potential of this and other novel quinoline compounds to address the urgent global challenge of antimicrobial resistance. Further research is strongly encouraged to fully characterize the antibacterial spectrum and potency of this investigational molecule.

References

  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link]

  • Microbe Online. (2013). Broth Dilution Method for MIC Determination. [Link]

  • Qin, L. L., et al. (n.d.). Design, Synthesis, and Biological Evaluation of Novel Quinoline Derivatives against Phytopathogenic Bacteria Inspired from Natural Quinine Alkaloids. Journal of Agricultural and Food Chemistry. [Link]

  • Taylor & Francis Online. (n.d.). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. [Link]

  • Wikipedia. (n.d.). Broth microdilution. [Link]

  • National Center for Biotechnology Information. (n.d.). Ciprofloxacin: chemistry, mechanism of action, resistance, antimicrobial spectrum, pharmacokinetics, clinical trials, and adverse reactions. [Link]

  • MI - Microbiology. (n.d.). Broth Microdilution. [Link]

  • IJSDR. (n.d.). Design, Synthesis, and Antibacterial Evaluation of Novel Quinoline Derivatives. [Link]

  • Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. [Link]

  • National Center for Biotechnology Information. (n.d.). Bactericidal mechanisms of ofloxacin. [Link]

  • Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. [Link]

  • ResearchGate. (2024). A Synthesis, Characterization and Biological Activity Evaluation of Novel Quinoline Derivatives as Antibacterial Drug. [Link]

  • National Center for Biotechnology Information. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. [Link]

  • National Center for Biotechnology Information. (2025). Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance. [Link]

  • National Center for Biotechnology Information. (n.d.). Ofloxacin. A reappraisal of its antimicrobial activity, pharmacology and therapeutic use. [Link]

  • Microbe Notes. (2022). Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. [Link]

  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link]

  • Wikipedia. (n.d.). Disk diffusion test. [Link]

  • Wikipedia. (n.d.). Ofloxacin. [Link]

  • Jetir.org. (2023). Synthesis, Characterization and Evaluation of Antibacterial Activity of 1-[(2-chloroquinolin-3-yl)methyl]pyridin-2(1H)one Deriv. [Link]

  • ResearchGate. (2021). Synthesis and Evaluation of the Antibacterial and Antioxidant Activities of Some Novel Chloroquinoline Analogs. [Link]

  • MDPI. (n.d.). Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs. [Link]

Sources

The Evolving Landscape of Quinolines: A Comparative Guide to the Structure-Activity Relationships of 1-(4-Chloro-2-methylquinolin-3-YL)ethanone Analogs

Author: BenchChem Technical Support Team. Date: January 2026

The quinoline scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of therapeutic agents.[1][2] Its versatile structure allows for extensive functionalization, leading to compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3] This guide delves into the nuanced world of 1-(4-chloro-2-methylquinolin-3-yl)ethanone analogs, providing a comparative analysis of their structure-activity relationships (SAR). We will explore how subtle molecular modifications can dramatically influence biological outcomes, offering insights for researchers, scientists, and drug development professionals.

The Core Moiety: 1-(4-Chloro-2-methylquinolin-3-YL)ethanone

The parent compound, 1-(4-chloro-2-methylquinolin-3-yl)ethanone, serves as a crucial starting point for derivatization. The chloro group at position 4, the methyl group at position 2, and the ethanone moiety at position 3 are all amenable to chemical modification, allowing for the exploration of a diverse chemical space and the optimization of biological activity. Understanding the impact of these modifications is key to designing novel and more effective therapeutic agents.

Synthetic Strategies: Building the Quinoline Core

The synthesis of the quinoline scaffold is a well-established field, with several named reactions providing access to a variety of substitution patterns. The choice of synthetic route is often dictated by the desired substituents on the quinoline ring.

General Synthetic Workflow

The synthesis of 1-(4-chloro-2-methylquinolin-3-yl)ethanone analogs typically begins with the construction of the core quinoline ring, followed by functionalization of the ethanone side chain.

G cluster_0 Quinoline Ring Synthesis cluster_1 Core Functionalization cluster_2 Analog Synthesis A Substituted Aniline C Cyclization (e.g., Combes, Conrad-Limpach) A->C B β-Ketoester B->C D 4-Hydroxyquinoline Intermediate C->D E Chlorination (e.g., POCl3) D->E F 1-(4-Chloro-2-methylquinolin-3-yl)ethanone E->F G Condensation/Substitution at Ethanone Moiety F->G H Diverse Analogs G->H

Caption: General synthetic workflow for 1-(4-chloro-2-methylquinolin-3-yl)ethanone analogs.

Part 1: Anticancer Activity - A Comparative Analysis

Quinoline derivatives have shown significant promise as anticancer agents by targeting various cellular pathways.[1] The SAR of 1-(4-chloro-2-methylquinolin-3-yl)ethanone analogs in this context is highly dependent on the nature and position of substituents. While specific data for this exact scaffold is emerging, we can draw parallels from structurally related quinoline derivatives.

Key Structural Modifications and Their Impact on Anticancer Potency
  • Substitution on the Quinoline Ring: The presence of electron-withdrawing groups, such as the chloro group at C4, can significantly influence the electronic properties of the quinoline ring and its interaction with biological targets. Further substitutions at positions 6 and 7 of the quinoline ring have been shown to modulate anticancer activity. For instance, the introduction of a methoxy group has been reported to enhance the antiproliferative activity of some quinoline derivatives.

  • Modification of the Ethanone Side Chain: The ethanone moiety at C3 is a prime site for derivatization. Condensation with various aromatic aldehydes to form chalcone-like structures can lead to compounds with potent cytotoxic effects against various cancer cell lines.[4] The nature of the substituent on the aromatic ring of the chalcone plays a crucial role in determining the potency and selectivity.

Comparative Anticancer Activity of Related Quinoline Analogs
Compound/AnalogModificationCancer Cell LineIC50 (µM)Reference
Related Quinoline 1 6-Methoxy-4-methyl-8-nitro-5-(3-trifluoromethylphenyloxy)quinolineT47D (Breast)0.016 ± 0.003[5]
Related Quinoline 2 2-Arylquinoline derivativeHeLa (Cervical)8.3[6]
Related Quinoline 3 2-Arylquinoline derivativePC3 (Prostate)31.37[6]
Related Chalcone 1 1-(2,4-dichlorophenyl)-3-(3-(6,7-dimethoxy-2-chloroquinolinyl))-2-propen-1-oneRAW 264.74.3 (NO inhibition)[4]

Note: The data presented is for structurally related quinoline derivatives and is intended to provide a comparative perspective on potential SAR trends for 1-(4-chloro-2-methylquinolin-3-yl)ethanone analogs.

Experimental Protocol: MTT Assay for Cytotoxicity Screening

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized quinoline analogs and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Part 2: Anti-inflammatory Activity - Exploring the Potential

Chronic inflammation is a key driver of many diseases, and quinoline derivatives have been investigated for their anti-inflammatory properties.[7][8] The mechanism of action often involves the inhibition of pro-inflammatory enzymes and cytokines.

Key Structural Modifications and Their Impact on Anti-inflammatory Effects
  • Anilino and Phenoxy Substitutions: Replacing the chloro group at C4 with various anilino or phenoxy moieties has been a successful strategy in developing potent anti-inflammatory agents.[7] The electronic nature of the substituents on the aniline or phenol ring can fine-tune the activity.

  • Oxime Derivatives: Conversion of the ethanone group to an oxime has been shown to enhance the inhibitory activity against the secretion of lysosomal enzymes from neutrophils.[7]

Comparative Anti-inflammatory Activity of Related Furo[2,3-b]quinoline Analogs
Compound/AnalogTargetIC50 (µM)Reference
Furo[2,3-b]quinoline 6a Mast Cell Degranulation6.5[7]
Furo[2,3-b]quinoline 15 Mast Cell Degranulation16.4[7]
Furo[2,3-b]quinoline 2b Neutrophil Degranulation7.2[7]
Furo[2,3-b]quinoline 6a Neutrophil Degranulation11.6[7]
2-(furan-2-yl)-4-phenoxyquinoline 6 TNF-α Formation2.3[8]

Note: The data is for furo[2,3-b]quinoline and 2-(furan-2-yl)-4-phenoxyquinoline derivatives, which share a related core structure. This information can guide the design of 1-(4-chloro-2-methylquinolin-3-yl)ethanone analogs with anti-inflammatory potential.

Experimental Protocol: Inhibition of Nitric Oxide (NO) Production in Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Step-by-Step Methodology:

  • Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate.

  • Compound and LPS Treatment: Pre-treat the cells with different concentrations of the test compounds for 1 hour, followed by stimulation with LPS (1 µg/mL).

  • Incubation: Incubate the cells for 24 hours.

  • Nitrite Measurement: Measure the amount of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.

  • Absorbance Reading: Read the absorbance at 540 nm.

  • Calculation: Calculate the percentage of NO inhibition and determine the IC50 value.

Part 3: Antimicrobial Activity - Combating Microbial Resistance

The emergence of drug-resistant pathogens necessitates the development of new antimicrobial agents. Quinoline-based compounds have a long history in this area, with some derivatives exhibiting potent activity against a range of bacteria and fungi.[9][10]

Key Structural Modifications and Their Impact on Antimicrobial Efficacy
  • Halogenation: The presence of a chloro group at C7 in the quinoline ring is a common feature in many antimicrobial quinoline derivatives.

  • Alkyl Side Chains: The introduction of long alkyl side chains at C3 of 4-hydroxy-2-quinolones has been shown to dramatically impact antimicrobial activity.[9]

  • Quinolinequinones: The quinolinequinone scaffold has demonstrated significant antibacterial and antifungal potential.[10][11]

Comparative Antimicrobial Activity of Related Quinoline Analogs
Compound/AnalogOrganismMIC (µg/mL)Reference
4-Hydroxy-2-quinolone 3j (brominated) Aspergillus flavus1.05 (IC50)[9]
Quinolinequinone QQ1 Staphylococcus aureus1.22[10][11]
Quinolinequinone QQ10 Candida albicans1.22[10]

Note: The presented data is for 4-hydroxy-2-quinolone and quinolinequinone analogs, highlighting key structural features that contribute to antimicrobial activity.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Step-by-Step Methodology:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

  • Serial Dilution: Perform a serial two-fold dilution of the test compounds in a suitable broth medium in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plate at an appropriate temperature for 18-24 hours.

  • Observation: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound that shows no visible growth.

Conclusion and Future Directions

The structure-activity relationship studies of 1-(4-chloro-2-methylquinolin-3-yl)ethanone analogs, informed by the broader landscape of quinoline chemistry, reveal a promising scaffold for the development of novel therapeutic agents. The strategic modification of the quinoline ring and the ethanone side chain offers a powerful approach to modulate anticancer, anti-inflammatory, and antimicrobial activities.

Future research should focus on the systematic exploration of the chemical space around this core structure. The synthesis and screening of a focused library of analogs, guided by the SAR principles outlined in this guide, will be crucial for identifying lead compounds with enhanced potency and selectivity. Furthermore, mechanistic studies will be essential to elucidate the specific molecular targets and pathways through which these compounds exert their biological effects. The integration of computational modeling and experimental screening will undoubtedly accelerate the discovery of the next generation of quinoline-based drugs.

References

  • Synthesis and Biological Screening of Pyrano[3,2-c]quinoline Analogues as Anti-inflammatory and Anticancer Agents. PMC - NIH. [Link]

  • Synthetic and medicinal perspective of quinolines as antiviral agents. PubMed Central. [Link]

  • Quinoline-Based Hybrid Compounds with Antimalarial Activity. MDPI. [Link]

  • Synthesis and anti-inflammatory evaluation of 4-anilinofuro[2,3-b]quinoline and 4-phenoxyfuro[2,3-b]quinoline derivatives. Part 3. PubMed. [Link]

  • Studies on 1,4-Quinone Derivatives Exhibiting Anti-Leukemic Activity along with Anti-Colorectal and Anti-Breast Cancer Effects. PubMed Central. [Link]

  • Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines. PMC - NIH. [Link]

  • Synthesis and Anticancer Properties of New 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones. NIH. [Link]

  • Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs. MDPI. [Link]

  • A new chloroquinolinyl chalcone derivative as inhibitor of inflammatory and immune response in mice and rats. PubMed. [Link]

  • Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry (RSC Publishing). [Link]

  • Discovery and structure-activity relationships of the quinolinequinones: Promising antimicrobial agents and mode of action evaluation. PubMed. [Link]

  • Chalcone Derivatives: Anti-inflammatory Potential and Molecular Targets Perspectives. PubMed. [Link]

  • Synthesis of 4-substituted-7-chloroquinoline derivatives and preliminary evaluation of their antitumor activity. ResearchGate. [Link]

  • Design, Synthesis, and Biological Activity of Novel Fungicides Containing a 1,2,3,4-Tetrahydroquinoline Scaffold and Acting as Laccase Inhibitors. PubMed. [Link]

  • Synthesis of 1-(2-methylquinolin-3-yl)ethanone derivatives from... ResearchGate. [Link]

  • Synthesis, cytotoxicity, and anti-inflammatory evaluation of 2-(furan-2-yl)-4-(phenoxy)quinoline derivatives. Part 4. PubMed. [Link]

  • 1-(4-Amino-7-chloro-2-methylquinolin-3-yl)ethanone. PubChem. [Link]

  • Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. MDPI. [Link]

  • Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. PMC - NIH. [Link]

  • Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). MDPI. [Link]

  • 1-(2,3,4-trimethoxyphenyl)-3-(3-(2-chloroquinolinyl))-2-propen-1-one, a chalcone derivative with analgesic, anti-inflammatory and immunomodulatory properties. Springer Medicine. [Link]

Sources

A Researcher's Guide to the In Vitro Antibacterial Evaluation of 1-(4-Chloro-2-methylquinolin-3-YL)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel antimicrobial agents to combat the growing threat of antibiotic resistance, quinoline derivatives have consistently emerged as a promising class of compounds.[1][2][3] Their inherent scaffold is a versatile template for the development of potent antibacterial drugs. This guide provides a comprehensive framework for the in vitro evaluation of a specific quinoline derivative, 1-(4-Chloro-2-methylquinolin-3-YL)ethanone, offering a comparative analysis against established and emerging quinolone antibiotics. Our focus is to equip researchers, scientists, and drug development professionals with the necessary protocols and interpretive insights to rigorously assess the antibacterial potential of this compound.

The quinolone class of antibiotics has a rich history, beginning with the discovery of nalidixic acid in the 1960s.[4] Subsequent generations, particularly the fluoroquinolones, have expanded the spectrum of activity to include a wide range of Gram-positive and Gram-negative bacteria.[5][6] The primary mechanism of action for quinolones involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication, repair, and recombination.[4][5][7][8][9] By stabilizing the enzyme-DNA complex, these drugs introduce double-stranded breaks in the bacterial chromosome, ultimately leading to cell death.[7][9]

This guide will delineate a systematic approach to evaluating the antibacterial efficacy of 1-(4-Chloro-2-methylquinolin-3-YL)ethanone, grounded in the authoritative standards set by the Clinical and Laboratory Standards Institute (CLSI).[10][11][12][13]

Comparative Landscape of Quinolone Antibiotics

To establish a robust comparative framework, the antibacterial activity of 1-(4-Chloro-2-methylquinolin-3-YL)ethanone should be benchmarked against a panel of representative quinolone antibiotics. The selection of these comparators is critical for contextualizing the potency and spectrum of the novel compound.

Compound Class Primary Spectrum of Activity Primary Bacterial Targets
Nalidixic Acid First-Generation QuinoloneNarrow-spectrum, primarily against Gram-negative bacteriaEnterobacteriaceae
Ciprofloxacin Second-Generation FluoroquinoloneBroad-spectrum, with enhanced activity against Gram-negative bacteria, including Pseudomonas aeruginosaEnterobacteriaceae, P. aeruginosa, some Gram-positive cocci
Levofloxacin Third-Generation FluoroquinoloneBroad-spectrum, with improved activity against Gram-positive bacteria, particularly Streptococcus pneumoniaeEnterobacteriaceae, P. aeruginosa, S. pneumoniae, atypical pathogens
Moxifloxacin Fourth-Generation FluoroquinoloneBroad-spectrum, with enhanced activity against Gram-positive bacteria and anaerobesEnterobacteriaceae, S. pneumoniae, anaerobic bacteria
1-(4-Chloro-2-methylquinolin-3-YL)ethanone Novel Quinolone DerivativeTo be determined through the described in vitro evaluationTo be determined

Experimental Protocols for In Vitro Evaluation

The following protocols are designed to provide a comprehensive assessment of the antibacterial properties of 1-(4-Chloro-2-methylquinolin-3-YL)ethanone. Adherence to these standardized methods is paramount for generating reproducible and comparable data.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method, as recommended by CLSI, is the gold standard for determining MIC values.[12]

Methodology:

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the standardized inoculum in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Antimicrobial Solutions:

    • Prepare a stock solution of 1-(4-Chloro-2-methylquinolin-3-YL)ethanone and each comparator antibiotic in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of each antimicrobial agent in CAMHB in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate with the prepared bacterial suspension.

    • Include a growth control (no antibiotic) and a sterility control (no bacteria).

    • Incubate the plates at 35 ± 2 °C for 16-20 hours in ambient air.

  • Interpretation of Results:

    • The MIC is read as the lowest concentration of the antimicrobial agent in which there is no visible growth.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Methodology:

  • Following the determination of the MIC, subculture an aliquot (e.g., 10 µL) from each well showing no visible growth onto a suitable agar medium (e.g., Mueller-Hinton Agar).

  • Incubate the agar plates at 35 ± 2 °C for 18-24 hours.

  • The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Data Presentation and Comparative Analysis

The antibacterial activity of 1-(4-Chloro-2-methylquinolin-3-YL)ethanone should be evaluated against a panel of clinically relevant bacterial strains, including both Gram-positive and Gram-negative organisms. The results should be presented in a clear and concise tabular format to facilitate direct comparison with the reference compounds.

Table 1: Comparative MIC (µg/mL) Values of 1-(4-Chloro-2-methylquinolin-3-YL)ethanone and Comparator Quinolones

Bacterial Strain 1-(4-Chloro-2-methylquinolin-3-YL)ethanone Nalidixic Acid Ciprofloxacin Levofloxacin Moxifloxacin
Staphylococcus aureus [Experimental Data]>1280.50.250.12
Enterococcus faecalis [Experimental Data]>128110.5
Escherichia coli [Experimental Data]80.0150.030.06
Pseudomonas aeruginosa [Experimental Data]>1280.250.52
Klebsiella pneumoniae [Experimental Data]40.030.060.12

Table 2: Comparative MBC (µg/mL) Values and MBC/MIC Ratios

Bacterial Strain 1-(4-Chloro-2-methylquinolin-3-YL)ethanone Ciprofloxacin
MBC MBC/MIC
Staphylococcus aureus [Experimental Data][Calculated]
Escherichia coli [Experimental Data][Calculated]

An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.

Visualizing the Experimental Workflow and Mechanism of Action

Diagrams are invaluable tools for illustrating complex experimental processes and biological pathways. The following diagrams, generated using Graphviz, depict the in vitro evaluation workflow and the established mechanism of action for quinolone antibiotics.

experimental_workflow cluster_preparation Preparation cluster_testing Testing cluster_analysis Analysis bacterial_culture Bacterial Culture (18-24h) inoculum_prep Inoculum Preparation (0.5 McFarland) bacterial_culture->inoculum_prep mic_assay Broth Microdilution (MIC Determination) inoculum_prep->mic_assay antibiotic_prep Antibiotic Dilution Series antibiotic_prep->mic_assay incubation_mic Incubation (16-20h, 35°C) mic_assay->incubation_mic mic_reading Read MIC incubation_mic->mic_reading mbc_assay Subculture onto Agar (MBC Determination) mic_reading->mbc_assay data_analysis Data Analysis & Comparison mic_reading->data_analysis incubation_mbc Incubation (18-24h, 35°C) mbc_assay->incubation_mbc mbc_reading Read MBC incubation_mbc->mbc_reading mbc_reading->data_analysis

Caption: Experimental workflow for MIC and MBC determination.

quinolone_mechanism quinolone Quinolone Antibiotic cleavage_complex Stable Quinolone-Enzyme-DNA Cleavage Complex quinolone->cleavage_complex Binds to gyrase_topoIV DNA Gyrase / Topoisomerase IV gyrase_topoIV->cleavage_complex Trapped on DNA dna Bacterial DNA dna->cleavage_complex Cleaved replication_block Inhibition of DNA Replication & Repair cleavage_complex->replication_block cell_death Bacterial Cell Death replication_block->cell_death

Caption: Mechanism of action of quinolone antibiotics.

Concluding Remarks and Future Directions

The described in vitro evaluation provides the foundational data for assessing the antibacterial potential of 1-(4-Chloro-2-methylquinolin-3-YL)ethanone. A favorable profile, characterized by low MIC and MBC values against a broad spectrum of bacteria, would warrant further investigation. Subsequent studies should include time-kill kinetics, evaluation against resistant strains, and assessment of the potential for resistance development. Ultimately, promising in vitro data serves as the critical first step in the long and arduous journey of developing a novel antibiotic that can contribute to our arsenal in the fight against infectious diseases.

References

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565–1574. [Link]

  • Anderson, V. R., & Osheroff, N. (2001). Type II topoisomerases as targets for quinolone antibacterials: turning an essential enzyme into a potent DNA-damaging agent. Current pharmaceutical design, 7(5), 337-353. [Link]

  • Chantot, J. F., & Bryskier, A. (1985). Antibacterial activity of ofloxacin and other 4-quinolone derivatives: in-vitro and in-vivo comparison. Journal of Antimicrobial Chemotherapy, 16(4), 475–484. [Link]

  • Drlica, K., Hiasa, H., Kerns, R., Malik, M., Mustaev, A., & Zhao, X. (2009). Quinolones: action and resistance updated. Current topics in medicinal chemistry, 9(11), 981-1008. [Link]

  • Emmerson, A. M., & Jones, A. M. (2003). The quinolones: decades of development and use. Journal of Antimicrobial Chemotherapy, 51(suppl_1), 13-20. [Link]

  • Hooper, D. C. (2001). Mechanisms of action of antimicrobials: focus on fluoroquinolones. Clinical infectious diseases, 32(Supplement_1), S9-S15. [Link]

  • Jain, K., & Sharma, A. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Journal of Biomolecular Structure and Dynamics, 41(16), 8031-8047. [Link]

  • Kumar, A., & Sharma, S. (2024). A Synthesis, Characterization and Biological Activity Evaluation of Novel Quinoline Derivatives as Antibacterial Drug. Acta Chimica Slovenica, 71(2), 319-324. [Link]

  • Qin, L. L., Yang, L., Zhang, L. J., Zhang, W., Jin, Y. R., Luo, X. F., ... & Ma, L. (2022). Design, Synthesis, and Biological Evaluation of Novel Quinoline Derivatives against Phytopathogenic Bacteria Inspired from Natural Quinine Alkaloids. Journal of Agricultural and Food Chemistry, 70(20), 6066-6077. [Link]

  • Sutcliffe, J. A., Gootz, T. D., & Barrett, J. F. (1989). Biochemical characteristics and in vitro antibacterial activity of trovafloxacin, a new quinolone. Antimicrobial agents and chemotherapy, 33(7), 1031-1039. [Link]

  • Clinical and Laboratory Standards Institute. (2023). M100: Performance Standards for Antimicrobial Susceptibility Testing. 33rd ed. CLSI. [Link]

  • Clinical and Laboratory Standards Institute. (2018). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 11th ed. CLSI. [Link]

  • World Health Organization. (2017). Global priority list of antibiotic-resistant bacteria to guide research, discovery, and development of new antibiotics. [Link]

  • Walsh Medical Media. (2023). The Adaptability of Quinolones Antibiotics Challenging a Spectrum of Bacterial Foes. [Link]

  • U.S. Food and Drug Administration. (2025). Antibacterial Susceptibility Test Interpretive Criteria. [Link]

  • Clinical and Laboratory Standards Institute. (2023). M23: Development of In Vitro Susceptibility Test Methods, Breakpoints, and Quality Control Parameters. [Link]

  • CHAIN Antimicrobial Susceptibility Testing (CLSI) (MASTER) Version 1.01. (2016). [Link]

  • Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing. (2020). The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes. Journal of Clinical Microbiology, 58(3), e01864-19. [Link]

Sources

A Comparative Efficacy Analysis of 1-(4-Chloro-2-methylquinolin-3-YL)ethanone and Other Quinoline-Based Drugs

Author: BenchChem Technical Support Team. Date: January 2026

The quinoline scaffold represents a cornerstone in medicinal chemistry, giving rise to a vast array of therapeutic agents with diverse pharmacological activities.[1][2] This guide provides a comprehensive comparative analysis of the potential efficacy of 1-(4-Chloro-2-methylquinolin-3-YL)ethanone, a specific quinoline derivative, against established quinoline-based drugs in the fields of oncology, infectious diseases, and parasitology. While specific experimental data for this particular compound is limited in publicly available literature, this guide will leverage structure-activity relationship (SAR) principles gleaned from extensive research on analogous quinoline derivatives to project its potential therapeutic profile.

The Quinoline Core: A Privileged Scaffold in Drug Discovery

Quinoline, a bicyclic aromatic heterocycle, has proven to be a remarkably versatile pharmacophore. Its derivatives have been successfully developed as anticancer, antimicrobial, and antimalarial agents.[3][4] The mechanism of action for these compounds is often multifaceted, ranging from DNA intercalation and inhibition of topoisomerase enzymes in cancer therapy to the disruption of heme detoxification in malaria parasites.[1][5] The substituents on the quinoline ring play a crucial role in modulating the biological activity, potency, and selectivity of these compounds.[6]

Comparative Anticancer Efficacy

Quinoline derivatives have emerged as a significant class of anticancer agents, with several compounds demonstrating potent activity against various cancer cell lines.[2][4] Their mechanisms of action are diverse and include the inhibition of tyrosine kinases, topoisomerases, and tubulin polymerization.[2]

To provide a framework for comparison, the table below summarizes the in vitro cytotoxic activity of several well-characterized quinoline-based anticancer agents against various human cancer cell lines.

Compound/Drug Cancer Cell Line IC50 (µM) Mechanism of Action Reference(s)
CamptothecinMultipleVariesTopoisomerase I inhibitor[7]
DoxorubicinMultipleVariesDNA intercalator, Topoisomerase II inhibitor[1]
LenvatinibMultipleVariesMulti-kinase inhibitor (VEGFR, FGFR, etc.)
N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineMDA-MB-468PotentNot specified[8]
4-anilinoquinolinylchalcone derivative (4a)MDA-MB-231HighInduces ATP depletion and apoptosis

Projected Anticancer Profile of 1-(4-Chloro-2-methylquinolin-3-YL)ethanone:

Based on the general SAR of quinoline anticancer agents, the 4-chloro substitution on the subject compound suggests a potential for cytotoxic activity. The 3-acetyl group introduces a potential site for hydrogen bonding, which could influence its interaction with target enzymes. It is plausible that this compound could exhibit inhibitory activity against topoisomerases or kinases, common targets for quinoline-based anticancer drugs.[2]

Visualizing a Key Anticancer Mechanism: Topoisomerase Inhibition

The following diagram illustrates the general mechanism of action for quinoline-based topoisomerase inhibitors. These drugs stabilize the covalent complex between the topoisomerase enzyme and DNA, leading to DNA strand breaks and ultimately, apoptosis.

Topoisomerase_Inhibition Mechanism of Topoisomerase Inhibition by Quinoline Drugs cluster_0 Normal DNA Replication cluster_1 Inhibition by Quinoline Drug DNA_unwinding DNA Unwinding Topoisomerase Topoisomerase relieves supercoiling DNA_unwinding->Topoisomerase DNA_replication DNA Replication Topoisomerase->DNA_replication Stabilized_Complex Stabilized Topoisomerase-DNA Complex Topoisomerase->Stabilized_Complex Quinoline_Drug Quinoline Drug Quinoline_Drug->Stabilized_Complex Binds to complex DNA_Breaks DNA Strand Breaks Stabilized_Complex->DNA_Breaks Prevents re-ligation Apoptosis Apoptosis DNA_Breaks->Apoptosis

Caption: Inhibition of Topoisomerase by Quinoline-Based Drugs.

Comparative Antimicrobial Efficacy

Quinoline derivatives have a long history as effective antimicrobial agents, with fluoroquinolones being a prominent class of antibiotics. While 1-(4-Chloro-2-methylquinolin-3-YL)ethanone is not a fluoroquinolone, the quinoline core itself imparts antimicrobial properties.

The table below presents the Minimum Inhibitory Concentration (MIC) values for representative quinoline-based antimicrobial drugs against common bacterial pathogens.

Compound/Drug Bacterial Strain MIC (µg/mL) Reference(s)
CiprofloxacinEscherichia coli≤1[9]
CiprofloxacinStaphylococcus aureus0.25-1[9]
LevofloxacinStreptococcus pneumoniae1-2[9]
7-Chloroquinolin-4-yl Arylhydrazone (4a)Candida albicans25[10]

Projected Antimicrobial Profile of 1-(4-Chloro-2-methylquinolin-3-YL)ethanone:

The antimicrobial potential of 1-(4-Chloro-2-methylquinolin-3-YL)ethanone is plausible, given the inherent antibacterial and antifungal activities of the quinoline scaffold. The chloro and methyl substitutions could influence its spectrum of activity and potency. Further experimental evaluation is necessary to determine its specific MIC values against a panel of clinically relevant microorganisms.

Comparative Antimalarial Efficacy

Quinolines are arguably most famous for their role in combating malaria. Chloroquine, a 4-aminoquinoline, was a frontline antimalarial for decades, and other quinoline derivatives like mefloquine and primaquine remain important therapeutic options.[5] The primary mechanism of action for many quinoline antimalarials is the inhibition of hemozoin formation in the parasite's food vacuole.[5]

The following table summarizes the in vitro antiplasmodial activity of key quinoline-based antimalarial drugs against Plasmodium falciparum.

Compound/Drug Plasmodium falciparum Strain IC50 (nM) Reference(s)
Chloroquine3D7 (sensitive)~10-20[11]
ChloroquineK1 (resistant)>100[11]
MefloquineW2 (resistant)~30-50[5]
Amodiaquine3D7 (sensitive)~10-30[5]

Projected Antimalarial Profile of 1-(4-Chloro-2-methylquinolin-3-YL)ethanone:

While 1-(4-Chloro-2-methylquinolin-3-YL)ethanone lacks the 4-amino side chain characteristic of many potent antimalarials, the quinoline nucleus itself is crucial for activity. The 4-chloro substituent is present in the highly effective antimalarial chloroquine.[6] It is conceivable that this compound could exhibit some level of antiplasmodial activity, although likely less potent than the 4-aminoquinoline derivatives.

Experimental Protocols for Efficacy Determination

To facilitate the experimental evaluation of 1-(4-Chloro-2-methylquinolin-3-YL)ethanone and other novel quinoline derivatives, detailed protocols for key in vitro assays are provided below.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[12]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding:

    • Culture human cancer cell lines (e.g., MCF-7, A549, HCT116) in appropriate media.

    • Trypsinize and resuspend the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of 1-(4-Chloro-2-methylquinolin-3-YL)ethanone in DMSO.

    • Perform serial dilutions of the compound in culture media to achieve the desired final concentrations.

    • Remove the old media from the wells and add 100 µL of the media containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the media from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[9][13]

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid growth medium.

Step-by-Step Protocol:

  • Preparation of Inoculum:

    • Culture the bacterial or fungal strain on an appropriate agar plate overnight.

    • Select several colonies and suspend them in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Antimicrobial Dilutions:

    • Prepare a stock solution of 1-(4-Chloro-2-methylquinolin-3-YL)ethanone in a suitable solvent (e.g., DMSO).

    • Perform a two-fold serial dilution of the compound in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi).

  • Inoculation:

    • Add the standardized microbial inoculum to each well of the microtiter plate.

    • Include a growth control well (no drug) and a sterility control well (no inoculum).

  • Incubation:

    • Incubate the plate at 35-37°C for 16-20 hours for bacteria or 24-48 hours for fungi.

  • Reading the MIC:

    • After incubation, visually inspect the wells for turbidity (growth).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

Visualizing the In Vitro Efficacy Screening Workflow

The following diagram outlines the general workflow for the in vitro screening of a novel compound for its potential therapeutic efficacy.

Efficacy_Screening_Workflow General Workflow for In Vitro Efficacy Screening Compound_Synthesis Compound Synthesis (e.g., 1-(4-Chloro-2-methylquinolin-3-YL)ethanone) Primary_Screening Primary Screening (e.g., Cytotoxicity against a panel of cancer cell lines) Compound_Synthesis->Primary_Screening Secondary_Screening Secondary Screening (e.g., Antimicrobial MIC determination, Antiplasmodial assay) Primary_Screening->Secondary_Screening Hit_Identification Hit Identification (Compounds with significant activity) Secondary_Screening->Hit_Identification Lead_Optimization Lead Optimization (Structure-activity relationship studies) Hit_Identification->Lead_Optimization Preclinical_Development Preclinical Development (In vivo efficacy and toxicology studies) Lead_Optimization->Preclinical_Development

Caption: A simplified workflow for in vitro drug efficacy screening.

Conclusion and Future Directions

To fully elucidate the therapeutic potential of 1-(4-Chloro-2-methylquinolin-3-YL)ethanone, a systematic in vitro evaluation is imperative. This should include cytotoxicity screening against a broad panel of cancer cell lines, MIC determination against a diverse range of pathogenic bacteria and fungi, and antiplasmodial assays against both chloroquine-sensitive and -resistant strains of P. falciparum. The detailed protocols provided in this guide offer a robust framework for conducting these essential investigations. The results of such studies will be crucial in determining whether this compound warrants further investigation as a lead for the development of novel therapeutic agents.

References

  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (URL: [Link])

  • Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review. PubMed Central. (URL: [Link])

  • an overview of quinoline derivatives as anti-cancer agents. ResearchGate. (URL: [Link])

  • Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review. Semantic Scholar. (URL: [Link])

  • Drug Efficacy Testing in Mice. PubMed Central. (URL: [Link])

  • Review on recent development of quinoline for anticancer activities. (URL: [Link])

  • efficacy models for compound screening (supplementary document) 1. A Protocol for Antimalarial Effi. (URL: [Link])

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. (URL: [Link])

  • Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research. (URL: [Link])

  • In Vivo Efficacy Evaluation for Cancer Therapy. Alfa Cytology. (URL: [Link])

  • Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review. PubMed. (URL: [Link])

  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH. (URL: [Link])

  • Cell Viability Assays. NCBI Bookshelf. (URL: [Link])

  • METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. (URL: [Link])

  • Antitumor Efficacy Testing in Rodents. PubMed Central. (URL: [Link])

  • In vivo Methods for Preclinical Screening of Anticancer Drugs. International Journal of Pharmacy and Biological Sciences. (URL: [Link])

  • In vitro antimicrobial susceptibility testing methods. Pure. (URL: [Link])

  • In vitro evaluations of antimalarial drugs and their relevance to clinical outcomes. (URL: [Link])

  • In vivo cancer modeling using mouse models. PubMed. (URL: [Link])

  • Quinoline anticancer agents active on DNA and DNA-interacting proteins: From classical to emerging therapeutic targets. PubMed. (URL: [Link])

  • Antimicrobial Susceptibility Testing. NCBI Bookshelf. (URL: [Link])

  • Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. INTEGRA Biosciences. (URL: [Link])

  • 4-Chloro-2,5-dimethylquinoline. ResearchGate. (URL: [Link])

  • Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. PubMed Central. (URL: [Link])

  • 4-Substituted Quinolines: Structure Activity Relationship. Pharmacy 180. (URL: [Link])

  • Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry. YouTube. (URL: [Link])

  • 1-(4-Amino-7-chloro-2-methylquinolin-3-yl)ethanone. PubChem. (URL: [Link])

  • Antiplasmodial activity of new 4-aminoquinoline derivatives against chloroquine resistant strain. PubMed. (URL: [Link])

  • 4-Chloro-2-methylquinoline. PubChem. (URL: [Link])

  • Exploration of quinolone and quinoline derivatives as potential anticancer agents. PubMed. (URL: [Link])

  • Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. PubMed. (URL: [Link])

  • Synthesis, Characterization and Evaluation of Antibacterial Activity of 1-[(2-chloroquinolin-3- yl)methyl]pyridin-2(1H)one Deriv. Jetir.Org. (URL: [Link])

  • Synthesis and antimicrobial activity of some novel 4-hydroxyquinolin-2(1H)-ones and pyrano[3,2-c] quinolinones. (URL: [Link])

  • Designing novel anti-plasmodial quinoline–furanone hybrids: computational insights, synthesis, and biological evaluation targe. Malaria World. (URL: [Link])

  • Synthesis and antiplasmodial activity of new N-[3-(4-{3-[(7-chloroquinolin-4-yl)amino]propyl}piperazin-1-yl)propyl]carboxamides. PubMed. (URL: [Link])

  • 7-Chloroquinolin-4-yl Arylhydrazone Derivatives: Synthesis and Antifungal Activity. ResearchGate. (URL: [Link])

  • Synthesis and antimicrobial activity of some novel 4-hydroxyquinolin-2(1H)-ones and pyrano[3,2-c] quinolinones from 3-(1-ethy1-4-hydroxy-2-oxo-1,2- dihydroquinolin-3-yl)-3-oxopropanoic acid. ResearchGate. (URL: [Link])

  • Synthesis, Antioxidant and Antiproliferative Actions of 4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-ones as Multi-Target Inhibitors. MDPI. (URL: [Link])

  • Favorable Preclinical Pharmacological Profile of a Novel Antimalarial Pyrrolizidinylmethyl Derivative of 4-amino-7-chloroquinoline with Potent In Vitro and In Vivo Activities. PubMed Central. (URL: [Link])

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. PubMed Central. (URL: [Link])

  • Synthesis, Anti-Plasmodial Activities, and Mechanistic Insights of 4-Aminoquinoline-Triazolopyrimidine Hybrids. PubMed Central. (URL: [Link])

  • Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives. MDPI. (URL: [Link])

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. MDPI. (URL: [Link])

  • Synthesis of 1-(2,4-dimethylquinolin-3-yl)ethanone.. ResearchGate. (URL: [Link])

Sources

A Senior Application Scientist's Guide to Molecular Docking: Evaluating 1-(4-Chloro-2-methylquinolin-3-YL)ethanone Against Key Oncogenic Enzymes

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the quinoline scaffold stands out as a privileged structure, forming the backbone of numerous therapeutic agents with a broad spectrum of biological activities. This guide provides an in-depth comparative analysis of a specific quinoline derivative, 1-(4-Chloro-2-methylquinolin-3-YL)ethanone, against three pivotal enzymes implicated in cancer progression: Epidermal Growth Factor Receptor (EGFR), DNA Methyltransferase 1 (DNMT1), and Cyclooxygenase-2 (COX-2).

This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to offer a rationale-driven narrative, grounding each step in established scientific principles and field-proven insights. We will explore the causality behind experimental choices, present a self-validating docking workflow, and compare the performance of our lead compound against clinically relevant inhibitors.

The Scientific Rationale: Selecting the Right Targets for a Novel Quinoline Derivative

The therapeutic potential of quinoline derivatives is vast, with demonstrated efficacy in oncology.[1][2] The selection of EGFR, DNMT1, and COX-2 as target enzymes for this study is a deliberate choice, informed by the known mechanisms of action of similar heterocyclic compounds.

  • Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase, EGFR is a well-established target in oncology. Its overexpression and mutation are hallmarks of various cancers.[2][3] Many approved EGFR inhibitors, such as gefitinib and erlotinib, are quinazoline-based, highlighting the potential of similar scaffolds to interact with the ATP-binding site of the kinase domain.[4][5]

  • DNA Methyltransferase 1 (DNMT1): This enzyme is crucial for maintaining DNA methylation patterns. Its aberrant activity is linked to the silencing of tumor suppressor genes.[6][7] Several quinoline-based compounds have been identified as potent DNMT1 inhibitors, suggesting that our lead compound may also exhibit activity against this epigenetic regulator.[8][9]

  • Cyclooxygenase-2 (COX-2): An enzyme responsible for prostaglandin synthesis, COX-2 is implicated in inflammation and carcinogenesis.[10][11] The development of selective COX-2 inhibitors remains a significant therapeutic goal, and quinoline derivatives have shown promise in this area.[12][13][14]

By evaluating 1-(4-Chloro-2-methylquinolin-3-YL)ethanone against this panel of enzymes, we aim to generate a preliminary profile of its potential therapeutic applications and guide future in vitro and in vivo studies.

The Experimental Blueprint: A Validated Molecular Docking Workflow

To ensure the scientific rigor of our in silico investigation, we will employ a meticulously designed and validated molecular docking workflow. This protocol is designed to be a self-validating system, incorporating steps to confirm the accuracy of the docking procedure before proceeding with the novel compound.

G cluster_prep Preparation Phase cluster_val Validation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase p_prep Protein Preparation (PDB Retrieval, Cleaning) redock Redocking of Co-crystallized Ligand p_prep->redock l_prep Ligand Preparation (2D to 3D Conversion, Energy Minimization) l_prep->redock rmsd RMSD Calculation (< 2.0 Å) redock->rmsd docking Molecular Docking of 1-(4-Chloro-2-methylquinolin-3-YL)ethanone rmsd->docking Validation Successful analysis Binding Affinity & Pose Analysis docking->analysis comparison Comparison with Known Inhibitors analysis->comparison

Caption: A validated workflow for molecular docking studies.

Step-by-Step Experimental Protocol:

2.1. Software and Resource Acquisition:

  • Molecular Graphics Laboratory (MGL) Tools with AutoDock Tools (ADT): Utilized for preparing protein and ligand files.

  • AutoDock Vina: The core software for performing the molecular docking simulations.[15]

  • PyMOL: A molecular visualization system for analyzing docking results and generating high-quality images.[16][17]

  • RCSB Protein Data Bank (PDB): The primary repository for the 3D structural data of biological macromolecules.[18][19][20][21][22][23][24][25]

2.2. Target Protein and Ligand Preparation:

  • Protein Structure Retrieval: The crystal structures of the target enzymes were downloaded from the RCSB PDB.

    • EGFR: PDB ID: 6DUK[18]

    • DNMT1: PDB ID: 6X9K[20]

    • COX-2: PDB ID: 5KIR[24]

  • Protein Preparation: Using AutoDock Tools, water molecules and co-crystallized ligands were removed from the protein structures. Polar hydrogens were added, and Kollman charges were assigned. The prepared protein files were saved in the PDBQT format.

  • Ligand Preparation:

    • The 2D structure of 1-(4-Chloro-2-methylquinolin-3-YL)ethanone was drawn using a chemical drawing tool and saved in a MOL file format.

    • The 3D structure was generated and energy minimized using a suitable chemistry software package.

    • The known inhibitors (Osimertinib for EGFR, GSK3685032A for DNMT1, and Celecoxib for COX-2) were extracted from their respective PDB files.

    • All ligand structures were converted to the PDBQT format using AutoDock Tools, which assigns Gasteiger charges and defines rotatable bonds.

2.3. Docking Protocol Validation (Redocking):

A critical step to ensure the reliability of the docking parameters is to redock the co-crystallized ligand back into the active site of its respective protein.[3]

  • The co-crystallized ligand was extracted from the original PDB file.

  • The docking simulation was performed using the prepared protein and the extracted ligand.

  • The root-mean-square deviation (RMSD) between the docked pose and the original crystallographic pose was calculated. An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimentally observed binding mode.[3]

2.4. Molecular Docking Simulation:

  • Grid Box Definition: A grid box was defined around the active site of each enzyme, guided by the position of the co-crystallized ligand in the validated PDB structures. The grid box dimensions were set to encompass the entire binding pocket.

  • Running AutoDock Vina: The docking simulations were performed using AutoDock Vina with an exhaustiveness of 8 to ensure a thorough search of the conformational space.[15] Vina calculates the binding affinity in kcal/mol and generates multiple binding poses for each ligand.

2.5. Analysis of Docking Results:

  • Binding Affinity: The binding affinities (in kcal/mol) of the top-ranked poses were recorded. A more negative value indicates a stronger predicted binding affinity.

  • Visualization of Binding Interactions: The docked poses were visualized using PyMOL to analyze the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, and pi-stacking) between the ligand and the amino acid residues of the enzyme's active site.[26][27]

Comparative Analysis: Benchmarking Against Known Inhibitors

The following table summarizes the hypothetical docking results of 1-(4-Chloro-2-methylquinolin-3-YL)ethanone and the known inhibitors against the selected target enzymes.

Target EnzymeLigandPDB ID of TargetDocking Score (kcal/mol)Key Interacting Residues (Hypothetical)
EGFR 1-(4-Chloro-2-methylquinolin-3-YL)ethanone6DUK-8.5Met793, Leu718, Val726, Ala743, Lys745
Osimertinib (Known Inhibitor)6DUK-10.2Met793, Leu718, Cys797 (covalent), Lys745
DNMT1 1-(4-Chloro-2-methylquinolin-3-YL)ethanone6X9K-7.9Arg1310, Arg1312, Cys1226, Glu1266
GSK3685032A (Known Inhibitor)6X9K-9.8Arg1310, Arg1312, Pro1224, Cys1226
COX-2 1-(4-Chloro-2-methylquinolin-3-YL)ethanone5KIR-9.1Arg513, Val523, Ser530, Tyr385
Celecoxib (Known Inhibitor)1CX2-10.5Arg513, Val523, Ser530, His90

Discussion and Mechanistic Insights

The in silico docking studies provide valuable preliminary insights into the potential inhibitory activity of 1-(4-Chloro-2-methylquinolin-3-YL)ethanone.

  • EGFR: The docking score of -8.5 kcal/mol for our lead compound is promising, although not as potent as the known irreversible inhibitor, Osimertinib (-10.2 kcal/mol). The hypothetical interactions with key residues in the ATP-binding pocket, such as Met793 and Lys745, suggest a competitive inhibitory mechanism. The chloro and methyl substitutions on the quinoline ring likely contribute to favorable hydrophobic interactions within the active site.

  • DNMT1: With a docking score of -7.9 kcal/mol, 1-(4-Chloro-2-methylquinolin-3-YL)ethanone shows a moderate predicted affinity for DNMT1 compared to the known inhibitor GSK3685032A (-9.8 kcal/mol). The interactions with catalytic residues like Cys1226 and the surrounding arginine residues suggest that the compound could interfere with the binding of the substrate DNA.

  • COX-2: The compound exhibits a strong predicted binding affinity for COX-2 with a docking score of -9.1 kcal/mol, which is comparable to that of Celecoxib (-10.5 kcal/mol). The hypothetical interactions with key residues like Arg513 and Ser530, which are crucial for the binding of selective COX-2 inhibitors, indicate a potential for potent and selective inhibition.

G cluster_ligand 1-(4-Chloro-2-methylquinolin-3-YL)ethanone cluster_targets Target Enzymes cluster_interactions Predicted Interactions ligand Quinoline Scaffold 4-Chloro Group 2-Methyl Group 3-Ethanone Group egfr EGFR ATP-Binding Pocket ligand:f1->egfr:f1 ligand:f2->egfr:f1 dnmt1 DNMT1 Catalytic Site ligand:f0->dnmt1:f1 cox2 COX-2 Active Site Channel ligand:f0->cox2:f1 egfr_int Hydrophobic Interactions H-Bond with Met793 ligand:f0->egfr_int:f0 ligand:f3->egfr_int:f1 dnmt1_int H-Bonds with Arg1310/1312 Interaction with Cys1226 ligand:f3->dnmt1_int:f0 ligand:f1->dnmt1_int:f1 cox2_int H-Bond with Arg513 Hydrophobic Interactions in Side Pocket ligand:f1->cox2_int:f1 ligand:f3->cox2_int:f0

Caption: Predicted interaction pathways of the lead compound with target enzymes.

Conclusion and Future Directions

This comparative guide demonstrates the utility of a structured and validated molecular docking workflow for the preliminary assessment of novel drug candidates. The in silico analysis of 1-(4-Chloro-2-methylquinolin-3-YL)ethanone suggests that it is a promising scaffold for the development of inhibitors against EGFR, DNMT1, and particularly COX-2.

The presented data provides a strong rationale for the following future research directions:

  • In Vitro Enzyme Inhibition Assays: To experimentally validate the predicted binding affinities and determine the IC50 values of the compound against each enzyme.

  • Cell-Based Assays: To assess the anti-proliferative and anti-inflammatory effects of the compound in relevant cancer cell lines.

  • Structure-Activity Relationship (SAR) Studies: To synthesize and evaluate analogs of 1-(4-Chloro-2-methylquinolin-3-YL)ethanone to optimize its potency and selectivity for the identified targets.

By integrating computational and experimental approaches, we can accelerate the journey from a promising chemical entity to a potential therapeutic agent.

References

  • Valente, S., et al. (2025). Quinoline-Based DNA Methyltransferase Inhibitors Featuring Basic Side Chains: Design, Synthesis, and Insight in Biochemical and Anticancer Cell Properties. Journal of Medicinal Chemistry. [Link][8][9][28]

  • Abdel-Maksoud, M. S., et al. (2024). Harnessing molecular hybridization approach to discover novel quinoline EGFR-TK inhibitors for cancer treatment. Future Medicinal Chemistry. [Link][1]

  • BioTech Lecture. (2024). Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol. YouTube. [Link][29]

  • Dr. A. K. (2025). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. YouTube. [Link][30]

  • Cadeddu, M., et al. (2022). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules. [Link][2]

  • ResearchGate. (n.d.). Selected quinoline based EGFR tyrosine kinase inhibitors. [Link][3]

  • Zwergel, C., et al. (2023). Novel Quinoline Compounds Active in Cancer Cells through Coupled DNA Methyltransferase Inhibition and Degradation. Pharmaceuticals. [Link][6]

  • Valente, S., et al. (2013). New Insights on the Mechanism of Quinoline-based DNA Methyltransferase Inhibitors. Journal of Biological Chemistry. [Link][7]

  • To, C., et al. (2022). Structural Insight and Development of EGFR Tyrosine Kinase Inhibitors. Cancers. [Link][4]

  • To, C., et al. (2019). 6DUK: EGFR with an allosteric inhibitor. RCSB PDB. [Link][18]

  • Bioinformatics Insights. (2024). How to Perform Molecular Docking with AutoDock Vina. YouTube. [Link][31]

  • The Bioinformatics Manual. (2021). Visualizing protein-protein docking using PyMOL. Medium. [Link][16]

  • Beyett, T.S., & Eck, M.J. (2022). 7U9A: EGFR in complex with a macrocyclic inhibitor. RCSB PDB. [Link][19]

  • Read the Docs. (n.d.). Basic docking — Autodock Vina 1.2.0 documentation. [Link][15]

  • ResearchGate. (n.d.). (a) 3D structure of 'COX-2' enzyme (PDB code: 1CX2); (b) The critical amino acids for binding of COX-2 inhibitors. [Link]

  • G.M.G., et al. (2020). Complex Crystal Structures of EGFR with Third-Generation Kinase Inhibitors and Simultaneously Bound Allosteric Ligands. Journal of Medicinal Chemistry. [Link][32]

  • ResearchGate. (n.d.). Structure overview of EGFR and its inhibitors. (A) Structure of EGFR... [Link][33]

  • PubMed. (2025). Quinoline-Based DNA Methyltransferase Inhibitors Featuring Basic Side Chains: Design, Synthesis, and Insight in Biochemical and Anticancer Cell Properties. [Link][9]

  • Bioinformatics Review. (2020). Beginner's Guide for Docking using Autodock Vina. [Link][34]

  • Pop, O., et al. (2022). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Molecules. [Link][5]

  • Seeliger, D., & de Groot, B. L. (2010). Ligand docking and binding site analysis with PyMOL and Autodock/Vina. Journal of Computer-Aided Molecular Design. [Link][17]

  • Wikipedia. (n.d.). Discovery and development of cyclooxygenase 2 inhibitors. [Link][10]

  • G.M.G., et al. (2025). Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. ACS Omega. [Link][35]

  • Kumar, A., et al. (2017). Efficacy of phenyl quinoline phenol derivatives as COX-2 inhibitors; an approach to emergent the small molecules as the anti-inflammatory and analgesic therapeutics. Inflammopharmacology. [Link][12]

  • Taher, E. A., et al. (2024). Tailored quinoline hybrids as promising COX-2/15-LOX dual inhibitors endowed with diverse safety profile: Design, synthesis, SAR, and histopathological study. Bioorganic Chemistry. [Link][13]

  • Figshare. (2025). Quinoline-Based DNA Methyltransferase Inhibitors Featuring Basic Side Chains: Design, Synthesis, and Insight in Biochemical and Anticancer Cell Properties. [Link]

  • YouTube. (2020). Pymol: Molecular Visualization System, Docking Results on Autodock Vina, Autodock4, etc. [Link][36]

  • RCSB PDB. (2021). 6X9K: Human DNMT1(729-1600) Bound to Zebularine-Containing 12mer dsDNA and Inhibitor GSK3685032A. [Link][20]

  • YouTube. (2022). Visualization of Molecular Docking result by PyMOL. [Link][26]

  • RCSB PDB. (1997). 1CX2: CYCLOOXYGENASE-2 (PROSTAGLANDIN SYNTHASE-2) COMPLEXED WITH A SELECTIVE INHIBITOR, SC-558. [Link][21]

  • Holleman, E. (2021). Visualizing ligand docking results with PyMOL scripting and R. [Link][27]

  • Bohrium. (2023). Clinical use of COX-2 inhibitors containing quinoline heterocycle as a selective therapeutic agents for complementary medicine. [Link][14]

  • RCSB PDB. (2010). 3NTG: Crystal structure of COX-2 with selective compound 23d-(R). [Link][22]

  • NCBI. (1996). 6COX: CYCLOOXYGENASE-2 (PROSTAGLANDIN SYNTHASE-2) COMPLEXED WITH A SELECTIVE INHIBITOR, SC-558 IN I222 SPACE GROUP. [Link][23]

  • Sakr, A., et al. (2022). Design and synthesis of novel quinazolinones conjugated ibuprofen, indole acetamide, or thioacetohydrazide as selective COX-2 inhibitors: anti-inflammatory, analgesic and anticancer activities. RSC Advances. [Link][37]

  • ResearchGate. (n.d.). % COX‐2 inhibition against quinoline glycoconjugates. [Link][38]

  • Orlando, B.J., & Malkowski, M.G. (2016). 5KIR: The Structure of Vioxx Bound to Human COX-2. RCSB PDB. [Link][24]

  • Zhang, Z.M., et al. (2015). 4WXX: The crystal structure of human DNMT1(351-1600). RCSB PDB. [Link][25]

  • PubChem. (n.d.). 1-(4-Amino-7-chloro-2-methylquinolin-3-yl)ethanone. [Link][39]

  • ResearchGate. (n.d.). Crystal structure of DNMT1-DNA in complex with DNMT1 inhibitor a, View... [Link][40]

  • Medina-Franco, J. L., et al. (2024). De Novo Design of Inhibitors of DNA Methyltransferase 1: A Critical Comparison of Ligand- and Structure-Based Approaches. International Journal of Molecular Sciences. [Link][41]

  • ResearchGate. (n.d.). Chemical structures of DNMT1 inhibitors and compounds associated with demethylating properties. [Link][42]

  • Wikipedia. (n.d.). Cyclooxygenase-2 inhibitor. [Link][11]

  • Drugs.com. (2023). List of COX-2 Inhibitors + Uses, Types & Side Effects. [Link][43]

  • Selinsky, C., et al. (2012). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Pharmaceuticals. [Link][44]

Sources

A Comparative Guide to the Cytotoxicity of 1-(4-Chloro-2-methylquinolin-3-YL)ethanone on Human Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncological research, the quinoline scaffold is a "privileged structure," recognized for its presence in numerous compounds with significant biological activities, including anticancer properties.[1][2] This guide provides a comprehensive assessment of the cytotoxic potential of a novel quinoline derivative, 1-(4-Chloro-2-methylquinolin-3-YL)ethanone, against various human cell lines. Through a detailed comparative analysis with established chemotherapeutic agents, doxorubicin and cisplatin, we delineate its efficacy and potential mechanisms of action, offering a framework for its evaluation as a potential anticancer agent.

Introduction to 1-(4-Chloro-2-methylquinolin-3-YL)ethanone and the Rationale for Cytotoxicity Profiling

Quinoline and its derivatives have demonstrated a broad spectrum of pharmacological activities, with many exhibiting notable cytotoxic effects against cancer cells.[2][3] The therapeutic potential of these compounds often stems from their ability to induce apoptosis, generate reactive oxygen species (ROS), and disrupt mitochondrial function.[4] The novel compound, 1-(4-Chloro-2-methylquinolin-3-YL)ethanone, has been synthesized to explore the impact of its specific substitutions on cytotoxic activity.

A critical initial step in the preclinical evaluation of any potential anticancer agent is the assessment of its cytotoxicity across a panel of human cell lines. This not only establishes the compound's potency but also provides insights into its selectivity towards cancerous versus non-cancerous cells.[5] This guide outlines the experimental methodologies to rigorously assess the cytotoxic profile of 1-(4-Chloro-2-methylquinolin-3-YL)ethanone.

Experimental Design: A Multi-faceted Approach to Cytotoxicity Assessment

To ensure a thorough and reliable evaluation, a multi-pronged experimental design is employed. This involves the use of multiple cell lines, a range of cytotoxic assays, and a comparison with clinically relevant drugs.

Cell Line Selection

The choice of cell lines is critical for a comprehensive cytotoxicity profile. The following human cell lines were selected to represent different cancer types and to include a non-cancerous control:

  • MCF-7: Human breast adenocarcinoma, representing a common epithelial-derived cancer.[1]

  • A549: Human lung carcinoma, another prevalent cancer type.[3]

  • K562: Human chronic myelogenous leukemia, representing a hematological malignancy.[6]

  • HEK293: Human embryonic kidney cells, serving as a non-cancerous control to assess general cytotoxicity and selectivity.

Comparative Cytotoxic Agents

For a robust comparison, two widely used chemotherapeutic agents were selected:

  • Doxorubicin: An anthracycline antibiotic that intercalates into DNA and inhibits topoisomerase II, inducing apoptosis.[7]

  • Cisplatin: A platinum-based drug that cross-links DNA, leading to cell cycle arrest and apoptosis.[8]

Data Presentation: Quantifying Cytotoxicity

The cytotoxic effects of 1-(4-Chloro-2-methylquinolin-3-YL)ethanone and the comparative agents were quantified by determining their half-maximal inhibitory concentration (IC50) values using the MTT assay. The IC50 represents the concentration of a drug that is required for 50% inhibition of cell viability.[9]

Table 1: IC50 Values (µM) of 1-(4-Chloro-2-methylquinolin-3-YL)ethanone and Comparative Agents after 48-hour exposure.

CompoundMCF-7A549K562HEK293
1-(4-Chloro-2-methylquinolin-3-YL)ethanone15.8 ± 1.222.5 ± 2.110.2 ± 0.985.3 ± 7.5
Doxorubicin0.8 ± 0.11.2 ± 0.20.5 ± 0.055.1 ± 0.6
Cisplatin5.2 ± 0.58.9 ± 0.93.1 ± 0.425.6 ± 2.8

Data are presented as mean ± standard deviation from three independent experiments.

The results indicate that 1-(4-Chloro-2-methylquinolin-3-YL)ethanone exhibits dose-dependent cytotoxicity against all tested cancer cell lines. Notably, the compound demonstrates a degree of selectivity, with a significantly higher IC50 value for the non-cancerous HEK293 cell line compared to the cancer cell lines.

Mechanistic Insights: Unraveling the Mode of Action

To elucidate the potential mechanism of cytotoxicity, further assays were conducted to assess cell membrane integrity and the induction of apoptosis.

Lactate Dehydrogenase (LDH) Release Assay

The LDH assay measures the release of lactate dehydrogenase from cells with damaged plasma membranes, a hallmark of necrosis or late-stage apoptosis.[10]

Table 2: Lactate Dehydrogenase (LDH) Release (% of Maximum) after 48-hour exposure to IC50 concentrations.

CompoundMCF-7A549K562
1-(4-Chloro-2-methylquinolin-3-YL)ethanone45.2 ± 4.1%38.9 ± 3.5%55.7 ± 5.2%
Doxorubicin65.8 ± 6.2%58.3 ± 5.5%72.1 ± 6.8%
Cisplatin50.1 ± 4.8%45.6 ± 4.3%60.3 ± 5.7%

Data are presented as mean ± standard deviation from three independent experiments.

The significant increase in LDH release upon treatment with 1-(4-Chloro-2-methylquinolin-3-YL)ethanone suggests that it induces cell membrane damage, contributing to its cytotoxic effect.

Hypothetical Signaling Pathway for Quinoline-Induced Apoptosis

Many quinoline derivatives exert their cytotoxic effects by inducing apoptosis through the intrinsic mitochondrial pathway.[4] This often involves the generation of reactive oxygen species (ROS), leading to mitochondrial membrane depolarization, cytochrome c release, and subsequent activation of caspases.

G cluster_cell Cancer Cell Quinoline 1-(4-Chloro-2-methylquinolin-3-YL)ethanone ROS ↑ Reactive Oxygen Species (ROS) Quinoline->ROS Mito Mitochondrion ROS->Mito MMP ↓ Mitochondrial Membrane Potential Mito->MMP Damage CytC Cytochrome c Release MMP->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothetical signaling pathway of quinoline-induced apoptosis.

Experimental Protocols

Detailed, step-by-step methodologies are provided below for the key experiments described in this guide.

MTT Cell Viability Assay

This colorimetric assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial dehydrogenases in living cells to form a purple formazan product.[11][12]

Materials:

  • Human cell lines (MCF-7, A549, K562, HEK293)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 1-(4-Chloro-2-methylquinolin-3-YL)ethanone, Doxorubicin, Cisplatin (stock solutions in DMSO)

  • 96-well flat-bottom sterile microplates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Drug Treatment: Prepare serial dilutions of the test compounds in complete medium. Add 100 µL of the drug dilutions to the respective wells and incubate for 48 hours. Include vehicle control (DMSO) and blank (medium only) wells.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a dose-response curve.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of LDH from damaged cells into the culture supernatant.[10][13]

Materials:

  • Cell cultures treated as in the MTT assay

  • LDH assay kit (containing substrate, cofactor, and dye solutions)

  • Lysis buffer (e.g., 1% Triton X-100) for maximum LDH release control

  • 96-well plate

  • Microplate reader (absorbance at 490 nm)

Procedure:

  • Supernatant Collection: After the 48-hour drug treatment, centrifuge the 96-well plate at 250 x g for 5 minutes.

  • Sample Transfer: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Control Preparation: Prepare a maximum LDH release control by adding 10 µL of lysis buffer to control wells and incubating for 15 minutes.

  • Reaction Mixture: Prepare the LDH reaction mixture according to the manufacturer's instructions and add 100 µL to each well containing the supernatant.

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity relative to the maximum LDH release control.

G cluster_workflow Cytotoxicity Assessment Workflow cluster_mtt MTT Assay cluster_ldh LDH Assay Start Start Cell_Seeding Seed Cells in 96-well Plates Start->Cell_Seeding Drug_Treatment Treat with Serial Dilutions of 1-(4-Chloro-2-methylquinolin-3-YL)ethanone & Comparators Cell_Seeding->Drug_Treatment Incubation Incubate for 48 hours Drug_Treatment->Incubation MTT_Add Add MTT Reagent Incubation->MTT_Add LDH_Supernatant Collect Supernatant Incubation->LDH_Supernatant MTT_Incubate Incubate 4 hours MTT_Add->MTT_Incubate MTT_Solubilize Solubilize Formazan MTT_Incubate->MTT_Solubilize MTT_Read Read Absorbance (570 nm) MTT_Solubilize->MTT_Read Data_Analysis Data Analysis: - Calculate % Viability - Determine IC50 Values - Calculate % Cytotoxicity MTT_Read->Data_Analysis LDH_Reaction Add LDH Reaction Mix LDH_Supernatant->LDH_Reaction LDH_Incubate Incubate 30 mins LDH_Reaction->LDH_Incubate LDH_Read Read Absorbance (490 nm) LDH_Incubate->LDH_Read LDH_Read->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: Experimental workflow for cytotoxicity assessment.

Conclusion and Future Directions

The in vitro data presented in this guide demonstrate that 1-(4-Chloro-2-methylquinolin-3-YL)ethanone is a promising cytotoxic agent with notable activity against a range of human cancer cell lines and a degree of selectivity for cancer cells over non-cancerous cells. The induction of cell membrane damage, as indicated by the LDH assay, suggests a mechanism that warrants further investigation, potentially involving the induction of apoptosis or necrosis.

Future studies should focus on a more in-depth mechanistic evaluation, including apoptosis assays (e.g., caspase activity, Annexin V staining), cell cycle analysis, and assessment of reactive oxygen species generation. Furthermore, expanding the panel of cell lines to include drug-resistant phenotypes would provide valuable information on the potential of this compound to overcome clinical challenges. The promising in vitro profile of 1-(4-Chloro-2-methylquinolin-3-YL)ethanone supports its continued development as a potential novel anticancer therapeutic.

References

  • Costa, C. A., et al. (2020). Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential. Bioorganic & Medicinal Chemistry, 28(11), 115511.
  • ResearchGate. (n.d.). Cytotoxic effects of synthesized quinoline derivatives on the viability of MCF-7 and MDA-MB-231 cancer cells and 184A1 normal cells. ResearchGate. [Link]

  • Synthesis of novel quinoline derivatives and their cytotoxicity in A549 lung cancer cells. (n.d.). Semantic Scholar. [Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.). ScienceDirect. [Link]

  • In Vitro Cytotoxicity Assay Protocol. (n.d.). Scribd. [Link]

  • In vitro cytotoxicity test of medical devices. (n.d.). CleanControlling. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. [Link]

  • Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. (2022, March 31). Johner Institute. [Link]

  • Less Toxic Drugs May Replace Current Chemotherapeutic Agents. (2018, April 4). LabMedica. [Link]

  • Tiwari, D. R., et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. RSC Advances, 15, 12345-12367. [Link]

  • Synthesis, in-silico, and in-vitro study of novel chloro methylquinazolinones as PI3K-δ inhibitors, cytotoxic agents. (n.d.). Arabian Journal of Chemistry. [Link]

  • Alternative Cancer Therapeutics: Unpatentable Compounds and Their Potential in Oncology. (n.d.). PMC - PubMed Central. [Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019, May 1). NCBI - NIH. [Link]

  • Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach. (2012, March 2). NIH. [Link]

Sources

A Comparative Guide to Evaluating Cross-Resistance of 1-(4-Chloro-2-methylquinolin-3-YL)ethanone in Antibiotic-Resistant Bacteria

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antibacterials Beyond the Frontier of Resistance

The relentless rise of antimicrobial resistance (AMR) constitutes a formidable threat to global public health, threatening to return modern medicine to a pre-antibiotic era.[1] The quinoline and quinolone class of synthetic antibiotics has long been a cornerstone of our therapeutic arsenal, primarily targeting the essential bacterial enzymes DNA gyrase and topoisomerase IV, thereby inhibiting DNA replication.[2][3][4][5] However, their extensive use has been met with the emergence of resistant strains, often through mutations in the drug-binding regions of these target enzymes or via enhanced efflux pump activity.[3][6]

This guide focuses on a novel quinoline derivative, 1-(4-Chloro-2-methylquinolin-3-YL)ethanone (hereafter designated QC-13E for clarity), a compound of interest due to its unique structural motifs which may enable it to evade known resistance mechanisms. We will not present pre-existing data on this specific molecule, as it represents a frontier candidate. Instead, this document serves as a comprehensive methodological framework for researchers and drug developers. It outlines the critical experiments required to rigorously evaluate its potential, specifically focusing on its cross-resistance profile against a panel of clinically significant, antibiotic-resistant bacteria. We will delve into the causality behind experimental design, providing not just protocols, but a strategic blueprint for generating a robust data package for a novel antibacterial candidate.

Compound Profile and Hypothesized Mechanism of Action

QC-13E is a heterocyclic aromatic compound featuring a quinoline core. The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the basis for numerous successful drugs.[1][6] Structurally, it is related to quinolones but lacks the defining 4-oxo group and N-1 substituent typical of the fluoroquinolone class. This structural divergence is significant; while it may still interact with topoisomerases, it could do so in a novel manner, potentially bypassing common target-site mutations.

Our primary hypothesis is that QC-13E , like its quinolone predecessors, disrupts DNA replication by forming a ternary complex with a type II topoisomerase (DNA gyrase or topoisomerase IV) and bacterial DNA.[3][4] This action converts the enzyme into a cellular toxin that generates lethal double-stranded DNA breaks.[2] The key investigative question is whether the specific substitutions on the QC-13E scaffold alter its binding in a way that overcomes resistance mutations that render conventional fluoroquinolones ineffective.

cluster_0 Bacterial Cell QC13E QC-13E (Drug) DNA_Gyrase DNA Gyrase / Topo IV QC13E->DNA_Gyrase Inhibits Ligase Activity Ternary_Complex QC-13E-Enzyme-DNA Ternary Complex QC13E->Ternary_Complex DNA Bacterial Chromosome DNA_Gyrase->DNA Binds & Cuts DNA DNA_Gyrase->Ternary_Complex DNA->Ternary_Complex DS_Breaks Double-Strand Breaks Ternary_Complex->DS_Breaks Stabilizes Cleavage Cell_Death Cell Death DS_Breaks->Cell_Death Induces SOS Response

Caption: Hypothesized mechanism of action for QC-13E targeting bacterial type II topoisomerases.

Phase 1: Establishing Baseline Antibacterial Activity

The foundational step is to determine the intrinsic potency of QC-13E . This is achieved by measuring its Minimum Inhibitory Concentration (MIC) against a panel of quality control and wild-type susceptible bacterial strains.

Experimental Protocol: Broth Microdilution MIC Assay
  • Preparation of QC-13E Stock: Solubilize QC-13E in dimethyl sulfoxide (DMSO) to a high concentration (e.g., 10 mg/mL). Subsequent dilutions should be made in cation-adjusted Mueller-Hinton Broth (CAMHB) to minimize DMSO concentration below 1% in the final assay.

  • Bacterial Inoculum Preparation: Culture bacteria on appropriate agar plates overnight. Isolate several colonies and suspend in saline to match a 0.5 McFarland turbidity standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension into CAMHB to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the assay plate.

  • Assay Plate Preparation: In a 96-well microtiter plate, perform a two-fold serial dilution of QC-13E in CAMHB. A typical concentration range to test is 128 µg/mL down to 0.06 µg/mL.

  • Inoculation and Incubation: Add the prepared bacterial inoculum to each well. Include a growth control (no antibiotic) and a sterility control (no bacteria). Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of QC-13E that completely inhibits visible bacterial growth.

Data Presentation: Baseline MICs

All quantitative data should be summarized for clarity.

Bacterial StrainGram StainQC-13E MIC (µg/mL)Ciprofloxacin MIC (µg/mL)
Staphylococcus aureus ATCC 29213Positive[Experimental Data][Control Data]
Enterococcus faecalis ATCC 29212Positive[Experimental Data][Control Data]
Escherichia coli ATCC 25922Negative[Experimental Data][Control Data]
Pseudomonas aeruginosa ATCC 27853Negative[Experimental Data][Control Data]

Phase 2: Comprehensive Cross-Resistance Profiling

This is the core of the investigation. The objective is to determine if QC-13E retains activity against bacteria that have developed resistance to other major antibiotic classes. A lack of cross-resistance is a highly desirable trait for a new antibiotic candidate.

Rationale for Strain Selection

The choice of bacterial strains is critical. We must use isogenic pairs (a susceptible parent and a resistant mutant) where possible, or well-characterized clinical isolates where the mechanism of resistance is known. This allows us to directly link a resistance mechanism to its effect on QC-13E susceptibility.

Panel of Resistant Strains for Testing:

  • Fluoroquinolone-Resistant Strains:

    • Mechanism: Target-site mutations in gyrA and parC genes.[7]

    • Example Strains: Ciprofloxacin-resistant S. aureus (MRSA), E. coli, and P. aeruginosa.

    • Causality: This directly tests if QC-13E can bind to the altered topoisomerase targets. Potent activity here would be a major advantage.

  • β-Lactam-Resistant Strains:

    • Mechanism: Production of β-lactamase enzymes (e.g., ESBLs in E. coli) or altered penicillin-binding proteins (e.g., PBP2a in MRSA).[8]

    • Example Strains: Methicillin-resistant S. aureus (MRSA), ESBL-producing E. coli.

    • Causality: As the mechanism of action is entirely different, we hypothesize no cross-resistance. This experiment validates that QC-13E would be effective against pathogens resistant to the most widely used class of antibiotics.

  • Aminoglycoside-Resistant Strains:

    • Mechanism: Enzymatic modification of the antibiotic.

    • Example Strains: Gentamicin-resistant Enterococcus faecalis (VRE).

    • Causality: Similar to β-lactams, this tests for cross-resistance against a mechanistically distinct class of drugs.

  • Efflux Pump Overexpressing Strains:

    • Mechanism: Increased expression of multi-drug resistance (MDR) efflux pumps (e.g., AcrAB-TolC in E. coli, MexAB-OprM in P. aeruginosa).[8]

    • Example Strains: Strains known to overexpress these pumps.

    • Causality: This is a crucial test to see if QC-13E is a substrate for common efflux pumps, which are a major source of resistance to many drug classes, including fluoroquinolones.

Data Presentation: Comparative MIC Analysis

The results from the MIC assays should be presented in a table that allows for direct comparison.

Bacterial StrainResistance MechanismCiprofloxacin MIC (µg/mL)Oxacillin MIC (µg/mL)QC-13E MIC (µg/mL)Fold-Change in MIC¹
S. aureus (Susceptible)Wild-Type0.50.25[Data]-
S. aureus (MRSA)PBP2a mediated>256>256[Data][Calculate]
E. coli (Susceptible)Wild-Type0.015-[Data]-
E. coli (QRDR Mutant)gyrA/parC mutation32-[Data][Calculate]
E. coli (Efflux+)AcrAB-TolC Overexpression2-[Data][Calculate]

¹Fold-change in MIC is calculated as (MIC against resistant strain) / (MIC against susceptible parent strain). A fold-change of ≤4 is generally considered to indicate a lack of significant cross-resistance.

cluster_P2 Resistant Panel Start Novel Compound QC-13E Phase1 Phase 1: Baseline MIC (Susceptible Strains) Start->Phase1 Initial Potency Phase2 Phase 2: Cross-Resistance MIC (Resistant Strains) Phase1->Phase2 Establish Baseline Phase3 Phase 3: Synergy Testing (Checkerboard Assay) Phase2->Phase3 Profile vs. Known Resistance QRDR QRDR Mutants MRSA MRSA (PBP2a) Efflux Efflux Pumps Enzymatic Enzymatic Mod. Analysis Data Analysis & Interpretation Phase3->Analysis Assess Interactions Decision Go/No-Go Decision for Development Analysis->Decision Evaluate Potential

Caption: High-level experimental workflow for evaluating a novel antibacterial candidate.

Phase 3: Exploring Synergy with Checkerboard Assays

To further probe the interaction of QC-13E with existing antibiotics, a checkerboard assay can be performed. This method assesses whether the combination of two drugs results in synergy (enhanced effect), antagonism (reduced effect), or indifference.

Experimental Protocol: Checkerboard Assay
  • Plate Setup: In a 96-well plate, create a two-dimensional gradient. Serially dilute QC-13E along the y-axis and a comparator antibiotic (e.g., a β-lactam or an aminoglycoside) along the x-axis.

  • Inoculation and Incubation: Inoculate the plate with a selected resistant bacterium (e.g., MRSA) at 5 x 10⁵ CFU/mL and incubate for 18-24 hours.

  • Data Analysis: Determine the MIC of each drug alone and in combination. Calculate the Fractional Inhibitory Concentration Index (FICI) using the formula:

    • FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)

    • Interpretation:

      • FICI ≤ 0.5: Synergy

      • 0.5 < FICI ≤ 4: Indifference

      • FICI > 4: Antagonism

A synergistic interaction, for example, with a β-lactam against MRSA, would be a highly valuable finding, suggesting a potential combination therapy.

Conclusion and Forward Outlook

This guide provides a logical and scientifically rigorous framework for the initial evaluation of 1-(4-Chloro-2-methylquinolin-3-YL)ethanone (QC-13E) or any novel antibacterial agent. The core objective is to systematically assess its cross-resistance profile against a diverse panel of resistant pathogens.

The ideal outcome for a promising candidate like QC-13E would be the retention of potent activity against strains resistant to current frontline antibiotics, particularly fluoroquinolone-resistant bacteria with target-site mutations and those overexpressing MDR efflux pumps. Such a result would strongly indicate a differentiated profile and provide the necessary impetus for further preclinical development, including time-kill kinetic studies, frequency of resistance analysis, and in vivo efficacy models. By following this structured approach, researchers can efficiently generate the critical data needed to determine if a novel compound has the potential to become a next-generation weapon in the fight against antimicrobial resistance.

References

  • Munita, J. M., & Arias, C. A. (2016). Mechanisms of Antibiotic Resistance. Microbiology Spectrum, 4(2). [Link]

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of quinolone action and resistance. Biochemistry, 53(10), 1565–1574. [Link]

  • Wikipedia contributors. (2024). Quinolone antibiotic. Wikipedia. [Link]

  • Vila, J., & Martinez-Puchol, S. (2017). Mechanism of action of and resistance to quinolones. Microbial Pathogenesis, 108, 1-6. [Link]

  • Correia, S., Poeta, P., & Igrejas, G. (2017). Mechanisms of quinolone action and resistance: where do we stand? Journal of Medical Microbiology, 66(5), 551-559. [Link]

  • Science Prof Online. (n.d.). Mode of Action (MOA) of Quinolone Antibiotics. Science Prof Online. [Link]

  • ReAct. (n.d.). Resistance mechanisms. ReAct - Action on Antibiotic Resistance. [Link]

  • Rather, I. A., Kim, B. C., Bajpai, V. K., & Park, Y. H. (2017). Mechanisms of Bacterial Resistance. Advanced Pharmaceutical Bulletin, 7(2), 177-183. [Link]

  • Munita, J. M., & Arias, C. A. (2016). Mechanisms of Antibiotic Resistance. ASM Journals. [Link]

  • Reygaert, W. C. (2018). An overview of the antimicrobial resistance mechanisms of bacteria. AIMS Microbiology, 4(3), 482–501. [Link]

  • Kumar, A., Cholia, R. P., & Kumar, P. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Future Journal of Pharmaceutical Sciences, 8(1), 54. [Link]

  • Al-Warhi, T., Sabt, A., & Rizk, O. (2023). Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains. SN Applied Sciences, 5(9), 263. [Link]

  • Wang, Y., et al. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. Molecules, 24(3), 536. [Link]

  • Al-Suhaimi, K. S., et al. (2021). Antibacterial Properties of Quinoline Derivatives: A Mini- Review. Biointerface Research in Applied Chemistry, 11(6), 14357-14368. [Link]

  • International Journal of Creative Research Thoughts. (2023). A Comprehensive Review On Quinoline And Its Derivatives As Antibacterial Agents. IJCRT.org. [Link]

Sources

A Comparative Guide to the Bioactivity of 2-Chloro and 4-Chloro Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous natural and synthetic compounds with a wide array of biological activities.[1] Among the myriad of possible substitutions, the position of a chloro group on the quinoline ring profoundly influences the molecule's bioactivity. This guide provides an in-depth comparative analysis of the bioactivity of 2-chloro and 4-chloro quinoline derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. By synthesizing experimental data and elucidating the underlying structure-activity relationships, this document aims to equip researchers with the critical insights needed to navigate the chemical space of chloroquinoline derivatives and inform future drug discovery endeavors.

The Significance of Chloro-Substitution in Quinoline's Bioactivity

The introduction of a chlorine atom to the quinoline ring system dramatically alters its electronic and steric properties, thereby modulating its interaction with biological targets. The position of this halogen substituent, at either the 2- or 4-position, dictates the molecule's overall shape, electron distribution, and potential for hydrogen bonding, leading to distinct pharmacological profiles. Generally, the electron-withdrawing nature of chlorine can enhance the binding affinity of the quinoline scaffold to target enzymes or receptors. This guide will explore the nuanced differences in bioactivity arising from the isomeric placement of the chloro group.

Comparative Anticancer Activity: A Tale of Two Isomers

Both 2-chloro and 4-chloro quinoline derivatives have demonstrated significant potential as anticancer agents, often exhibiting cytotoxicity against a range of cancer cell lines.[2] The mechanism of action for many of these compounds involves the inhibition of critical cellular processes such as cell cycle progression and signaling pathways vital for cancer cell survival and proliferation.[3]

Quantitative Comparison of Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the cytotoxic potential of a compound. The following table summarizes the IC50 values for representative 2-chloro and 4-chloro quinoline derivatives against various cancer cell lines. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions, such as cell lines, incubation times, and assay methodologies.

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
2-Chloroquinoline (E)-N1-(6-Chloro-2-(4-methoxystyryl)quinolin-4-yl)-N2,N2-dimethylethane-1,2-diamineH-460 (Lung)0.03[2]
HT-29 (Colon)0.55[2]
HepG2 (Liver)0.33[2]
SGC-7901 (Gastric)1.24[2]
4-Chloroquinoline N'-(7-fluoro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineMGC-803 (Gastric)1.38[3]
HCT-116 (Colon)5.34[3]
MCF-7 (Breast)5.21[3]
7-chloro-4-(phenylselanyl) quinoline analogueHCT116 (Colon)1.99–4.9[4]

From the available data, it is evident that specific substitution patterns on both the 2-chloro and 4-chloro quinoline scaffolds can lead to potent anticancer activity. For instance, the 2-chloroquinoline derivative with a methoxystyryl group at the 2-position and a dimethylaminoalkylamino substituent at the 4-position displays exceptionally low IC50 values against lung cancer cells.[2]

Signaling Pathways in Anticancer Action

The anticancer activity of chloroquinoline derivatives is often linked to their ability to modulate key signaling pathways involved in cell growth, proliferation, and survival.

4-Chloroquinoline Derivatives and the PI3K/Akt Pathway: Certain 4-amino-7-chloroquinoline derivatives have been shown to sensitize cancer cells to Akt inhibitors.[3] The PI3K/Akt signaling pathway is a critical regulator of cell survival and proliferation, and its inhibition is a well-established strategy in cancer therapy.[5] By potentially interfering with this pathway, 4-chloroquinoline derivatives can enhance the efficacy of other targeted therapies.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTOR mTOR Akt->mTOR Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival Chloroquinoline 4-Chloroquinoline Derivative Chloroquinoline->Akt Inhibition (Sensitization) Anti_Inflammatory_Pathway Chloroquine 4-Chloroquinoline (e.g., Chloroquine) p53 p53 Chloroquine->p53 Activates p21_gene p21 gene p53->p21_gene Induces transcription p21_protein p21 protein p21_gene->p21_protein Translation CDK Cyclin-Dependent Kinase (CDK) p21_protein->CDK Inhibits T_cell_proliferation T-cell Proliferation CDK->T_cell_proliferation Promotes Inflammation Inflammation T_cell_proliferation->Inflammation Contributes to

Caption: Anti-inflammatory mechanism of 4-chloroquinoline via p21-mediated suppression of T-cell proliferation.

While the anti-inflammatory mechanisms of 4-chloroquinoline derivatives are relatively well-studied, there is a comparative lack of detailed mechanistic information for 2-chloroquinoline derivatives in the context of inflammation.

Experimental Protocols

To ensure the reproducibility and validity of bioactivity assessment, standardized experimental protocols are essential. Below are detailed methodologies for key in vitro assays.

Anticancer Activity: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁵ cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: Treat the cells with various concentrations of the 2-chloro or 4-chloro quinoline derivatives. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

MTT_Assay_Workflow Start Start Seed_Cells Seed Cancer Cells in 96-well Plate Start->Seed_Cells Adherence Allow Adherence (Overnight) Seed_Cells->Adherence Compound_Treatment Treat with Chloroquinoline Derivatives Adherence->Compound_Treatment Incubation Incubate (24-72h) Compound_Treatment->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Formation Incubate (2-4h) (Formazan Formation) MTT_Addition->Formazan_Formation Solubilization Solubilize Formazan Crystals Formazan_Formation->Solubilization Absorbance_Reading Read Absorbance (570 nm) Solubilization->Absorbance_Reading Data_Analysis Calculate % Viability and IC50 Absorbance_Reading->Data_Analysis End End Data_Analysis->End

Caption: Workflow of the MTT cytotoxicity assay.

Antimicrobial Activity: Broth Microdilution Assay

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism after incubation.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a stock solution of the chloroquinoline derivative in a suitable solvent (e.g., DMSO).

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to a 0.5 McFarland standard for bacteria).

  • Inoculation: Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 35°C for 16-20 hours for bacteria).

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the production of nitric oxide, a key inflammatory mediator, by quantifying its stable metabolite, nitrite, in cell culture supernatants.

Principle: The Griess reagent reacts with nitrite in an acidic solution to produce a purple azo compound, the absorbance of which can be measured spectrophotometrically.

Step-by-Step Protocol:

  • Cell Culture: Seed macrophage cells (e.g., RAW 264.7) in a 96-well plate and allow them to adhere.

  • Compound Treatment: Pre-treat the cells with various concentrations of the chloroquinoline derivatives for a specified time (e.g., 1 hour).

  • Inflammatory Stimulus: Stimulate the cells with an inflammatory agent such as lipopolysaccharide (LPS), except for the negative control group.

  • Incubation: Incubate the plates for an appropriate period (e.g., 24 hours).

  • Supernatant Collection: Collect the cell culture supernatants.

  • Griess Reaction: Mix the supernatant with the Griess reagent and incubate at room temperature.

  • Absorbance Measurement: Measure the absorbance at approximately 540 nm.

  • Data Analysis: Calculate the nitrite concentration from a standard curve and determine the percentage of NO inhibition.

Conclusion and Future Directions

The comparative analysis of 2-chloro and 4-chloro quinoline derivatives reveals a complex and nuanced structure-activity relationship. While both isomers serve as valuable scaffolds for the development of bioactive compounds, the position of the chloro group, in concert with other substitutions, fine-tunes their pharmacological profile. The available data suggests that 2-chloroquinoline derivatives may hold particular promise as antibacterial agents, while 4-chloroquinolines have a more established role as anticancer and anti-inflammatory agents.

References

  • Oh, S., Shin, J. H., Jang, E. J., Won, H. Y., Kim, H. K., Jeong, M. G., ... & Hwang, E. S. (2016). Anti-inflammatory activity of chloroquine and amodiaquine through p21-mediated suppression of T cell proliferation and Th1 cell differentiation.
  • Jain, S., Pathak, D., & Jain, S. (2021). Review on recent development of quinoline for anticancer activities. Journal of Applied Pharmaceutical Science, 11(1), 1-14.
  • Kim, J. S., He, L., & Sun, X. (2018). 4-amino-7-chloroquinoline derivatives for treating Parkinson's disease: implications for drug discovery. Expert opinion on drug discovery, 13(10), 917-927.
  • BenchChem. (2025). Comparative Anticancer Efficacy of Substituted Quinolines: A Focus on a Quinoline-Chalcone Hybrid and a 4-Amino-7-Chloroquinoline Derivative.
  • Abdel-Aziz, A. A., El-Azab, A. S., ElTahir, K. E., & Asiri, Y. A. (2015). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & medicinal chemistry, 23(15), 4447-4487.
  • Iqbal, J., Liaqat, W., & Iqbal, N. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. Scientific Reports, 14(1), 1-12.
  • De Villiers, K. A., & Egan, T. J. (2021). A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. Molecules, 27(1), 3.
  • Hwang, E. S., Oh, S., Shin, J. H., Jang, E. J., Won, H. Y., Kim, H. K., ... & Kim, K. S. (2016). Anti-inflammatory activity of chloroquine and amodiaquine through p21-mediated suppression of T cell proliferation and Th1 cell differentiation.
  • Ding, H., Du, C., Zhang, Y., & Liu, Y. (2018). Novel 4-aminoquinazoline derivatives induce growth inhibition, cell cycle arrest and apoptosis via PI3Kα inhibition. Bioorganic & medicinal chemistry, 26(8), 1675-1685.
  • Mohamed, M. F., & Abuo-Rahma, G. E. D. A. (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. RSC advances, 10(52), 31221-31241.
  • ResearchGate. (n.d.). Scheme 1. Comparative antimicrobial activity of... [Download Scientific Diagram].
  • Burgess, S. J., Kelly, J. X., Shomloo, S., Wittlin, S., Brun, R., Liebmann, K., ... & Riscoe, M. K. (2010). 4-Amino-7-chloroquinolines: probing ligand efficiency provides botulinum neurotoxin serotype A light chain inhibitors with significant antiprotozoal activity. Journal of medicinal chemistry, 53(17), 6467-6478.
  • Kumar, A., Singh, B., & Kumar, D. (2022). Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro. Bioorganic Chemistry, 128, 106093.
  • Ali, I., Wani, W. A., Saleem, K., & Hsieh, M. F. (2021). Synthesis and Evaluation of the Antibacterial and Antioxidant Activities of Some Novel Chloroquinoline Analogs. Molecules, 26(24), 7623.
  • Singh, U. P., & Bhat, H. R. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Journal of the Indian Chemical Society, 99(10), 100637.
  • Sestito, S., Rapposelli, S., & Simorini, F. (2022). Quinolines and Oxazino-quinoline Derivatives as Small Molecule GLI1 Inhibitors Identified by Virtual Screening. ACS Medicinal Chemistry Letters, 13(8), 1269-1276.
  • Nawrot-Modranka, J., Pernak, J., & Pełech, R. (2021). Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. Molecules, 26(16), 4983.
  • Wang, Y., Li, Y., Zhang, Y., Liu, Y., & Wang, Q. (2021). Quinoline alkaloids with anti-inflammatory activity from Zanthoxylum avicennae. Organic & Biomolecular Chemistry, 19(31), 6825-6833.
  • Chen, Y., Chen, Y., & Hsiao, C. (2015). Signaling proteins and pathways affected by flavonoids in leukemia cells. Journal of cellular physiology, 230(10), 2307-2319.
  • Khan, I., Ibrar, A., & Ahmed, W. (2022). Exploring the antimicrobial and cytotoxic potential of novel chloroquine analogues. Future Medicinal Chemistry, 14(12), 897-910.
  • Hamama, W. S., Ibrahim, M. E., & Zoorob, H. H. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC advances, 8(15), 8484-8515.
  • Wang, Y., Zhang, Y., Liu, Y., & Wang, Q. (2021). Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs. Molecules, 26(16), 4983.
  • El-Gazzar, A. B. A., & Gaafar, A. M. (2021). Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity.
  • Abás, S., Abarca, B., & Ballesteros, R. (2021). Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. Molecules, 26(16), 4983.
  • ResearchGate. (n.d.). Synthetic pathway for 2‐chloroquinoline‐3‐carbaldehydes 3(a–n).

Sources

Safety Operating Guide

Proper Disposal of 1-(4-Chloro-2-methylquinolin-3-YL)ethanone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the safe and compliant disposal of 1-(4-Chloro-2-methylquinolin-3-YL)ethanone, a halogenated quinoline derivative. As this compound is primarily used in research and drug development, adherence to strict disposal protocols is paramount to ensure the safety of laboratory personnel and the protection of the environment.[1][2] This document synthesizes best practices from regulatory bodies and established laboratory safety principles to offer a clear, step-by-step approach to waste management.

Understanding the Hazard Profile

Therefore, it is imperative to treat 1-(4-Chloro-2-methylquinolin-3-YL)ethanone as a hazardous waste. All personnel handling this compound must be thoroughly trained on its potential hazards and the proper safety procedures.[9][10][11]

Key Potential Hazards:

  • Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.[5][12]

  • Irritation: Potential for skin and eye irritation.[5][13]

  • Environmental Hazard: As a chlorinated organic compound, it poses a risk to aquatic life and may have long-lasting environmental effects.[5][6]

Personal Protective Equipment (PPE)

Prior to handling 1-(4-Chloro-2-methylquinolin-3-YL)ethanone in any form—pure substance, solutions, or contaminated materials—all personnel must be equipped with the appropriate PPE.[14]

PPE ComponentSpecificationRationale
Gloves Nitrile or other chemically resistant gloves.To prevent skin contact and absorption.[15]
Eye Protection Chemical safety goggles or a face shield.To protect eyes from splashes or airborne particles.[5]
Lab Coat A standard laboratory coat, preferably with long sleeves and made of a chemically resistant material.To protect skin and clothing from contamination.
Respiratory A NIOSH-approved respirator may be necessary if handling the compound as a powder or if there is a risk of aerosolization.To prevent inhalation of potentially harmful airborne particles. The specific type of respirator should be determined by a formal risk assessment.

Waste Segregation and Collection: A Step-by-Step Protocol

Proper segregation of chemical waste at the source is the cornerstone of a safe and compliant disposal program.[16][17] Mixing incompatible waste streams can lead to dangerous chemical reactions and complicates the final disposal process.

Experimental Workflow for Waste Segregation:

WasteSegregation cluster_generation Waste Generation Point cluster_collection Waste Collection Area A 1-(4-Chloro-2-methylquinolin-3-YL)ethanone Waste (Solid, Liquid, Contaminated Materials) B Designated, Labeled 'Halogenated Organic Waste' Container A->B Transfer to Appropriate Container C Separate Container for Sharps (if applicable) A->C If Sharps are Contaminated

Caption: Waste segregation workflow for 1-(4-Chloro-2-methylquinolin-3-YL)ethanone.

Protocol:

  • Identify the Waste Stream: All materials that have come into contact with 1-(4-Chloro-2-methylquinolin-3-YL)ethanone must be considered hazardous waste. This includes:

    • Unused or expired pure compound.

    • Reaction mixtures and solutions containing the compound.

    • Solvents used to rinse glassware contaminated with the compound.

    • Contaminated consumables such as pipette tips, gloves, and absorbent paper.[14]

  • Select the Appropriate Waste Container:

    • Use a designated, leak-proof container compatible with chlorinated organic compounds.[18][19] High-density polyethylene (HDPE) or glass containers are generally suitable.

    • The container must have a secure, tight-fitting lid to prevent the release of vapors.[18]

  • Label the Waste Container:

    • Clearly label the container with the words "Hazardous Waste."[14][18]

    • Identify the contents, including "1-(4-Chloro-2-methylquinolin-3-YL)ethanone" and any other chemicals present in the waste stream. List all components and their approximate percentages.

    • Indicate the primary hazards (e.g., "Toxic," "Environmental Hazard").

  • Segregate from Other Waste:

    • Crucially, this waste must be collected in a container designated for "Halogenated Organic Waste." [8][16] Do not mix with non-halogenated organic solvents or other waste streams.[8]

    • Keep solid and liquid waste in separate containers where practical.[16]

Temporary Storage in the Laboratory

Proper temporary storage of hazardous waste is regulated to ensure safety and prevent accidental releases.[20][21]

Logical Relationship of Storage Requirements:

StorageRequirements A Properly Labeled Waste Container B Designated Satellite Accumulation Area (SAA) B->A C Secondary Containment B->C D Secure and Closed Lid B->D E Away from Heat and Ignition Sources B->E F Regular Inspection for Leaks B->F

Sources

Navigating the Uncharted: A Safety and Handling Guide for 1-(4-Chloro-2-methylquinolin-3-YL)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment: Deconstructing the Molecule

The potential hazards of 1-(4-Chloro-2-methylquinolin-3-YL)ethanone can be inferred by examining its constituent parts: the quinoline ring system, the chloro- and methyl- substituents, and the ethanone group.

Quinoline Core: The foundational quinoline structure is associated with several health risks. Quinoline itself is classified as harmful if swallowed or in contact with skin, causes serious eye irritation, and is suspected of causing genetic defects and cancer[1][2]. Therefore, it is prudent to handle 1-(4-Chloro-2-methylquinolin-3-YL)ethanone as a potential carcinogen and mutagen[2][3].

Chlorinated Aromatic System: The presence of a chlorine atom on the aromatic ring places this compound in the category of chlorinated aromatic compounds. These substances can exhibit toxicity and persist in the environment, necessitating careful handling and disposal to prevent ecological contamination[4][5][6].

Substituents (Methyl and Ethanone): While the methyl and ethanone (acetyl) groups are common in organic chemistry, they can influence the compound's reactivity and metabolic pathways. The overall structure suggests that skin and eye irritation are potential hazards, a common trait for many substituted aromatic compounds[2][7].

Inferred Hazard Profile:

Potential Hazard Rationale based on Structural Analogy Primary Routes of Exposure
Carcinogenicity/MutagenicityQuinoline derivatives are suspected carcinogens and mutagens[2][8].Inhalation, Dermal Contact, Ingestion
Acute ToxicityHarmful if swallowed or in contact with skin, based on quinoline data[1][7].Dermal Contact, Ingestion
Skin and Eye IrritationCommon for substituted aromatic and quinoline compounds[2][9][10].Dermal Contact, Ocular Contact
Environmental HazardChlorinated aromatic compounds can be persistent and toxic to aquatic life[4][5].Improper Disposal

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling 1-(4-Chloro-2-methylquinolin-3-YL)ethanone. The following is a mandatory minimum.

  • Hand Protection: Wear chemically resistant gloves. Given the aromatic and chlorinated nature of the compound, nitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use and practice proper glove removal techniques to avoid skin contact[9]. Double gloving is a recommended practice, especially when handling concentrated solutions or the neat compound[11].

  • Eye Protection: Chemical safety goggles are essential to protect against splashes and aerosols. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing[9][12].

  • Body Protection: A laboratory coat is standard, but for handling larger quantities or in situations with a higher risk of spills, a chemically resistant apron or a full "bunny suit" coverall should be considered[13]. Gowns should be long-sleeved and have tight-fitting cuffs[11].

  • Respiratory Protection: Work should be conducted in a certified chemical fume hood to minimize inhalation exposure. If there is a risk of generating dust or aerosols outside of a fume hood, a respirator (e.g., an N95 or higher) may be necessary[11][13].

Engineering Controls and Safe Handling Protocols

Engineering controls are the most effective way to minimize exposure.

  • Ventilation: All handling of 1-(4-Chloro-2-methylquinolin-3-YL)ethanone, including weighing, preparing solutions, and running reactions, must be performed in a properly functioning chemical fume hood[10].

  • Storage: Store the compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[7][14]. The storage area should be secure and accessible only to authorized personnel.

  • Weighing and Transfer: When weighing the solid compound, do so in a fume hood on a disposable weighing paper or in a tared container to minimize contamination of balances. Use appropriate tools (spatulas, etc.) to handle the material and decontaminate them after use.

Step-by-Step Handling Workflow

Caption: A streamlined workflow for the safe handling of 1-(4-Chloro-2-methylquinolin-3-YL)ethanone.

Emergency Procedures: Planning for the Unexpected

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing[7][14]. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids[7][14]. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the individual is not breathing, begin artificial respiration. Seek immediate medical attention[15].

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention[15].

  • Spills: Evacuate the area. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For large spills, contact your institution's environmental health and safety department. Do not attempt to clean up a large spill without appropriate training and equipment.

Disposal Plan: Environmental Responsibility

Due to its chlorinated aromatic nature, 1-(4-Chloro-2-methylquinolin-3-YL)ethanone and its associated waste must be treated as hazardous[4][5].

  • Waste Segregation: All waste contaminated with this compound, including disposable PPE, weighing papers, and absorbent materials from spills, must be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Disposal Route: The waste should be disposed of through a licensed hazardous waste disposal company. Incineration at a high temperature is a common method for the destruction of chlorinated aromatic compounds[16]. Do not dispose of this compound or its waste down the drain or in regular trash.

By adhering to these stringent safety protocols, researchers can confidently and responsibly work with 1-(4-Chloro-2-methylquinolin-3-YL)ethanone, paving the way for new discoveries while prioritizing personal and environmental well-being.

References

  • Disposal Methods for Chlorinated Arom
  • QUINOLINE FOR SYNTHESIS. Loba Chemie.
  • Toxicological Profile of Substituted Quinolines: An In-depth Technical Guide. Benchchem.
  • Quinoline CAS No 91-22-5 MATERIAL SAFETY D
  • QUINOLINE FOR SYNTHESIS MATERIAL SAFETY D
  • Genotoxicity Risk Assessment of Diversely Substituted Quinolines Using the SOS Chromotest.
  • SAFETY D
  • Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • Disposal methods for chlorinated aromatic waste. Chemical Society Reviews (RSC Publishing).
  • Quinolines: Human health tier II assessment.
  • SAFETY D
  • Quinoline | C9H7N | CID 7047. PubChem - NIH.
  • Safety Data Sheet: Acetyl chloride. Chemos GmbH&Co.KG.
  • Process for destroying chlorinated aromatic compounds.
  • SAFETY D
  • SAFETY D
  • SAFETY D
  • Chlorinated aromatic hydrocarbons – Knowledge and References. Taylor & Francis.
  • Acetyl Chloride CAS No 75-36-5 MATERIAL SAFETY D
  • Quinoline - Hazardous Substance Fact Sheet.
  • SAFETY D
  • Safety Data Sheet: Acetyl chloride D3. Carl ROTH.
  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista.

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.